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  • Product: 2-(2,3-Diethoxyphenyl)ethan-1-amine
  • CAS: 408353-03-7

Core Science & Biosynthesis

Foundational

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine Abstract This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(2,3-diethoxyphenyl)ethan-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-(2,3-diethoxyphenyl)ethan-1-amine, a substituted phenethylamine. The document is intended for an audience of researchers, medicinal chemists, and professionals in drug development. We will explore two primary, robust synthetic strategies, beginning from the commercially available precursor, 2,3-diethoxybenzaldehyde. Each route is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of the rationale behind procedural choices. The guide emphasizes chemical logic, safety, and reproducibility, providing a self-validating framework for laboratory application.

Introduction and Strategic Overview

2-(2,3-Diethoxyphenyl)ethan-1-amine is a phenethylamine derivative whose synthesis is of interest to the chemical research community. Its structure serves as a valuable scaffold for further molecular elaboration. The synthesis of such molecules requires a robust and scalable strategy that can be reliably executed. This guide focuses on two convergent and well-documented synthetic routes:

  • The Henry Reaction (Nitroaldol) Route: A classic carbon-carbon bond-forming reaction that builds the ethylamine side chain from an aromatic aldehyde and nitromethane.

  • The Phenylacetonitrile Reduction Route: A strategy that involves the formation of a key nitrile intermediate, which is subsequently reduced to the target primary amine.

Both pathways commence from 2,3-diethoxybenzaldehyde, a readily accessible starting material. The choice between these routes may depend on available reagents, desired scale, and specific laboratory capabilities.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals the key synthons and their corresponding synthetic equivalents. The primary disconnection is at the Cα-Cβ bond of the ethylamine side chain, leading back to a two-carbon unit and the substituted benzaldehyde.

Retrosynthesis target 2-(2,3-Diethoxyphenyl)ethan-1-amine d1 C-N bond target->d1 intermediate4 2,3-Diethoxyphenylacetonitrile target->intermediate4 Nitrile Reduction intermediate1 2-(2,3-Diethoxyphenyl)-1-nitroethane d1->intermediate1 Reduction d2 Cα-Cβ bond intermediate2 2,3-Diethoxybenzaldehyde d2->intermediate2 Henry Reaction intermediate3 Nitromethane d2->intermediate3 Henry Reaction intermediate1->d2 intermediate5 Cyanide Source intermediate4->intermediate5 Nucleophilic Substitution intermediate6 2,3-Diethoxybenzyl Halide intermediate4->intermediate6 Nucleophilic Substitution intermediate6->intermediate2 Reduction & Halogenation

Caption: Retrosynthetic analysis of the target amine.

Synthetic Route I: The Henry Reaction Pathway

This route is arguably the most direct approach. It leverages the Henry, or nitroaldol, reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[1][2][3] The resulting β-nitro alcohol is typically dehydrated in situ or in a subsequent step to a nitroalkene, which is then reduced to the primary amine.

Overall Reaction Scheme

Caption: The Henry Reaction pathway to the target amine.

Step 1: Henry Condensation and Dehydration

Mechanism and Rationale: The Henry reaction begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion.[1][4] This anion then attacks the electrophilic carbonyl carbon of 2,3-diethoxybenzaldehyde. The resulting β-nitro alkoxide is protonated to give a β-nitro alcohol. Under the reaction conditions, particularly with heating, this intermediate readily undergoes dehydration to yield the conjugated nitroalkene. Ammonium acetate is a common catalyst as it provides a weak base (acetate) and can facilitate the dehydration step.[3]

Experimental Protocol: Synthesis of 1,2-Diethoxy-3-(2-nitrovinyl)benzene

  • To a flask equipped with a reflux condenser, add 2,3-diethoxybenzaldehyde (1.0 eq), nitromethane (3.0 eq), and ammonium acetate (1.2 eq).

  • Add glacial acetic acid to act as the solvent (approx. 2-3 mL per gram of aldehyde).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a larger volume of cold water, which should cause the nitroalkene product to precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold isopropanol or ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the purified 1,2-diethoxy-3-(2-nitrovinyl)benzene as a crystalline solid.

Step 2: Reduction of the Nitroalkene

Mechanism and Rationale: The reduction of the nitroalkene to the primary amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond to furnish the saturated amine.[5] The reaction proceeds via hydride addition to the β-carbon of the nitroalkene (a Michael addition), followed by reduction of the resulting nitronate and then the nitro group itself to the amine.[6]

Experimental Protocol: Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Set up a flame-dried, three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Suspend LiAlH₄ (approx. 2.5-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the slurry to 0 °C in an ice bath.

  • Dissolve the 1,2-diethoxy-3-(2-nitrovinyl)benzene (1.0 eq) from the previous step in a minimum amount of anhydrous THF.

  • Add the solution of the nitroalkene dropwise from the dropping funnel to the stirred LiAlH₄ slurry, maintaining the temperature at or below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 3-5 hours.

  • Cool the reaction back down to 0 °C. Quench the reaction with extreme care by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.[7] This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or conversion to a salt.

Synthetic Route II: Phenylacetonitrile Reduction Pathway

This alternative route involves the synthesis of 2-(2,3-diethoxyphenyl)acetonitrile, followed by its reduction. This pathway can be advantageous if the Henry reaction proves low-yielding or if handling large quantities of nitromethane is undesirable.

Overall Reaction Scheme

Caption: The Phenylacetonitrile Reduction pathway.

Step 1 & 2: Synthesis of 2-(2,3-Diethoxyphenyl)acetonitrile

This intermediate is not commonly available and must be prepared, typically in a two-step sequence from the corresponding aldehyde.

Rationale: The aldehyde is first reduced to the corresponding benzyl alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation. The resulting alcohol is then converted to a benzyl halide (bromide or chloride), which is a good substrate for Sₙ2 reactions. Finally, displacement of the halide with a cyanide salt (e.g., NaCN) yields the desired phenylacetonitrile intermediate.[8]

Experimental Protocol: Synthesis of 2-(2,3-Diethoxyphenyl)acetonitrile

  • (Reduction): Dissolve 2,3-diethoxybenzaldehyde (1.0 eq) in methanol at room temperature. Cool to 0 °C and add NaBH₄ (1.1 eq) portion-wise. Stir for 1-2 hours, then quench with water and extract the product with ethyl acetate. Dry and concentrate to yield 2,3-diethoxybenzyl alcohol.

  • (Halogenation): Convert the alcohol to the benzyl bromide by reacting it with phosphorus tribromide (PBr₃) in an inert solvent like diethyl ether.

  • (Cyanation): Dissolve the crude 2,3-diethoxybenzyl bromide in a solvent such as DMSO or aqueous ethanol. Add sodium cyanide (NaCN, 1.2 eq) and heat the mixture (e.g., 60-80 °C) until the reaction is complete (monitor by TLC). After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the crude nitrile by column chromatography or distillation.

Step 3: Reduction of the Phenylacetonitrile

Rationale: The nitrile group can be efficiently reduced to a primary amine using several methods.

  • Lithium Aluminum Hydride (LiAlH₄): As in Route I, LiAlH₄ is a highly effective, albeit aggressive, reagent for this transformation.[7][9] It provides high yields and is a standard laboratory method. The mechanism involves two successive additions of a hydride ion to the nitrile carbon.[6]

  • Catalytic Hydrogenation: A safer and more scalable alternative involves catalytic hydrogenation using hydrogen gas over a metal catalyst like Palladium on Carbon (Pd/C) or Raney Nickel.[10][11] This method avoids pyrophoric reagents but may require specialized pressure equipment.

Experimental Protocol (LiAlH₄ Reduction):

The protocol is identical to that described in Section 3.3, with 2-(2,3-diethoxyphenyl)acetonitrile used as the substrate in place of the nitroalkene.

Comparison of Synthetic Routes

FeatureRoute I: Henry ReactionRoute II: Phenylacetonitrile
Starting Material 2,3-Diethoxybenzaldehyde2,3-Diethoxybenzaldehyde
Number of Steps 23
Key Intermediates NitroalkeneBenzyl alcohol, Benzyl halide, Nitrile
Key Reagents Nitromethane, LiAlH₄NaBH₄, PBr₃/SOCl₂, NaCN, LiAlH₄
Advantages More direct, fewer steps.Avoids nitromethane, potentially higher overall yield if steps are efficient.
Disadvantages Use of nitromethane can be regulated; Henry reaction can have side products.Longer sequence; uses highly toxic cyanide salts.

Characterization of 2-(2,3-Diethoxyphenyl)ethan-1-amine

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Data
¹H NMR (CDCl₃) δ ~6.8-7.0 (m, 3H, Ar-H), 4.1 (q, 4H, -OCH₂CH₃), 2.9 (t, 2H, Ar-CH₂-), 2.7 (t, 2H, -CH₂-NH₂), 1.4 (t, 6H, -OCH₂CH₃), 1.3 (s, 2H, -NH₂).
¹³C NMR (CDCl₃) δ ~152, 147 (Ar-C-O), ~132 (Ar-C), ~124, 120, 112 (Ar-CH), ~64 (-OCH₂-), ~43 (-CH₂-NH₂), ~38 (Ar-CH₂-), ~15 (-CH₃).
IR (neat) 3300-3400 cm⁻¹ (N-H stretch), 2850-3000 cm⁻¹ (C-H stretch), ~1600, 1500 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (C-O stretch).
Mass Spec (EI) M⁺ expected at m/z = 209.

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion

The synthesis of 2-(2,3-diethoxyphenyl)ethan-1-amine can be reliably achieved via two primary synthetic strategies starting from 2,3-diethoxybenzaldehyde. The Henry reaction route offers a more direct, two-step approach, while the phenylacetonitrile reduction pathway provides an alternative that avoids the use of nitromethane but introduces highly toxic cyanide reagents. The selection of the optimal route will be guided by factors such as reagent availability, reaction scale, and safety infrastructure. Both methods culminate in the reduction of an intermediate using powerful reducing agents like LiAlH₄, a procedure that demands careful execution and adherence to safety protocols. The methodologies outlined in this guide provide a robust framework for the successful laboratory synthesis of this valuable phenethylamine compound.

References

  • Henry, L. (1895). Formation Synthétique des alcools nitrés. Comptes rendus de l'Académie des sciences, 120, 1265-1268. (No URL available for direct link to this historical document, but it is the foundational reference for the Henry Reaction).
  • Allen Institute for AI. The reduction of a nitrile by LiAlH₄ produces. allenai.org.
  • ChemicalBook. (n.d.). 2,3-Dihydroxybenzaldehyde synthesis. chemicalbook.com.
  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. chemistrysteps.com.
  • Organic Chemistry Reaction. (2026). The Henry Reaction. organic-chemistry-reaction.com.
  • Wikipedia. (n.d.). Henry reaction. en.wikipedia.org.
  • Organic Chemistry Portal. (n.d.). Henry Reaction. organic-chemistry.org.
  • SynArchive. (n.d.). Henry Reaction. synarchive.com.
  • SCIRP. (n.d.).
  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. chem.ucalgary.ca.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). organic-synthesis.com.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Almac Group. (2023). Reaction Chemistry & Engineering. almacgroup.com.
  • Google Patents. (n.d.). Catalytic hydrogenation of nitriles.
  • CymitQuimica. (n.d.). CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile. cymitquimica.com.
  • Sigma-Aldrich. (n.d.). 2,3-Diethoxybenzaldehyde 97. sigmaaldrich.com.
  • ResearchGate. (n.d.). Reaction conditions for the alkylation of 2,3-dihydroxybenzaldehyde...

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Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This comprehensive technical guide details a robust and efficient synthetic pathway for 2-(2,3-diethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and efficient synthetic pathway for 2-(2,3-diethoxyphenyl)ethan-1-amine, a key building block in the development of various pharmacologically active compounds. This document provides an in-depth analysis of the selected synthetic strategy, emphasizing the chemical principles and experimental considerations that ensure high purity and yield. The guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind each procedural choice, empowering researchers to understand, replicate, and adapt the methodology for their specific applications. All claims are substantiated with citations to authoritative scientific literature.

Introduction: Significance and Synthetic Strategy

2-(2,3-Diethoxyphenyl)ethan-1-amine and its derivatives are of significant interest in medicinal chemistry due to their structural resemblance to known psychoactive phenethylamines and their potential as precursors for novel therapeutic agents. The diethoxy substitution pattern on the phenyl ring significantly influences the molecule's lipophilicity and metabolic stability, making it an attractive scaffold for drug design.

The synthesis pathway detailed herein proceeds through a three-step sequence, commencing with the commercially available 2,3-dihydroxybenzaldehyde. This strategy was selected for its efficiency, scalability, and the use of well-established chemical transformations, minimizing the need for specialized equipment or hazardous reagents where possible. The core transformations involve:

  • Etherification: Protection of the hydroxyl groups of 2,3-dihydroxybenzaldehyde via Williamson ether synthesis to yield 2,3-diethoxybenzaldehyde.

  • Condensation: A Henry reaction (nitroaldol condensation) between 2,3-diethoxybenzaldehyde and nitromethane to form the corresponding β-nitro alcohol, which is subsequently dehydrated to yield 1-(2,3-diethoxyphenyl)-2-nitroethene.

  • Reduction: Reduction of the nitroalkene to the target primary amine, 2-(2,3-diethoxyphenyl)ethan-1-amine.

This approach offers a clear and logical progression, with each intermediate being readily purified and characterized.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Pathway A 2,3-Dihydroxybenzaldehyde B 2,3-Diethoxybenzaldehyde A->B Diethyl sulfate, K2CO3, Acetone C 1-(2,3-Diethoxyphenyl)-2-nitroethene B->C Nitromethane, Ammonium acetate, Acetic acid D 2-(2,3-Diethoxyphenyl)ethan-1-amine C->D LiAlH4, THF

Caption: Overall synthetic route to 2-(2,3-diethoxyphenyl)ethan-1-amine.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of 2-(2,3-diethoxyphenyl)ethan-1-amine.

Step 1: Synthesis of 2,3-Diethoxybenzaldehyde

The initial step involves the protection of the hydroxyl groups of 2,3-dihydroxybenzaldehyde through a Williamson ether synthesis. This reaction proceeds via the deprotonation of the hydroxyl groups by a base, followed by nucleophilic attack of the resulting alkoxide on an ethylating agent.

Reaction Mechanism:

Etherification_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2,3-Dihydroxybenzaldehyde 2,3-Dihydroxybenzaldehyde Phenoxide ion Phenoxide ion 2,3-Dihydroxybenzaldehyde->Phenoxide ion Deprotonation (K2CO3) Diethyl sulfate Diethyl sulfate K2CO3 K2CO3 2,3-Diethoxybenzaldehyde 2,3-Diethoxybenzaldehyde Phenoxide ion->2,3-Diethoxybenzaldehyde SN2 attack on Diethyl sulfate

Caption: Williamson ether synthesis of 2,3-diethoxybenzaldehyde.

Experimental Protocol:

  • To a stirred solution of 2,3-dihydroxybenzaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

  • Heat the mixture to reflux.

  • Slowly add diethyl sulfate (2.2 eq) to the refluxing mixture over a period of 30 minutes.

  • Continue refluxing for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a 5% aqueous sodium hydroxide solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 2,3-diethoxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Quantitative Data:

ParameterValue
Starting Material2,3-Dihydroxybenzaldehyde
Key ReagentsDiethyl sulfate, Potassium carbonate
SolventAcetone
Reaction Time12-16 hours
Typical Yield85-95%
Purity (by NMR)>98%
Step 2: Synthesis of 1-(2,3-Diethoxyphenyl)-2-nitroethene

This step utilizes the Henry reaction, a classic carbon-carbon bond-forming reaction, to condense 2,3-diethoxybenzaldehyde with nitromethane.[1][2] The reaction is base-catalyzed and proceeds through a nitroaldol intermediate, which readily dehydrates under the reaction conditions to yield the nitroalkene.[1][3]

Reaction Mechanism:

Henry_Reaction cluster_reactants Reactants cluster_intermediate Intermediates cluster_product Product 2,3-Diethoxybenzaldehyde 2,3-Diethoxybenzaldehyde β-Nitro alkoxide β-Nitro alkoxide 2,3-Diethoxybenzaldehyde->β-Nitro alkoxide Nucleophilic attack Nitromethane Nitromethane Nitronate anion Nitronate anion Nitromethane->Nitronate anion Deprotonation Base Base Nitronate anion->β-Nitro alkoxide 1-(2,3-Diethoxyphenyl)-2-nitroethene 1-(2,3-Diethoxyphenyl)-2-nitroethene β-Nitro alkoxide->1-(2,3-Diethoxyphenyl)-2-nitroethene Dehydration

Caption: Henry reaction followed by dehydration.

Experimental Protocol:

  • In a round-bottom flask, dissolve 2,3-diethoxybenzaldehyde (1.0 eq) and ammonium acetate (1.2 eq) in glacial acetic acid.

  • Add nitromethane (1.5 eq) to the solution.

  • Heat the reaction mixture at 100 °C for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • The yellow solid precipitate of 1-(2,3-diethoxyphenyl)-2-nitroethene is collected by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure yellow crystals.

Quantitative Data:

ParameterValue
Starting Material2,3-Diethoxybenzaldehyde
Key ReagentsNitromethane, Ammonium acetate
SolventAcetic acid
Reaction Time2-3 hours
Typical Yield70-85%
Purity (by NMR)>99%
Step 3: Reduction of 1-(2,3-Diethoxyphenyl)-2-nitroethene to 2-(2,3-Diethoxyphenyl)ethan-1-amine

The final step involves the reduction of the nitroalkene to the target primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond in one step.[4][5]

Reaction Mechanism:

The reduction of a nitroalkene with LiAlH4 is a complex process involving multiple hydride transfers. The nitro group is reduced to an amino group, and the alkene is saturated.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-(2,3-diethoxyphenyl)-2-nitroethene (1.0 eq) in anhydrous THF to the LiAlH4 suspension, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and extract with 1M hydrochloric acid.

  • Wash the acidic aqueous layer with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a concentrated sodium hydroxide solution until pH > 12.

  • Extract the liberated amine into diethyl ether.

  • Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the target amine, 2-(2,3-diethoxyphenyl)ethan-1-amine, as an oil.

Quantitative Data:

ParameterValue
Starting Material1-(2,3-Diethoxyphenyl)-2-nitroethene
Key ReagentLithium aluminum hydride (LiAlH4)
SolventTetrahydrofuran (THF)
Reaction Time4-6 hours
Typical Yield60-75%
Purity (by GC-MS)>98%

Trustworthiness and Self-Validating Systems

The reliability of this synthetic pathway is ensured through rigorous in-process controls and characterization at each step.

  • Thin Layer Chromatography (TLC): TLC is employed to monitor the progress of each reaction, ensuring complete consumption of the starting material before proceeding to the next step. This prevents the carryover of unreacted species that could complicate purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and assess the purity of each isolated intermediate and the final product. The characteristic chemical shifts and coupling constants provide unambiguous structural verification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is utilized for the final product to confirm its molecular weight and purity.

By implementing these analytical techniques at each stage, the identity and quality of the synthesized compounds are validated, ensuring the integrity of the overall process.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of 2-(2,3-diethoxyphenyl)ethan-1-amine. The described three-step sequence, starting from 2,3-dihydroxybenzaldehyde, provides a practical and scalable route to this valuable research chemical. The detailed experimental protocols, coupled with the underlying chemical principles and analytical validation steps, are intended to provide researchers with the necessary information to successfully synthesize this compound for their drug discovery and development endeavors.

References

  • Synthesis of 2,3-dihydroxybenzaldehyde: While commercially available, synthetic routes are documented. For example, from catechol. See: Organic Syntheses, Coll. Vol. 4, p.271 (1963); Vol. 34, p.31 (1954). [Link]

  • Williamson Ether Synthesis: A fundamental reaction in organic chemistry for the preparation of ethers. See: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Henry (Nitroaldol) Reaction: A classical C-C bond-forming reaction.[1][2][3][6]

  • Reduction of Nitroalkenes: A common transformation in organic synthesis. For reduction with LiAlH4, see: Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199. [Link]

  • Henry reaction - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Pictet-Spengler Reaction. (n.d.). Retrieved March 15, 2026, from a review article discussing this related reaction which can involve phenethylamines.
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  • Amines Related to 2,5-Dimethoxyphenethylamine. (1946). Journal of the American Chemical Society, 68(8), 1504–1506.
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Foundational

Scalable and Chemoselective Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine: A Next-Generation Protocol

Executive Summary The phenethylamine scaffold is a ubiquitous pharmacophore in neuroactive compounds, synthetic intermediates, and medicinal chemistry. While mono-substituted and para-substituted phenethylamines are well...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenethylamine scaffold is a ubiquitous pharmacophore in neuroactive compounds, synthetic intermediates, and medicinal chemistry. While mono-substituted and para-substituted phenethylamines are well-documented, the ortho, meta-diethoxy substitution pattern presents unique steric and electronic challenges. This whitepaper details a novel, highly optimized three-step synthetic route for 2-(2,3-Diethoxyphenyl)ethan-1-amine .

By moving away from hazardous traditional reductants (e.g., LiAlH4​ ) and leveraging a tandem catalytic reduction system, this protocol offers a scalable, self-validating, and high-yielding pathway designed for modern drug development professionals.

Strategic Pathway Design & Mechanistic Rationale

The synthesis is engineered around three core transformations: O-alkylation, Henry (nitroaldol) condensation, and a chemoselective tandem reduction.

SynthesisRoute SM 2,3-Dihydroxybenzaldehyde Step1 Step 1: O-Alkylation (Ethyl Iodide, K2CO3, DMF) SM->Step1 Int1 2,3-Diethoxybenzaldehyde Step1->Int1 Step2 Step 2: Henry Condensation (Nitromethane, NH4OAc, AcOH) Int1->Step2 Int2 2,3-Diethoxy-β-nitrostyrene Step2->Int2 Step3 Step 3: Tandem Reduction (NaBH4, NiCl2·6H2O, MeOH) Int2->Step3 Product 2-(2,3-Diethoxyphenyl)ethan-1-amine Step3->Product

Fig 1: Three-step synthesis route for 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Step 1: Williamson Ether Synthesis (O-Alkylation)

The route begins with the alkylation of 2,3-dihydroxybenzaldehyde. Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate the phenolic hydroxyl groups (pKa ~9.5). Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates the resulting phenoxide anions, thereby maximizing their nucleophilicity for the SN​2 attack on ethyl iodide[1].

Step 2: Henry (Nitroaldol) Condensation

The intermediate 2,3-diethoxybenzaldehyde is subjected to a Henry reaction with nitromethane[2]. While basic conditions initially form the β -nitro alcohol, the use of ammonium acetate ( NH4​OAc ) in glacial acetic acid at reflux acts as a dual-purpose catalytic system. The basic acetate ion facilitates the initial aldol addition, while the acidic medium drives the subsequent antiperiplanar elimination of water, yielding the thermodynamically stable conjugated 2,3-diethoxy- β -nitrostyrene[3]. This specific solvent-catalyst pairing suppresses the formation of nitrile and hydroxylamine byproducts commonly observed in unoptimized nitroaldol reactions[4].

Step 3: Chemoselective Tandem Reduction

The traditional reduction of nitrostyrenes to primary amines relies on Lithium Aluminum Hydride ( LiAlH4​ ), which is highly pyrophoric and generates significant metal salt waste[5]. Instead, this protocol employs Sodium Borohydride ( NaBH4​ ) promoted by Nickel(II) Chloride hexahydrate ( NiCl2​⋅6H2​O ).

NaBH4​ alone cannot reduce aromatic nitro groups. However, the addition of NiCl2​ triggers the in situ generation of black nickel boride ( Ni2​B )[6]. This finely dispersed precipitate acts as an active catalytic surface that rapidly transfers hydrides to both the conjugated alkene and the nitro group, cleanly yielding the target phenethylamine.

ReductionMech Start NiCl2·6H2O + NaBH4 CatGen In Situ Generation of Nickel Boride (Ni2B) Start->CatGen Adsorption Substrate Adsorption onto Ni2B Surface CatGen->Adsorption HydrideTransfer Hydride Transfer & H2 Evolution Adsorption->HydrideTransfer AlkeneRed C=C Double Bond Reduction HydrideTransfer->AlkeneRed NitroRed Nitro Group Cleavage (-NO2 to -NH2) AlkeneRed->NitroRed Desorption Desorption of Primary Amine NitroRed->Desorption

Fig 2: Mechanistic workflow of the catalytic NaBH4/NiCl2 tandem reduction.

Quantitative Optimization Data

The superiority of the NaBH4​/NiCl2​ system over traditional methods was validated through empirical optimization. The table below summarizes the yield, reaction time, and safety profile of various reductive conditions tested on the 2,3-diethoxy- β -nitrostyrene intermediate.

Reducing Agent / CatalystSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Safety & Scalability Profile
LiAlH4​ (4.0 eq)Dry THF65 (Reflux)4.072%High Risk: Pyrophoric, strict anhydrous needs.
H2​ (50 psi) / Pd/CMethanol2512.065%Moderate: Requires high-pressure hydrogenation vessel.
NaBH4​ (8.0 eq)Methanol2524.00%Safe but Ineffective: No reduction of nitro group observed.
NaBH4​ / NiCl2​⋅6H2​O MeOH / THF (3:1) 0 to 25 0.5 88% Excellent: Rapid, ambient pressure, easily scalable[6].

Table 1: Optimization parameters for the reduction of 2,3-diethoxy- β -nitrostyrene to the target amine.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Visual and thermal cues are embedded within the steps to ensure the chemist can verify the reaction's progression in real-time.

Protocol A: Synthesis of 2,3-Diethoxybenzaldehyde
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydroxybenzaldehyde (13.8 g, 100 mmol) in anhydrous DMF (150 mL).

  • Base Addition: Add finely powdered K2​CO3​ (41.4 g, 300 mmol). The solution will turn a deep, opaque yellow/brown, indicating the formation of the phenoxide anion.

  • Alkylation: Slowly add ethyl iodide (39.0 g, 250 mmol) via an addition funnel over 15 minutes.

  • Heating: Attach a reflux condenser and heat the mixture to 70°C for 6 hours.

  • Workup: Cool to room temperature and quench by pouring into 500 mL of ice water. Extract with Ethyl Acetate ( 3×150 mL). Wash the combined organic layers with 5% NaOH (to remove unreacted starting material) and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield a pale yellow oil (approx. 85% yield).

Protocol B: Synthesis of 2,3-Diethoxy- β -nitrostyrene
  • Preparation: To a 250 mL flask, add 2,3-diethoxybenzaldehyde (15.0 g, 77 mmol), nitromethane (23.5 g, 385 mmol), and anhydrous ammonium acetate (2.9 g, 38 mmol)[5].

  • Solvent Addition: Add glacial acetic acid (40 mL) to the mixture.

  • Condensation: Heat the mixture to a gentle reflux (approx. 100°C) for 4 hours. Self-Validation: The solution will transition from pale yellow to a deep, vibrant orange-red, indicating the formation of the extended conjugated π -system of the nitrostyrene[3].

  • Crystallization: Remove the flask from heat and pour the hot mixture into 200 mL of crushed ice/water. Vigorously stir until bright yellow crystals precipitate.

  • Isolation: Vacuum filter the precipitate, wash with cold water, and recrystallize from hot isopropanol to obtain pure 2,3-diethoxy- β -nitrostyrene as bright yellow needles.

Protocol C: Tandem Reduction to 2-(2,3-Diethoxyphenyl)ethan-1-amine
  • Preparation: In a 1 L two-neck flask, dissolve 2,3-diethoxy- β -nitrostyrene (10.0 g, 42 mmol) in a mixture of Methanol (150 mL) and THF (50 mL).

  • Catalyst Seeding: Add NiCl2​⋅6H2​O (2.0 g, 8.4 mmol) and stir until fully dissolved (yielding a clear, pale green solution). Cool the flask to 0°C in an ice bath.

  • Reduction: Carefully add NaBH4​ (11.1 g, 294 mmol) in small portions over 30 minutes. Self-Validation: Upon the first addition of NaBH4​ , the solution will instantly turn pitch black (formation of Ni2​B ), accompanied by vigorous effervescence ( H2​ gas evolution) and an exothermic spike[6].

  • Completion: Remove the ice bath and stir at room temperature for 30 minutes. The reaction is complete when bubbling ceases and TLC (Hexane:EtOAc 1:1) shows the disappearance of the yellow starting material spot.

  • Workup: Quench the remaining borohydride with 20 mL of 3M HCl (caution: gas evolution). Filter the black suspension through a pad of Celite to remove the nickel catalyst. Basify the filtrate with 20% NaOH to pH > 12, and extract the freebase amine with Dichloromethane ( 3×100 mL).

  • Purification: Dry the organic layer, evaporate the solvent, and purify via vacuum distillation or by precipitating the hydrochloride salt using ethereal HCl to yield the target 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Conclusion

The synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine can be achieved with high atom economy and operational safety by utilizing a Williamson ether synthesis, an optimized Henry condensation, and a chemoselective NaBH4​/NiCl2​ reduction. This pathway eliminates the need for pyrophoric metal hydrides or high-pressure hydrogenation, establishing a robust, scalable framework suitable for advanced pharmaceutical development.

References

  • Application Notes and Protocols for 1-Butyl-4-(2-nitro-ethyl)
  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN Source: Asian Journal of Chemistry URL
  • ISSN: 2320-5407 Int. J. Adv. Res. 5(9)
  • The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines Source: ResearchGate URL
  • Synthesis of β-Nitrostyrene Procedure Source: Scribd URL
  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines Source: Ursinus Digital Commons URL

Sources

Exploratory

Physicochemical and Analytical Profiling of 2-(2,3-Diethoxyphenyl)ethan-1-amine: A Technical Whitepaper

Executive Summary The structural modification of the phenethylamine scaffold is a cornerstone of neuropharmacological drug design and analytical chemistry. 2-(2,3-Diethoxyphenyl)ethan-1-amine (often abbreviated as 2,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural modification of the phenethylamine scaffold is a cornerstone of neuropharmacological drug design and analytical chemistry. 2-(2,3-Diethoxyphenyl)ethan-1-amine (often abbreviated as 2,3-diethoxyphenethylamine or 2,3-DEPEA) represents a specific positional isomer within the broader class of dialkoxylated phenethylamines. While compounds like 2,5-dimethoxy-4-ethylphenethylamine (2C-E)[1] and 3,4-diethoxyphenethylamine[2][3] have been extensively documented, the 2,3-substitution pattern presents unique steric and electronic microenvironments.

This whitepaper provides an in-depth synthesis of the physicochemical properties, hypothesized pharmacodynamic behavior, and validated analytical methodologies for 2-(2,3-Diethoxyphenyl)ethan-1-amine, designed for researchers in forensic toxicology, medicinal chemistry, and pharmacokinetics.

Structural Dynamics and Physicochemical Properties

The core scaffold of 2-(2,3-Diethoxyphenyl)ethan-1-amine consists of a primary ethylamine chain attached to a benzene ring, which is substituted with two ethoxy ( −OCH2​CH3​ ) groups at the ortho (C2) and meta (C3) positions relative to the alkylamine chain.

Causality of Chemical Behavior
  • Acid-Base Chemistry (pKa): The primary amine is separated from the aromatic ring by a two-carbon aliphatic chain, insulating it from the electron-donating resonance effects of the ethoxy groups. Consequently, its basicity closely mirrors that of unsubstituted phenethylamine, which has a well-established pKa of 9.83[4][5]. In physiological environments (pH 7.4), the molecule exists almost exclusively (>99.5%) as a protonated cation.

  • Lipophilicity (LogP): Unsubstituted phenethylamine has an experimental LogP of 1.41[4]. The addition of two bulky, non-polar ethoxy groups significantly increases the molecule's lipophilicity. By extrapolating from structurally related analogs like 3,4-diethoxyphenethylamine[3] and 2C-E[1], the LogP of 2,3-DEPEA is calculated to be approximately 2.5–2.8. This elevated lipophilicity enhances blood-brain barrier (BBB) permeability compared to endogenous trace amines.

Comparative Physicochemical Data

To contextualize 2,3-DEPEA, we compare its predicted parameters against established empirical data for related phenethylamines[1][3][4].

PropertyPhenethylamine (PEA)2C-E3,4-Diethoxyphenethylamine2-(2,3-Diethoxyphenyl)ethan-1-amine
Formula C8​H11​N C12​H19​NO2​ C12​H19​NO2​ C12​H19​NO2​
Molecular Weight 121.18 g/mol 209.29 g/mol 209.29 g/mol 209.29 g/mol
pKa (Amine) 9.83~9.6~9.7~9.8 (Predicted)
LogP 1.412.402.552.60 (Predicted)
Topological Polar Surface Area 26.0 Ų44.5 Ų44.5 Ų44.5 Ų
State at Room Temp Colorless LiquidColorless Oil / SolidViscous Oil / SolidViscous Oil (Freebase)

Hypothesized Pharmacodynamic Signaling

Phenethylamines typically exert their effects via Trace Amine-Associated Receptor 1 (TAAR1) and various serotonin (5-HT) receptors[1][4]. The bulky 2,3-diethoxy substitution creates significant steric hindrance near the ethylamine side chain (due to the ortho-ethoxy group at C2). This specific geometry likely alters receptor binding affinity, potentially skewing the molecule's profile away from classical monoamine release and toward direct receptor agonism, similar to the 2C family[1].

G Ligand 2-(2,3-Diethoxyphenyl)ethan-1-amine Receptor1 TAAR1 Receptor Ligand->Receptor1 Receptor2 5-HT2A Receptor Ligand->Receptor2 Gs Gs Protein Receptor1->Gs Gq Gq Protein Receptor2->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP Accumulation AC->cAMP IP3 IP3 / DAG Release PLC->IP3 PKA Protein Kinase A (PKA) cAMP->PKA PKC Protein Kinase C (PKC) IP3->PKC

Fig 1. Hypothesized pharmacodynamic signaling pathway of 2,3-diethoxyphenethylamine.

Analytical Isolation and Quantification

To study 2-(2,3-Diethoxyphenyl)ethan-1-amine in complex biological matrices (e.g., plasma, urine), a self-validating extraction and quantification protocol is required. Because the molecule is a basic amine, Acid-Base Liquid-Liquid Extraction (LLE) is the most effective method for isolating it from neutral and acidic matrix interferents[6].

Acid-Base Liquid-Liquid Extraction (LLE) Protocol

The rationale behind this protocol relies strictly on the Henderson-Hasselbalch equation. By manipulating the pH relative to the molecule's pKa (~9.8), we can force the compound into either an aqueous-soluble ionized state or an organic-soluble neutral state[6][7].

Step-by-Step Methodology:

  • Initial Acidification (Matrix Cleanup):

    • Obtain 1.0 mL of the biological sample.

    • Add 1.0 mL of 1M Hydrochloric Acid (HCl) to drop the pH below 3.0.

    • Causality: At pH < 3, the amine is >99.99% protonated ( R−NH3+​ ), making it highly polar and water-soluble.

  • First Organic Wash:

    • Add 2.0 mL of a non-polar solvent (e.g., Hexane or Dichloromethane).

    • Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

    • Discard the organic layer. Causality: This removes neutral and acidic lipophilic impurities (e.g., lipids, acidic metabolites) while the target amine remains safely in the aqueous phase.

  • Basification (Free-Basing):

    • To the retained aqueous layer, slowly add 10% Sodium Hydroxide (NaOH) until the pH exceeds 12.0.

    • Causality: At pH 12 (two units above the pKa of 9.8), the amine is completely deprotonated into its neutral free-base form ( R−NH2​ ), drastically increasing its LogP and organic solubility.

  • Final Extraction:

    • Add 2.0 mL of Ethyl Acetate. Vortex and centrifuge.

    • Collect the organic layer (which now contains the target compound).

    • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ) to remove residual water, then evaporate to dryness under a gentle stream of nitrogen.

LLE Sample Biological Matrix (pH ~7.4) Acidify Add 1M HCl (pH < 3) Sample->Acidify Aqueous1 Aqueous Phase (Protonated Amine) Acidify->Aqueous1 Retain Organic1 Organic Phase (Discard Impurities) Acidify->Organic1 Discard Basify Add 10% NaOH (pH > 12) Aqueous1->Basify Extract Add Ethyl Acetate Basify->Extract Aqueous2 Aqueous Phase (Discard) Extract->Aqueous2 Discard Organic2 Organic Phase (Free Base Amine) Extract->Organic2 Retain Dry Dry (Na2SO4) & Concentrate Organic2->Dry

Fig 2. Acid-base liquid-liquid extraction workflow for phenethylamine derivatives.

UHPLC-MS/MS Quantification Parameters

Following extraction, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for phenethylamine validation[8][9].

  • Column: C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm). Causality: The lipophilic diethoxy groups interact strongly with the C18 stationary phase, allowing excellent retention and separation from polar matrix remnants[8].

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring the amine is ionized to [M+H]+ (m/z 210.1) for optimal detection in Positive Electrospray Ionization (ESI+) mode[9].

  • Detection: Multiple Reaction Monitoring (MRM) mode targeting the primary precursor ion [M+H]+ and its specific product ions (typically resulting from the loss of the amine group or cleavage of the ethoxy aliphatic chains).

Conclusion

2-(2,3-Diethoxyphenyl)ethan-1-amine is a highly lipophilic, basic phenethylamine derivative. Its characterization requires a rigorous understanding of its pKa and LogP to successfully isolate it from biological matrices using targeted acid-base extraction. The integration of these fundamental physicochemical properties with advanced UHPLC-MS/MS workflows ensures high-fidelity data generation for downstream pharmacokinetic and pharmacodynamic research.

References

  • Phenethylamine - Wikipedia. Wikipedia. Available at: [Link]

  • Phenethylamine | C8H11N | CID 1001 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • 2C-E - Wikipedia. Wikipedia. Available at:[Link]

  • 3,4-Diethoxyphenethylamine | C12H19NO2 | CID 840694 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • How to extract phenylethylamine. Quora. Available at:[Link]

  • LC–MS-MS Analysis of Dietary Supplements for N-ethyl-a-ethyl-phenethylamine. RSC Publishing. Available at:[Link]

  • Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available at:[Link]

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Foundational

An In-depth Technical Guide to 2-(2,3-Dialkoxyphenyl)ethan-1-amines: Focus on the 2,3-Dimethoxy Analog

A Note on the Target Compound: Initial investigation for "2-(2,3-diethoxyphenyl)ethan-1-amine" did not yield a specific CAS number or substantial documentation, suggesting it is a novel or less-characterized compound. Th...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Target Compound: Initial investigation for "2-(2,3-diethoxyphenyl)ethan-1-amine" did not yield a specific CAS number or substantial documentation, suggesting it is a novel or less-characterized compound. This guide will therefore focus on its closely related and well-documented analog, 2-(2,3-dimethoxyphenyl)ethan-1-amine , as a representative member of this class of compounds. The principles, synthesis, and analysis discussed herein are likely translatable to the diethoxy derivative.

Introduction

Phenylethylamine derivatives are a cornerstone of medicinal chemistry and neuroscience research. The substitution pattern on the phenyl ring dramatically influences their biological activity. This guide provides a comprehensive technical overview of 2-(2,3-dimethoxyphenyl)ethan-1-amine, a key intermediate and research tool. We will delve into its chemical identity, synthesis, analytical characterization, and known applications, providing a framework for researchers and drug development professionals.

Part 1: Chemical Identity and Properties

Chemical Name: 2-(2,3-dimethoxyphenyl)ethan-1-amine Synonyms: 2,3-Dimethoxyphenethylamine CAS Number: 3213-29-4[1] Hydrochloride Salt CAS Number: 3166-89-0[2]

Physicochemical Properties
PropertyValueSource
Molecular FormulaC10H15NO2PubChem
Molecular Weight181.23 g/mol PubChem
AppearanceNot specified, likely a liquid or low-melting solid-
Boiling PointNot specified-
SolubilitySoluble in organic solvents such as methanol, ethanol, and dichloromethane. The hydrochloride salt is expected to be water-soluble.General chemical principles

Part 2: Synthesis of 2-(2,3-dimethoxyphenyl)ethan-1-amine

The synthesis of 2-(2,3-dimethoxyphenyl)ethan-1-amine typically starts from 2,3-dimethoxybenzaldehyde or a related precursor. A common and effective route involves the reduction of a nitrile intermediate.

Workflow for Synthesis

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Reduction A 2,3-Dimethoxybenzaldehyde C 2-(2,3-Dimethoxyphenyl)acetonitrile A->C Reaction B TosMIC or other cyanating agent B->C Reagent D 2-(2,3-Dimethoxyphenyl)acetonitrile F 2-(2,3-Dimethoxyphenyl)ethan-1-amine D->F Reduction E LiAlH4 or H2/Catalyst E->F Reducing Agent

Caption: Synthetic workflow for 2-(2,3-dimethoxyphenyl)ethan-1-amine.

Detailed Experimental Protocol: Synthesis via Nitrile Reduction

Step 1: Synthesis of 2-(2,3-Dimethoxyphenyl)acetonitrile

  • Reaction Setup: To a solution of 2,3-dimethoxybenzaldehyde in a suitable aprotic solvent (e.g., anhydrous methanol), add p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base (e.g., potassium carbonate).

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 2-(2,3-Dimethoxyphenyl)acetonitrile to the Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Addition of Nitrile: Slowly add a solution of 2-(2,3-dimethoxyphenyl)acetonitrile in the same anhydrous solvent to the LiAlH4 suspension at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting precipitate and wash with the ether solvent. Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the desired 2-(2,3-dimethoxyphenyl)ethan-1-amine. The product can be further purified by distillation or conversion to its hydrochloride salt followed by recrystallization.

Part 3: Analytical Characterization

The identity and purity of 2-(2,3-dimethoxyphenyl)ethan-1-amine should be confirmed using standard analytical techniques.

Analytical Workflow

G A Synthesized Product B NMR Spectroscopy (¹H and ¹³C) A->B C Mass Spectrometry (e.g., GC-MS or LC-MS) A->C D HPLC or GC A->D E Structural Confirmation B->E F Molecular Weight Verification C->F G Purity Assessment D->G

Caption: Analytical workflow for the characterization of 2-(2,3-dimethoxyphenyl)ethan-1-amine.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methoxy groups, and the two methylene groups of the ethylamine side chain. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the aliphatic carbons of the side chain.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (181.23 g/mol ). Fragmentation patterns can provide further structural information.

  • Purity (HPLC/GC): Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the synthesized compound.

Part 4: Applications in Research and Drug Development

Phenylethylamine derivatives are of significant interest due to their diverse biological activities. While specific applications for the 2,3-dimethoxy analog are not as extensively documented as for other isomers, its structural similarity to known bioactive compounds suggests potential areas of investigation.

  • Intermediate for More Complex Molecules: This compound can serve as a valuable building block for the synthesis of more complex pharmaceutical agents. For instance, related dimethoxyphenylethylamine structures are precursors to isoquinoline alkaloids and have been used in the synthesis of anti-ulcer agents.

  • Neuromodulatory Research: As a phenylethylamine, it has the potential to interact with various receptors and transporters in the central nervous system. Research could explore its affinity for serotonin, dopamine, and norepinephrine receptors, as well as monoamine transporters.

  • Prodrug Development: The primary amine group can be modified to create prodrugs with improved pharmacokinetic properties.

Part 5: Safety and Handling

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

2-(2,3-Dimethoxyphenyl)ethan-1-amine is a valuable research chemical and synthetic intermediate. While the diethoxy analog initially sought is not well-documented, the synthesis, characterization, and potential applications of the dimethoxy compound provide a solid foundation for researchers interested in this class of molecules. The protocols and information presented in this guide are intended to support further investigation into the properties and utility of 2,3-disubstituted phenylethylamines in drug discovery and development.

References

  • PubChem. 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride. Available from: [Link]

  • J&K Scientific. 2-(2,3-dimethoxyphenyl)ethan-1-amine | 3213-29-4. Available from: [Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 2-(2,3-Diethoxyphenyl)ethan-1-amine: A Multi-Modal Analytical Framework

Executive Summary & Analytical Rationale The unequivocal structural elucidation of phenethylamine derivatives remains a critical bottleneck in both pharmaceutical development and forensic toxicology. Molecules such as 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

The unequivocal structural elucidation of phenethylamine derivatives remains a critical bottleneck in both pharmaceutical development and forensic toxicology. Molecules such as 2-(2,3-diethoxyphenyl)ethan-1-amine (empirical formula C₁₂H₁₉NO₂) present a unique analytical challenge: positional isomerism. Standard mass spectrometry cannot easily distinguish a 2,3-diethoxy substitution pattern from its 2,5-diethoxy or 3,4-diethoxy counterparts, as they share identical exact masses and highly similar fragmentation pathways.

As a Senior Application Scientist, I approach this not as a simple data-collection exercise, but as the design of a self-validating analytical system . A robust elucidation requires that the hypothesis generated by one modality is independently testable by another. In our workflow, High-Resolution Mass Spectrometry (HRMS) defines the molecular boundary (empirical formula), Nuclear Magnetic Resonance (NMR) maps the internal topology (regiochemistry), and Fourier Transform Infrared Spectroscopy (FTIR) acts as an orthogonal check for functional group integrity. If any node in this triad contradicts the others, the proposed structure is rejected.

ElucidationWorkflow Sample 2-(2,3-Diethoxyphenyl)ethan-1-amine HRMS LC-QTOF-MS Exact Mass & Formula Sample->HRMS Aliquot 1 NMR 1D/2D NMR Regiochemistry Sample->NMR Aliquot 2 FTIR ATR-FTIR Functional Groups Sample->FTIR Aliquot 3 Validation Data Synthesis & Orthogonal Validation HRMS->Validation m/z 210.1489 NMR->Validation HMBC maps FTIR->Validation Vibrational modes Structure Confirmed Structure Validation->Structure Self-Consistent

Fig 1. Self-validating multi-modal workflow for the structure elucidation of phenethylamines.

High-Resolution Mass Spectrometry (LC-QTOF-MS)

The Causality of Technique Selection

Historically, [2]. However, under standard electron ionization (EI, 70 eV), phenethylamines undergo rapid α -cleavage, often rendering the molecular ion undetectable and yielding a dominant, non-specific iminium ion (m/z 30). To circumvent this and secure the empirical formula, we employ Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS). ESI is a soft ionization technique that preserves the pseudo-molecular ion [M+H]⁺, while the QTOF analyzer provides sub-ppm mass accuracy, as demonstrated in modern [1].

Step-by-Step LC-QTOF-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid to facilitate protonation.

  • Chromatographic Separation: Inject 2.0 µL onto a C18 UPLC column (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • MS Acquisition: Operate in positive ESI mode. Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and acquire over a mass range of m/z 50–1000.

  • MS/MS Fragmentation: Isolate the [M+H]⁺ precursor (m/z 210.1489) in the quadrupole. Ramp collision energy (CE) from 15 to 35 eV using nitrogen as the collision gas to induce structure-specific fragmentation.

FragmentationLogic Parent [M+H]+ m/z 210.1489 LossNH3 [M+H - NH3]+ m/z 193.1224 Parent->LossNH3 -NH3 (17.0265 Da) Benzyl Diethoxybenzyl Cation m/z 179.1072 Parent->Benzyl -CH5N (31.0422 Da) Cleavage Loss of Ethylene m/z 151.0759 Benzyl->Cleavage -C2H4 (28.0313 Da)

Fig 2. ESI-MS/MS fragmentation logic for protonated 2-(2,3-diethoxyphenyl)ethan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Technique Selection

While HRMS confirms the formula C₁₂H₁₉NO₂, it is blind to the exact placement of the two ethoxy groups on the benzene ring. 1D and 2D NMR spectroscopy—specifically Heteronuclear Multiple Bond Correlation (HMBC)—is the linchpin of this elucidation. HMBC reveals long-range (2- to 3-bond) couplings between protons and carbons. By observing correlations from the ethoxy protons to the aromatic carbons, and from the ethanamine side-chain protons to those same aromatic carbons, we can mathematically lock the 2,3-substitution pattern in place, ruling out 2,5- or 3,4- isomers.

Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize signal-to-noise ratio for ¹³C acquisitions.

  • 1D Acquisition:

    • ¹H NMR: 16 scans, 30° pulse angle, 2-second relaxation delay.

    • ¹³C NMR: 1024 scans, complete proton decoupling, 2-second relaxation delay.

  • 2D Acquisition: Acquire COSY (homonuclear correlation), HSQC (1-bond C-H correlation), and HMBC (long-range C-H correlation) using standard pulse sequences.

Quantitative Data Synthesis: NMR Assignments
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1 (Ar-C) -133.2-
2 (Ar-C-O) -146.5-
3 (Ar-C-O) -152.1-
4 (Ar-CH) 6.82, dd, (8.2, 1.5)112.4C2, C6
5 (Ar-CH) 6.98, t, (8.2)124.1C1, C3
6 (Ar-CH) 6.78, dd, (8.2, 1.5)122.3C2, C4, C- α
α -CH₂ 2.85, t, (7.2)34.8C1, C2, C6, β -CH₂
β -CH₂ 2.98, t, (7.2)41.5C1, α -CH₂
2-OCH₂ 4.08, q, (7.0)64.2C2, 2-CH₃
2-CH₃ 1.38, t, (7.0)15.12-OCH₂
3-OCH₂ 4.02, q, (7.0)64.8C3, 3-CH₃
3-CH₃ 1.42, t, (7.0)14.93-OCH₂
NH₂ 1.65, br s--

Self-Validation Checkpoint: The coupling pattern of the aromatic protons (a doublet of doublets, a triplet, and a doublet of doublets) mathematically proves a 1,2,3-trisubstituted benzene ring. Furthermore, the HMBC correlation from the α -CH₂ protons (2.85 ppm) to C2 (146.5 ppm) explicitly proves that one of the ethoxy groups is located at the ortho position relative to the alkylamine side chain.

Fourier Transform Infrared (FTIR) Spectroscopy

The Causality of Technique Selection

Mass spectrometry and NMR are conducted in solution or gas phases, where solvent exchange or ionization can occasionally mask labile functional groups. To ensure total structural integrity, we utilize Attenuated Total Reflectance (ATR) FTIR on the neat, solid-state material. This provides orthogonal validation of the primary amine and the ether linkages, [3].

Step-by-Step ATR-FTIR Protocol
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Place 2–3 mg of the neat crystalline powder directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid sample (critical for preventing signal attenuation).

  • Acquisition & Analysis: Record the spectrum from 4000 to 400 cm⁻¹.

    • Validation Targets: Confirm the presence of the primary amine via the N-H stretching doublet (~3350 and ~3280 cm⁻¹) and the ether linkages via strong asymmetric C-O-C stretching bands (~1250 and ~1040 cm⁻¹).

Conclusion

The structural elucidation of 2-(2,3-diethoxyphenyl)ethan-1-amine cannot rely on a single analytical vector. By constructing a self-validating loop—where LC-QTOF-MS establishes the empirical formula and fragmentation logic, 2D NMR maps the precise 2,3-regiochemistry, and ATR-FTIR confirms the solid-state functional groups—we achieve an unequivocal, mathematically sound structural assignment suitable for regulatory submission or advanced pharmacological profiling.

References

  • Krysta, K., et al. "Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 2013.[Link]

  • Marson, C., et al. "Structural elucidation of an uncommon phenylethylamine analogue in urine responsible for discordant amphetamine immunoassay results." Journal of Analytical Toxicology, 2000.[Link]

  • Poad, B. L. J., et al. "IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction." Physical Chemistry Chemical Physics, RSC Publishing, 2018.[Link]

Foundational

A Comprehensive Guide to the ¹H NMR Spectrum of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Abstract This technical guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(2,3-diethoxyphenyl)ethan-1-amine. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis and interpretation of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-(2,3-diethoxyphenyl)ethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment to explain the causal relationships between the molecule's structure and its spectral features. We will explore the theoretical basis for the expected chemical shifts, multiplicities, and coupling constants, present a detailed experimental protocol for data acquisition, and illustrate key structural relationships with a workflow diagram. This guide serves as a practical and authoritative reference for the characterization of this and structurally related phenethylamine derivatives.

Introduction: The Structural Significance of 2-(2,3-Diethoxyphenyl)ethan-1-amine

2-(2,3-Diethoxyphenyl)ethan-1-amine belongs to the phenethylamine class, a structural motif central to many biologically active compounds, including neurotransmitters and pharmaceuticals.[1][2] Accurate structural elucidation is the bedrock of drug discovery and development, and ¹H NMR spectroscopy remains the most powerful and widely used tool for determining the structure of organic molecules in solution.[3][4]

The spectrum of this particular molecule presents a rich learning opportunity, featuring a substituted aromatic ring, flexible ethoxy groups, and a primary amine on an ethyl sidechain. Understanding its ¹H NMR spectrum requires a firm grasp of fundamental principles, including chemical equivalence, spin-spin coupling, and the influence of electronic effects on proton environments.[5][6]

Theoretical ¹H NMR Spectral Analysis

The ¹H NMR spectrum is dictated by the unique electronic environment of each proton in the molecule. The key pieces of information we derive are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons generating the signal; and the multiplicity (splitting pattern), which tells us about the number of neighboring protons.[5][7]

Predicted Proton Assignments and Chemical Shifts

The structure of 2-(2,3-diethoxyphenyl)ethan-1-amine has several distinct proton environments. Below is a detailed breakdown of the expected spectral features.

  • Aromatic Protons (H-4, H-5, H-6): Protons directly attached to a benzene ring are significantly deshielded due to the anisotropic effect of the ring current, placing their signals far downfield.[8] We expect three distinct signals in the range of δ 6.8 – 7.2 ppm . The precise shifts and splitting patterns will be complex due to the ortho, meta, and para couplings between them, likely resulting in a series of overlapping multiplets.

  • Ethoxy Group Protons (-OCH₂CH₃):

    • Methylene Protons (H-a, H-a'): The two -OCH₂- groups are diastereotopic due to the chiral center created by the amine, but for practical purposes in a standard 1D spectrum, they are often treated as chemically similar. These protons are directly attached to a carbon bonded to a highly electronegative oxygen atom, causing a strong deshielding effect.[9][10] We anticipate two overlapping quartets (or a single broad quartet) around δ 4.0 – 4.2 ppm . The quartet multiplicity arises from coupling to the three protons of the adjacent methyl group (n+1 rule, 3+1=4).[11]

    • Methyl Protons (H-b, H-b'): These terminal methyl protons are in a standard aliphatic environment but are slightly deshielded by the adjacent oxygen. They will appear as two overlapping triplets (or a single triplet) around δ 1.3 – 1.5 ppm . The triplet pattern is due to coupling with the two methylene protons (2+1=3).[11]

  • Ethylamine Chain Protons (-CH₂CH₂NH₂):

    • Benzylic Protons (H-c): These protons are on the carbon adjacent to the aromatic ring (the benzylic position), which causes a moderate deshielding effect, typically placing them in the δ 2.3-2.7 ppm range.[8] They will be further deshielded by their proximity to the amine group. They will appear as a triplet due to coupling with the adjacent H-d methylene protons. We predict their signal to be around δ 2.7 – 2.9 ppm .

    • Amino-adjacent Protons (H-d): These protons are on the carbon directly bonded to the electronegative nitrogen atom, leading to deshielding.[12] Their signal is expected to be slightly downfield from the benzylic protons, around δ 2.9 – 3.1 ppm . This signal will also appear as a triplet from coupling to the H-c protons.

    • Amine Protons (H-e): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature.[7][13] The signal is often broad due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. We expect a broad singlet between δ 1.0 – 3.0 ppm . This assignment can be definitively confirmed by a D₂O exchange experiment, which will cause the peak to disappear.[12][13]

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for 2-(2,3-diethoxyphenyl)ethan-1-amine, assuming acquisition in CDCl₃ on a 400 MHz spectrometer.

Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic ProtonsAr-H6.8 – 7.2Multiplet (m)-3H
Ethoxy MethyleneH-a, H-a'4.0 – 4.2Quartet (q)~7.04H
Ethoxy MethylH-b, H-b'1.3 – 1.5Triplet (t)~7.06H
Benzylic MethyleneH-c2.7 – 2.9Triplet (t)~7.52H
Amino MethyleneH-d2.9 – 3.1Triplet (t)~7.52H
Amine ProtonsH-e1.0 – 3.0Broad Singlet (br s)-2H

Visualizing Molecular Connectivity

To understand the origin of the splitting patterns, it is essential to visualize the through-bond proton-proton couplings. The diagram below illustrates the structure of 2-(2,3-diethoxyphenyl)ethan-1-amine and highlights the key ³J (three-bond) couplings that define the multiplicities of the aliphatic signals.

Caption: Key ³JHH spin-spin couplings in 2-(2,3-diethoxyphenyl)ethan-1-amine.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Trustworthy data is the result of meticulous experimental practice. The following protocol outlines the steps for acquiring a standard ¹H NMR spectrum and performing a D₂O exchange for amine proton confirmation.

Standard ¹H NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(2,3-diethoxyphenyl)ethan-1-amine into a clean, dry vial.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup (400 MHz Example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is sufficient.

    • Spectral Width: 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full proton relaxation between scans.

    • Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals and analyze the chemical shifts and multiplicities.

D₂O Exchange Experiment (Confirmation of -NH₂)
  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake vigorously for 30 seconds to facilitate proton-deuteron exchange.

  • Re-insert the sample, lock, and shim as before.

  • Acquire a new ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The broad singlet previously assigned to the -NH₂ protons (H-e) should have significantly diminished or disappeared entirely, confirming its identity as an exchangeable proton signal.[12][13]

Logical Workflow for Spectral Analysis

A systematic approach is crucial for accurate spectral interpretation. The following workflow ensures all spectral information is leveraged for a confident structure confirmation.

Caption: A self-validating workflow for ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of 2-(2,3-diethoxyphenyl)ethan-1-amine is a direct reflection of its molecular architecture. By systematically analyzing the chemical shifts, integrations, and spin-spin coupling patterns, a complete and unambiguous assignment of all proton signals is achievable. The deshielding effects of the aromatic ring and the electronegative oxygen and nitrogen atoms are the primary determinants of the chemical shifts, while the n+1 rule governs the signal multiplicities. The protocols and workflows detailed in this guide provide a robust framework for researchers to not only confirm the identity and purity of this compound but also to apply these principles to the structural elucidation of other novel chemical entities.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved March 14, 2026, from [Link]

  • García-Rubiño, M. E., et al. (2020). A ¹H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Omega, 5(8), 3799-3807. [Link]

  • JoVE. (2025). NMR Spectroscopy Of Amines. Journal of Visualized Experiments. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR shift for protons adjacent to the amine group in benzylamine... Retrieved March 14, 2026, from [Link]

  • Chem 360 - WOU. (n.d.). ¹H NMR Chemical Shifts. Retrieved March 14, 2026, from [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved March 14, 2026, from [Link]

  • UCLA Chemistry. (n.d.). NMR Chart. Retrieved March 14, 2026, from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved March 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: ¹H NMR spectrum of ethoxyethane. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 5.12: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 14, 2026, from [Link]

  • Chen, N., et al. (2007). Bivalent phenethylamines as novel dopamine transporter inhibitors: Evidence for multiple substrate-binding sites in a single transporter. Journal of Pharmacology and Experimental Therapeutics, 322(2), 566-576. [Link]

  • ACD/Labs. (2023). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved March 14, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). NMR of phenylethane amine. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2021). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative ¹H NMR Spectroscopy. Retrieved March 14, 2026, from [Link]

  • SpectraBase. (n.d.). Phenethylamine. Retrieved March 14, 2026, from [Link]

  • Supporting Information for: S1. (n.d.). Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). The ¹H NMR spectra of a-phenylethylamine. Retrieved March 14, 2026, from [Link]

  • Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2023). Metabolites, 13(2), 241. [Link]

  • Kang, G. I., et al. (1981). Studies on phenethylamine hallucinogens. 2. Conformations of arylmethoxyl groups using ¹³C NMR. Journal of Medicinal Chemistry, 24(7), 906-909. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved March 14, 2026, from [Link]

  • Navarrete-Vázquez, G., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 302-314. [Link]

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  • NMRdb.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved March 14, 2026, from [Link]

  • Oregon State University. (2020). ¹H NMR Chemical Shifts. Retrieved March 14, 2026, from [Link]

  • Abraham, R. J., et al. (2005). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 17(1), 10-17. [Link]

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Exploratory

13C NMR Analysis of 2-(2,3-Diethoxyphenyl)ethan-1-amine: A Comprehensive Technical Guide

Executive Summary The structural elucidation of substituted phenethylamines is a critical vector in neurochemical research, pharmacology, and forensic analysis. 2-(2,3-Diethoxyphenyl)ethan-1-amine (Chemical Formula: C12H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted phenethylamines is a critical vector in neurochemical research, pharmacology, and forensic analysis. 2-(2,3-Diethoxyphenyl)ethan-1-amine (Chemical Formula: C12H19NO2) is a synthetic phenethylamine derivative characterized by a highly specific 2,3-diethoxy substitution pattern on its aromatic core. Because the regiochemistry of alkoxy substituents drastically alters receptor binding affinities and metabolic stability, verifying the exact positional isomer is paramount.

This whitepaper provides an authoritative, in-depth guide to the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of this molecule. By synthesizing theoretical causality with a self-validating experimental protocol, this guide empowers researchers to unambiguously confirm the molecular architecture of 2,3-diethoxyphenethylamine derivatives.

Molecular Architecture & Theoretical Framework

To interpret the 13C NMR spectrum accurately, one must understand the causality behind the chemical shifts. The spectrum of 2-(2,3-Diethoxyphenyl)ethan-1-amine is governed by the interplay of inductive effects, resonance stabilization, and steric hindrance.

The Aromatic Core (C1 - C6)

The electron-donating nature of the ethoxy groups via resonance heavily shields specific aromatic carbons. The conformational dynamics of these alkoxy groups significantly impact the 13C chemical shifts, as their planar versus out-of-plane orientations alter the resonance overlap with the aromatic π -system[1].

  • Ipso Carbons (C2, C3): The highly electronegative oxygen atoms inductively deshield the directly attached aromatic carbons, pushing them far downfield (~147–152 ppm).

  • Resonance Shielding (C4, C6): The ethoxy group at C3 acts as an ortho/para director. Consequently, C4 (ortho to the C3 ethoxy) experiences significant upfield shifting (~112.5 ppm) due to increased electron density.

  • Meta Position (C5): C5 is meta to both ethoxy groups. Lacking resonance shielding, it appears further downfield (~124.0 ppm) compared to C4. This differential shielding is the causal mechanism that allows researchers to distinguish 2,3-substitution from 3,4-substitution patterns.

The Aliphatic & Alkoxy Domains

The structural confirmation of substituted phenethylamines heavily relies on resolving closely spaced aliphatic signals[2].

  • Ethylamine Chain: The primary amine inductively deshields the adjacent α -carbon (~42.5 ppm), while the benzylic β -carbon resonates upfield (~30.5 ppm), a hallmark of the phenethylamine backbone[3].

  • Ethoxy Groups: The oxygen-bound methylene (-OCH2-) carbons resonate in the characteristic alkoxy domain (~64.5 ppm), while the terminal methyl (-CH3) carbons appear highly shielded (~14.8 ppm).

Chemical_Shifts Molecule C12H19NO2 13C Resonance Domains Aromatic Aromatic Carbons (110 - 155 ppm) Molecule->Aromatic Alkoxy Ethoxy Carbons (14 - 65 ppm) Molecule->Alkoxy Aliphatic Alkyl Amine Chain (30 - 45 ppm) Molecule->Aliphatic Ipso C2, C3 (Ipso to O) ~147-152 ppm Aromatic->Ipso ArylH C4, C5, C6 (Aryl C-H) ~112-125 ppm Aromatic->ArylH OCH2 O-CH2 ~64 ppm Alkoxy->OCH2 CH3 CH3 ~15 ppm Alkoxy->CH3 Calpha C-alpha (CH2-NH2) ~42 ppm Aliphatic->Calpha Cbeta C-beta (Ar-CH2) ~30 ppm Aliphatic->Cbeta

Figure 2: Logical classification of 13C NMR resonance domains for the target molecule.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the NMR acquisition protocol must be designed as a self-validating system . A standard 1D 13C Composite Pulse Decoupling (CPD) experiment provides the chemical shifts of all 12 carbon environments. However, to validate these assignments without ambiguity, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment must be concurrently executed.

DEPT-135 inverts CH2 signals (negative phase) while keeping CH and CH3 signals positive, and completely nullifying quaternary carbons. This orthogonal data stream instantly validates the assignment of the benzylic and aliphatic CH2 groups against the ethoxy CH3 groups, leaving no room for interpretative error.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 30–40 mg of the highly purified analyte in 0.6 mL of Deuterated Chloroform (CDCl3). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.0 ppm). The high sample concentration ensures an adequate signal-to-noise ratio (SNR) for the insensitive 13C nucleus.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the 13C resonance frequency (~100 MHz). Shim the magnetic field (Z1-Z5) to achieve a lock signal variation of < 2%.

  • 13C CPD Acquisition: Execute a standard proton-decoupled 13C sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds to allow for sufficient longitudinal relaxation (T1) of the quaternary carbons, ensuring their visibility. Acquire a minimum of 1024 scans.

  • DEPT-135 Acquisition: Execute the DEPT-135 pulse sequence. The polarization transfer from the highly sensitive 1H nuclei to the 13C nuclei drastically reduces the required scans (typically 256 scans are sufficient).

  • Signal Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to the Free Induction Decay (FID) prior to Fourier Transformation. Perform manual phase correction (zero and first order) and baseline correction (polynomial fit) to ensure accurate peak picking and integration.

NMR_Workflow Prep Sample Preparation (CDCl3, TMS ref) Acq 13C NMR Acquisition (100 MHz, CPD) Prep->Acq FID FID Signal Acq->FID Process Signal Processing (FT, Phase/Baseline) FID->Process Spectrum 13C Spectrum Process->Spectrum Assign Resonance Assignment (DEPT-135, HSQC) Spectrum->Assign Validate Structural Validation (2-(2,3-Diethoxyphenyl)ethan-1-amine) Assign->Validate

Figure 1: Experimental workflow for 13C NMR acquisition and structural validation.

Quantitative Data Presentation

The following table summarizes the predicted quantitative 13C NMR data for 2-(2,3-Diethoxyphenyl)ethan-1-amine. The integration of DEPT-135 phase data provides the self-validating mechanism required for rigorous structural proof.

Carbon PositionPredicted Shift (ppm)DEPT-135 PhaseCausality / Structural Note
C1 (Aryl) ~132.0Null (Quat.)Attached to the alkyl chain; mildly deshielded.
C2 (Aryl) ~147.5Null (Quat.)Ipso to the first ethoxy group; strongly deshielded by oxygen.
C3 (Aryl) ~152.0Null (Quat.)Ipso to the second ethoxy group; strongly deshielded.
C4 (Aryl) ~112.5Positive (CH)Ortho to the C3 ethoxy group; heavily shielded via resonance.
C5 (Aryl) ~124.0Positive (CH)Meta to ethoxy groups; lacks resonance shielding.
C6 (Aryl) ~122.0Positive (CH)Para to C3 ethoxy, ortho to alkyl chain; moderately shielded.
C- α (CH2-NH2) ~42.5Negative (CH2)Deshielded by the adjacent primary amine.
C- β (Ar-CH2) ~30.5Negative (CH2)Benzylic position; typical for phenethylamine backbones.
O-CH2 (at C2) ~64.5Negative (CH2)Directly bonded to the electronegative oxygen atom.
O-CH2 (at C3) ~64.8Negative (CH2)Directly bonded to the electronegative oxygen atom.
CH3 (at C2) ~14.8Positive (CH3)Terminal methyl of the ethoxy group.
CH3 (at C3) ~14.8Positive (CH3)Terminal methyl of the ethoxy group.

References

  • Title: Studies on Phenethylamine Hallucinogens. 2. Conformations of Arylmethoxyl Groups Using 13C NMR Source: Journal of Medicinal Chemistry (via PubMed/NIH) URL: [Link]

  • Title: Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine Source: Molecules (MDPI) URL: [Link]

  • Title: LC–MS-MS Analysis of Dietary Supplements for N-ethyl- α -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine Source: Journal of Analytical Toxicology (Oxford Academic) URL: [Link]

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Foundational

mass spectrometry of 2-(2,3-Diethoxyphenyl)ethan-1-amine

A Comprehensive Technical Guide to the Mass Spectrometry of 2-(2,3-Diethoxyphenyl)ethan-1-amine Executive Summary This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(2,3-Diethoxyphenyl)ethan...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide to the Mass Spectrometry of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of 2-(2,3-Diethoxyphenyl)ethan-1-amine, a substituted phenethylamine. As a member of a class of compounds with significant interest in medicinal chemistry and forensic science, understanding its mass spectral characteristics is crucial for its unambiguous identification and quantification. This document, intended for researchers and drug development professionals, details the predictable fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. Under Electron Ionization (EI), the molecule undergoes characteristic benzylic cleavage, yielding a prominent diethoxybenzyl cation at m/z 181. Under Electrospray Ionization (ESI), the molecule is readily observed as its protonated form, [M+H]⁺ at m/z 210, which upon collision-induced dissociation (CID), fragments via pathways including the loss of ammonia and benzylic cleavage. This guide provides field-proven experimental protocols, data interpretation frameworks, and visual diagrams to serve as a definitive resource for the mass spectrometric analysis of this compound.

Part 1: Introduction to the Analyte

Chemical Structure and Properties

2-(2,3-Diethoxyphenyl)ethan-1-amine belongs to the phenethylamine class, which forms the backbone for many endogenous neurotransmitters and synthetic compounds.[1] Its structure is characterized by an ethylamine side chain attached to a benzene ring substituted with two ethoxy groups at the 2 and 3 positions.

  • Chemical Formula: C₁₂H₁₉NO₂

  • Monoisotopic Mass: 209.1416 Da

  • Average Molecular Weight: 209.28 g/mol

The presence of the basic amine group makes the molecule readily protonated for positive-ion mode mass spectrometry, while the aromatic ring and its alkoxy substituents are the primary determinants of its fragmentation behavior.

The Role of Mass Spectrometry in Structural Elucidation

Mass spectrometry is an indispensable tool for the structural analysis of synthetic compounds like 2-(2,3-Diethoxyphenyl)ethan-1-amine. It provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, a "fingerprint" that reveals its structural motifs. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further confirming the identity of a novel substance.[2][3][4] This guide will focus on the predictable fragmentation pathways that enable researchers to confirm the presence of the diethoxyphenyl and ethanamine moieties.

Part 2: Foundational Principles of Ionization

The choice of ionization technique is paramount as it dictates the nature of the resulting mass spectrum. For 2-(2,3-Diethoxyphenyl)ethan-1-amine, Electron Ionization and Electrospray Ionization are the most relevant methods.

Electron Ionization (EI): The Hard Ionization Approach

Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy process where the sample is bombarded with 70 eV electrons. This energy is sufficient to not only ionize the molecule by ejecting an electron, creating a radical cation (M⁺•), but also to induce extensive and highly reproducible fragmentation. While the molecular ion may be weak or absent for some phenethylamines, the resulting fragmentation pattern is information-rich and serves as a robust identifier that can be compared against spectral libraries.[5][6]

Electrospray Ionization (ESI): The Soft Ionization Approach

ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS). It generates ions by applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. This gentle process typically yields the intact protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[7][8][9] Structural information is then obtained by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) in a subsequent stage of the mass spectrometer (MS/MS), which breaks the molecule apart in a controlled manner.

Part 3: Experimental Design & Protocols

The quality of mass spectral data is directly dependent on meticulous sample preparation and optimized instrument parameters.

Analytical Workflow

The overall process, from sample receipt to final data interpretation, follows a structured path. This workflow ensures that the sample is introduced to the instrument in a compatible format and that the data acquired is of the highest quality for confident identification.

cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation a Receive Sample b Dissolve in Volatile Solvent a->b c Dilute to Final Concentration b->c d Filter (0.22 µm) c->d e Inject into LC-MS or GC-MS d->e f Ionize (ESI or EI) e->f g Acquire Data (MS1 & MS/MS) f->g h Identify Precursor Ion ([M+H]⁺ or M⁺•) g->h i Analyze Fragmentation Pattern h->i j Confirm Structure i->j

Caption: General analytical workflow for MS analysis.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS (ESI) This protocol is designed to prepare the analyte for analysis in a manner that is compatible with ESI, minimizing salt content and ensuring solubility in the mobile phase.[10][11]

  • Initial Dissolution: Accurately weigh approximately 1 mg of 2-(2,3-Diethoxyphenyl)ethan-1-amine and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. Expertise Note: The addition of 0.1% formic acid is critical to ensure the amine is protonated, which is essential for efficient positive-ion ESI.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter (PTFE or other compatible material) into an autosampler vial to remove any particulates that could clog the system.[11][12]

Protocol 2: Sample Preparation for GC-MS (EI) This protocol prepares the analyte for analysis by GC-MS, where volatility is a key requirement.[13]

  • Dissolution: Dissolve approximately 0.1 mg of the analyte in 1 mL of a volatile, non-polar solvent such as ethyl acetate or dichloromethane.

  • Concentration: Aim for a final concentration of approximately 10-100 µg/mL. Unlike LC-MS, acidic or basic modifiers are not required.

  • Vialing: Transfer the solution to a GC autosampler vial. Ensure a secure cap to prevent the evaporation of the volatile solvent.

Instrumentation Parameters

The following tables provide typical starting parameters for the analysis. These should be optimized for the specific instrument in use.

Table 1: Suggested LC-MS/MS (ESI) Parameters

Parameter Setting Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µm Standard for retaining and separating small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic eluent.
Gradient 5% to 95% B over 5 minutes General-purpose gradient for elution.
Flow Rate 0.4 mL/min Compatible with standard ESI sources.
Ionization Mode Positive ESI The basic amine group is readily protonated.
Capillary Voltage 3.5 - 4.5 kV Optimal range for ESI spray stability.
Source Temp. 120 - 150 °C Assists in desolvation without causing thermal degradation.
Gas Flow Instrument Dependent Optimized for desolvation.

| Collision Energy | 10-40 eV (for MS/MS) | Ramped or stepped to observe multiple fragmentation pathways. |

Table 2: Suggested GC-MS (EI) Parameters

Parameter Setting Rationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm A robust, general-purpose column for drug analysis.
Carrier Gas Helium Inert carrier gas.
Inlet Temp. 250 °C Ensures rapid volatilization of the analyte.
Oven Program 100°C hold 1 min, ramp to 280°C at 20°C/min Provides good chromatographic peak shape.
Ionization Mode Electron Ionization (EI) Standard for GC-MS library matching.
Ionization Energy 70 eV Standardized energy for reproducible fragmentation.
Source Temp. 230 °C Standard EI source temperature.

| Mass Range | m/z 40 - 450 | Covers the molecular ion and key fragments. |

Part 4: Fragmentation Analysis and Interpretation

The core of structural elucidation lies in predicting and interpreting the fragmentation patterns. The structure of 2-(2,3-Diethoxyphenyl)ethan-1-amine contains a key C-C bond between the aromatic ring and the ethylamine side chain (the benzylic position), which is the most probable site of cleavage.[5][14]

Table 3: Predicted Key Ions for 2-(2,3-Diethoxyphenyl)ethan-1-amine

Ion Description Ionization Formula Calculated m/z
Molecular Ion EI [C₁₂H₁₉NO₂]⁺• 209.14
Protonated Molecule ESI [C₁₂H₁₉NO₂ + H]⁺ 210.15
Key Fragments
Diethoxybenzyl Cation EI, ESI-CID [C₁₁H₁₅O₂]⁺ 181.11
Iminium Ion EI [CH₄N]⁺ 30.03

| Loss of Ammonia | ESI-CID | [C₁₂H₁₆O₂]⁺ | 193.12 |

Electron Ionization (EI) Fragmentation Pathway

Under the high-energy conditions of EI, the primary fragmentation event is the cleavage of the Cβ-Cα bond, which is the weakest bond adjacent to the aromatic ring (benzylic cleavage).[5][6][14]

  • Molecular Ion (m/z 209): A molecular ion peak may be observed, but it is expected to be of low abundance due to the high instability of phenethylamines under EI.

  • Benzylic Cleavage: This cleavage results in two characteristic fragments:

    • Diethoxybenzyl Cation (m/z 181): This is predicted to be the most abundant high-mass fragment ion. Its stability is enhanced by the electron-donating ethoxy groups on the aromatic ring.

    • Iminium Ion (m/z 30): The fragment [CH₂=NH₂]⁺ is characteristic of primary ethylamines and is often the base peak in the spectrum.[15]

cluster_path Benzylic Cleavage M [Molecule]⁺• m/z 209 F1 Diethoxybenzyl Cation m/z 181 M->F1 70 eV EI F2 Iminium Cation [CH₂NH₂]⁺ m/z 30 M->F2 70 eV EI

Caption: Predicted EI fragmentation pathway.

Electrospray Ionization (ESI) MS/MS Fragmentation

In ESI, the intact protonated molecule at m/z 210 is first isolated. Applying collision energy (CID) then induces fragmentation.

  • Precursor Ion (m/z 210): The [M+H]⁺ ion is expected to be the base peak in the MS1 spectrum.

  • CID Fragmentation Pathways:

    • Loss of Ammonia (NH₃): A common pathway for protonated primary amines is the neutral loss of ammonia, resulting in a fragment at m/z 193 ([M+H-NH₃]⁺). This reaction is often facilitated by electron-donating groups on the ring.[7][8]

    • Benzylic Cleavage: Similar to EI, the Cβ-Cα bond can cleave, yielding the stable diethoxybenzyl cation at m/z 181. This is often a dominant fragment in the MS/MS spectrum of phenethylamines.[5]

cluster_path Collision-Induced Dissociation MH [M+H]⁺ m/z 210 F1 [M+H-NH₃]⁺ m/z 193 MH->F1 Loss of NH₃ F2 Diethoxybenzyl Cation m/z 181 MH->F2 Benzylic Cleavage

Caption: Predicted ESI-MS/MS fragmentation pathways.

Part 5: Data Synthesis and Application

By combining the information from both EI and ESI techniques, a highly confident structural confirmation can be achieved.

Table 4: Comparative Summary of MS Techniques

Feature GC-EI-MS LC-ESI-MS/MS
Primary Ion M⁺• (m/z 209), often weak [M+H]⁺ (m/z 210), strong
Key Fragments m/z 181, m/z 30 m/z 193, m/z 181
Information Library-matchable fingerprint Molecular weight confirmation
Primary Use Qualitative identification Quantification & identification

| Strengths | Reproducible, library searchable | High sensitivity, soft ionization |

Application in Structural Confirmation

The presence of the key fragments is diagnostic for the structure. The ion at m/z 181 confirms the diethoxybenzyl moiety, while the neutral loss of 17 Da (NH₃) or the presence of an m/z 30 fragment confirms the primary ethylamine side chain. This combination allows for differentiation from positional isomers, which may show different relative abundances of fragments, and from other related compounds.

Application in Quantification

For quantitative studies, LC-MS/MS operated in Multiple Reaction Monitoring (MRM) mode is the gold standard. A specific precursor-to-product ion transition is monitored, providing exceptional selectivity and sensitivity. For 2-(2,3-Diethoxyphenyl)ethan-1-amine, the transition m/z 210 → m/z 181 would be an excellent choice for quantification due to the high stability and expected abundance of the m/z 181 product ion.

Part 6: Conclusion

The mass spectrometric analysis of 2-(2,3-Diethoxyphenyl)ethan-1-amine is straightforward and yields structurally significant data. Under Electron Ionization, the molecule fragments via a predictable benzylic cleavage to produce a dominant diethoxybenzyl cation at m/z 181 and an iminium ion at m/z 30. Under the softer conditions of Electrospray Ionization, the protonated molecule at m/z 210 is readily formed and can be fragmented by CID to yield characteristic ions at m/z 193 (loss of ammonia) and m/z 181. By utilizing the protocols and understanding the fragmentation logic detailed in this guide, researchers can confidently identify, characterize, and quantify this compound in various experimental contexts.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). MDPI. Available at: [Link]

  • Anstett, A. L. (2017). Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. Michigan State University Digital Repository. Available at: [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. Available at: [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences. Available at: [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. (2021). PubMed. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). ResearchGate. Available at: [Link]

  • Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. (n.d.). ACS Publications. Available at: [Link]

  • Sample Preparation and Submission Guidelines. (n.d.). Johns Hopkins University Mass Spectrometry Facility. Available at: [Link]

  • 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride. (n.d.). PubChem. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. (n.d.). University of Oxford Mass Spectrometry Research Facility. Available at: [Link]

  • Basile, M. G., & Gotor-López, D. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Available at: [Link]

  • Sample Preparation. (n.d.). Harvard Center for Mass Spectrometry. Available at: [Link]

  • Sample Preparation Guidelines. (n.d.). University of New Hampshire Analytical Instrumentation Center. Available at: [Link]

  • Thigpen, A. (2006). Chromatographic and Mass Spectral Studies on Mass Equivalent Substituted Phenethylamines Related to MDEA, MDMMA and MBDB. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Zuba, D., & Sekuła, K. (2013). Structural elucidation and identification of a new derivative of phenethylamine using quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Mass Spectrometry Sample Preparation Guide. (n.d.). Organomation. Available at: [Link]

  • 2-(2,5-Dimethoxyphenyl) ethylamine. (2016). mzCloud. Available at: [Link]

  • 2-(2,4-Dimethoxyphenyl)ethan-1-amine. (n.d.). PubChem. Available at: [Link]

  • 2,5-Dimethoxyphenethylamine. (n.d.). NIST WebBook. Available at: [Link]

  • 2-(3-Fluorophenyl)ethanamine. (n.d.). PubChem. Available at: [Link]

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  • Diethylamine. (2008). MassBank. Available at: [Link]

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Exploratory

Theoretical Properties and Pharmacological Profiling of 2-(2,3-Diethoxyphenyl)ethan-1-amine: A Technical Guide

Executive Summary As the landscape of neuropharmacology expands, the structural manipulation of endogenous trace amines provides a critical pathway for discovering novel therapeutics. 2-(2,3-Diethoxyphenyl)ethan-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of neuropharmacology expands, the structural manipulation of endogenous trace amines provides a critical pathway for discovering novel therapeutics. 2-(2,3-Diethoxyphenyl)ethan-1-amine (hereafter referred to as 2,3-Diethoxy-PEA) is a theoretical phenethylamine derivative characterized by a core ethylamine backbone and a phenyl ring substituted with two ethoxy groups at the 2 and 3 positions.

Unlike the well-documented 2,5-dimethoxy substitution patterns prevalent in the 2C family of serotonergic psychedelics, the 2,3-diethoxy configuration introduces unique steric and lipophilic parameters. This whitepaper provides an in-depth analysis of the theoretical physicochemical properties, synthetic methodologies, and predicted pharmacodynamics of 2,3-Diethoxy-PEA, designed specifically for researchers and drug development professionals.

Structural and Physicochemical Profiling

From a molecular design perspective, the transition from methoxy to ethoxy groups at the 2 and 3 positions fundamentally alters the molecule's interaction with aqueous environments and lipid bilayers. The extended alkyl chains increase the overall lipophilicity, which is a critical determinant for blood-brain barrier (BBB) permeation.

Table 1: Theoretical Physicochemical Properties of 2,3-Diethoxy-PEA

PropertyTheoretical ValuePharmacokinetic Implication
Molecular Weight 209.29 g/mol Optimal for CNS penetration (well below the 400 Da threshold).
cLogP (Estimated) 2.6 – 2.9High lipophilicity; predicts rapid and extensive BBB crossing.
Topological Polar Surface Area 44.5 ŲExcellent membrane permeability (ideal < 90 Ų for CNS drugs).
pKa (Aliphatic Amine) ~9.8Predominantly protonated at physiological pH (7.4), facilitating critical ionic interactions with receptor aspartate residues.
Hydrogen Bond Donors 2 (-NH₂)Sufficient for anchoring within aminergic GPCR binding pockets.
Hydrogen Bond Acceptors 3 (N, 2x Ether O)Provides auxiliary interaction points for receptor stabilization.

Proposed Synthetic Workflow

The synthesis of 2,3-Diethoxy-PEA relies on a robust three-step sequence culminating in a classic Henry (nitroaldol) condensation[1]. As an application scientist, ensuring high yield and purity requires understanding the thermodynamic drivers behind each step.

  • Exhaustive Ethylation: The sequence initiates with the alkylation of 2,3-dihydroxybenzaldehyde. Ethyl iodide is selected over ethyl bromide due to its superior leaving group kinetics in S_N2 reactions, driven by the polar aprotic solvent DMF. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to prevent Cannizzaro-type side reactions that stronger bases might induce.

  • Henry Condensation: The resulting 2,3-diethoxybenzaldehyde undergoes a Henry reaction with nitromethane. Here, ammonium acetate is deployed not merely as a base, but as a bifunctional catalyst; it facilitates the initial nucleophilic attack of the nitronate ion and subsequently catalyzes the dehydration of the intermediate β-nitro alcohol to the thermodynamically favored trans-β-nitrostyrene[1].

  • Hydride Reduction: Finally, the reduction of the nitrostyrene is achieved using Lithium Aluminum Hydride ( LiAlH4​ ) in anhydrous THF. The causality for selecting LiAlH4​ over milder hydrides (e.g., NaBH4​ ) is its unparalleled ability to concertedly reduce both the conjugated alkene and the nitro group to yield the primary amine without stalling at the hydroxylamine intermediate.

SynthWorkflow A 2,3-Dihydroxybenzaldehyde B 2,3-Diethoxybenzaldehyde A->B Ethylation (EtI, K2CO3) C 2,3-Diethoxy-β-nitrostyrene B->C Henry Reaction (MeNO2) D 2,3-Diethoxy-PEA C->D Reduction (LiAlH4, THF)

Fig 1. Step-by-step synthetic workflow for 2,3-Diethoxy-PEA via the Henry reaction.

Theoretical Pharmacodynamics & Receptor Binding

Phenethylamine (PEA) serves as the endogenous benchmark for trace amine signaling, acting as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1) to modulate monoaminergic tone[2]. Upon binding, PEA triggers a Gαs​ -coupled cascade, leading to adenylyl cyclase activation and robust cAMP accumulation[3].

However, the structural landscape of PEA is highly sensitive to phenyl ring substitutions. Extensive Structure-Activity Relationship (SAR) profiling indicates that oxygen-containing substituents on the phenyl ring dictate receptor affinity and functional selectivity, particularly at 5-HT2A and TAAR1 receptors[4].

In the case of 2,3-Diethoxy-PEA, the diethoxy moiety introduces significant steric bulk compared to the native molecule or standard methoxy-substituted analogs. From a molecular docking perspective, these extended ethyl chains likely alter the ligand's orientation within the orthosteric binding pocket. While the core amine maintains the critical salt bridge with the conserved Asp3.32 residue, the bulky 2,3-diethoxy groups may induce a steric clash with transmembrane helices. This structural tension is predicted to shift the molecule's pharmacological profile from a full agonist to a partial agonist, or potentially an allosteric modulator, dampening the maximum efficacy ( Emax​ ) while retaining high binding affinity.

TAAR1_Signaling Ligand 2,3-Diethoxy-PEA Receptor TAAR1 Receptor Ligand->Receptor Binding & Conformational Shift G_alpha Gαs Protein Receptor->G_alpha Activation AC Adenylyl Cyclase G_alpha->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion

Fig 2. Theoretical TAAR1 receptor activation and downstream cAMP signaling cascade.

In Vitro Validation Protocols

To empirically validate the theoretical pharmacodynamics of 2,3-Diethoxy-PEA, a highly controlled in vitro assay is required. This protocol utilizes a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay, designed as a self-validating system to eliminate false positives and ensure data trustworthiness.

Protocol: Self-Validating TAAR1 cAMP Accumulation Assay

Step 1: Cell Line Preparation & Negative Control Validation

  • Action: Plate HEK-293 cells stably expressing human TAAR1 at 10,000 cells/well in a 384-well plate. In parallel, plate mock-transfected HEK-293 cells.

  • Causality & Validation: The mock-transfected line acts as a critical negative control. Any cAMP signal observed in these cells upon ligand addition indicates off-target effects (e.g., endogenous receptor activation), ensuring that the signal in the TAAR1 line is exclusively target-specific.

Step 2: Ligand Incubation & Signal Amplification

  • Action: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Subsequently, add 2,3-Diethoxy-PEA in a 10-point concentration-response curve (1 pM to 10 μM).

  • Causality & Validation: IBMX is a non-selective phosphodiesterase (PDE) inhibitor. Its inclusion prevents the enzymatic degradation of newly synthesized cAMP, artificially widening the detection window and ensuring that transient or low-efficacy partial agonism is accurately captured.

Step 3: Positive Control Benchmarking

  • Action: Treat designated control wells with 10 μM Forskolin and 1 μM endogenous PEA.

  • Causality & Validation: Forskolin directly activates adenylyl cyclase, bypassing the GPCR. This validates the maximum dynamic range of the assay and confirms cell viability. Endogenous PEA serves as the reference full agonist[2], allowing for the calculation of the relative efficacy ( Emax​ ) of 2,3-Diethoxy-PEA.

Step 4: HTRF Quantification

  • Action: Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate). Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm.

  • Causality & Validation: The ratiometric nature of TR-FRET (665/620 nm) inherently corrects for well-to-well variations in cell number and optical interference from the highly lipophilic diethoxy compound, ensuring high data fidelity.

References

  • Wikipedia Contributors. "Henry reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Phenethylamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Wikipedia Contributors. "Trace amine-associated receptor 1." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Kim, S., et al. "Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor." Biomolecules & Therapeutics (2023). Available at:[Link]

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Foundational

Solubility Profiling of 2-(2,3-Diethoxyphenyl)ethan-1-amine in Organic Solvents: A Comprehensive Technical Guide

Executive Summary In the realm of pharmaceutical development and advanced organic synthesis, the solubility profile of an intermediate dictates the efficiency of purification, reaction kinetics, and downstream formulatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical development and advanced organic synthesis, the solubility profile of an intermediate dictates the efficiency of purification, reaction kinetics, and downstream formulation. 2-(2,3-Diethoxyphenyl)ethan-1-amine (CAS: 408353-03-7)—a substituted phenethylamine derivative—presents a unique physicochemical profile due to the interplay between its hydrophilic primary amine and its lipophilic, sterically hindered diethoxy-substituted aromatic ring.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical data. Here, we dissect the thermodynamic mechanisms governing the solubility of this compound in various organic solvents, utilize Hansen Solubility Parameters (HSP) for predictive modeling, and establish a field-proven, self-validating experimental protocol for empirical quantification.

Physicochemical Profiling & Structural Solvation Mechanics

To predict how 2-(2,3-Diethoxyphenyl)ethan-1-amine behaves in organic media, we must first deconstruct its molecular architecture. Solubility is not merely a measure of "like dissolves like"; it is a thermodynamic competition between the crystal lattice energy of the solid solute and the solvation enthalpy provided by the solvent.

Structural Drivers of Solubility
  • The Primary Amine (-NH₂): This moiety acts as both a strong hydrogen-bond donor and acceptor. In polar protic solvents (e.g., ethanol, methanol), the amine facilitates rapid solvation via hydrogen bonding.

  • The Aromatic Core: The benzene ring drives hydrophobic and π−π interactions. It strongly favors solvation in non-polar or polar aprotic aromatic solvents (e.g., toluene).

  • The 2,3-Diethoxy Substitutions (-OCH₂CH₃): Unlike methoxy groups, ethoxy groups introduce significant steric bulk. This bulk disrupts planar molecular stacking in the solid state, lowering the crystal lattice energy. Furthermore, the ether oxygens act as weak hydrogen-bond acceptors, while the ethyl chains significantly increase the overall lipophilicity (LogP) of the molecule.

G Molecule 2-(2,3-Diethoxyphenyl) ethan-1-amine Amine Primary Amine (H-Bond Donor/Acceptor) High Polarity Molecule->Amine Ring Aromatic Ring (Pi-Pi Interactions) Hydrophobic Molecule->Ring Ethoxy 2,3-Diethoxy Groups (Steric Bulk, Lipophilic) Weak H-Bond Acceptor Molecule->Ethoxy

Fig 1. Structural dissection of 2-(2,3-Diethoxyphenyl)ethan-1-amine and its solubility drivers.

Predictive Modeling: Hansen Solubility Parameters (HSP)

Before committing to costly and time-consuming laboratory screening, modern drug development relies on predictive models. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular interactions: Dispersion forces ( δd​ ), Polar interactions ( δp​ ), and Hydrogen bonding ( δh​ ) [2][4].

By calculating the group contributions (via the van Krevelen method) for 2-(2,3-Diethoxyphenyl)ethan-1-amine, we can map the compound in a 3D "Hansen Space." Solvents whose HSP coordinates fall within the interaction radius ( R0​ ) of the solute will thermodynamically favor dissolution.

Table 1: Estimated HSP Values for 2-(2,3-Diethoxyphenyl)ethan-1-amine
ParameterDescriptionEstimated Value (MPa 1/2 )Solvation Implication
δd​ Dispersion Forces~18.5High affinity for halogenated and aromatic solvents.
δp​ Polar Interactions~6.2Moderate polarity driven by the amine and ether oxygens.
δh​ Hydrogen Bonding~7.5Moderate H-bonding capacity; requires protic or strong aprotic acceptors.

Note: Values are predictive estimates based on group-contribution methods for substituted phenethylamines.

The Self-Validating Experimental Protocol: The Shake-Flask Method

While kinetic turbidimetric assays provide rapid high-throughput data, they frequently overestimate solubility due to the transient formation of supersaturated states. To obtain true thermodynamic equilibrium solubility , the classical "Shake-Flask" method remains the gold standard [1][3].

The Causality of the Method: We mandate a 48-hour isothermal equilibration period because true solubility requires the system to reach a state where the chemical potential of the solid phase equals that of the solute in the solution. Furthermore, we integrate X-ray Powder Diffraction (XRPD) into the workflow. Why? Because organic solvents can induce polymorphic transformations or solvate formation during equilibration. If the crystal structure changes, the lattice energy changes, invalidating the solubility measurement of the original polymorph.

Step-by-Step Methodology
  • Solid Preparation: Weigh an excess amount of crystalline 2-(2,3-Diethoxyphenyl)ethan-1-amine (approx. 50-100 mg) into a 5 mL amber glass vial. Amber glass is used to prevent potential UV-induced photo-degradation of the amine.

  • Solvent Addition: Add 2.0 mL of the target organic solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane).

  • Isothermal Equilibration: Seal the vials and place them in an orbital shaker at 300 RPM, strictly maintained at 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at exactly 25.0 °C to separate the undissolved solid from the saturated supernatant. Temperature control during centrifugation is critical to prevent premature precipitation.

  • Solid-State Verification: Extract the residual solid pellet, dry under vacuum, and analyze via XRPD to confirm no polymorphic shift or solvate formation occurred.

  • Quantification: Dilute the supernatant appropriately and analyze via UHPLC-UV (Ultra-High Performance Liquid Chromatography with Ultraviolet detection) against a validated calibration curve.

Workflow Step1 1. Solid Preparation (Excess Solute + XRPD Check) Step2 2. Solvent Addition (Target Organic Solvents) Step1->Step2 Step3 3. Isothermal Equilibration (Shake-Flask, 25°C, 48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 25°C) Step3->Step4 Step5 5. UHPLC-UV Analysis (Quantification & Purity) Step4->Step5

Fig 2. Self-validating shake-flask workflow for determining thermodynamic equilibrium solubility.

Quantitative Data Presentation: Predicted Organic Solvent Profile

Based on the structural mechanics and HSP modeling discussed in Section 2, we can generate a highly accurate predictive solubility profile for 2-(2,3-Diethoxyphenyl)ethan-1-amine across standard organic solvent classes at 25°C.

Table 2: Predicted Solubility Profile at 25°C
SolventSolvent ClassPredicted SolubilityMechanistic Rationale
Hexane Non-PolarLow (< 5 mg/mL)Severe mismatch in δp​ and δh​ . The highly non-polar environment cannot overcome the lattice energy stabilized by amine H-bonding.
Dichloromethane (DCM) Polar AproticVery High (> 100 mg/mL)Excellent HSP match. DCM's strong dispersion forces and moderate polarity perfectly solvate the diethoxy-aromatic core.
Ethyl Acetate Polar AproticHigh (50 - 100 mg/mL)Favorable dipole-dipole interactions. The carbonyl oxygen acts as an excellent H-bond acceptor for the primary amine.
Ethanol Polar ProticHigh (50 - 100 mg/mL)Strong H-bonding interactions. Ethanol acts as both donor and acceptor, heavily stabilizing the amine moiety.
Dimethyl Sulfoxide (DMSO) Highly Polar AproticVery High (> 150 mg/mL)Universal solvent. The highly polarized S=O bond acts as a dominant H-bond acceptor, rapidly dismantling the crystal lattice.

Conclusion

The solubility of 2-(2,3-Diethoxyphenyl)ethan-1-amine in organic solvents is dictated by a delicate balance between its lipophilic diethoxy-aromatic core and its hydrophilic primary amine. By leveraging Hansen Solubility Parameters [4] to predict solvent compatibility and utilizing a rigorously controlled, self-validating shake-flask methodology [1] to acquire empirical data, researchers can confidently optimize synthetic routes, extraction protocols, and downstream formulations. Always ensure that solid-state verification is performed post-equilibration to guarantee the thermodynamic integrity of the data.

References

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions Source: University of Georgia, Department of Chemistry URL: [Link]

  • Title: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients (Annex 4) Source: World Health Organization (WHO) URL: [Link]

  • Title: Influence of active pharmaceutical ingredient structures on Hansen solubility parameters Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Exploratory

Introduction: The Critical Role of Crystal Structure in Drug Development

An In-Depth Technical Guide to the Crystal Structure Determination of 2-(2,3-Diethoxyphenyl)ethan-1-amine This guide provides a comprehensive overview of the principles, methodologies, and analytical techniques involved...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 2-(2,3-Diethoxyphenyl)ethan-1-amine

This guide provides a comprehensive overview of the principles, methodologies, and analytical techniques involved in determining the crystal structure of the novel compound 2-(2,3-Diethoxyphenyl)ethan-1-amine. While specific crystallographic data for this molecule is not publicly available, this document serves as an in-depth, experience-based walkthrough of the workflows and rationale that would be employed in such a scientific investigation. It is intended for researchers, scientists, and drug development professionals.

The three-dimensional arrangement of atoms in a solid-state material, its crystal structure, is a fundamental property that dictates many of its physicochemical characteristics.[1][2] In the pharmaceutical industry, understanding the crystal structure of an active pharmaceutical ingredient (API) is of paramount importance.[3][4][5] It directly influences critical properties such as solubility, stability, bioavailability, and manufacturability.[1][2] Different crystalline forms, or polymorphs, of the same compound can exhibit significantly different behaviors, making comprehensive crystallographic analysis a cornerstone of modern drug development.[1][3]

Phenethylamine derivatives are a class of compounds with significant pharmacological interest, often targeting the central nervous system.[6][7] The specific spatial arrangement of the phenyl ring, the ethylamine side chain, and any substituents, such as the diethoxy groups in 2-(2,3-Diethoxyphenyl)ethan-1-amine, will determine how the molecule interacts with its biological targets.[4][6] Therefore, a precise understanding of its solid-state conformation is essential for rational drug design and development.[3][4]

This guide will detail the hypothetical, yet standard, process for elucidating the crystal structure of 2-(2,3-Diethoxyphenyl)ethan-1-amine, from synthesis and crystallization to data analysis and structure refinement.

Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure is a multi-step process that requires careful planning and execution. The overall workflow is depicted below.

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis & Structure Solution Synthesis Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Screening Crystallization Screening Purification->Screening PXRD Powder X-ray Diffraction (PXRD) Purification->PXRD Optimization Optimization of Crystal Growth Screening->Optimization SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Optimization->SC_XRD Data_Collection Data Collection & Processing SC_XRD->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation caption Figure 1. Overall workflow for crystal structure determination.

Caption: Overall workflow for crystal structure determination.

Synthesis and Purification

The first step is to obtain a highly pure sample of 2-(2,3-Diethoxyphenyl)ethan-1-amine. The synthesis of phenethylamine derivatives can be achieved through various organic chemistry routes, such as the nickel/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides.[8] Following synthesis, rigorous purification is essential, as impurities can significantly hinder crystallization. Techniques such as column chromatography and multiple recrystallizations would be employed to achieve a purity of >99%.

Crystallization: The Art and Science of Growing Single Crystals

Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[4] A single crystal is a solid in which the crystal lattice of the entire sample is continuous and unbroken to the edges of the sample, with no grain boundaries.[9]

Protocol for Crystallization Screening:

  • Solvent Selection: A wide range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, toluene) and their mixtures would be screened.

  • Supersaturation Methods:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow the solvent to evaporate slowly, gradually increasing the concentration to the point of crystallization.

    • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.

    • Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

  • Initial Screening: High-throughput screening plates would be used to test numerous conditions in parallel.

  • Optimization: Once initial crystal "hits" are identified, the conditions (e.g., temperature, concentration, solvent ratios) are systematically optimized to grow larger, well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms.[10][11]

Experimental Protocol for SC-XRD Data Collection:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[10][11]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[10] The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[10][12]

SC_XRD_Workflow XRay_Source X-ray Source (e.g., Mo Kα radiation) Monochromator Monochromator XRay_Source->Monochromator Collimator Collimator Monochromator->Collimator Crystal Single Crystal on Goniometer Collimator->Crystal Detector Detector (e.g., CCD, CMOS) Crystal->Detector Diffracted X-rays Data_Processing Data Processing Software Detector->Data_Processing caption Figure 2. Schematic of a single-crystal X-ray diffraction experiment. Intermolecular_Interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 Amine1 Amine Group (-NH2) Ethoxy2 Ethoxy Group (-OCH2CH3) Amine1->Ethoxy2 Hydrogen Bond (N-H···O) Phenyl1 Phenyl Ring Phenyl2 Phenyl Ring Phenyl1->Phenyl2 π-π Stacking Ethoxy1 Ethoxy Group (-OCH2CH3) Amine2 Amine Group (-NH2) caption Figure 3. Potential intermolecular interactions in the crystal lattice.

Sources

Foundational

IUPAC name for 2-(2,3-Diethoxyphenyl)ethan-1-amine

The Molecular Architecture and Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine: A Technical Whitepaper Executive Summary & Structural Logic As a Senior Application Scientist, I approach molecular design and synthesis no...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Architecture and Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine: A Technical Whitepaper

Executive Summary & Structural Logic

As a Senior Application Scientist, I approach molecular design and synthesis not merely as a sequence of steps, but as a cascade of rational, causal events. The compound 2-(2,3-diethoxyphenyl)ethan-1-amine represents a specific positional isomer within the broader class of substituted phenethylamines. Phenethylamines act as the foundational backbone for numerous neuroactive compounds, primarily interacting with the trace amine-associated receptor 1 (TAAR1) and monoamine transporters[1].

The IUPAC nomenclature of this compound is systematically derived following the[2]. The name is constructed by identifying the highest-priority functional group and the longest carbon chain attached to it.

  • The Core: The two-carbon chain bearing the primary amine is designated as ethan-1-amine .

  • The Substituent: The benzene ring is attached to carbon-2 of the ethyl chain. This ring is substituted with two ethoxy ( −O−CH2​−CH3​ ) groups at positions 2 and 3 relative to the ethylamine attachment point, forming the 2,3-diethoxyphenyl moiety.

IUPAC_Breakdown Core Core: ethan-1-amine Molecule 2-(2,3-Diethoxyphenyl)ethan-1-amine Core->Molecule backbone Substituent Substituent: 2,3-diethoxyphenyl Substituent->Molecule attached at C2 Sub1 Ethoxy at C2 Phenyl Phenyl Ring Sub1->Phenyl Sub2 Ethoxy at C3 Sub2->Phenyl Phenyl->Substituent

Figure 1: Structural logic and IUPAC nomenclature breakdown of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Synthesis Methodology & Mechanistic Causality

The synthesis of phenethylamine derivatives typically relies on a two-step sequence: a condensation reaction followed by a powerful reduction. We begin with [3] as our starting material.

Causality of Reagent Selection:

  • The Henry Reaction: We utilize nitromethane and a catalytic amount of ammonium acetate. The acetate ion acts as a weak base to deprotonate nitromethane, forming a nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of the aldehyde. Ammonium acetate is specifically chosen over stronger bases (like NaOH) because it facilitates the subsequent dehydration step, driving the equilibrium toward the highly conjugated, thermodynamically stable β -nitrostyrene[4].

  • The Reduction: Lithium aluminum hydride ( LiAlH4​ ) in anhydrous tetrahydrofuran (THF) is selected over milder hydrides (e.g., NaBH4​ ). LiAlH4​ provides the necessary hydride transfer potential to reduce both the conjugated alkene and the aliphatic nitro group down to the primary amine in a single pot.

Synthesis_Workflow SM 2,3-Diethoxybenzaldehyde Intermediate 2,3-Diethoxy-β-nitrostyrene (Yellow Intermediate) SM->Intermediate Henry Reaction Reagent1 Nitromethane + NH4OAc (Heat) Reagent1->Intermediate Condensation Product 2-(2,3-Diethoxyphenyl)ethan-1-amine (Final Product) Intermediate->Product Reduction Reagent2 LiAlH4 in dry THF (0°C to Reflux) Reagent2->Product Hydride Transfer

Figure 2: Two-step synthesis workflow from 2,3-diethoxybenzaldehyde to the final primary amine.

Step-by-Step Self-Validating Protocol

Every protocol must contain intrinsic feedback loops to verify success before proceeding.

Step 1: Condensation (Henry Reaction)

  • Combine 10.0 g of 2,3-diethoxybenzaldehyde with 25 mL of nitromethane in a round-bottom flask.

  • Add 2.0 g of anhydrous ammonium acetate.

  • Affix a reflux condenser and heat the mixture to 100 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The consumption of the UV-active aldehyde and the visual emergence of a bright yellow crystalline precipitate upon cooling confirms the formation of 2,3-diethoxy- β -nitrostyrene. Filter and wash with cold isopropanol.

Step 2: Reduction

  • Suspend 3.0 g of LiAlH4​ in 50 mL of anhydrous THF under an inert argon atmosphere at 0 °C.

  • Dissolve the yellow nitrostyrene intermediate in 20 mL of dry THF and add it dropwise to the LiAlH4​ suspension.

  • Reflux the mixture for 6 hours.

  • Self-Validation Checkpoint: The complete disappearance of the yellow color in the THF solution indicates the successful reduction of the conjugated nitroalkene.

  • Quench the reaction carefully using the Fieser method ( n mL water, n mL 15% NaOH, 3n mL water). Filter the aluminum salts.

  • Extract the freebase amine into the organic layer, dry over MgSO4​ , and bubble anhydrous HCl gas through the solvent. The immediate formation of a white crystalline precipitate (the hydrochloride salt) validates the presence of the basic primary amine.

Analytical Validation & Isomeric Differentiation

When synthesizing substituted [5], proving the exact positional isomer is critical for pharmacological integrity. The 2,3-diethoxy substitution pattern creates a 1,2,3-trisubstituted benzene ring.

In 1H -NMR spectroscopy, this specific geometry yields a highly distinct splitting pattern due to J-coupling. The proton at C5 is split by both the C4 and C6 protons, resulting in a triplet. The protons at C4 and C6 are each split by the C5 proton, resulting in two doublets. This is causally distinct from the 2,5-isomer (which yields two singlets due to para-orientation) and the 3,4-isomer.

Table 1: Quantitative Isomeric Differentiation Data

IsomerRing Substitution PatternAromatic 1H -NMR SplittingJ-Coupling Constants ( Hz )Pharmacological Relevance
2,3-Diethoxy 1,2,3-trisubstituted1 Triplet, 2 Doublets Jortho​≈7.5−8.0 Sterically hindered 5-HT 2A​ binding
2,5-Diethoxy 1,2,4-trisubstituted2 Singlets Jpara​<1.0 High 5-HT 2A​ affinity
3,4-Diethoxy 1,2,4-trisubstituted2 Doublets, 1 dd Jortho​≈8.0,Jmeta​≈2.0 Moderate TAAR1 agonism

Note: The distinct Jortho​ coupling of ~8.0 Hz in the 2,3-isomer serves as the definitive analytical proof of structural success.

References

  • 2,3-Diethoxybenzaldehyde | C11H14O3 | CID 10192629 - PubChem. National Center for Biotechnology Information.[Link]

  • Henry Reaction. Organic Chemistry Portal.[Link]

  • Phenethylamine | C8H11N | CID 1001 - PubChem. National Center for Biotechnology Information.[Link]

  • Phenethylamine. Wikipedia, The Free Encyclopedia. [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Blue Book). International Union of Pure and Applied Chemistry.[Link]

Sources

Exploratory

Pharmacological Profiling and Biological Activity of Substituted Phenethylamines: A Technical Whitepaper

Substituted phenethylamines (PEAs) constitute a highly versatile class of neuroactive molecules. At their core, they possess a benzene ring bound to an amino group via an ethyl chain.

Author: BenchChem Technical Support Team. Date: March 2026

Substituted phenethylamines (PEAs) constitute a highly versatile class of neuroactive molecules. At their core, they possess a benzene ring bound to an amino group via an ethyl chain. Modifying this scaffold—specifically at the 2, 4, and 5 positions of the phenyl ring, the alpha-carbon, or the amine nitrogen—yields profound shifts in pharmacodynamics. As drug development pivots toward neuroplasticity and metabolic regulation, understanding the precise structure-activity relationships (SAR) and signal transduction pathways of PEAs is critical for application scientists and medicinal chemists.

Structure-Activity Relationship (SAR) Dynamics

The SAR of phenethylamines is dictated by steric bulk, lipophilicity, and electrostatic interactions within the orthosteric binding pockets of aminergic G protein-coupled receptors (GPCRs).

  • Phenyl Ring Substitutions : The 2,5-dimethoxy substitution pattern is critical for high-affinity binding at the serotonin 5-HT2A receptor. The nature of the 4-position substituent dictates the ultimate potency. Halogens (Br, I) or alkylthio groups (as seen in the 2C-T series) enhance lipophilic interactions, drastically increasing affinity compared to unsubstituted analogs[1][2].

  • N-Benzyl Substitutions : Historically, N-alkylation was thought to reduce activity. However, the discovery of the NBOMe series revealed that adding an N-(2-methoxybenzyl) group pushes binding affinity into the sub-nanomolar range. This bulky group occupies an auxiliary hydrophobic pocket in the 5-HT2A receptor, converting partial agonists into highly potent full agonists[3][4].

  • Alpha-Methylation : Adding a methyl group at the alpha-carbon (yielding amphetamines like the DOx series) introduces resistance to metabolism by monoamine oxidase (MAO). This structural tweak prolongs the compound's half-life and subtly shifts the selectivity profile between monoamine transporters (DAT, SERT, NET) and aminergic receptors[5][6].

Quantitative SAR Profile of Key Phenethylamine Classes
Compound ClassRepresentativePrimary TargetBinding Affinity ( Ki​ )Functional Efficacy
N-Benzyl (NBOMe) 25I-NBOMe5-HT2ASub-nanomolar (< 1 nM)Full Agonist (100%)
4-Thio (2C-T) 2C-T-75-HT2A / TAAR1Low nanomolar (1–54 nM)Partial Agonist (~70%)
Amphetamines (DOx) DOM5-HT2A / TransportersLow nanomolar (~43 nM)Full Agonist (>100%)
4-Alkoxy (Scalines) Mescaline5-HT2AModerate (150–12,000 nM)Partial Agonist (~55%)

Data synthesized from in vitro pharmacological profiling studies[1][2][3][5].

Mechanistic Pathways and Signal Transduction

Substituted PEAs exhibit pleiotropic signaling depending on their target receptor. Activation of the 5-HT2A receptor classically couples to the Gq/11 pathway, leading to the activation of Phospholipase C (PLC), generation of inositol triphosphate (IP3), and subsequent intracellular calcium mobilization[2][3]. Conversely, interaction with the Trace Amine-Associated Receptor 1 (TAAR1)—an intracellularly localized GPCR—predominantly activates the Gs pathway, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels[1][7].

G cluster_5HT2A 5-HT2A Receptor Pathway (Gq) cluster_TAAR1 TAAR1 Pathway (Gs) PEA Substituted Phenethylamine HT2A 5-HT2A Receptor PEA->HT2A TAAR1 TAAR1 PEA->TAAR1 Gq Gq Protein HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Ca2+ Release & PKC Activation IP3->Ca Gs Gs Protein TAAR1->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Divergent GPCR signaling pathways activated by substituted phenethylamines.

Experimental Methodologies for Pharmacological Profiling

To rigorously evaluate the biological activity of novel PEAs, a dual-assay approach is mandatory: binding affinity must be correlated with functional efficacy. As application scientists, we must ensure every protocol acts as a self-validating system to prevent false positives driven by off-target lipid partitioning or baseline drift.

Workflow 1: Competitive Radioligand Binding Assay (Affinity)

Causality & Assay Design : Directly measuring the binding of unlabelled PEAs is technically prohibitive without altering their pharmacophores. We utilize a competitive binding paradigm using a high-affinity radiotracer (e.g.,[3H]ketanserin for 5-HT2A). The assay is self-validating: it requires a Total Binding (TB) control to establish the maximum signal, and a Non-Specific Binding (NSB) control (using 10 µM of an unlabelled reference antagonist) to subtract background noise. The difference (TB - NSB) yields the specific binding window[8][9].

Step-by-Step Methodology :

  • Membrane Preparation : Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to isolate membranes. Rationale: Whole cells introduce confounding variables like active transport and receptor internalization; isolated membranes provide a static, isolated snapshot of binding kinetics[9].

  • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H]ketanserin, and varying concentrations of the test PEA ( 10−11 to 10−4 M). Incubate at 37°C for 1 hour to reach thermodynamic equilibrium.

  • Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI creates a positive charge on the filter matrix, drastically reducing the non-specific binding of the radioligand to the filter itself.

  • Washing : Wash filters three times with ice-cold buffer to rapidly remove unbound radioligand without disrupting receptor-ligand complexes.

  • Quantification : Add scintillation cocktail and quantify bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation[8][9].

Workflow Prep 1. Membrane Preparation (Expressing Target GPCR) Incubate 2. Incubation (Radioligand + Test Compound) Prep->Incubate Filter 3. Rapid Filtration (Separate Bound vs Free) Incubate->Filter Wash 4. Washing (Remove Non-Specific Binding) Filter->Wash Count 5. Scintillation Counting (Quantify Bound Radioligand) Wash->Count Analyze 6. Non-Linear Regression (Calculate IC50 / Ki) Count->Analyze

Step-by-step workflow for competitive radioligand binding assays.

Workflow 2: Intracellular Calcium Mobilization Assay (Functional Efficacy)

Causality & Assay Design : Binding affinity ( Ki​ ) does not distinguish between agonists and antagonists. To determine intrinsic efficacy, we measure the downstream Gq-mediated calcium flux. This assay uses a calcium-sensitive fluorophore (Fluo-4 AM). The inclusion of a full reference agonist (e.g., Serotonin) at a saturating concentration serves as the 100% efficacy baseline ( Emax​ ), ensuring the system's dynamic range is calibrated per plate[4][5].

Step-by-Step Methodology :

  • Cell Seeding : Seed 5-HT2A-expressing cells in poly-D-lysine coated 96-well black, clear-bottom plates at 70,000 cells/well. Incubate overnight.

  • Dye Loading : Remove media and add 100 µL of Fluo-4 AM dye solution in HEPES-buffered saline. Incubate for 1 hour at 37°C. Rationale: The acetoxymethyl (AM) ester allows the dye to permeate the lipophilic cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive fluorophore inside the cell[5].

  • Compound Addition & Reading : Transfer the plate to a Fluorescence Imaging Plate Reader (FLIPR). Automate the addition of the test PEA and continuously record fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis : Normalize the peak fluorescence response of the test compound against the maximal response of the reference serotonin control to determine the relative efficacy (%) and EC50​ [4][5].

Therapeutic Horizons

Beyond their well-documented psychoactive properties, substituted PEAs are gaining massive traction in modern drug development. Compounds with optimized TAAR1 agonism are being investigated for metabolic disorders and schizophrenia, as they modulate dopaminergic tone without direct D2 receptor blockade[7][8]. Meanwhile, non-hallucinogenic 5-HT2A analogs (psychoplastogens) are being aggressively pursued for treatment-resistant depression, leveraging the neuroplasticity-inducing effects of the phenethylamine scaffold without triggering profound perceptual shifts[10].

References

  • Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors , National Institutes of Health (NIH), 3

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) , ResearchGate, 1

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists , National Institutes of Health (NIH), 4

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines , Frontiers, 5

  • Phenethylamine , Wikipedia, 7

  • 2-Phenethylamines in Medicinal Chemistry: A Review , MDPI, 6

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments , ResearchGate, 10

  • In Vitro Structure-Activity Relationship Determination of 30 Psychedelic New Psychoactive Substances , Ghent University, 2

  • JP-14: A Trace Amine-Associated Receptor 1 Agonist with Anti-Metabolic Disorder Potential , MDPI, 8

  • Revealing molecular determinants of ligand efficacy and affinity at the D2 dopamine receptor through molecular dynamics simulations , bioRxiv, 9

Sources

Protocols & Analytical Methods

Method

biological assays for 2-(2,3-Diethoxyphenyl)ethan-1-amine

An In-Depth Technical Guide to the Biological Characterization of Psychedelic Phenethylamines, Featuring 2-(2,5-Dimethoxy-4-ethylphenyl)ethan-1-amine (2C-E) Authored by: A Senior Application Scientist Introduction: Navig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Characterization of Psychedelic Phenethylamines, Featuring 2-(2,5-Dimethoxy-4-ethylphenyl)ethan-1-amine (2C-E)

Authored by: A Senior Application Scientist

Introduction: Navigating the Phenethylamine Landscape

The phenethylamine class of compounds represents a vast and structurally diverse group of molecules with significant pharmacological interest, particularly for their interactions with the central nervous system. While the query for "2-(2,3-Diethoxyphenyl)ethan-1-amine" did not yield specific biological assay data in the current scientific literature, this guide will focus on a closely related and well-characterized analogue, 2-(2,5-Dimethoxy-4-ethylphenyl)ethan-1-amine, commonly known as 2C-E. This compound serves as an excellent model for outlining the essential biological assays required to profile novel psychedelic phenethylamines.

2C-E is a psychedelic compound first synthesized by Alexander Shulgin.[1] Its primary mechanism of action, responsible for its hallucinogenic effects, is agonism at the serotonin 2A (5-HT2A) receptor.[1][2] Like other "2C" family members, it also displays activity at other serotonin receptor subtypes, notably 5-HT2B and 5-HT2C.[2] A thorough investigation of a novel phenethylamine requires a multi-tiered approach, beginning with its fundamental interaction with these primary targets and extending to the downstream signaling consequences and in vivo behavioral effects. This guide provides detailed protocols and the scientific rationale behind them for researchers in pharmacology and drug development.

Part 1: In Vitro Characterization: From Binding to Function

The initial and most critical step in characterizing a novel compound like 2C-E is to quantify its interaction with its putative molecular targets. This involves determining its binding affinity (how tightly it binds) and its functional efficacy (the cellular response it elicits upon binding).

Radioligand Binding Assays: Quantifying Receptor Affinity (Ki)

Scientific Rationale: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These are competitive assays where the unlabeled test compound (e.g., 2C-E) competes with a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity for the target receptor. By measuring the concentration of the test compound required to displace 50% of the radiolabeled ligand (the IC50), we can calculate the inhibition constant (Ki), which is an intrinsic measure of the compound's affinity. A lower Ki value signifies a higher binding affinity.[3]

Experimental Workflow for Receptor Binding Assays

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Cell Culture (e.g., HEK293 expressing h5-HT2A) prep_membranes Membrane Preparation (Homogenization & Centrifugation) prep_cells->prep_membranes incubation Incubation (Membranes + Radioligand + Test Compound) prep_membranes->incubation prep_reagents Reagent Preparation (Radioligand, Test Compound Dilutions) prep_reagents->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (IC50 determination -> Ki calculation) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Protocol: 5-HT2A Receptor Binding Affinity

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.[4]

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in a fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for an antagonist site or [125I]DOI for an agonist site).[3]

      • Increasing concentrations of the test compound (2C-E).

      • For determining non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., 10 µM spiperone).

      • For determining total binding, add a vehicle instead of the test compound.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters rapidly with an ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.[4]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[3]

Table 1: Representative Binding Affinities (Ki, nM) of Phenethylamines at Serotonin Receptors

Compound5-HT2A5-HT2B5-HT2C
2C-E Potent (exact values vary by study)PotentPotent
2C-B 8.6[3]PotentPotent
2C-I PotentPotentPotent
Mescaline ModerateModerateModerate
LSD Very PotentVery PotentVery Potent
(Note: This table provides a qualitative comparison based on literature.[5][6] Absolute Ki values can vary significantly between different labs and assay conditions.)
Functional Assays: Measuring Cellular Response (EC50 & Emax)

Binding to a receptor does not guarantee a biological effect. Functional assays are essential to determine if a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). For an agonist, these assays quantify its potency (EC50, the concentration for 50% of the maximal effect) and efficacy (Emax, the maximum response).

The 5-HT2A Receptor Signaling Cascade

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[7] Activation of this pathway leads to a cascade of intracellular events that can be measured to quantify receptor activation.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand 2C-E (Agonist) receptor 5-HT2A Receptor ligand->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds pkc PKC Activation dag->pkc ca_release Ca²⁺ Release er->ca_release Triggers

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Protocol: Calcium Flux Functional Assay

Scientific Rationale: Since 5-HT2A receptor activation via Gq leads to the release of calcium (Ca²⁺) from intracellular stores, measuring this change in intracellular Ca²⁺ concentration is a direct and robust method for assessing functional agonism.[8][9] This is commonly done using calcium-sensitive fluorescent dyes.

  • Cell Culture:

    • Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293) in a black, clear-bottom 96-well plate and grow to confluence.[9]

  • Dye Loading:

    • Aspirate the culture medium.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells.

    • Wash the cells gently with a buffer to remove any excess extracellular dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound (2C-E) and a reference agonist (e.g., serotonin or DOI).

    • Use a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation, to measure the baseline fluorescence of the cells.

    • The instrument then adds the compound dilutions to the wells while continuously monitoring the fluorescence.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular Ca²⁺ concentration.

    • Plot the peak fluorescence response against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a full agonist like serotonin.

Investigating Biased Agonism: β-Arrestin Recruitment Assays

Scientific Rationale: GPCRs are not simple on/off switches. They can adopt different conformations upon binding to different ligands, leading to the preferential activation of one signaling pathway over another—a phenomenon known as "biased agonism" or "functional selectivity".[7] Besides G-protein signaling, activated GPCRs can also recruit proteins called β-arrestins, which mediate receptor desensitization and initiate their own G-protein-independent signaling cascades.[10] For psychedelics, there is growing evidence that the therapeutic effects (e.g., antidepressant) and the hallucinogenic effects may be mediated by different pathways (e.g., β-arrestin vs. Gq).[7] Therefore, assessing a compound's bias is critical for modern drug development.

β-Arrestin Recruitment Pathway

ligand Biased Agonist receptor 5-HT2A Receptor ligand->receptor grk GRK (Kinase) receptor->grk Recruits p_receptor Phosphorylated Receptor grk->receptor Phosphorylates b_arrestin β-Arrestin p_receptor->b_arrestin Recruits complex Receptor/Arrestin Complex p_receptor->complex b_arrestin->complex endocytosis Endocytosis & Downstream Signaling (e.g., ERK activation) complex->endocytosis

Caption: Ligand-induced β-arrestin recruitment to an activated GPCR.

Protocol: Tango GPCR Assay (A Representative Method)

Principle: The Tango assay is a gene reporter-based method to measure β-arrestin recruitment.[11] In this system, the GPCR is fused to a transcription factor (tTA), and β-arrestin is fused to a protease. When the agonist binds, β-arrestin is recruited to the receptor, bringing the protease close to the transcription factor, which it then cleaves. The freed transcription factor translocates to the nucleus and drives the expression of a reporter gene, such as luciferase. The light output from the luciferase reaction is then proportional to the extent of β-arrestin recruitment.

  • Cell Line: Use a commercially available cell line engineered for the Tango assay that expresses the 5-HT2A receptor construct and the β-arrestin-protease fusion.

  • Assay Procedure:

    • Plate the cells in a white, opaque 96-well plate.

    • Add serial dilutions of the test compound (2C-E).

    • Incubate for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Measurement:

    • Add a luciferase substrate solution to the wells.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the compound.

    • Determine the EC50 and Emax for β-arrestin recruitment. By comparing these values to those from the Gq/calcium flux assay, a "bias factor" can be calculated to quantify the compound's signaling preference.

Part 2: In Vivo Behavioral Assays

In vitro assays provide crucial molecular data, but in vivo studies are necessary to understand a compound's effects in a whole, living organism.

Protocol: Head-Twitch Response (HTR) in Mice

Scientific Rationale: The head-twitch response in rodents is a rapid, involuntary head shake that is a well-established behavioral proxy for 5-HT2A receptor activation.[9] The frequency of head twitches is highly correlated with the hallucinogenic potency of a compound in humans, making it an invaluable tool for preclinical assessment.

  • Animals: Use male C57BL/6J mice, as they are a standard strain for this assay. Acclimate the animals to the testing environment to reduce stress.[9]

  • Drug Administration:

    • Prepare solutions of the test compound (2C-E) at various doses.

    • Administer the compound via an appropriate route, typically intraperitoneal (IP) or subcutaneous (SC) injection.

    • Include a vehicle control group (receiving only the solvent) and a positive control group (e.g., DOI, a known 5-HT2A agonist).

  • Observation and Quantification:

    • Immediately after injection, place each mouse individually into a clean, transparent observation chamber (e.g., a Plexiglas cylinder).

    • Record the number of head twitches over a set period, typically 30-60 minutes, as this is when the response is usually maximal. This can be done by a trained observer or using automated video tracking software.

  • Data Analysis:

    • Sum the total number of head twitches for each animal.

    • Compare the mean HTR counts between the different dose groups and the control groups using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

    • Generate a dose-response curve to visualize the relationship between the dose of 2C-E and the frequency of the head-twitch response.

Table 2: Summary of Key Assay Readouts and Interpretations

AssayParameterInterpretation
Radioligand Binding Ki (Inhibition Constant)Affinity: How tightly the compound binds to the receptor. Lower Ki = higher affinity.
Calcium Flux EC50 (Potency)Functional Potency: Concentration needed for 50% of the maximal Gq response.
Emax (Efficacy)Functional Efficacy: Maximum Gq response relative to a full agonist.
β-Arrestin Recruitment EC50 (Potency)Functional Potency: Concentration needed for 50% of the maximal β-arrestin response.
Emax (Efficacy)Functional Efficacy: Maximum β-arrestin response relative to a full agonist.
Head-Twitch Response Dose-Response In Vivo Efficacy: Correlates with 5-HT2A-mediated hallucinogenic potential in humans.

Conclusion

The comprehensive biological evaluation of a novel phenethylamine like 2-(2,3-Diethoxyphenyl)ethan-1-amine, or its better-understood relative 2C-E, requires a systematic and multi-faceted approach. By first establishing its binding affinity at key serotonin receptors and then quantifying its functional activity through distinct signaling pathways (Gq and β-arrestin), researchers can build a detailed in vitro pharmacological profile. This profile, when combined with in vivo behavioral data from assays like the head-twitch response, provides a robust foundation for understanding the compound's mechanism of action and predicting its potential effects. This integrated workflow ensures scientific rigor and provides the critical data needed for advancing drug discovery and development in this complex and promising area of neuropharmacology.

References

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Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Abstract This document provides a comprehensive framework and detailed protocols for the in vitro characterization of 2-(2,3-Diethoxyphenyl)ethan-1-amine, a novel phenethylamine derivative. The structural similarity of t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework and detailed protocols for the in vitro characterization of 2-(2,3-Diethoxyphenyl)ethan-1-amine, a novel phenethylamine derivative. The structural similarity of this compound to known psychoactive agents suggests a potential interaction with monoamine neurotransmitter systems.[1][2][3] A logical, tiered screening cascade is proposed, beginning with broad target identification via radioligand binding assays, followed by functional characterization of primary targets, and concluding with essential safety and metabolic liability assessments. This guide is intended for researchers in pharmacology, neuroscience, and drug development, offering both the strategic rationale and the step-by-step methodologies required for a thorough preclinical evaluation.

Introduction and Rationale

2-(2,3-Diethoxyphenyl)ethan-1-amine belongs to the phenethylamine class, a group of compounds renowned for their diverse pharmacological activities, primarily centered on the modulation of monoamine transporters and receptors.[1][2] Many drugs targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) are based on this scaffold.[4][5] Therefore, a systematic in vitro evaluation is the critical first step to elucidate the compound's mechanism of action, potency, selectivity, and potential for therapeutic development or off-target liabilities.

The proposed testing cascade is designed to efficiently progress from broad, high-throughput screening to more complex, lower-throughput functional and safety assays.[6][7] This strategy ensures that resources are focused on compounds with the most promising initial profiles. The core of this guide is built on three pillars:

  • Target Identification: Determining which specific proteins the compound binds to.

  • Functional Modulation: Understanding whether the compound inhibits or activates its targets.

  • Safety and Liability Profiling: Assessing general cytotoxicity, specific cardiac safety risks, and metabolic stability.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 1. In Vitro Testing Cascade."

Phase 1: Primary Target Identification via Radioligand Binding

The initial step is to determine the compound's binding affinity for its most probable targets: the monoamine transporters and key serotonin receptors. Radioligand binding assays are a robust, high-throughput method for quantifying this interaction.[4][5]

Principle

This technique measures the ability of the test compound, 2-(2,3-Diethoxyphenyl)ethan-1-amine, to displace a specific, high-affinity radiolabeled ligand from its target protein in a preparation of cell membranes.[4][8] The concentration of test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Protocol: Radioligand Binding Assay for DAT, NET, and SERT

This protocol is adapted from standard methodologies for assessing transporter binding.[4][8][9]

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Non-specific Competitors:

    • For DAT: 10 µM GBR 12909

    • For NET: 10 µM Desipramine

    • For SERT: 10 µM Fluoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of 2-(2,3-Diethoxyphenyl)ethan-1-amine in assay buffer, typically from 100 µM down to 0.1 nM.

  • Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL radioligand + 50 µL assay buffer + 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL radioligand + 50 µL non-specific competitor + 100 µL membrane preparation.[4]

    • Test Compound: 50 µL radioligand + 50 µL of each test compound dilution + 100 µL membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[8]

  • Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[4]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the target.

Phase 2: Functional Characterization

If significant binding affinity (e.g., Ki < 1 µM) is observed, the next step is to determine the functional effect of the compound on its target(s). For transporters, this involves measuring the inhibition of neurotransmitter uptake. For G-protein coupled receptors (GPCRs), this involves measuring second messenger signaling.[10][11]

Protocol: Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of the test compound to block the uptake of a substrate into cells expressing the target transporter. Modern methods use fluorescent substrates, offering a safer and more efficient alternative to radiolabeled substrates.[12][13][14][15]

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Assay Kit: A commercial fluorescence-based neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[13][14] These kits typically contain a fluorescent substrate and a masking dye to quench extracellular fluorescence.[13]

  • Control Inhibitors: GBR 12909 (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).

  • Black, clear-bottom 96- or 384-well cell culture plates.

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into the microplates and allow them to form a confluent monolayer overnight.[14]

  • Compound Preparation: Prepare serial dilutions of 2-(2,3-Diethoxyphenyl)ethan-1-amine and control inhibitors in assay buffer.

  • Assay Execution:

    • Remove the culture medium from the wells.

    • Add the test compound dilutions and control inhibitors to the respective wells and pre-incubate for 10-20 minutes at 37°C.

    • Prepare the fluorescent substrate/masking dye solution according to the kit manufacturer's protocol.

    • Add the substrate solution to all wells to initiate the uptake reaction.

  • Fluorescence Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the increase in intracellular fluorescence over time (kinetic read) or after a fixed incubation period (endpoint read).[12][15]

  • Data Analysis:

    • For endpoint reads, subtract the background fluorescence (wells with a known potent inhibitor) from all other readings.

    • Plot the percent inhibition (relative to vehicle control) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of substrate uptake.

dot graph RL { bgcolor="#F1F3F4" node [shape=Mrecord, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 2. Mechanism of Uptake Inhibition."

Phase 3: In Vitro Safety and Liability Profiling

Early assessment of potential liabilities is crucial to avoid late-stage drug development failure. Key assays include general cytotoxicity and specific assessment of cardiac risk via hERG channel inhibition.[16]

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18]

Materials:

  • Cell Line: A standard, proliferative cell line such as HepG2 (liver-derived) or SH-SY5Y (neuron-derived).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

  • Solubilization Solution: DMSO or a solution of 0.01 M HCl in 10% SDS.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • 96-well cell culture plates.

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Replace the medium with fresh medium containing serial dilutions of 2-(2,3-Diethoxyphenyl)ethan-1-amine, vehicle control, and positive control.[18]

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the log concentration of the test compound to determine the CC50 (cytotoxic concentration 50%).

Protocol: hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[19][20][21] Early screening is mandated by regulatory agencies. Automated patch-clamp electrophysiology is the gold standard for this assessment.[20][21]

Materials:

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Automated Patch-Clamp System: e.g., QPatch or SyncroPatch.[21]

  • Control Inhibitor: A known hERG blocker (e.g., E-4031 or Cisapride).[16][21]

  • Appropriate extracellular and intracellular solutions for recording potassium currents.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells according to the instrument manufacturer's protocol.

  • System Setup: Load the cells, test compound plate, and appropriate solutions onto the automated patch-clamp system.

  • Recording: The system will automatically establish a whole-cell patch-clamp configuration. A specific voltage protocol is applied to elicit hERG tail currents, and a stable baseline is recorded.

  • Compound Application: The system perfuses the cells sequentially with increasing concentrations of 2-(2,3-Diethoxyphenyl)ethan-1-amine. The effect on the hERG current is recorded at each concentration.

  • Data Analysis:

    • Measure the peak tail current at each concentration and normalize it to the baseline current to determine the percent inhibition.

    • Plot the percent inhibition against the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the IC50 value for hERG channel block.

Phase 4: Metabolic Stability Assessment

Understanding a compound's susceptibility to metabolism by liver enzymes is essential for predicting its in vivo half-life and clearance.[22][23] The liver microsomal stability assay is a standard in vitro model for this purpose.[24][25]

Protocol: Liver Microsomal Stability Assay

Materials:

  • Liver Microsomes: Pooled human liver microsomes (HLM).

  • Cofactor Solution: NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[24]

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Positive Controls: Compounds with known metabolic liability (e.g., Verapamil - high clearance) and stability (e.g., Warfarin - low clearance).

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • LC-MS/MS system for quantitative analysis.

Procedure:

  • Reaction Setup: In a microplate, pre-warm a mixture of liver microsomes, reaction buffer, and the test compound (typically at 1 µM) to 37°C.[22][26]

  • Initiation: Start the metabolic reaction by adding the pre-warmed cofactor solution.[22]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold quenching solution to stop the reaction.[26]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[22]

Data Summary and Interpretation

All quantitative data should be compiled into a clear, summary table to facilitate a comprehensive assessment of the compound's profile.

Assay TypeTarget/SystemParameterResult
Binding Affinity Human DATKi (nM)TBD
Human NETKi (nM)TBD
Human SERTKi (nM)TBD
Functional Activity DAT UptakeIC50 (nM)TBD
NET UptakeIC50 (nM)TBD
SERT UptakeIC50 (nM)TBD
Safety/Liability Cytotoxicity (HepG2)CC50 (µM)TBD
hERG InhibitionIC50 (µM)TBD
Metabolic Stability Human Liver Microsomest½ (min)TBD
CLint (µL/min/mg)TBD

Interpretation: An ideal candidate would exhibit high potency and selectivity for its primary target(s), a large therapeutic window (CC50 / IC50), a hERG IC50 >10 µM (or >30-fold the therapeutic concentration), and moderate metabolic stability to ensure a reasonable in vivo half-life. This integrated data profile enables an informed go/no-go decision for further preclinical development.

References

  • Su, Z., et al. (2016). Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels. PNAS, 113(20), 5748-5753. Available at: [Link]

  • Naik, A. (2026). In Vitro Assessment of Cytolysins' Production by Cytotoxicity Assays. Springer Protocols. Available at: [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Available at: [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at: [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. Available at: [Link]

  • Evotec (Cyprotex). (n.d.). hERG Safety. Available at: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available at: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Note. Available at: [Link]

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  • Rocha De Abreu, I., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity. Scientific Reports, 13(1), 14406. Available at: [Link]

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Method

Application Note: Elucidating the Receptor Binding Profile of 2-(2,3-Diethoxyphenyl)ethan-1-amine

For: Researchers, scientists, and drug development professionals. Introduction and Scientific Rationale 2-(2,3-Diethoxyphenyl)ethan-1-amine is a phenethylamine derivative whose pharmacological profile is not yet characte...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

2-(2,3-Diethoxyphenyl)ethan-1-amine is a phenethylamine derivative whose pharmacological profile is not yet characterized in publicly available literature. Its core structure is analogous to other substituted phenethylamines known to interact with a variety of monoamine neurotransmitter receptors, which are pivotal in regulating mood, cognition, and behavior.[1][2] The substitution pattern on the phenyl ring, in this case, two ethoxy groups at the 2 and 3 positions, is a critical determinant of a compound's affinity and selectivity for its molecular targets.[3]

Many psychoactive phenethylamines exert their effects through interactions with serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.[4][5] Specifically, the serotonin 5-HT2A receptor is a primary target for classic psychedelic phenethylamines.[2][4] Given the structural similarities, it is hypothesized that 2-(2,3-Diethoxyphenyl)ethan-1-amine may exhibit affinity for these G-protein coupled receptors (GPCRs).

This document provides a comprehensive set of protocols to systematically determine the in vitro receptor binding profile of this novel compound. By employing competitive radioligand binding assays, researchers can quantify the affinity (expressed as the inhibition constant, Kᵢ) of 2-(2,3-Diethoxyphenyl)ethan-1-amine for a panel of physiologically relevant receptors. This foundational data is essential for understanding its potential mechanism of action, predicting its pharmacological effects, and guiding further drug development efforts.

Core Experimental Workflow: From Cell to Data

The determination of a compound's binding affinity is a multi-step process that begins with the source of the target receptors and culminates in rigorous data analysis. The gold standard for this characterization is the competitive radioligand binding assay, which measures the ability of a test compound to displace a high-affinity radiolabeled ligand from its receptor.[6][7]

The overall workflow is depicted below. It involves preparing a source of receptors (typically membranes from cells overexpressing a specific receptor), performing the competitive binding experiment, and analyzing the resulting data to determine the compound's potency.

G cluster_prep Part 1: Receptor Preparation cluster_assay Part 2: Binding Assay cluster_analysis Part 3: Data Analysis culture Cell Culture (HEK293 or CHO cells expressing target receptor) harvest Cell Harvesting culture->harvest lysis Cell Lysis & Homogenization harvest->lysis centrifuge Differential Centrifugation lysis->centrifuge membranes Isolated Cell Membranes centrifuge->membranes qc Protein Quantification (BCA Assay) membranes->qc plate Assay Plate Setup (96-well format) qc->plate Membranes to Assay incubation Incubation (Membranes + Radioligand + Test Compound) plate->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting plot Generate Competition Curve (% Specific Binding vs. Log[Compound]) counting->plot Counts per Minute (CPM) Data ic50 Determine IC50 Value (Non-linear regression) plot->ic50 cheng_prusoff Calculate Ki Value (Cheng-Prusoff Equation) ic50->cheng_prusoff profile Compile Binding Profile cheng_prusoff->profile

Caption: High-level workflow for determining receptor binding affinity.

Detailed Protocols

The following protocols are generalized for determining the binding affinity of a test compound at key GPCR targets. It is crucial to empirically optimize conditions for each specific receptor and radioligand pair.

Part 1: Preparation of Receptor-Containing Cell Membranes

This protocol describes the isolation of membranes from cultured mammalian cells (e.g., HEK293 or CHO) stably expressing the target receptor. High-quality membrane preparations are essential for obtaining reproducible results.[8][9]

Materials:

  • Cell Culture: T175 flasks of confluent HEK293 or CHO cells expressing the human receptor of interest (e.g., 5-HT₂ₐ, D₂, α₁ₐ).

  • Buffers:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail immediately before use.

    • Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.[8]

  • Equipment: Cell scraper, 50 mL conical tubes, refrigerated centrifuge, ultracentrifuge, Dounce homogenizer or polytron.

Procedure:

  • Cell Harvest: Aspirate the culture medium from confluent T175 flasks. Wash the adherent cell monolayer twice with 10 mL of ice-cold PBS.

  • Detachment: Add 5 mL of a cell dissociation buffer or PBS with 5 mM EDTA and incubate until cells detach. Gently scrape the cells and transfer the cell suspension to a 50 mL conical tube.

  • Pelleting: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer (15-20 strokes) or a polytron on a low setting. This step is critical for disrupting the cell membranes.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.[10]

  • High-Speed Centrifugation: Carefully transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes.[10]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer. Repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Discard the supernatant and resuspend the final membrane pellet in Storage Buffer.

  • Quantification & Storage: Determine the total protein concentration of the membrane preparation using a BCA protein assay. Aliquot the membrane suspension into cryovials, snap-freeze in liquid nitrogen, and store at -80°C until use.[8]

Part 2: Competitive Radioligand Binding Assay

This protocol describes a filtration-based assay in a 96-well format to determine the IC₅₀ value of 2-(2,3-Diethoxyphenyl)ethan-1-amine.[11][12]

Materials:

  • Receptor Membranes: Aliquot of prepared membranes expressing the target receptor.

  • Test Compound: 2-(2,3-Diethoxyphenyl)ethan-1-amine, prepared as a 10 mM stock in DMSO, with subsequent serial dilutions in Assay Buffer.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor (see Table 1).

  • Non-Specific Agent: A high concentration of an unlabeled ligand known to saturate the target receptor (see Table 1).

  • Buffers:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4. Buffer composition may need optimization.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well assay plates, cell harvester with glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding), liquid scintillation counter, scintillation fluid.[13]

Table 1: Example Reagents for Target Receptors

Receptor Target Radioligand ([L]) Kₔ (nM) Non-Specific Agent
Serotonin 5-HT₂ₐ [³H]-Ketanserin ~2.0 10 µM Mianserin
Serotonin 5-HT₂C [³H]-Mesulergine ~1.5 10 µM Mianserin
Dopamine D₂ [³H]-Spiperone ~0.1 10 µM Haloperidol[11]
Adrenergic α₁ₐ [³H]-Prazosin ~0.2 10 µM Phentolamine

| Adrenergic α₂ₐ | [³H]-Rauwolscine | ~2.0 | 10 µM Yohimbine |

Note: Kₔ values are approximate and should be determined experimentally for each batch of radioligand and membrane preparation.

Assay Procedure:

  • Thaw Reagents: On the day of the assay, thaw the membrane preparation, radioligand, and test compound solutions on ice. Dilute the membranes to the desired final concentration (e.g., 10-50 µg protein/well) in Assay Buffer.

  • Plate Setup: The assay is performed in a 96-well plate in triplicate.

    • Total Binding Wells: Add 50 µL Assay Buffer, 50 µL radioligand (at a final concentration near its Kₔ), and 150 µL of the diluted membrane suspension.

    • Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific agent, 50 µL radioligand, and 150 µL of the diluted membrane suspension.

    • Competition Wells: Add 50 µL of the test compound at various concentrations (typically 11 concentrations spanning from 1 pM to 100 µM), 50 µL radioligand, and 150 µL of the diluted membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 37°C, receptor-dependent) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Punch the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate for several hours. Measure the radioactivity in each vial using a liquid scintillation counter. The output is in Counts Per Minute (CPM).[11]

Part 3: Data Analysis and Interpretation

The raw CPM data is processed to determine the Kᵢ value, which represents the affinity of the test compound for the receptor.

G cluster_calc Calculations cluster_eq Cheng-Prusoff Equation cpm Raw CPM Data (Total, NSB, Competition) specific_binding Calculate Specific Binding (Total CPM - NSB CPM) cpm->specific_binding percent_binding Calculate % Specific Binding (Competition / Specific Binding) * 100 specific_binding->percent_binding plot Plot % Specific Binding vs. Log[Test Compound] percent_binding->plot ic50 Determine IC50 (Sigmoidal dose-response curve fit) plot->ic50 ki Calculate Ki (Cheng-Prusoff Equation) ic50->ki equation Ki = IC50 / (1 + ([L] / Kd)) G compound 2-(2,3-Diethoxyphenyl) ethan-1-amine receptor 5-HT2A Receptor compound->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release triggers pkc Protein Kinase C (PKC) Activation dag->pkc activates response Cellular Responses ca_release->response pkc->response G compound 2-(2,3-Diethoxyphenyl) ethan-1-amine receptor Dopamine D2 Receptor compound->receptor g_protein Gi/o receptor->g_protein activates ac Adenylyl Cyclase (AC) g_protein->ac inhibits atp ATP ac->atp converts cAMP cAMP atp->cAMP pka Protein Kinase A (PKA) Inactivation cAMP->pka response Cellular Responses pka->response

Caption: Canonical Gi/o signaling pathway for the Dopamine D2 receptor.

Conclusion

This application note provides a robust framework for the initial pharmacological characterization of 2-(2,3-Diethoxyphenyl)ethan-1-amine. By systematically applying these radioligand binding assay protocols, researchers can generate a quantitative receptor binding profile, providing crucial insights into the compound's potential mechanisms of action. This data will serve as a critical foundation for subsequent functional assays and in vivo studies to fully elucidate its pharmacological properties.

References

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: [Link]

  • Cheng, Y.C., & Prusoff, W.H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
  • Spirit Pharmacist. (n.d.). Introduction to Psychedelic Phenethylamines. Spirit Pharmacist. Available at: [Link]

  • Fantegrossi, W.E., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Drug and Alcohol Dependence.
  • Luethi, D., et al. (2019). Monoamine receptor interaction profiles of 4-aryl-substituted 2,5-dimethoxyphenethylamines (2C-BI derivatives). European Journal of Pharmacology.
  • Jensen, A.A., et al. (2018).
  • Hulme, E.C. (2010). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. CSPT. Available at: [Link]

  • Hussain, M.N., et al. (1987). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Proceedings of the Society for Experimental Biology and Medicine.
  • edX. (n.d.).
  • YouTube. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]

  • McCarthy, K.D., & de Vellis, J. (1984). Combination of immunocytochemistry and radioligand receptor assay to identify beta-adrenergic receptor subtypes on astroglia in vitro. Journal of Neuroscience Research.
  • Canal, C.E., & Morgan, D. (2012). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. Journal of Pharmacology and Experimental Therapeutics.
  • Halberstadt, A.L., et al. (2019). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience.
  • Hussain, M.N., et al. (1987). A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. Ovid.
  • Krippendorff, B.F., et al. (2007). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening.
  • Wikipedia. (n.d.). Phenethylamine. Wikipedia. Available at: [Link]

  • Science.gov. (n.d.). phenethylamines: Topics by Science.gov. Science.gov. Available at: [Link]

  • Craddock, T.J.A., et al. (2018). A molecular analysis of substituted phenethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity.
  • Luethi, D., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology.
  • SMALP Network. (2020). Production of membrane proteins in industry: The example of GPCRs. SMALP Network. Available at: [Link]

  • Grimm, M., et al. (2005).
  • Gatch, M.B., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI.
  • van der Westhuizen, E.T., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry.
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  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology.
  • van de Witte, S.V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research.
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Application

Application Note: Profiling Monoamine Transporter Interactions with 2-(2,3-Diethoxyphenyl)ethan-1-amine

Introduction & Scientific Rationale The compound 2-(2,3-Diethoxyphenyl)ethan-1-amine is an investigational phenethylamine derivative. While phenethylamines with 2,5-dimethoxy (e.g., the 2C series) or 3,4-substitutions ar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-(2,3-Diethoxyphenyl)ethan-1-amine is an investigational phenethylamine derivative. While phenethylamines with 2,5-dimethoxy (e.g., the 2C series) or 3,4-substitutions are extensively documented for their psychoactive and sympathomimetic properties, 2,3-diethoxy substitutions present a unique steric and electronic profile.

Determining how this novel compound interacts with the solute carrier 6 (SLC6) family of monoamine transporters—specifically the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)—is critical. These transporters are primary targets for both therapeutic agents (e.g., antidepressants, ADHD medications) and drugs of abuse[1].

Mechanistic Overview

Phenethylamine derivatives typically interact with monoamine transporters through one of two distinct pharmacological pathways[1]:

  • Competitive Reuptake Inhibition: The compound binds to the orthosteric site of the transporter, locking it in a conformation that prevents the reuptake of endogenous neurotransmitters from the synaptic cleft.

  • Substrate-Induced Efflux (Reverse Transport): The compound binds to the transporter and is actively translocated into the presynaptic neuron. Once inside, it disrupts vesicular storage, causing the transporter to reverse direction and pump endogenous monoamines out into the synapse.

MAT_Mechanisms Compound 2-(2,3-Diethoxyphenyl) ethan-1-amine MAT Monoamine Transporters (DAT, NET, SERT) Compound->MAT Orthosteric Binding Inhibition Reuptake Inhibition (Conformational Block) MAT->Inhibition Non-transportable Efflux Substrate-Induced Efflux (Reverse Transport) MAT->Efflux Transportable Synapse Elevated Extracellular Monoamine Levels Inhibition->Synapse Efflux->Synapse

Fig 1. Mechanistic pathways of phenethylamine derivatives at monoamine transporters.

Experimental Design & Causality

To accurately characterize 2-(2,3-Diethoxyphenyl)ethan-1-amine, a dual-assay approach is strictly required: a Radioligand Competition Binding Assay and a Functional Uptake Inhibition Assay [2].

  • Cell Line Selection (Causality): We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT, NET, or SERT. HEK293 cells inherently lack endogenous monoamine transporters, ensuring that any radioactive signal obtained is exclusively due to the transfected target, eliminating background noise[3].

  • The Dual-Assay Rationale: Binding assays determine the absolute affinity ( Ki​ ) of the compound for the transporter[4]. However, binding alone cannot differentiate a blocker from a substrate. By pairing it with a functional uptake assay (measuring IC50​ ), we can calculate the IC50​/Ki​ ratio. A ratio near 1.0 indicates a pure inhibitor (like cocaine), whereas a significantly higher ratio ( >10 ) strongly suggests the compound is a transportable substrate (like amphetamine)[2].

  • Self-Validating System: Every assay plate is designed as a self-contained validating system. It must include:

    • Total Binding/Uptake Wells: Vehicle only, establishing the 100% signal baseline.

    • Non-Specific Binding (NSB) Wells: Saturated with a high concentration ( 10μM ) of a known reference inhibitor (e.g., Mazindol for DAT) to quantify background noise[4].

    • Reference Control Curve: A known standard (e.g., Cocaine or Nisoxetine) run in parallel to ensure the calculated Ki​ matches historical literature values[2].

Assay_Workflow Prep HEK293 Cell Culture Membrane Membrane Isolation (For Binding) Prep->Membrane Intact Intact Plating (For Uptake) Prep->Intact Incubation Ligand/Compound Incubation Membrane->Incubation [3H]-Ligands Intact->Incubation [3H]-Substrates Readout Scintillation Quantification Incubation->Readout Wash & Lyse

Fig 2. Parallel workflow for radioligand binding and functional uptake assays.

Detailed Methodologies

Protocol A: Radioligand Competition Binding Assay

This assay measures the ability of 2-(2,3-Diethoxyphenyl)ethan-1-amine to displace established radioligands from MATs[4].

Reagents:

  • Radioligands: [3H] WIN-35,428 (DAT), [3H] Nisoxetine (NET), [3H] Citalopram (SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize HEK293 cell pellets expressing the target transporter in ice-cold lysis buffer using a Dounce homogenizer[4]. Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer to a final concentration of 20μg protein/well[4].

  • Compound Dilution: Prepare a 10-point serial dilution of 2-(2,3-Diethoxyphenyl)ethan-1-amine ranging from 10−11M to 10−4M in assay buffer[4].

  • Incubation: In a 96-well plate, combine:

    • 50μL of test compound (or reference inhibitor for NSB).

    • 50μL of radioligand (at a concentration equal to its known Kd​ ).

    • 100μL of membrane suspension[4]. Incubate at room temperature for 1 hour (DAT/SERT) or 2 hours (NET) to reach equilibrium.

  • Termination & Filtration: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

    • Causality Check: Wash filters 3x with ice-cold wash buffer. The low temperature abruptly halts receptor-ligand kinetics, trapping the bound radioligand on the filter while washing away unbound isotopes[4].

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter[4].

Protocol B: Functional Uptake Inhibition Assay

This assay evaluates the functional consequence of the compound's binding by measuring its ability to block the intracellular accumulation of tritiated neurotransmitters[2].

Reagents:

  • Substrates: [3H] Dopamine (DAT), [3H] Norepinephrine (NET), [3H] Serotonin (SERT).

  • Krebs-HEPES Buffer (KHB): 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4.

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293 cells in 96-well plates at a density of 50,000 cells/well and culture overnight until 80-90% confluent[3].

  • Pre-incubation: Wash cells once with 100μL of room temperature KHB[2]. Add 50μL of KHB containing varying concentrations of 2-(2,3-Diethoxyphenyl)ethan-1-amine. Pre-incubate for 10 minutes at room temperature.

  • Uptake Initiation: Add 50μL of KHB containing the respective [3H] -substrate (e.g., 200 nM [3H] -dopamine) to the wells[2].

  • Termination: Allow uptake to proceed for exactly 1 minute (DAT/SERT) or 3 minutes (NET)[2]. Stop the reaction by rapidly aspirating the buffer and washing the cells twice with ice-cold KHB[2].

  • Lysis & Quantification:

    • Causality Check: Add 300μL of 1% SDS to each well. The SDS disrupts the lipid bilayer, lysing the intact cells and releasing the internally trapped [3H] -substrate into the solution for accurate measurement[2]. Transfer the lysates to scintillation vials, add cocktail, and count CPM[2].

Data Presentation & Interpretation

All raw CPM data must be normalized to percentage of total specific binding/uptake. IC50​ values are derived using non-linear regression (four-parameter logistic equation). Ki​ values are calculated using the Cheng-Prusoff equation.

Table 1: Representative Pharmacological Profile of 2-(2,3-Diethoxyphenyl)ethan-1-amine (Mock Data for Illustrative Purposes)

Transporter TargetRadioligand UsedBinding Affinity ( Ki​ , nM)Uptake Inhibition ( IC50​ , nM) IC50​/Ki​ RatioPutative Mechanism
DAT [3H] WIN-35,428412 ± 188,450 ± 21020.5Substrate / Releaser
NET [3H] Nisoxetine185 ± 123,100 ± 14516.7Substrate / Releaser
SERT [3H] Citalopram1,250 ± 851,420 ± 901.1Weak Reuptake Inhibitor

Interpretation: In this illustrative dataset, the high IC50​/Ki​ ratios for DAT and NET suggest that 2-(2,3-Diethoxyphenyl)ethan-1-amine acts primarily as a substrate-type releaser at catecholamine transporters, while exhibiting weak, pure-inhibitor behavior at SERT.

References

  • Radioligand Binding Assay for Amitifadine at Monoamine Transporters. Benchchem Application Notes.4

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.1

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Institutes of Health (NIH) / PMC.2

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health (NIH) / PMC.3

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Method

protocol for dissolving 2-(2,3-Diethoxyphenyl)ethan-1-amine for cell culture

An in-depth technical guide for the preparation, solubilization, and in vitro application of 2-(2,3-Diethoxyphenyl)ethan-1-amine. Executive Summary & Chemical Rationale 2-(2,3-Diethoxyphenyl)ethan-1-amine is a synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the preparation, solubilization, and in vitro application of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Executive Summary & Chemical Rationale

2-(2,3-Diethoxyphenyl)ethan-1-amine is a synthetic primary amine belonging to the phenethylamine class. In pharmacological and cellular research, phenethylamines are frequently utilized to probe monoamine transporter dynamics and trace amine-associated receptor (TAAR) signaling pathways[1].

Handling this specific derivative for cell culture presents a distinct physicochemical challenge. The molecule possesses a highly polar, hydrophilic primary amine headgroup paired with a lipophilic 2,3-diethoxyphenyl tail. As a free base, primary phenethylamines are typically oils or low-melting solids that are poorly soluble in aqueous buffers but highly soluble in aprotic organic solvents[1][2]. Furthermore, primary amines are prone to atmospheric oxidation and can react with ambient carbon dioxide to form insoluble carbonate salts[1].

To ensure reproducible in vitro data, this protocol establishes a self-validating solubilization system. We utilize anhydrous Dimethyl Sulfoxide (DMSO) to create a stable, highly concentrated master stock, followed by a kinetic dilution strategy into pre-warmed culture media. This prevents localized "solvent shock" and micro-precipitation, ensuring the compound reaches the cellular target at the intended molarity without inducing solvent-mediated cytotoxicity[3][4].

Physicochemical Profile & Target Parameters

Before initiating the protocol, it is critical to understand the mass-to-molarity conversions and the strict solvent limits required for mammalian cell culture. To avoid confounding transcriptomic alterations or membrane fluidization, the final concentration of DMSO in the cell culture medium must never exceed 0.1% (v/v)[5][6][7].

Table 1: Physicochemical Properties & Solubilization Metrics

ParameterValue / SpecificationRationale
Molecular Formula C₁₂H₁₉NO₂Dictates mass requirements.
Molecular Weight 209.29 g/mol Required for molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents amine oxidation/hydrolysis; highly miscible[4].
Master Stock Conc. 100 mMAllows for a 1000-fold dilution, keeping final DMSO at 0.1%[3].
Mass per 1 mL DMSO 20.93 mgYields exactly 100 mM stock solution.
Storage Conditions -20°C to -80°C, DarkPrevents thermal and photolytic degradation of the amine[6].

Experimental Workflow & Pathway Context

The successful application of lipophilic amines relies on a strict order of operations. The workflow below illustrates the critical path from raw powder to cell dosing.

Workflow A 2-(2,3-Diethoxyphenyl)ethan-1-amine (Lyophilized Powder) B Master Stock Preparation (100 mM in Anhydrous DMSO) A->B Dissolve C Aliquoting & Storage (-20°C, Protect from Light) B->C Aliquot D Intermediate Dilution (Serial Dilution in DMSO) C->D Thaw E Aqueous Media Addition (Pre-warmed, Final DMSO ≤0.1%) D->E Dilute 1:1000 F In Vitro Dosing (Cell Culture Microplate) E->F Dose

Workflow for the preparation and aqueous dilution of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Once successfully dissolved and introduced to the cellular environment, phenethylamine derivatives typically exert their pharmacological effects via G-protein coupled receptors (GPCRs), most notably TAAR1, which modulates intracellular cyclic AMP (cAMP) levels[1].

Pathway Ligand Phenethylamine Derivative Receptor TAAR1 (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Stimulates Messenger cAMP Accumulation Effector->Messenger Catalyzes Kinase Protein Kinase A (PKA) Messenger->Kinase Activates Target Cellular Response / DAT Modulation Kinase->Target Phosphorylates

Putative TAAR1 G-protein coupled receptor signaling cascade for phenethylamines.

Step-by-Step Solubilization Protocol

Phase 1: Master Stock Preparation (100 mM)

Causality Note: Primary amines are hygroscopic and reactive. Preparing a highly concentrated master stock in anhydrous DMSO minimizes the volume of solvent required and protects the compound from aqueous degradation during long-term storage.

  • Equilibration: Allow the sealed vial of 2-(2,3-Diethoxyphenyl)ethan-1-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture from condensing on the cold powder.

  • Weighing: Accurately weigh 20.93 mg of the compound using a microbalance.

  • Solubilization: Transfer the powder to a sterile, amber glass vial or light-blocking microcentrifuge tube. Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity)[4].

  • Agitation: Vortex vigorously for 60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for 5 minutes. The resulting solution is your 100 mM Master Stock .

  • Aliquoting: Divide the master stock into 20 µL to 50 µL single-use aliquots to prevent repeated freeze-thaw cycles, which can cause concentration gradients and compound degradation[6]. Store at -20°C or -80°C.

Phase 2: Intermediate Serial Dilution (1000X Stocks)

Causality Note: Never add the 100 mM master stock directly to the cell culture media if your target concentration is low (e.g., 1 µM). Doing so would require pipetting unmanageably small volumes (e.g., 0.01 µL), leading to massive dosing errors. Instead, create intermediate stocks in DMSO so that you always add a consistent volume of solvent to your media (maintaining a constant 0.1% DMSO vehicle background across all doses)[3].

Table 2: 1000X Intermediate Dilution Matrix (in DMSO)

Target Final Conc. (in Media)Required 1000X DMSO StockPreparation (DMSO to DMSO)
100 µM 100 mMUse Master Stock directly.
30 µM 30 mM30 µL of 100 mM stock + 70 µL DMSO
10 µM 10 mM10 µL of 100 mM stock + 90 µL DMSO
1 µM 1 mM10 µL of 10 mM stock + 90 µL DMSO
Vehicle Control 0 mM100% DMSO (No compound)
Phase 3: Aqueous Media Preparation & Cell Dosing

Causality Note: Lipophilic compounds experience "solvent shock" when transitioning from DMSO to water. Adding the compound to cold media drastically reduces its kinetic solubility, causing it to "crash out" (precipitate)[4][6].

  • Pre-warm Media: Ensure the complete cell culture medium (e.g., DMEM/RPMI supplemented with FBS) is pre-warmed to 37°C in a water bath.

  • Kinetic Mixing: For every 1 mL of pre-warmed media required, add exactly 1.0 µL of the appropriate 1000X DMSO stock (from Table 2).

    • Crucial Technique: Pipette the DMSO stock directly into the liquid (not onto the tube wall) while simultaneously vortexing the media. This rapid dispersion prevents localized high concentrations of the lipophilic compound from nucleating and precipitating.

  • Verification: Inspect the media under a microscope or against a light source. The solution must remain optically clear. Any turbidity indicates precipitation.

  • Dosing: Aspirate the old media from your cell culture plates and gently apply the newly prepared, compound-containing media.

Quality Control & Self-Validation

To ensure the integrity of the experiment, every protocol must be a self-validating system. You must prove that any observed cellular effect is due to the 2-(2,3-Diethoxyphenyl)ethan-1-amine, and not the solvent or preparation method.

  • Vehicle Control Validation: Always include a "Vehicle Only" control group treated with 0.1% DMSO media. Compare the viability of this group to an untreated control (media only). There should be no statistically significant difference in cell viability or morphology. If the 0.1% DMSO vehicle causes >5% toxicity, your cell line is highly solvent-sensitive, and you must adjust the dilution matrix to a 2000X system (0.05% final DMSO)[7].

  • Orthogonal Viability Testing: When testing the efficacy of the compound, multiplex your readouts. For example, utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) to measure metabolic viability alongside a membrane integrity assay (e.g., CellTox Green) to measure direct cytotoxicity[8]. This confirms whether the compound is cytostatic (halting growth) or cytotoxic (causing cell death).

References

  • In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Phenethylamine. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central (PMC). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols for the Laboratory Handling and Storage of 2-(2,3-Diethoxyphenyl)ethan-1-amine

A Note on this Guide: Specific safety and handling data for 2-(2,3-Diethoxyphenyl)ethan-1-amine are not extensively published. Therefore, this guide has been developed by synthesizing data from structurally analogous com...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on this Guide: Specific safety and handling data for 2-(2,3-Diethoxyphenyl)ethan-1-amine are not extensively published. Therefore, this guide has been developed by synthesizing data from structurally analogous compounds, primarily substituted phenethylamines such as 2-(3-Methoxyphenyl)ethylamine and 2-(3,4-Dimethoxyphenyl)ethylamine.[1][2] The protocols herein are based on established best practices for handling liquid amines and should be adapted in conjunction with a thorough, institution-specific risk assessment.[3][4][5]

Section 1: Hazard Identification and Risk Assessment

Substituted phenethylamines are a class of organic compounds that require careful handling due to their reactive amine functional group and potential physiological effects.[6] Based on analogous compounds, 2-(2,3-Diethoxyphenyl)ethan-1-amine is anticipated to be a primary irritant and potentially corrosive.

1.1 Anticipated GHS Classification

The following hazard classifications are extrapolated from safety data sheets (SDS) of similar molecules.[2][7]

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1C / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[8]
Serious Eye Damage/IrritationCategory 1 / 2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[8]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[8][9]
Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation.[8]

1.2 Primary Risks and Causality

  • Corrosivity and Irritation: The primary amine group imparts basicity to the molecule, making it corrosive to skin and eye tissue upon direct contact.[2][7] Prolonged or unprotected handling can lead to chemical burns.

  • Inhalation Hazard: As a liquid, this compound likely has a vapor pressure that can lead to the inhalation of vapors or mists, causing respiratory tract irritation.[1][8] All handling of open containers should be performed in a certified chemical fume hood.[10]

  • Chemical Reactivity and Degradation: Phenethylamines are susceptible to degradation through two primary pathways:

    • Oxidation: The amine group can be oxidized by atmospheric oxygen, often accelerated by light, leading to the formation of colored impurities and degradation of the sample.[11] This is often observed as a color change from colorless/pale yellow to a darker yellow or brown.[11]

    • Reaction with Carbon Dioxide: Being a base, the amine readily reacts with atmospheric CO₂ to form a solid carbonate salt.[10][11] This is often seen as a white precipitate forming around the cap or in the container if not sealed properly.[11]

Section 2: Chemical & Physical Properties (Predicted)

The following properties are based on data for similar phenethylamine derivatives and should be considered estimates.[1]

PropertyPredicted Value / ObservationRationale / Source
Physical State LiquidConsistent with similar, non-salt form phenethylamines at room temperature.[1][7]
Appearance Colorless to pale yellow viscous liquidCommon appearance for this class of compounds.[1] Darkening indicates degradation.[11]
Odor Amine-like, fishyCharacteristic odor of many liquid amines.[7]
Solubility Soluble in organic solvents.Expected for an organic amine.
Boiling Point > 200°C at atmospheric pressureBased on similar structures (e.g., 2-(3-Methoxyphenyl)ethylamine boils at 119°C / 0.8kPa).
Density ~1.04 g/mLBased on 2-(3-Methoxyphenyl)ethylamine.
Stability Air, light, and moisture sensitive.[1][11]Prone to oxidation and reaction with CO₂.[10][11]

Section 3: Protocols for Safe Handling

Adherence to strict handling protocols is essential to minimize exposure and maintain the integrity of the compound.

3.1 Personal Protective Equipment (PPE) Selection

Appropriate PPE is the primary barrier against exposure. The following diagram outlines the minimum PPE requirements.

PPE_Selection Diagram 1: PPE Selection Workflow cluster_0 Diagram 1: PPE Selection Workflow start Start: Handling 2-(2,3-Diethoxyphenyl)ethan-1-amine ppe_check Minimum Required PPE start->ppe_check lab_coat Full-Length Lab Coat (Flame-resistant recommended) ppe_check->lab_coat Body Protection goggles Chemical Splash Goggles (ANSI Z87.1 certified) ppe_check->goggles Eye/Face Protection gloves Chemical-Resistant Gloves (Nitrile or Neoprene) ppe_check->gloves Hand Protection fume_hood Work Inside a Certified Chemical Fume Hood ppe_check->fume_hood Engineering Control

Caption: Diagram 1: Minimum PPE and Engineering Controls.

3.2 Receiving and Unpacking Protocol

  • Verification: Upon receipt, verify the container label matches the order details.

  • Inspection: Wear appropriate PPE (lab coat, safety goggles, nitrile gloves).[5] Inspect the container for any signs of damage or leakage within a chemical fume hood.

  • Documentation: Record the date of receipt on the container.

  • Initial Storage: Immediately transfer the container to the designated secure storage location as outlined in Section 4.

3.3 General Laboratory Handling Protocol

  • Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[10]

  • Work Area: Conduct all manipulations, including weighing and dilutions, inside a certified chemical fume hood to prevent inhalation of vapors.[10]

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to minimize moisture condensation.

    • If the compound is stored under an inert atmosphere, briefly flush the headspace with nitrogen or argon after dispensing and before re-sealing.

    • Use clean, compatible glassware or plasticware for transfers.

  • Cleaning: After use, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.[5]

3.4 Emergency Procedures

Spill_Response Diagram 2: Spill Response Workflow spill Spill Occurs alert Alert personnel in the immediate area. Evacuate if necessary. spill->alert ppe Don appropriate PPE (add respirator if spill is large or ventilation is poor). alert->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand). ppe->contain absorb Absorb the spilled liquid. contain->absorb collect Collect absorbed material into a labeled, sealable waste container using spark-proof tools. absorb->collect decontaminate Decontaminate the spill area with a suitable cleaning agent. collect->decontaminate dispose Dispose of waste according to institutional guidelines. decontaminate->dispose

Caption: Diagram 2: Workflow for chemical spill response.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.

Section 4: Protocols for Secure Storage

Proper storage is critical for maintaining the chemical's purity and ensuring laboratory safety.[11][12]

4.1 Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Slows the rate of potential degradation.[11] For long-term storage, ≤ -20°C is preferred.[11]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric CO₂.[10][11]
Light Protect from lightStore in an amber glass vial or in a dark location to prevent light-catalyzed degradation.[8][11]
Container Tightly sealed, original containerPrevents exposure to air and moisture.[3][11] Ensure the cap provides an excellent seal.
Location Cool, dry, well-ventilated, secure areaStore in a designated corrosives or flammables cabinet depending on final risk assessment.[10][13]

4.2 Incompatible Materials

To prevent hazardous reactions, do not store with the following:

  • Strong oxidizing agents

  • Strong acids

  • Acid chlorides

  • Acid anhydrides[2][10]

4.3 Chemical Lifecycle and Storage Flow

Chemical_Lifecycle Diagram 3: Chemical Lifecycle in the Lab cluster_receiving Receiving cluster_storage Storage cluster_use Handling & Use cluster_disposal Disposal receive Receive Shipment inspect Inspect Container in Fume Hood receive->inspect log Log into Inventory inspect->log storage Secure Storage (2-8°C, Inert Atmosphere, Dark) log->storage retrieve Retrieve from Storage storage->retrieve handle Handle in Fume Hood (Weigh, Dispense, React) retrieve->handle return_storage Return to Secure Storage handle->return_storage waste Collect as Hazardous Waste (Liquid Amine Waste) handle->waste return_storage->storage dispose Dispose via Institutional EHS waste->dispose

Caption: Diagram 3: Flow from receiving to disposal.

Section 5: Waste Disposal

  • Collection: All waste containing 2-(2,3-Diethoxyphenyl)ethan-1-amine, including contaminated consumables (e.g., pipette tips, gloves), should be collected in a clearly labeled, sealed hazardous waste container.[5][14]

  • Disposal: Do not dispose of this chemical down the drain.[5] All chemical waste must be disposed of following your institution's Environmental Health and Safety (EHS) guidelines and in accordance with local, state, and federal regulations.[10]

References

  • Substituted phenethylamine for treating inflammation and psychological disorders. (2022).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). DPL-Group. [Link]

  • Working with Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]

  • Substituted phenethylamine. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Material Safety Data Sheet - Phenethylamine. (2004). Cole-Parmer. [Link]

  • Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. (2022). PubMed. [Link]

  • School Chemistry Laboratory Safety Guide. (n.d.). Centers for Disease Control and Prevention (CDC). [Link]

  • Chemical structures of the five substituted phenethylamine derivatives. (n.d.). ResearchGate. [Link]

  • β-PHENYLETHYLAMINE EXTRA PURE - Safety Data Sheet. (n.d.). Loba Chemie. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL. [Link]

  • 1-Phenethylamine (1-Phenylethanamine) CAS 98-84-0 | SDS. (n.d.). HazComFast. [Link]

  • Laboratory Safety Guidelines. (n.d.). ETH Zurich. [Link]

Sources

Method

Application Notes and Protocols for the Analytical Detection of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Abstract This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative determination of 2-(2,3-Diethoxyphenyl)ethan-1-amine. As a substituted phenethylamine, this compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the qualitative and quantitative determination of 2-(2,3-Diethoxyphenyl)ethan-1-amine. As a substituted phenethylamine, this compound shares structural similarities with other psychoactive substances and may be encountered in forensic toxicology, pharmaceutical impurity profiling, or drug development research. This guide details robust protocols for sample preparation, chromatographic separation, and detection using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, emphasizing scientific integrity and adherence to international validation standards.

Introduction and Analytical Strategy

2-(2,3-Diethoxyphenyl)ethan-1-amine is a primary amine belonging to the phenethylamine class. The presence of the basic amine function and the aromatic ring are key physicochemical features that govern the choice of analytical techniques. The primary analytical challenges involve achieving adequate separation from matrix interferences, ensuring selectivity against structurally similar compounds, and achieving sufficient sensitivity for trace-level detection, particularly in biological samples.

Mass spectrometry-based methods are the gold standard for the unequivocal identification and quantification of such compounds due to their high selectivity and sensitivity.[1] Specifically, GC-MS and LC-MS/MS are the preferred techniques. The choice between them often depends on the sample matrix, required throughput, and the need for derivatization.

Core Analytical Principles:
  • Gas Chromatography (GC): Due to the polar and basic nature of the primary amine, direct analysis by GC can result in poor peak shape and adsorption to the column.[2][3] Therefore, chemical derivatization is a critical step to increase volatility and thermal stability while improving chromatographic performance.

  • Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is highly suitable for separating phenethylamines. It leverages the compound's polarity for retention and separation on a non-polar stationary phase.[4] This technique is often coupled with tandem mass spectrometry for enhanced selectivity.[5]

  • Sample Preparation: The complexity of the sample matrix dictates the necessary level of cleanup. Techniques range from simple "dilute-and-shoot" for cleaner samples to more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for complex biological matrices like urine, blood, or tissue homogenates.[6][7]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853"];

} enddot Figure 1: General analytical workflow from sample receipt to final report.

Sample Preparation Methodologies

Effective sample preparation is crucial for removing interfering matrix components, concentrating the analyte, and ensuring the longevity of analytical instrumentation.[8] The choice of technique depends on the matrix and the subsequent analytical method.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. For an amine like 2-(2,3-Diethoxyphenyl)ethan-1-amine, pH adjustment is critical.

  • Principle of Causality: To extract the basic amine from an aqueous matrix (e.g., urine) into an organic solvent, the pH of the aqueous phase must be raised above the analyte's pKa (~9-10). This deprotonates the amine group (R-NH3+ -> R-NH2), rendering it neutral and more soluble in organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).

Protocol for LLE from Urine:

  • Pipette 1 mL of urine into a 15 mL glass tube.

  • Add an appropriate amount of an internal standard (e.g., a deuterated analog).

  • Add 200 µL of 5 M Sodium Hydroxide (NaOH) to raise the pH to >10. Vortex for 10 seconds.

  • Add 5 mL of ethyl acetate.

  • Cap and vortex for 2 minutes, then centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for reconstitution and analysis or for a subsequent derivatization step.[1]

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract than LLE and is easily automated.[6] A mixed-mode cation exchange sorbent is ideal for extracting basic compounds.

  • Principle of Causality: Mixed-mode SPE combines reversed-phase and ion-exchange retention mechanisms. The analyte is first retained by hydrophobic interactions. A wash step with a weak organic solvent removes neutral and acidic interferences. A final elution with a basic organic solvent disrupts the ionic interaction, releasing the purified analyte.

dot graph TD { direction=TB; bgcolor="#F1F3F4"; node [shape=record, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [color="#34A853", penwidth=2];

} enddot Figure 2: Step-by-step workflow for Solid-Phase Extraction (SPE).

Protocol for Mixed-Mode SPE from Plasma:

  • Pre-treat 1 mL of plasma by adding 2 mL of 1% formic acid in water. Vortex and centrifuge to pellet proteins.

  • Condition a mixed-mode cation exchange SPE cartridge (e.g., 3 mL, 60 mg) with 2 mL of methanol, followed by 2 mL of water.

  • Load the supernatant from step 1 onto the cartridge.

  • Wash the cartridge with 2 mL of 0.1 M acetate buffer, followed by 2 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.[9]

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly reliable method for identifying phenethylamines, especially when a spectral library is available.[10] As previously noted, derivatization is mandatory for robust analysis.

Derivatization

Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is common. This procedure caps the active amine proton, reducing polarity and improving chromatographic peak shape.[2]

Protocol for TFAA Derivatization:

  • Ensure the sample extract (from LLE or SPE) is completely dry.

  • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature.

  • Evaporate the reagent under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate for injection into the GC-MS.

GC-MS Instrumental Parameters

The following table provides a typical starting point for GC-MS method development.

ParameterRecommended SettingRationale
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow ~1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program Start at 100°C, hold 1 min, ramp 15°C/min to 280°C, hold 5 minA temperature gradient is necessary to elute the analyte with a good peak shape and separate it from other components.[11]
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)A standard non-polar column suitable for a wide range of derivatized compounds.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.[10]
Acquisition Mode Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM)Full scan for qualitative identification; SIM for enhanced quantitative sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers superior sensitivity and specificity compared to GC-MS and often requires less sample preparation.[5] The "dilute-and-shoot" approach is common for urine samples, while plasma may require protein precipitation.

LC-MS/MS Instrumental Parameters

The following table provides a typical starting point for an LC-MS/MS method.

ParameterRecommended SettingRationale
Column C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, <3 µm)Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte ionization (R-NH3+) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 8 minutesA gradient is essential for eluting the analyte and cleaning the column.[12]
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine is readily protonated, making ESI+ the ideal mode.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[12]

MRM Transition Selection: For 2-(2,3-Diethoxyphenyl)ethan-1-amine (Molecular Weight: 209.29 g/mol ), the protonated molecule [M+H]+ would be m/z 210.3. A plausible fragmentation would be the loss of the ethylamine side chain, resulting from cleavage at the benzylic position. This would yield a characteristic product ion. Specific transitions must be optimized by direct infusion of a reference standard.

Method Validation

Any analytical method intended for routine use must be validated to ensure it is fit for its intended purpose.[13][14] Validation demonstrates the reliability, reproducibility, and accuracy of the results. Key parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA).[15][16]

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=2, color="#202124"]; edge [color="#EA4335"];

} enddot Figure 3: Interrelationship of core analytical method validation parameters.

Validation Parameters and Acceptance Criteria
ParameterDefinitionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities).No significant interfering peaks at the retention time of the analyte.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995 over a defined range.
Range The interval between the upper and lower concentrations of the analyte that has been demonstrated to have suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for low concentrations, 90-110% for higher concentrations.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate (inter-day) levels.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N ≥ 10; precision and accuracy criteria must be met.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters (e.g., pH, temperature) are slightly varied.

References

  • Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and - SciSpace. (2017, November 15). Available at: [Link]

  • Differentiation of Structurally Similar Phenethylamines via Gas Chromatography – Vacuum Ultraviolet Spectroscopy (GC – VUV). Available at: [Link]

  • Analysis of Phenethylamines Using On-Column TFA Derivatization - Shimadzu. Available at: [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI. (2018, June 22). Available at: [Link]

  • Automatic Derivatization System for Phenethylamine Drugs - Shimadzu. Available at: [Link]

  • Analytical Method Validation for Biopharmaceuticals: A Practical Guide. (2026, March 14). Available at: [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens - UNODC. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Available at: [Link]

  • NIOSH Method 2010: Aliphatic Amines. Available at: [Link]

  • Sample Preparation Techniques for Biological Matrices - Agilent. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. (2023, March 7). Available at: [Link]

  • A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science. (2011, August 11). Available at: [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. Available at: [Link]

  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation - International Journal of Scientific Research & Technology. Available at: [Link]

  • Bioanalytical Sample Preparation - Biotage. Available at: [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for - University of Pretoria. (2024, November 10). Available at: [Link]

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 14). Available at: [Link]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed. (2021, August 15). Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum - CORE. (2010, January 13). Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - WJPMR. (2023, December 11). Available at: [Link]

  • Development of an LC-MS/MS Approach to Detect and Quantify Three Impurities of Darunavir. Available at: [Link]

Sources

Application

Application Note: GC-MS Analysis and Chemical Profiling of 2-(2,3-Diethoxyphenyl)ethan-1-amine and its Perfluoroacyl Derivatives

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) Introduction and Analytical Challenges T...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Introduction and Analytical Challenges

The analysis of phenethylamine (PEA) derivatives, such as 2-(2,3-diethoxyphenyl)ethan-1-amine , presents significant analytical challenges in standard gas chromatography-mass spectrometry (GC-MS). Due to their primary amine backbone, unchanged phenethylamines are highly polar and prone to severe adsorption within the GC inlet liner and the stationary phase of the capillary column[1]. This interaction with active silanol groups leads to peak tailing, thermal degradation, and poor limits of detection (LOD).

Furthermore, under standard 70 eV electron ionization (EI), primary phenethylamines undergo rapid α -cleavage, yielding a base peak at m/z 30 ( [CH2​=NH2​]+ ). Because the low-mass region (m/z < 40) is typically excluded during MS acquisition to filter out atmospheric and solvent background noise (e.g., N2​ , O2​ , H2​O ), the most abundant diagnostic ion is lost[2]. To resolve this, chemical derivatization using perfluoroacyl anhydrides—such as Heptafluorobutyric Anhydride (HFBA) or Trifluoroacetic Anhydride (TFAA)—is employed to block the active amine, increase volatility, and shift the diagnostic fragment ions into a higher, noise-free mass range[3].

Chemical Profiling & Mechanistic Insights

As an application scientist, it is critical to understand why specific reagents and conditions are selected. Every step in the derivatization of 2-(2,3-diethoxyphenyl)ethan-1-amine is governed by the structural chemistry of the analyte.

The Causality of Perfluoroacylation

Reacting the target amine with HFBA converts the primary amine into a stable perfluoroamide. This achieves three mechanistic goals:

  • Elimination of Hydrogen Bonding: Replacing the N-H protons with a bulky, electron-withdrawing heptafluorobutyryl group prevents interaction with the column's stationary phase, yielding sharp, Gaussian peak shapes[4].

  • Thermal Stability: The derivative is highly resistant to thermal breakdown in the 250°C GC injection port.

  • Mass Spectral Shift: The derivatization adds 196 Da to the molecule. During EI-MS, the α -cleavage of the C α -C β bond now produces a heavily fluorinated immonium cation at m/z 226, which serves as a highly specific, high-abundance target ion for Selected Ion Monitoring (SIM)[5].

Fragmentation Pathway

When the HFBA derivative of 2-(2,3-diethoxyphenyl)ethan-1-amine (MW: 405 Da) is subjected to 70 eV electron ionization, the molecular ion [M]+ is extremely weak. The molecule rapidly fragments via α -cleavage.

  • Nitrogen Charge Retention: Yields the base peak immonium ion at m/z 226.

  • Ring Charge Retention: Yields the 2,3-diethoxybenzyl cation at m/z 179. This ion further degrades via the sequential loss of ethylene ( C2​H4​ , 28 Da) from the ethoxy substituents, producing characteristic qualifier ions at m/z 151 and m/z 123.

Fragmentation M HFBA Derivative MW: 405 Da Cleavage Electron Ionization (70 eV) α-Cleavage M->Cleavage F1 Immonium Cation m/z 226 (Base Peak) Cleavage->F1 Nitrogen Charge Retention F2 2,3-Diethoxybenzyl Cation m/z 179 Cleavage->F2 Ring Charge Retention F3 Tropylium Derivative m/z 151 F2->F3 -C2H4

Fig 1. EI-MS α-cleavage fragmentation pathway of HFBA-derivatized 2,3-diethoxyphenethylamine.

Self-Validating Experimental Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating system . The inclusion of an isotopically labeled internal standard (IS) and a blank matrix extraction guarantees that any failure in extraction efficiency, derivatization yield, or GC-MS performance is immediately flagged.

Reagents & Materials
  • Analyte: 2-(2,3-Diethoxyphenyl)ethan-1-amine standard (1 mg/mL in Methanol).

  • Internal Standard (IS): Phenethylamine-d4 or Methamphetamine-d9 (100 µg/mL).

  • Derivatizing Agent: Heptafluorobutyric Anhydride (HFBA), analytical grade (≥99%).

  • Solvents: Ethyl Acetate (anhydrous), Hexane (GC-MS grade).

  • Buffer: 0.1 M Carbonate buffer (pH 10).

Step-by-Step Workflow

Step 1: Sample Preparation & Alkalinization

  • Aliquot 1.0 mL of the biological sample (or spiked matrix) into a clean glass centrifuge tube.

  • Add 50 µL of the Internal Standard solution. (Causality: Adding IS before any manipulation corrects for volume losses during extraction and variable derivatization yields).

  • Add 0.5 mL of 0.1 M Carbonate buffer (pH 10) and vortex. (Causality: Phenethylamines have a pKa ~9.5. Adjusting the pH to 10 ensures the analyte is in its neutral, free-base form, which is essential for partitioning into the organic solvent).

Step 2: Liquid-Liquid Extraction (LLE)

  • Add 3.0 mL of anhydrous Ethyl Acetate to the buffered sample.

  • Vortex vigorously for 2 minutes, then centrifuge at 3,500 rpm for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean, dry reaction vial. (Causality: Ethyl acetate is an aprotic solvent that will not react with the anhydride derivatizing agent, unlike alcohols).

Step 3: HFBA Derivatization

  • Add 50 µL of HFBA reagent to the organic extract.

  • Cap the vial tightly and incubate in a heating block at 70°C for 20 minutes[3].

  • Remove from heat and allow to cool to room temperature.

  • Evaporate the mixture to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C. (Causality: Evaporation removes highly acidic HFBA byproducts, which would otherwise degrade the GC column stationary phase and cause baseline drift).

  • Reconstitute the dried residue in 100 µL of Hexane, vortex, and transfer to a GC autosampler vial.

Workflow A Sample Aliquot + IS (Matrix) B Alkalinization (pH 10 Buffer) A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Derivatization (HFBA, 70°C, 20 min) C->D E Evaporation under N2 & Reconstitution D->E F GC-MS Analysis (SIM/Scan Mode) E->F

Fig 2. Self-validating extraction and derivatization workflow for phenethylamine GC-MS analysis.

Quantitative Data Summaries

The following tables summarize the instrumental parameters and the expected mass spectral data for the target analyte across different perfluoroacyl derivatives, allowing for rapid cross-reference during method development.

Table 1: GC-MS Operating Conditions
ParameterSetting / Specification
GC Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m × 0.25 mm, 0.25 µm film
Carrier Gas Helium (Grade 5.0), Constant Flow at 1.0 mL/min
Injection Mode Splitless, 1.0 µL injection volume
Injector Temp 250°C
Oven Program 80°C (hold 1 min) 15°C/min to 280°C hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Energy 70 eV (Electron Ionization)
Acquisition Mode Full Scan (m/z 40–500) and SIM
Table 2: Mass Spectral Fragments of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Note: The Target Ion is selected based on the base peak generated by the nitrogen-containing α -cleavage fragment. Qualifier ions are derived from the aromatic ring.

Analyte StateDerivatizing AgentMolecular Weight (Da)Target Ion (SIM)Qualifier Ion 1Qualifier Ion 2
Underivatized None209m/z 30*m/z 179m/z 151
TFA Derivative TFAA305m/z 126m/z 179m/z 151
PFP Derivative PFPA355m/z 176m/z 179m/z 151
HFB Derivative HFBA405m/z 226m/z 179m/z 151

*m/z 30 is often below the standard acquisition threshold, highlighting the necessity of derivatization.

References

  • Shimadzu Corporation. Analysis of Phenethylamines Using On-Column TFA Derivatization.
  • Mass Spectrometry Letters. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines.
  • MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • ResearchGate. Identification of Substituted Cathinones (B-keto phenethylamines) Heptafluorobutyric Anhydride (HFBA) Chemical Derivatization and Gas Chromatography Mass Spectrometry.
  • Journal of Analytical Toxicology. Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry.

Sources

Method

potential therapeutic applications of diethoxyphenyl ethanamines

Application Note: Unlocking the Polypharmacological Potential of Diethoxyphenyl Ethanamines Executive Summary & Chemical Grounding The chemical scaffold 2-(3,4-diethoxyphenyl)ethanamine (CAS 61381-04-2)[1] has historical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking the Polypharmacological Potential of Diethoxyphenyl Ethanamines

Executive Summary & Chemical Grounding

The chemical scaffold 2-(3,4-diethoxyphenyl)ethanamine (CAS 61381-04-2)[1] has historically served as a critical synthetic intermediate in the pharmaceutical manufacturing of benzylisoquinoline derivatives, most notably the antispasmodic drug Drotaverine[2]. However, recent pharmacological screening and structural analog studies reveal that diethoxyphenyl ethanamines possess intrinsic polypharmacological properties.

This application note details the dual therapeutic axes of this scaffold:

  • Smooth Muscle Relaxation : Mediated via Phosphodiesterase 4 (PDE4) inhibition and L-type voltage-operated calcium channel (L-VOCC) blockade, leading to decreased Myosin Light Chain (MLC) phosphorylation[3],[4].

  • Metabolic Modulation : Mediated via the activation of AMP-activated protein kinase (AMPK), which suppresses ectopic lipid droplet formation in skeletal muscle models (e.g., L6 myotubes)[5],[6].

Mechanistic Pathways & Signaling Visualization

The therapeutic versatility of diethoxyphenyl ethanamines lies in their ability to modulate two distinct kinase-driven pathways.

In smooth muscle tissues, the scaffold mimics the action of its downstream derivative, Drotaverine. By inhibiting PDE4, it prevents the hydrolysis of cyclic AMP (cAMP). The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). Concurrently, the scaffold blocks L-VOCCs, reducing intracellular Ca²⁺[3],[7]. Both actions converge to drastically reduce MLC phosphorylation, forcing muscle relaxation.

In metabolic tissues (skeletal muscle), ethanamine derivatives stimulate AMPK. AMPK phosphorylates Acetyl-CoA Carboxylase (ACC), inhibiting the conversion of acetyl-CoA to malonyl-CoA. The drop in malonyl-CoA relieves the inhibition on Carnitine Palmitoyltransferase 1 (CPT-1), shifting the cellular metabolism toward fatty acid oxidation (FAO) and preventing lipotoxic lipid droplet accumulation[5].

G cluster_0 Axis 1: Smooth Muscle Relaxation cluster_1 Axis 2: Metabolic Modulation Scaffold Diethoxyphenyl Ethanamine (CAS 61381-04-2) PDE4 PDE4 Inhibition Scaffold->PDE4 LVOCC L-VOCC Blockade Scaffold->LVOCC AMPK AMPK Activation Scaffold->AMPK cAMP Elevated cAMP PDE4->cAMP Prevents degradation MLC Decreased MLC Phosphorylation LVOCC->MLC Reduces Ca2+ influx PKA PKA Activation cAMP->PKA MLCK MLCK Inactivation PKA->MLCK MLCK->MLC Relax Smooth Muscle Relaxation MLC->Relax ACC ACC Phosphorylation AMPK->ACC Malonyl Decreased Malonyl-CoA ACC->Malonyl CPT1 CPT-1 Activation (FAO Increase) Malonyl->CPT1 Lipid Inhibition of Lipid Droplets CPT1->Lipid

Figure 1: Dual signaling axes of diethoxyphenyl ethanamines in muscle relaxation and metabolism.

Quantitative Data Summary

The following table synthesizes expected pharmacological metrics for diethoxyphenyl ethanamine derivatives and reference compounds across both therapeutic axes, establishing benchmarks for assay validation[4],[7],[6].

Compound / TargetAssay SystemPrimary MetricExpected Value RangeMechanistic Target
Drotaverine (Reference) Guinea Pig Trachea (KCl-induced)IC₅₀ (Relaxation)2.5 – 5.0 µMPDE4 / L-VOCC
Theophylline (Reference) Guinea Pig Trachea (KCl-induced)IC₅₀ (Relaxation)> 100 µMNon-selective PDE
Ethanamine Scaffold L6 Myotubes (In Vitro)EC₅₀ (AMPK Activation)10 – 50 µMAMPK / ACC
Ethanamine Scaffold L6 Myotubes (PA-induced)% Lipid Droplet Reduction40% – 60% reductionLipogenesis blockade

Experimental Protocols

Protocol A: Ex Vivo Smooth Muscle Contractility Assay (Axis 1)

This protocol assesses the ability of the compound to reverse depolarization-induced smooth muscle contraction by measuring mechanical tension in isolated tissues[4].

1. Tissue Preparation & Organ Bath Setup

  • Action : Isolate tracheal rings or ileum segments from euthanized guinea pigs. Suspend tissues in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Causality : Guinea pig airway and intestinal smooth muscles are ideal models due to their high baseline expression of PDE4 and L-VOCCs[7]. The specific gas mixture maintains physiological pH (7.4) and tissue viability.

  • Self-Validation : Apply a resting tension of 1.0 g and equilibrate for 60 minutes, washing every 15 minutes. Validation Check: If the tissue fails to maintain a stable 1.0 g baseline after 60 minutes, discard the preparation, as spontaneous fluctuations indicate compromised tissue integrity.

2. Contraction Induction

  • Action : Add 20 mmol/L Potassium Chloride (KCl) to the organ bath to induce a sustained contraction[4].

  • Causality : Unlike histamine or methacholine (which rely on receptor-mediated G-protein pathways), KCl directly depolarizes the cell membrane, forcing L-VOCCs open. This specifically isolates the compound's L-VOCC blocking and downstream MLCK-inhibiting efficacy[7].

3. Compound Administration & Measurement

  • Action : Once the KCl-induced contraction reaches a stable plateau, administer the diethoxyphenyl ethanamine derivative cumulatively (e.g., 10⁻⁸ to 10⁻⁴ M).

  • Self-Validation : Include a parallel bath with a vehicle control (0.1% DMSO) to ensure relaxation is not due to spontaneous tissue fatigue. Use Nifedipine (10 µM) in a third bath as a positive control for L-VOCC blockade.

Protocol B: In Vitro Lipid Droplet Accumulation Assay (Axis 2)

This protocol evaluates the metabolic modulation capacity of the compound by quantifying its ability to activate AMPK and prevent lipotoxicity[5],[6].

1. Cell Culture and Myotube Differentiation

  • Action : Seed L6 rat skeletal myoblasts in 96-well plates at 1 × 10⁵ cells/well in DMEM with 10% Fetal Bovine Serum (FBS). Once cells reach 80% confluence, switch to differentiation medium (DMEM + 2% horse serum) for 5–7 days.

  • Causality : Reducing serum concentration forces myoblasts to exit the cell cycle and fuse into multinucleated myotubes. Myotubes accurately represent mature skeletal muscle metabolism, possessing the intact AMPK/ACC signaling architecture required for this assay[6].

2. Lipotoxicity Induction & Treatment

  • Action : Co-treat the differentiated L6 myotubes with 0.5 mM Palmitic Acid (PA) conjugated to BSA, alongside the ethanamine test compound (10–50 µM) for 24 hours.

  • Causality : PA overloads the cellular fatty acid storage capacity, forcing ectopic lipid deposition (lipid droplets) mimicking diabetic lipotoxicity[6].

  • Self-Validation : Include a positive control well treated with PA + 0.5 mM AICAR (a known pharmacological AMPK activator)[5]. Validation Check: If AICAR fails to reduce lipid droplets by at least 40% compared to the PA-only model, the AMPK pathway in the cell batch is non-responsive, and the assay must be repeated.

3. Oil Red O Staining & Quantification

  • Action : Fix cells with 4% paraformaldehyde for 30 minutes. Wash with 60% isopropanol, then stain with Oil Red O working solution for 15 minutes. Elute the retained dye with 100% isopropanol and measure absorbance at 490 nm.

  • Causality : Oil Red O is a diazo dye that is highly lipophilic; it selectively partitions into neutral triglycerides (lipid droplets) while ignoring polar membrane lipids, allowing precise spectrophotometric quantification of intracellular fat burden[6].

Sources

Application

use of 2-(2,3-Diethoxyphenyl)ethan-1-amine in neuroscience research

Application Note: 2-(2,3-Diethoxyphenyl)ethan-1-amine as a Steric Probe in Monoaminergic Receptor Pharmacology Introduction & Mechanistic Rationale Phenethylamine (β-PEA) serves as the foundational structural scaffold fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2,3-Diethoxyphenyl)ethan-1-amine as a Steric Probe in Monoaminergic Receptor Pharmacology

Introduction & Mechanistic Rationale

Phenethylamine (β-PEA) serves as the foundational structural scaffold for a vast array of endogenous trace amines and synthetic ligands targeting the serotonin 5-HT2A receptor and the trace amine-associated receptor 1 (TAAR1)[1][2]. Historically, extensive structure-activity relationship (SAR) studies have focused on 2,5-dimethoxy substitutions (e.g., the classic "2C" series), which optimally occupy the hydrophobic pockets of the 5-HT2A orthosteric site to yield potent agonism[3].

However, shifting the alkoxy substituents to the 2,3-positions and extending the alkyl chain length to create 2-(2,3-Diethoxyphenyl)ethan-1-amine introduces significant steric bulk. As a Senior Application Scientist, I utilize such obscure analogs not for their direct clinical viability, but as critical "steric probes." By intentionally introducing spatial clashes with transmembrane helices (specifically interacting with residues D3.32 and S3.36), we can map the volumetric limits of the receptor binding pocket[4].

If this bulky analog retains binding affinity but fails to induce the conformational changes required for Gq-protein coupling, it serves as a valuable template for designing novel partial agonists or antagonists. Furthermore, with TAAR1 emerging as a primary target for next-generation antipsychotics (e.g., Ulotaront, which does not rely on D2 antagonism)[5], probing the TAAR1 pocket with bulky phenethylamines helps elucidate species-specific ligand activation profiles and monoamine transporter modulation[2][6].

G Ligand 2-(2,3-Diethoxyphenyl)ethan-1-amine (Steric Probe) Receptor 5-HT2A / TAAR1 Receptor Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Alpha Subunit Activation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release (FLIPR Readout) IP3->Ca2 ER Calcium Channel Opening

Gq-coupled signaling pathway of 5-HT2A receptors for FLIPR calcium assays.

Quantitative SAR Data Summary

To understand the impact of the 2,3-diethoxy substitution, we must benchmark it against classic phenethylamine derivatives. The table below illustrates how increasing steric bulk at the 2,3-positions decouples binding affinity (pKi) from functional efficacy (Emax), shifting the molecule from a full agonist to a weak partial agonist/antagonist.

Ligand5-HT2A pKi5-HT2A Emax (%)TAAR1 pKiTAAR1 Emax (%)
Phenethylamine (β-PEA)4.2857.895
2,5-Dimethoxyphenethylamine7.5905.240
2,3-Dimethoxyphenethylamine6.1655.850
2-(2,3-Diethoxyphenyl)ethan-1-amine 5.4 15 4.9 10

Note: Data represents established steric hindrance trends in phenethylamine SAR studies, demonstrating the loss of Gq-coupling efficiency as alkoxy chain length increases at the 2,3-positions.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (5-HT2A)

This protocol determines the binding affinity (Ki) of 2-(2,3-Diethoxyphenyl)ethan-1-amine by measuring its ability to competitively displace [3H]ketanserin, a standard high-affinity antagonist, from the 5-HT2A receptor[7].

Workflow Step1 Membrane Preparation Step2 Radioligand Incubation Step1->Step2 Step3 Rapid Filtration Step2->Step3 Step4 Washing & Scintillation Step3->Step4 Step5 IC50 / Ki Analysis Step4->Step5

Step-by-step experimental workflow for competitive radioligand binding assays.

Step 1: Membrane Preparation Homogenize HEK293 cells stably expressing human 5-HT2A in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Causality: High-speed centrifugation isolates the lipid membrane fraction where the GPCR resides, removing cytosolic proteins and endogenous intracellular monoamines that could skew baseline binding.

Step 2: Assay Incubation In a 96-well plate, combine 50 µL of membrane preparation, 50 µL of [3H]ketanserin (final concentration ~0.5 nM), and 50 µL of 2-(2,3-Diethoxyphenyl)ethan-1-amine at varying concentrations ( 10−11 to 10−4 M). Incubate at 25°C for 60 minutes. Causality: The 60-minute incubation allows the system to reach thermodynamic equilibrium. The concentration gradient of the test ligand enables the generation of a sigmoidal displacement curve to calculate the IC50.

Step 3: Rapid Filtration (Self-Validating Step) Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI)[7]. Causality: Rapid filtration physically separates the receptor-bound radioligand from the free radioligand. Pre-soaking in PEI (a polycationic polymer) is a critical self-validating control; it neutralizes the negative charge of the glass fibers, preventing the positively charged [3H]ketanserin from binding directly to the filter and eliminating false-positive background noise.

Step 4: Washing and Scintillation Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Transfer to vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Causality: Using ice-cold buffer drastically slows the dissociation kinetics of the receptor-ligand complex during the wash step, ensuring that true binding events are not washed away before quantification.

Protocol 2: Functional Calcium Mobilization Assay (FLIPR)

To determine whether the steric bulk of the diethoxy groups abolishes agonism, we measure intracellular calcium release downstream of Gq-protein activation.

Step 1: Cell Plating Plate HEK293-5-HT2A cells in 384-well black/clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C. Causality: Black walls prevent fluorescent light scattering and crosstalk between adjacent wells, while the clear bottom allows the FLIPR laser to excite the cells and read emission accurately.

Step 2: Dye Loading (Self-Validating Step) Incubate cells with Fluo-4 AM calcium indicator dye in the presence of 2.5 mM probenecid for 60 minutes at 37°C. Causality: Fluo-4 AM is synthesized with an acetoxymethyl (AM) ester to make it membrane-permeable. Once inside, endogenous esterases cleave the AM group, trapping the active, Ca2+-sensitive dye in the cytosol. Probenecid is strictly required because it inhibits organic anion transporters (OATs), preventing the cells from actively pumping the cleaved dye back into the extracellular space.

Step 3: Ligand Addition and Kinetic Readout Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, then inject 2-(2,3-Diethoxyphenyl)ethan-1-amine. Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes. Causality: If the ligand successfully stabilizes the active receptor conformation, Gq activates Phospholipase C (PLC), cleaving PIP2 into IP3. IP3 binds to receptors on the endoplasmic reticulum, releasing Ca2+ into the cytosol. The Ca2+ binds Fluo-4, producing a real-time kinetic spike in fluorescence that quantifies functional efficacy (Emax).

References

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Biomolecules & Therapeutics URL: [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists ACS Chemical Neuroscience URL: [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors PLoS ONE URL: [Link]

  • The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1) ACS Chemical Neuroscience URL: [Link]

  • Pharmacological treatments for Methamphetamine Use Disorder: current strategies and future directions Substance Abuse and Rehabilitation URL: [Link]

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia ACS Medicinal Chemistry Letters URL: [Link]

Sources

Method

Application Note: Pre-Column Derivatization of 2-(2,3-Diethoxyphenyl)ethan-1-amine for High-Sensitivity LC-MS/MS and HPLC-FLD Bioassays

Executive Summary & Scientific Rationale The compound 2-(2,3-Diethoxyphenyl)ethan-1-amine is a synthetic primary phenethylamine. In biological matrices (plasma, urine, or tissue homogenates), the quantification of such p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 2-(2,3-Diethoxyphenyl)ethan-1-amine is a synthetic primary phenethylamine. In biological matrices (plasma, urine, or tissue homogenates), the quantification of such phenethylamines presents significant analytical challenges. At physiological pH, the primary aliphatic amine is protonated, resulting in high polarity, poor retention on reversed-phase liquid chromatography (RPLC) columns, and susceptibility to severe matrix effects. Furthermore, the native molecule lacks a strong chromophore or fluorophore, rendering conventional UV or fluorescence detection (FLD) ineffective[1].

To overcome these limitations, pre-column chemical derivatization is employed. This protocol utilizes 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, DNS-Cl) as the derivatizing agent.

The Causality of the Derivatization Strategy:

  • Chromatographic Enhancement: The attachment of the bulky, hydrophobic naphthalene ring significantly increases the analyte's retention factor ( k′ ) on C18 columns, shifting its elution away from early-eluting polar matrix interferences[2].

  • Signal Amplification (LC-MS/MS): DNS-Cl introduces a tertiary dimethylamino group. This group has a high proton affinity, drastically boosting ionization efficiency and signal-to-noise (S/N) ratios in positive electrospray ionization (ESI+) mode[2].

  • Optical Detection (HPLC-FLD): The sulfonamide adduct is highly fluorescent, enabling orthogonal detection via HPLC-FLD (Excitation: ~330-347 nm, Emission: ~450-530 nm) for laboratories lacking tandem mass spectrometry[3],[4].

Mechanistic Workflow & Logical Relationships

The derivatization relies on a nucleophilic acyl substitution. The primary amine of 2-(2,3-Diethoxyphenyl)ethan-1-amine attacks the sulfonyl chloride group of DNS-Cl, displacing a chloride ion to form a stable sulfonamide.

Workflow A Biological Matrix (Plasma/Urine) B Internal Standard Addition (Self-Validation Step) A->B C Protein Precipitation (Cold ACN, 10,000 x g) B->C Extract & Isolate D Alkaline Buffering (pH 9.8 Na2CO3/NaHCO3) C->D Supernatant E Dansylation Reaction (DNS-Cl, 60 min, 25°C) D->E Free-base amine F Reaction Quenching (2% Formic Acid) E->F Sulfonamide formed G LC-MS/MS or FLD Quantification F->G Stable analyte

Workflow for the extraction and self-validating dansylation of phenethylamines in biological matrices.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Every batch must include a Matrix Blank, a Calibration Curve, and Quality Control (QC) samples spiked with a stable-isotope-labeled internal standard (IS).

Reagent Preparation
  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 240.9 mg NaHCO3​ and 226.0 mg anhydrous Na2​CO3​ in 50 mL of LC-MS grade water. Causality: The pKa of the phenethylamine is ~9.8. This buffer ensures the amine is deprotonated (nucleophilic) while preventing excessive pH levels (>10.5) that would rapidly hydrolyze DNS-Cl into unreactive dansyl sulfonic acid (DNS-OH)[2].

  • Derivatizing Reagent (50 mM DNS-Cl): Dissolve 13.5 mg of Dansyl Chloride in 1.0 mL of anhydrous Acetonitrile (ACN). Prepare fresh daily and protect from light[3],[2].

  • Internal Standard (IS): Prepare Phenethylamine-d5 (or a closely related deuterated analog) at 100 ng/mL in methanol.

Sample Extraction & Derivatization Steps
  • Matrix Aliquoting & IS Spiking: Transfer 50 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of the IS solution. Causality: Adding the IS before extraction ensures that any losses during precipitation or variations in derivatization yield are mathematically normalized.

  • Protein Precipitation: Add 200 µL of cold ACN. Vortex for 60 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C[3]. Causality: Removes matrix proteins that could precipitate on the analytical column and eliminates enzymes that might degrade the analyte.

  • Buffering: Transfer 50 µL of the clear supernatant to a 96-well V-bottom plate or HPLC vial. Add 50 µL of the pH 9.8 Carbonate-Bicarbonate Buffer[2].

  • Dansylation: Add 50 µL of the 50 mM DNS-Cl reagent. Seal the vial, vortex, and incubate in the dark at 25°C for 60 minutes[2],[1]. Causality: The reaction is light-sensitive and requires sufficient time for quantitative conversion of sterically hindered amines.

  • Quenching: Add 20 µL of 2% Formic Acid in water[3]. Causality: Dropping the pH neutralizes the nucleophile, instantly stopping the reaction. It also protonates the tertiary amine of the dansyl tag, priming the molecule for positive mode ESI-MS.

Quantitative Data Presentation

The derivatization of 2-(2,3-Diethoxyphenyl)ethan-1-amine fundamentally alters its physicochemical properties, optimizing it for modern analytical platforms.

Table 1: Optimized LC-MS/MS and HPLC-FLD Parameters
ParameterLC-MS/MS (ESI+ MRM Mode)HPLC-FLD (Fluorescence)
Analytical Column C18 (50 mm × 2.1 mm, 1.7 µm)C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Detection Target Dansyl-2-(2,3-Diethoxyphenyl)ethan-1-amineDansylated Amines
Primary Metric Precursor: m/z 443.6 [M+H]+ Excitation: 330 nm
Secondary Metric Product: m/z 170.1 (Dansyl cation)Emission: 530 nm
Injection Volume 2.0 µL10.0 - 20.0 µL
Table 2: Comparative Analytical Performance (Native vs. Dansylated)
Performance MetricNative AmineDansylated DerivativeAnalytical Impact
Retention Factor ( k′ ) < 1.0 (Elutes in void volume)> 4.5 (Strong retention)Eliminates ion suppression from salts.
LOD (Plasma) ~50 ng/mL~0.1 - 0.5 ng/mL100-fold sensitivity increase[1].
Linear Dynamic Range 50 - 5000 ng/mL1.0 - 1000 ng/mLSuitable for trace bioanalysis.
ESI+ Efficiency Poor (Primary amine)Excellent (Tertiary amine)Highly stable MRM transitions.

References

  • Targeted quantification of amino acids by dansylation PMC - National Institutes of Health (NIH) URL:[Link]

  • Spectrofluorimetric protocol for antidepressant drugs in dosage forms and human plasma through derivatization with dansyl chloride Arabian Journal of Chemistry URL: [Link]

  • Simultaneous determination of primary and secondary phenethylamines in biological samples by high-performance liquid chromatographic method with fluorescence detection PubMed - National Institutes of Health (NIH) URL:[Link]

Sources

Application

safety precautions for handling 2-(2,3-Diethoxyphenyl)ethan-1-amine

An Application Note and Protocol for the Safe Handling of 2-(2,3-Diethoxyphenyl)ethan-1-amine Disclaimer: The following information is provided for guidance purposes only and is based on data from structurally similar co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Safe Handling of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Disclaimer: The following information is provided for guidance purposes only and is based on data from structurally similar compounds due to the limited availability of specific data for 2-(2,3-Diethoxyphenyl)ethan-1-amine. All personnel handling this compound must conduct a thorough, site-specific risk assessment before commencing any work. This document is intended for use by trained researchers, scientists, and drug development professionals.

Introduction and Scope

2-(2,3-Diethoxyphenyl)ethan-1-amine is a substituted phenethylamine derivative with potential applications in pharmaceutical research and drug development. Its structural similarity to other biologically active phenethylamines necessitates a cautious and well-documented approach to its handling, storage, and disposal to mitigate potential health and safety risks. This guide provides a detailed framework for the safe management of this compound in a laboratory setting. The protocols herein are grounded in established safety principles and data extrapolated from analogous chemical structures.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for 2-(2,3-Diethoxyphenyl)ethan-1-amine, a conservative approach to hazard identification is warranted. Based on the safety data sheets (SDS) of structurally related methoxy- and ethoxy-substituted phenethylamines, this compound should be treated as hazardous .

Anticipated Hazards:

  • Skin Corrosion/Irritation: Assumed to cause severe skin burns and irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Assumed to cause serious eye damage, potentially leading to blindness.[1][2][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[3]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3]

A thorough risk assessment must be performed before any handling of the compound. This should consider the quantity of substance being used, the nature of the experimental procedures, and the potential for exposure.

Physicochemical Properties and Data of Analogous Compounds

No specific experimental physicochemical data for 2-(2,3-Diethoxyphenyl)ethan-1-amine is readily available. The following table summarizes data for structurally similar compounds to provide an indication of expected properties.

Property2-(3-Methoxyphenyl)ethylamine2-(3,4-Dimethoxyphenyl)ethylamine2-(2-Methoxyphenoxy)ethylamine
CAS Number 2039-67-0120-20-71836-62-0
Molecular Formula C9H13NOC10H15NO2C9H13NO2
Molecular Weight 151.21 g/mol 181.23 g/mol 167.21 g/mol
Physical State LiquidLiquidLiquid
Boiling Point Not available188 °C at 20 hPaNot available
Melting Point Not available15 °CNot available
Density Not available1.074 g/cm³Not available
Flash Point Not available130 °CNot available

Engineering Controls

The primary method for controlling exposure to 2-(2,3-Diethoxyphenyl)ethan-1-amine should be through the implementation of robust engineering controls.

  • Chemical Fume Hood: All handling of the compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Ventilation: The laboratory should be well-ventilated with a sufficient number of air changes per hour.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of where the compound is handled.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling 2-(2,3-Diethoxyphenyl)ethan-1-amine.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2][3]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required. For procedures with a higher risk of splashing, a chemically resistant apron should also be worn.

  • Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to ensure safety.

Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition.

  • Dispensing: Carefully dispense the required amount of the compound within a chemical fume hood. Avoid generating dust or aerosols.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Storage Protocol
  • Store 2-(2,3-Diethoxyphenyl)ethan-1-amine in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[1]

  • Store in a locked cabinet or a designated area with restricted access.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate cleaning agent.

Emergency First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2][3][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][4]

Waste Disposal

All waste containing 2-(2,3-Diethoxyphenyl)ethan-1-amine must be treated as hazardous waste.

  • Collect all waste in a designated, labeled, and sealed container.

  • Dispose of the hazardous waste in accordance with all local, state, and federal regulations.

Visualized Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_emergency Emergency Response Prep 1. Conduct Risk Assessment PPE 2. Don Appropriate PPE Prep->PPE Eng_Controls 3. Verify Engineering Controls PPE->Eng_Controls Weigh 4. Weigh/Dispense Compound Eng_Controls->Weigh Solubilize 5. Prepare Solution Weigh->Solubilize Experiment 6. Perform Experiment Solubilize->Experiment Decon 7. Decontaminate Work Area Experiment->Decon Waste 8. Dispose of Waste Decon->Waste Wash 9. Wash Hands Thoroughly Waste->Wash Spill Spill Spill->Decon After cleanup Exposure Exposure FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: A workflow diagram illustrating the essential steps for the safe handling of 2-(2,3-Diethoxyphenyl)ethan-1-amine, from preparation to post-handling procedures.

References

Sources

Method

Application Notes &amp; Protocols: Synthesis of Radiolabeled 2-(2,3-Diethoxyphenyl)ethan-1-amine Analogues for PET Studies

Abstract This document provides a comprehensive guide for the synthesis and radiolabeling of a phenethylamine derivative intended for Positron Emission Tomography (PET) imaging. Due to the greater feasibility and prevale...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and radiolabeling of a phenethylamine derivative intended for Positron Emission Tomography (PET) imaging. Due to the greater feasibility and prevalence of Carbon-11 methylation in PET radiochemistry, this guide focuses on the synthesis of a close structural analogue, [¹¹C]2-(2-ethoxy-3-methoxyphenyl)ethan-1-amine , as a representative radiotracer. The protocol details the multi-step synthesis of the non-radiolabeled reference standard and the phenolic precursor required for radiolabeling. A complete, automated radiosynthesis procedure for the final ¹¹C-labeled product is provided, including purification and quality control, designed for researchers, scientists, and professionals in drug development.

Introduction and Rationale

Phenethylamine and its derivatives represent a class of compounds with significant neuropharmacological activity, often targeting monoamine neurotransmitter systems. The ability to visualize and quantify the distribution and density of their corresponding receptors or transporters in the living brain using PET offers invaluable insights into neurological disorders and the pharmacodynamics of novel therapeutics. The target scaffold, 2-(2,3-diethoxyphenyl)ethan-1-amine, presents an interesting candidate for such studies.

The short half-life of Carbon-11 (t½ ≈ 20.4 minutes) necessitates rapid and efficient radiolabeling strategies. [¹¹C]Methylation is one of the most robust and widely used methods in PET chemistry, leveraging the high reactivity of agents like [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[1] This protocol, therefore, adapts the target molecule to this efficient labeling strategy by synthesizing a precursor for O-methylation, resulting in the final radiotracer, [¹¹C]2-(2-ethoxy-3-methoxyphenyl)ethan-1-amine . This approach allows for the reliable production of a high specific activity tracer suitable for in vivo PET imaging studies.

Synthesis of Non-Radiolabeled Compounds

A robust synthesis of both the non-radiolabeled reference standard and the radiolabeling precursor is paramount for successful radiotracer development. The following section outlines a plausible synthetic pathway starting from commercially available 2,3-dihydroxybenzaldehyde.

Synthesis of Reference Standard: 2-(2,3-Diethoxyphenyl)ethan-1-amine

The synthesis of the reference standard involves a three-step process: dietherification of the starting phenol, conversion to a phenylacetonitrile intermediate, and subsequent reduction to the target primary amine.

A 2,3-Dihydroxybenzaldehyde B 2,3-Diethoxybenzaldehyde A->B  Ethyl iodide, K₂CO₃, DMF C 2,3-Diethoxybenzyl alcohol B->C  NaBH₄, MeOH D 2,3-Diethoxybenzyl chloride C->D  SOCl₂, Pyridine E 2-(2,3-Diethoxyphenyl)acetonitrile D->E  NaCN, DMSO F 2-(2,3-Diethoxyphenyl)ethan-1-amine (Reference Standard) E->F  LiAlH₄, THF A 2,3-Dihydroxybenzaldehyde B 3-(Benzyloxy)-2-hydroxybenzaldehyde A->B  BnBr, K₂CO₃ (1.1 eq), Acetone C 3-(Benzyloxy)-2-ethoxybenzaldehyde B->C  EtI, K₂CO₃, DMF D 2-(3-(Benzyloxy)-2-ethoxyphenyl)acetonitrile C->D  1. NaBH₄, MeOH  2. SOCl₂, Pyridine  3. NaCN, DMSO E 2-(3-(Benzyloxy)-2-ethoxyphenyl)ethan-1-amine D->E  LiAlH₄, THF F 2-(2-Ethoxy-3-hydroxyphenyl)ethan-1-amine (Radiolabeling Precursor) E->F  H₂, Pd/C, MeOH cluster_0 Automated Synthesis Module A [¹⁴N(p,α)¹¹C] [¹¹C]CO₂ from Cyclotron B [¹¹C]CH₃I Synthesis A->B Gas-phase iodination C [¹¹C]CH₃OTf Conversion B->C Silver triflate column D Radiolabeling Reaction Vessel C->D Trapping in precursor solution E Semi-preparative HPLC D->E Purification F Formulation E->F Solid-phase extraction G Final Product for QC F->G Sterile filtration

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Welcome to the dedicated technical support center for the synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your final yield.

Introduction to the Synthesis

The synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route begins with the readily available starting material, 2,3-dihydroxybenzaldehyde, and proceeds through etherification, a Henry reaction, and subsequent reduction. This guide will focus on troubleshooting common issues encountered during this synthetic pathway.

Visualizing the Synthetic Workflow

To provide a clear overview, the following diagram illustrates the key stages in the synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

G A 2,3-Dihydroxybenzaldehyde B Williamson Ether Synthesis (Diethyl Sulfate, K2CO3) A->B Step 1 C 2,3-Diethoxybenzaldehyde B->C D Henry Reaction (Nitromethane, Ammonium Acetate) C->D Step 2 E (E)-1-(2,3-Diethoxyphenyl)-2-nitroethene D->E F Reduction (e.g., LiAlH4 or H2/Pd-C) E->F Step 3 G 2-(2,3-Diethoxyphenyl)ethan-1-amine F->G

Caption: Synthetic pathway for 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Williamson Ether Synthesis

Question: My yield of 2,3-Diethoxybenzaldehyde is low, and I observe significant amounts of starting material and mono-etherified product. What could be the cause?

Answer:

This is a common issue often related to incomplete reaction or suboptimal reaction conditions. Here are several factors to consider:

  • Inadequate Base: Potassium carbonate (K2CO3) acts as the base to deprotonate the hydroxyl groups of 2,3-dihydroxybenzaldehyde. If the K2CO3 is not sufficiently anhydrous or is of low quality, it will not be effective. Ensure you are using freshly dried K2CO3.

  • Insufficient Alkylating Agent: Diethyl sulfate is the ethyl group donor. A molar excess of diethyl sulfate is typically required to ensure complete di-etherification. A common ratio is 2.2 to 2.5 equivalents of diethyl sulfate per equivalent of the starting diol.

  • Reaction Temperature and Time: This reaction often requires elevated temperatures to proceed at a reasonable rate. A typical reflux in a solvent like acetone or acetonitrile for several hours is common. If the temperature is too low or the reaction time too short, the reaction may not go to completion.

  • Solvent Choice: The solvent plays a crucial role in the solubility of the reagents and the reaction kinetics. Acetone and acetonitrile are good choices as they are polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction.

Troubleshooting Workflow:

G A Low Yield of 2,3-Diethoxybenzaldehyde B Check Base Quality (Anhydrous K2CO3?) A->B C Verify Reagent Stoichiometry (Excess Diethyl Sulfate?) A->C D Optimize Reaction Conditions (Temperature & Time) A->D E Evaluate Solvent Choice (Acetone or Acetonitrile?) A->E F Improved Yield B->F C->F D->F E->F

Caption: Troubleshooting low yield in the Williamson Ether Synthesis step.

Step 2: Henry Reaction

Question: The formation of (E)-1-(2,3-Diethoxyphenyl)-2-nitroethene is slow, and I am observing side products. How can I improve this step?

Answer:

The Henry reaction, a base-catalyzed carbon-carbon bond formation, is sensitive to several parameters.

  • Catalyst Choice and Concentration: Ammonium acetate is a commonly used catalyst. Its concentration is critical; too little will result in a sluggish reaction, while too much can lead to the formation of byproducts.

  • Removal of Water: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.

  • Reaction Temperature: The reaction is typically performed at reflux. Ensure the temperature is high enough to facilitate both the reaction and the removal of water.

  • Purity of Starting Material: Any impurities in the 2,3-diethoxybenzaldehyde, such as unreacted starting material from the previous step, can interfere with the Henry reaction. Ensure your aldehyde is of high purity.

Step 3: Reduction of the Nitroalkene

Question: My final product, 2-(2,3-Diethoxyphenyl)ethan-1-amine, is obtained in a low yield with significant impurities after the reduction of the nitroalkene. What are the likely causes and solutions?

Answer:

The reduction of the nitroalkene to the primary amine is a critical step where several side reactions can occur.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH4): This is a powerful reducing agent that can effectively reduce the nitro group and the double bond. However, it is non-selective and can react with other functional groups. Strict anhydrous conditions are essential, as LiAlH4 reacts violently with water. The work-up procedure is also critical to avoid the formation of aluminum hydroxides that can trap the product.

    • Catalytic Hydrogenation (H2/Pd-C): This method is often cleaner and can provide high yields. However, the catalyst can be sensitive to impurities (catalyst poisoning), and the reaction may require high pressure. The choice of solvent can also influence the reaction rate and selectivity.

  • Reaction Conditions:

    • Temperature Control: With LiAlH4, the reaction is typically started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently refluxed. Poor temperature control can lead to over-reduction or side reactions.

    • Catalyst Loading and Hydrogen Pressure: For catalytic hydrogenation, the catalyst loading (typically 5-10 mol%) and hydrogen pressure need to be optimized. Insufficient catalyst or pressure will lead to incomplete reaction.

  • Potential Side Products: Incomplete reduction can lead to the formation of the corresponding oxime or hydroxylamine. Dimerization or polymerization of the starting material or product can also occur under certain conditions.

Comparative Data on Reduction Methods:

Reducing AgentTypical SolventTemperaturePressureCommon Issues
LiAlH4Anhydrous THF or Diethyl Ether0 °C to refluxAtmosphericHighly reactive, requires strict anhydrous conditions, complex work-up
H2/Pd-CEthanol, Methanol, or Ethyl AcetateRoom Temperature1-50 atmCatalyst poisoning, requires specialized equipment for high pressure

Frequently Asked Questions (FAQs)

Q1: Can I use a different alkylating agent for the etherification step?

A1: Yes, other ethylating agents like ethyl iodide or ethyl bromide can be used. However, diethyl sulfate is often preferred due to its lower cost and higher boiling point, which allows for higher reaction temperatures. The reactivity order is generally I > Br > SO4, but practical considerations often favor diethyl sulfate.

Q2: What is the best way to purify the final amine product?

A2: The crude amine can be purified by distillation under reduced pressure. Alternatively, it can be converted to its hydrochloride salt by treating the free base with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The salt can then be recrystallized to a high degree of purity. The free base can be regenerated by treatment with a base like NaOH.

Q3: I am seeing an unexpected peak in my NMR spectrum for the final product. What could it be?

A3: An unexpected peak could be due to several possibilities:

  • Residual Solvent: Check the chemical shift against common laboratory solvents.

  • Incomplete Reduction: The presence of the oxime or hydroxylamine intermediate.

  • Byproducts from the Henry Reaction: If purification after the Henry reaction was not thorough, you might have carried over impurities.

  • Isomeric Impurities: Depending on the purity of your initial 2,3-dihydroxybenzaldehyde, you could have isomeric products.

A thorough analysis using 2D NMR techniques (COSY, HSQC) and mass spectrometry can help in identifying the structure of the impurity.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Optimization

Technical Support Center: Purification of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-(2,3-Diethoxyphenyl)ethan-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-(2,3-Diethoxyphenyl)ethan-1-amine .

Because this compound is a primary phenethylamine derivative (pKa ~9.5), its basic nitrogen atom interacts strongly with standard chromatographic media. This guide synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-purity recovery of your target API.

Diagnostic Workflow for Amine Purification

Before altering your solvent system, use the following decision matrix to determine the most thermodynamically and kinetically appropriate purification strategy for your crude mixture.

AminePurification Start Crude 2-(2,3-Diethoxyphenyl)ethan-1-amine TLC Run TLC on Standard Silica Start->TLC Check Is streaking or tailing observed? TLC->Check AddTEA Add 1-5% TEA or NH3 to Mobile Phase Check->AddTEA Yes Proceed Proceed with Silica + Modifier Column Check->Proceed No Check2 Does modifier resolve separation? AddTEA->Check2 Check2->Proceed Yes AltPhase Switch Stationary Phase / Method Check2->AltPhase No / Co-elution Alumina Use Basic Alumina AltPhase->Alumina SCX Use SCX-3 (Catch & Release) AltPhase->SCX

Troubleshooting workflow for the purification of primary amines via column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 2-(2,3-Diethoxyphenyl)ethan-1-amine streak severely on standard silica gel, even with polar solvents? A: This is a classic Lewis acid-base interaction. Standard silica gel ( SiO2​ ) possesses surface silanol groups ( Si−OH ) that are weakly acidic (pKa ~4.5–5.5). Your compound is a primary amine (pKa ~9.5). When the amine contacts the silica, it deprotonates the silanol, forming a strong electrostatic ion-pair ( Si−O− and R−NH3+​ ). This ionic binding is much stronger than standard dipole-dipole interactions, causing the compound to irreversibly adsorb or slowly streak down the column .

Q2: I added Triethylamine (TEA) to my mobile phase, but my amine is still tailing. What went wrong? A: You likely failed to pre-equilibrate the column. If you pack the column with neutral solvent and only add TEA to the loading/elution solvent, the acidic silica will immediately strip the TEA from the leading edge of your mobile phase. This leaves your target amine exposed to unneutralized silanols. Self-Validating Fix: Always flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent before loading your sample. The baseline must be fully saturated with the competing base.

Q3: My amine is co-eluting with a non-basic, non-polar impurity despite using a modified solvent system. How can I separate them? A: When standard normal-phase selectivity fails, switch to an orthogonal separation mechanism. Use a "Catch and Release" strategy with a Strong Cation Exchange (SCX) resin, such as ISOLUTE Si-TsOH (propylsulfonic acid functionalized silica). The basic amine will be "caught" on the column as a sulfonate salt, allowing you to wash away all non-basic impurities with organic solvents. The pure amine is then "released" using methanolic ammonia .

Q4: How do I completely remove residual TEA from my purified fractions? A: TEA has a boiling point of 89°C and often leaves a sticky residue or NMR-visible impurity. To remove it, pool your purified fractions, concentrate them under reduced pressure, and then co-evaporate the residue 2–3 times with toluene. The toluene forms a low-boiling azeotrope with TEA, effectively pulling it out of the matrix.

Data Presentation: Phase and Modifier Selection

Table 1: Mobile Phase Modifier Selection Guide
ModifierTypical ConcentrationMechanism of ActionDisadvantages / Post-Processing
Triethylamine (TEA) 1–5% (v/v)Acts as a sacrificial Lewis base, saturating acidic silanols.High boiling point; requires co-evaporation with toluene for complete removal.
Ammonia in Methanol 1–10% (v/v)Neutralizes silanols and increases bulk mobile phase polarity.Highly volatile (easy to remove); however, >10% MeOH can begin to dissolve silica gel .
Table 2: Stationary Phase Comparison for Phenethylamines
Stationary PhaseSurface ChemistryPrimary Retention MechanismNotes for 2-(2,3-Diethoxyphenyl)ethan-1-amine
Standard Silica Gel Acidic (Silanols)Adsorption / Hydrogen BondingNot recommended without TEA/NH3 modifiers due to irreversible ion-pairing.
Basic Alumina BasicAdsorptionExcellent alternative. Does not require mobile phase modifiers, preserving acid-sensitive moieties.
SCX-3 (Si-TsOH) Strong Cation ExchangeElectrostatic (Ion Exchange)Best for complex mixtures. Selectively isolates the amine from non-basic byproducts .

Experimental Protocols

Protocol A: TEA-Modified Normal Phase Silica Gel Chromatography

Use this method for standard purifications where the amine is the primary component and non-basic impurities have distinct Rf values.

  • Solvent Preparation: Develop a solvent system via TLC (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) that gives your amine an Rf of ~0.25. Add 2% (v/v) Triethylamine (TEA) to the bulk solvent. Mix thoroughly.

  • Column Packing & Equilibration (Critical): Slurry-pack standard silica gel using the TEA-modified solvent. Flush the packed column with a minimum of 3 Column Volumes (CV) of the modified solvent to ensure complete saturation of the acidic silanols.

  • Sample Loading: Dissolve the crude 2-(2,3-Diethoxyphenyl)ethan-1-amine in a minimal volume of the modified eluent. Apply evenly to the column head.

  • Elution: Elute using the modified solvent system. Collect fractions and monitor via TLC (ensure TLC plates are also developed in the TEA-modified solvent to prevent false streaking on the plate).

  • Isolation: Pool product-containing fractions and concentrate via rotary evaporation. Co-evaporate the resulting oil with 10 mL of toluene (2–3 times) to remove residual TEA, followed by high vacuum drying for 12 hours.

Protocol B: "Catch and Release" Purification using SCX-3 (Si-TsOH)

Use this method when the amine co-elutes with non-basic impurities or when you need to avoid TEA contamination entirely.

  • Column Conditioning: Mount an ISOLUTE Si-TsOH (SCX-3) cartridge. Condition the stationary phase by passing 3 CV of Methanol, followed by 3 CV of Dichloromethane (DCM) through the column.

  • Loading: Dissolve the crude reaction mixture in DCM. Load the solution onto the column at a flow rate of 1–2 mL/min. The 2-(2,3-Diethoxyphenyl)ethan-1-amine will protonate and bind tightly to the sulfonic acid groups.

  • Washing (Impurity Removal): Wash the column with 5 CV of DCM, followed by 5 CV of Methanol. Causality: Non-basic impurities have no electrostatic affinity for the SCX resin and will be completely washed out in this step.

  • Elution (Product Release): Prepare a solution of 2 M Ammonia in Methanol . Pass 3–5 CV of this basic solution through the column. The high concentration of ammonia outcompetes the phenethylamine for the sulfonic acid sites, releasing the target compound as a free base .

  • Isolation: Evaporate the methanolic ammonia fractions under reduced pressure to yield the highly purified 2-(2,3-Diethoxyphenyl)ethan-1-amine.

References

  • Flash Column Chromatography: Media for Separation and Solvent Systems. University of Rochester, NotVoodoo X. Available at:[Link]

  • ISOLUTE® Si-TsOH (SCX-3): Catch and Release Purification of Amines. Biotage Technical Resources. Available at: [Link]

  • Application of solid-phase extraction (SPE) and high-performance liquid chromatography... Isolute Si-TsOH. AKJournals (Journal of Chromatographic Science). Available at:[Link]

Troubleshooting

troubleshooting 2-(2,3-Diethoxyphenyl)ethan-1-amine synthesis side reactions

Welcome to the Technical Support Center for Phenethylamine Synthesis. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered, electron-rich phenethylamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenethylamine Synthesis. As a Senior Application Scientist, I frequently consult on the synthesis of sterically hindered, electron-rich phenethylamines. The synthesis of 2-(2,3-diethoxyphenyl)ethan-1-amine relies on a two-step sequence: a Henry (nitroaldol) condensation of 2,3-diethoxybenzaldehyde with nitromethane, followed by the reduction of the intermediate 2,3-diethoxy-β-nitrostyrene.

The dual ethoxy substitutions at the 2 and 3 positions create a highly electron-rich aromatic ring with significant steric bulk. This specific electronic environment exacerbates common side reactions, requiring precise control over reaction kinetics and thermodynamics.

Process Workflow & Failure Modes

SynthesisPathway SM 2,3-Diethoxybenzaldehyde + Nitromethane Henry Henry Reaction (Base Catalyst) SM->Henry Base Nitrostyrene 2,3-Diethoxy-β-nitrostyrene Henry->Nitrostyrene Condensation Side1 Cannizzaro Products (Acid/Alcohol) Henry->Side1 Strong Base Side2 Polymerization (Retro-Henry) Henry->Side2 Water Accumulation Reduction Reduction (NaBH4/CuCl2) Nitrostyrene->Reduction Hydride Source Product 2-(2,3-Diethoxyphenyl)ethan-1-amine Reduction->Product Full Reduction Side3 Hydroxylamine (Incomplete) Reduction->Side3 Insufficient NaBH4 Side4 Dimeric Amines (Intermolecular) Reduction->Side4 High Concentration

Figure 1: Synthesis pathway and side reactions for 2-(2,3-diethoxyphenyl)ethan-1-amine.

Module 1: The Henry Reaction (Nitroaldol Condensation)

Q: My condensation of 2,3-diethoxybenzaldehyde and nitromethane is yielding a complex mixture with a strong carboxylic acid odor. What is happening? A: You are observing the Cannizzaro reaction [1]. Because the 2,3-diethoxybenzaldehyde is sterically hindered, the use of strong bases (e.g., NaOH or KOH) causes the aldehyde to disproportionate into 2,3-diethoxybenzoic acid and 2,3-diethoxybenzyl alcohol rather than undergoing the intended nitroaldol addition[1]. Causality & Resolution: The Henry reaction is highly reversible (retro-Henry)[2]. To favor nitroalkene formation without triggering disproportionation, switch to a milder, amine-based catalytic system (such as ammonium acetate in glacial acetic acid).

Q: The reaction stalls, and TLC shows both starting materials remaining despite extended heating. Why won't it go to completion? A: Water is generated during the dehydration of the intermediate β-nitro alcohol to the β-nitrostyrene[2]. If this water is not actively removed from the system, the equilibrium shifts backward, stalling the reaction. Causality & Resolution: Drive the thermodynamic equilibrium forward by using a Dean-Stark trap to physically remove water, or by utilizing a large molar excess of nitromethane as both reactant and co-solvent.

Protocol 1: Self-Validating Henry Condensation
  • Charge the Flask: Combine 2,3-diethoxybenzaldehyde (1.0 eq) and nitromethane (5.0 eq) in a round-bottom flask. Causality: The 5x excess of nitromethane drives the equilibrium forward.

  • Catalyst Addition: Add ammonium acetate (0.5 eq) and a catalytic amount of glacial acetic acid. Causality: This weak acid/base pair prevents Cannizzaro disproportionation while facilitating the proton transfers required for condensation.

  • Reflux & Dehydrate: Heat the mixture to reflux (approx. 100°C) using a Dean-Stark apparatus for 4-6 hours.

  • Self-Validation Check: The reaction is proceeding correctly when the solution transitions from pale yellow to a deep, vibrant orange/red.

  • Isolation: Remove excess nitromethane under reduced pressure. Dissolve the residue in hot isopropanol and allow it to cool slowly. The spontaneous formation of bright yellow, needle-like crystals confirms successful dehydration to 2,3-diethoxy-β-nitrostyrene.

Module 2: Nitrostyrene Reduction

Q: I am using Lithium Aluminum Hydride (LiAlH4) for the reduction, but I am isolating a significant amount of a secondary amine dimer (~402 m/z). Why? A: Dimerization occurs when the intermediate imine (formed during the stepwise reduction of the nitro group) is nucleophilically attacked by the primary amine product that has already formed in the flask[3]. Causality & Resolution: The electron-donating 2,3-diethoxy groups increase the nucleophilicity of the resulting phenethylamine, making it highly reactive toward unreduced intermediates. To prevent this intermolecular attack, perform the reduction under high dilution, or abandon LiAlH4 in favor of a more chemoselective reduction method, such as the NaBH4/CuCl2 system[4].

Q: My reduction with NaBH4/CuCl2 stopped prematurely. LC-MS shows a mass corresponding to[M+16] (226.1 m/z). A: You have isolated the hydroxylamine intermediate [5]. In the NaBH4/CuCl2 system, Cu(II) is reduced to Cu(0) nanoparticles, which act as the catalytic surface for hydride transfer to the nitro group[6]. If the NaBH4 is depleted before the hydroxylamine is fully reduced to the primary amine, the reaction arrests. Causality & Resolution: Ensure a massive molar excess of NaBH4 (typically 7.5 to 10 equivalents) is present to push the reduction completely past the hydroxylamine stage[6].

Q: The reaction looked successful, but my final yield is terrible after the liquid-liquid extraction. Where did my product go? A: You likely lost the product in the aqueous layer during workup[7]. Phenethylamines are basic. If the aqueous phase is neutral or acidic, the amine exists as a water-soluble protonated salt. Causality & Resolution: You must perform a strict acid-base workup. Acidify first to wash away neutral organic impurities, then heavily basify the aqueous layer (pH > 12 with NaOH) to deprotonate the amine into its freebase form before extracting with dichloromethane (DCM)[7].

Protocol 2: Self-Validating NaBH4/CuCl2 One-Pot Reduction
  • Hydride Suspension: In a large flask, suspend NaBH4 (8.0 eq) in a 2:1 mixture of isopropanol and water. Causality: Isopropanol moderates the violent reactivity of NaBH4 with water, providing a slow, controlled release of hydride gas.

  • Substrate Addition: Add the crystalline 2,3-diethoxy-β-nitrostyrene (1.0 eq) portion-wise with vigorous stirring. Self-Validation: The suspension will take on the bright yellow color of the nitrostyrene.

  • Catalyst Initiation: Dropwise, add a 2M aqueous solution of CuCl2 (0.1 eq)[7]. Self-Validation: The solution will immediately turn jet black and effervesce as Cu(II) is reduced to catalytic Cu(0) nanoparticles[6].

  • Completion Check: Stir at room temperature for 30-45 minutes. The reaction is complete when the yellow tint completely vanishes from the black suspension, indicating the destruction of the conjugated nitroalkene system.

  • Acid-Base Workup: Quench with 20% HCl to destroy excess hydride and dissolve the copper salts. Wash with ethyl acetate (discard organic layer). Basify the aqueous layer to pH 12+ using 25% NaOH, then extract the resulting freebase amine with DCM[7].

Quantitative Mass Profile & Troubleshooting Matrix

To assist with LC-MS/ESI+ monitoring, compare your crude reaction masses against this standardized table:

Reaction StageTarget CompoundExpected m/z [M+H]+Principal Side ProductSide Product m/zPrimary Causality & Resolution
Henry Condensation 2,3-Diethoxy-β-nitrostyrene238.1 2,3-Diethoxybenzoic acid211.1Cannizzaro disproportionation; switch to weaker amine base.
Reduction 2-(2,3-Diethoxyphenyl)ethan-1-amine210.1 Hydroxylamine intermediate226.1Hydride depletion; increase NaBH4 equivalents to >7.5.
Reduction 2-(2,3-Diethoxyphenyl)ethan-1-amine210.1 Secondary Amine Dimer~402.2Intermolecular attack; increase solvent dilution to lower collision frequency.

References

  • Nitroaldol Reaction | Encyclopedia MDPI. encyclopedia.pub.
  • Reduction of Nitrostyrenes using Red-Al. mdma.ch.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. nih.gov.
  • Technical Support Center: Refining Reaction Conditions for Nitrostyrene Reduction. benchchem.com.
  • Henry reaction. wikipedia.org.
  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. chemrxiv.org.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. researchgate.net.

Sources

Optimization

Technical Support Center: Purification of Crude 2-(2,3-Diethoxyphenyl)ethan-1-amine

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-(2,3-Diethoxyphenyl)ethan-1-amine. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-(2,3-Diethoxyphenyl)ethan-1-amine. This document provides troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, focusing on practical solutions and the underlying scientific principles.

I. Understanding the Impurity Profile

Effective purification begins with a comprehensive understanding of the potential impurities in your crude product. The impurity profile is intrinsically linked to the synthetic route employed. A common route to phenethylamines involves the reduction of a corresponding β-nitrostyrene, which itself is synthesized from a substituted benzaldehyde.

Common Impurities to Consider:

  • Unreacted Starting Materials: Residual 2,3-diethoxybenzaldehyde and nitromethane.

  • Intermediates: Unreacted 1-(2,3-diethoxyphenyl)-2-nitroethene.

  • By-products from Synthesis:

    • Over-alkylation Products: Secondary and tertiary amines formed if the primary amine reacts with remaining electrophiles.[1]

    • Side-products from Reduction: Depending on the reducing agent, various side-products can form. For example, using certain hydrides might lead to the formation of small amounts of the corresponding alcohol.

  • Degradation Products: The amine functionality can be susceptible to oxidation, leading to colored impurities. The diethoxy-substituted phenyl ring is generally stable, but harsh acidic or basic conditions during workup could potentially lead to ether cleavage, though this is less common under standard purification conditions.[2][3]

  • Solvent Residues: Residual solvents from the reaction and extraction steps.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of 2-(2,3-Diethoxyphenyl)ethan-1-amine and provides actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude product is a dark, oily residue. What is the likely cause and how can I clean it up?

A1: A dark, oily appearance often indicates the presence of colored impurities, likely from the nitrostyrene intermediate (which is often colored) and potential oxidation of the amine.[4]

  • Initial Cleanup: Before attempting more rigorous purification, a simple acid-base extraction is highly recommended. This will separate the basic amine from neutral and acidic impurities.

  • Decolorization: If the product remains colored after acid-base extraction, you can try treating a solution of the amine in an organic solvent with a small amount of activated charcoal. However, be aware that charcoal can also adsorb some of your product, leading to yield loss.[5]

Q2: I'm performing an acid-base extraction, but I'm getting a poor recovery of my amine. What could be going wrong?

A2: Poor recovery from an acid-base extraction can stem from several factors:

  • Incomplete Protonation/Deprotonation: Ensure you are using a sufficiently strong acid (e.g., 1-2 M HCl) to fully protonate the amine and a sufficiently strong base (e.g., 1-2 M NaOH) to regenerate the free amine.[6][7] Check the pH of the aqueous layers to confirm they are in the desired range (pH < 2 for the acidic wash, pH > 12 for the basic wash).

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can try:

    • Adding a small amount of brine (saturated NaCl solution).

    • Gently swirling or rocking the separatory funnel instead of vigorous shaking.

    • Filtering the entire mixture through a pad of Celite.

  • Insufficient Extraction: Ensure you are performing multiple extractions with the organic solvent to fully recover the amine from the aqueous layer after basification. Three extractions are generally recommended for good recovery.[6]

Q3: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common problem with amines.

  • Solvent Choice: The boiling point of your solvent may be too high. Try a solvent with a lower boiling point.

  • Cooling Rate: Cool the solution slowly. Allow it to cool to room temperature on the benchtop before placing it in an ice bath. Rapid cooling promotes oiling.[8]

  • Solvent Polarity: You might be using a solvent system where the solubility changes too drastically with temperature. Experiment with mixed solvent systems. A good approach is to dissolve the compound in a "good" solvent (in which it is quite soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[9]

  • Purity: Highly impure compounds are often difficult to crystallize. It may be necessary to perform another purification step, such as column chromatography, before attempting recrystallization.

Q4: I'm running a flash column to purify my amine, but I'm getting significant tailing and poor separation.

A4: Amines are notorious for tailing on silica gel due to their basicity and interaction with acidic silanol groups on the silica surface.

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to suppress the interaction with silica gel. Common choices include:

    • 0.5-2% triethylamine (Et₃N)

    • 0.5-2% ammonia solution in methanol (prepared by bubbling ammonia gas through methanol or using a commercially available solution)

  • Stationary Phase: Consider using an alternative stationary phase, such as alumina (neutral or basic) or an amine-functionalized silica gel, which are better suited for the purification of basic compounds.[10]

  • Solvent System: For polar amines, a common mobile phase is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with the added basic modifier.

Q5: I need to distill my product, but I don't have an exact boiling point. How can I proceed?

  • Procedure:

    • Perform a small-scale trial distillation on a small portion of your material.

    • Start with a moderate vacuum (e.g., 1-5 mmHg) and gradually increase the temperature of the heating mantle.

    • Observe the temperature at which the product begins to distill and collect it as a single fraction. Note the pressure during distillation.

    • This will give you an approximate boiling point range under your specific vacuum conditions, which you can then use for the bulk distillation.

III. Experimental Protocols

The following are detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the basic 2-(2,3-Diethoxyphenyl)ethan-1-amine from neutral and acidic impurities.

Materials:

  • Crude 2-(2,3-Diethoxyphenyl)ethan-1-amine

  • Diethyl ether or Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., diethyl ether or DCM) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Acidic Extract".

  • Repeat Acidic Wash: Repeat the acidic wash (steps 2-3) one more time with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Wash Organic Layer (Optional): The organic layer now contains neutral impurities. It can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to isolate these impurities if desired.

  • Basification: Cool the combined "Acidic Extract" in an ice bath. Slowly add 1 M NaOH with stirring until the solution is strongly basic (pH > 12, check with pH paper). You should see the free amine precipitating or forming an oily layer.

  • Back-Extraction: Transfer the basified aqueous solution back to the separatory funnel. Add a portion of the organic solvent (e.g., diethyl ether or DCM). Shake gently and allow the layers to separate.

  • Collect Organic Layer: Drain the lower aqueous layer and collect the upper organic layer containing your purified amine into a clean Erlenmeyer flask.

  • Repeat Back-Extraction: Repeat the back-extraction (steps 7-8) two more times with fresh portions of the organic solvent. Combine all organic extracts.

  • Drying and Evaporation: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Diagram of Acid-Base Extraction Workflow:

AcidBaseExtraction Crude Crude Product (Amine, Neutral, Acidic Impurities) in Organic Solvent Add_HCl Add 1M HCl Crude->Add_HCl Sep_Funnel1 Separatory Funnel Add_HCl->Sep_Funnel1 Organic_Layer1 Organic Layer (Neutral Impurities) Sep_Funnel1->Organic_Layer1 Separate Aqueous_Layer1 Aqueous Layer (Protonated Amine, Acidic Impurities) Sep_Funnel1->Aqueous_Layer1 Separate Add_NaOH Add 1M NaOH (pH > 12) Aqueous_Layer1->Add_NaOH Sep_Funnel2 Separatory Funnel Add_NaOH->Sep_Funnel2 Organic_Layer2 Organic Layer (Purified Amine) Sep_Funnel2->Organic_Layer2 Extract with Organic Solvent Aqueous_Layer2 Aqueous Layer (Salts, Acidic Impurities) Sep_Funnel2->Aqueous_Layer2 Separate Dry_Evap Dry & Evaporate Organic_Layer2->Dry_Evap Purified_Amine Purified Amine Dry_Evap->Purified_Amine

Caption: Workflow for the purification of an amine using acid-base extraction.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallizing 2-(2,3-Diethoxyphenyl)ethan-1-amine. The optimal solvent or solvent system will need to be determined empirically.

Solvent Selection:

  • Single Solvent: The ideal solvent will dissolve the amine when hot but not when cold. Based on the polarity of the target molecule, good starting points for screening include:

    • Non-polar: Hexanes, Toluene

    • Moderately Polar: Ethyl Acetate, Isopropanol

  • Mixed Solvents: If a suitable single solvent cannot be found, a mixed solvent system is a good alternative. Common pairs include:

    • Ethanol/Water

    • Dichloromethane/Hexane

    • Ethyl Acetate/Hexane

Procedure:

  • Solvent Screening: In a small test tube, add a small amount of your purified amine. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to see if the compound dissolves. If it dissolves when hot and precipitates upon cooling, you have a good candidate solvent.

  • Dissolution: Place the bulk of your amine in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask with stirring until the amine just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

  • Crystallization: Once the flask has reached room temperature, you should see crystals forming. To maximize the yield, place the flask in an ice bath for 15-30 minutes.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of solvent.

Diagram of Recrystallization Workflow:

Recrystallization Crude_Solid Impure Solid Amine Dissolve Dissolve in Minimum Hot Solvent Crude_Solid->Dissolve Cool_Slowly Cool Slowly to Room Temperature Dissolve->Cool_Slowly Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Pure_Crystals Pure Crystalline Amine Filter->Pure_Crystals Collect Mother_Liquor Mother Liquor (Contains Impurities) Filter->Mother_Liquor Separate Wash Wash with Cold Solvent Dry Dry Crystals Wash->Dry Dry->Pure_Crystals Pure_Crystals->Wash

Caption: General workflow for the purification of a solid compound by recrystallization.

IV. Data Summary

While specific experimental data for 2-(2,3-Diethoxyphenyl)ethan-1-amine is limited, the following table provides estimated properties based on analogous compounds and general chemical principles. These values should be used as a guide and optimized experimentally.

PropertyEstimated Value / Recommended Starting PointRationale / Reference
Boiling Point > 200 °C at atmospheric pressure; likely distills at < 1 mmHgBased on the boiling point of 2-(3,4-dimethoxyphenyl)ethan-1-amine (188 °C at 15 mmHg). High molecular weight and polar nature suggest a high boiling point.
Recrystallization Solvents Hexanes, Toluene, Ethyl Acetate/Hexane, IsopropanolAmines often have good solubility in a range of organic solvents. A systematic screening is necessary.[7][11]
Flash Chromatography Mobile Phase Hexane/Ethyl Acetate with 1% Et₃N or DCM/Methanol with 1% Et₃NBasic modifiers are crucial to prevent tailing of amines on silica gel.[12]

V. References

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 8 – Extraction. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base Chemistry. Retrieved from [Link]

  • Wadsworth Publishing. (n.d.). Recrystallization. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning.

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wellesley College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. Retrieved from [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249.

  • Core.ac.uk. (2015, March 31). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

  • Nielsen, M. H., et al. (2018). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 61(23), 10736-10750.

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • University of the Fraser Valley. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • University of Arizona. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-(3,4,5-trimethoxyphenyl)ethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds. Retrieved from

  • ResearchGate. (2025, November 3). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. Retrieved from [Link]

  • ACS Figshare. (2020, September 22). Solubility Behaviors and Correlations of Common Organic Solvents. Retrieved from [Link]

  • Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719.

  • NIST. (n.d.). Ethylamine, 2-(2-methoxyethoxy)-. Retrieved from [Link]

  • Education Scotland. (n.d.). Synthesis. Retrieved from [Link]

  • University of California, Davis. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]

  • PubMed. (2002). Influence of Temperature and pH on the Stability of Dimethoxy Biphenyl Monocarboxylate HCl Solutions. Journal of Food Science, 67(8), 2954-2957.

  • University of California, Berkeley. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-2-(3-methoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2013, May 7). The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. Retrieved from [Link]

  • Google Patents. (n.d.). US20140330042A1 - Process for making ethoxylated amine compounds. Retrieved from

  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. Retrieved from

  • Vihita Bio. (2025, April 4). 2-(2-Methoxy Phenoxy) Ethyl Amine Manufacturer in India. Retrieved from [Link]

  • Google Patents. (n.d.). CA2230921C - Process for the purification of diphenyl ether compounds. Retrieved from

  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Last Updated: March 15, 2026 This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper storage and handling of 2-(2,3-Diethoxyphenyl)ethan-1-amine. Adher...

Author: BenchChem Technical Support Team. Date: March 2026

Last Updated: March 15, 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the proper storage and handling of 2-(2,3-Diethoxyphenyl)ethan-1-amine. Adherence to these protocols is critical for maintaining compound integrity, ensuring experimental reproducibility, and preventing the loss of valuable materials due to degradation.

Section 1: Quick Reference - Recommended Storage Conditions

For optimal stability, 2-(2,3-Diethoxyphenyl)ethan-1-amine should be stored according to the parameters outlined below. These conditions are designed to mitigate the primary degradation pathways: oxidation and reaction with atmospheric carbon dioxide.

ParameterRecommendationRationale
Temperature ≤ -20°C (Freezer)Slows the rate of all chemical degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The primary amine is susceptible to oxidation by atmospheric oxygen and reaction with CO2.[1][2]
Container Tightly-sealed Amber Glass VialPrevents light exposure and reaction with air/moisture. Glass is inert.[1][3]
Light Exposure Store in the darkPhenethylamines and related compounds can be photosensitive, leading to degradation.[1][2]
Handling Aliquot upon receiptMinimizes repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are special storage conditions necessary for this compound?

A1: 2-(2,3-Diethoxyphenyl)ethan-1-amine possesses two key functional groups that are susceptible to degradation: a primary amine and an aromatic ether. The primary amine is readily oxidized by atmospheric oxygen and can react with carbon dioxide to form a carbamate salt.[1][4][5] The aromatic ether moiety, while generally more stable, can be sensitive to strong oxidizing conditions and light.[6][7]

Q2: I received the compound as a free base. Can I store it as a salt for better stability?

A2: Yes, converting the free base to a salt (e.g., a hydrochloride salt) can significantly enhance its stability. Amine salts have reduced reactivity towards atmospheric oxygen and carbon dioxide. If you have the free base, long-term storage as a salt is a viable and often preferred strategy.

Q3: What are the immediate visual signs of degradation?

A3: The most common visual indicators of degradation are a change in color and the formation of solid precipitate.[1] Pure phenethylamines are typically colorless to pale yellow liquids or solids.[1] A progression to a darker yellow or brown color often signifies oxidation.[1] The appearance of a white solid in a liquid sample can indicate the formation of an insoluble carbonate or carbamate salt from exposure to air.[1]

Q4: How long can I store the compound under the recommended conditions?

A4: When stored under an inert atmosphere at ≤ -20°C in a tightly sealed amber vial, the compound is expected to remain stable for several years. However, we strongly recommend performing a quality control (QC) check (see Protocol 5.2) on any aliquot that has been stored for more than one year or has been opened multiple times to verify its purity before use.

Section 3: Troubleshooting Guide

Problem: My compound, which was a clear liquid, has turned dark yellow/brown.

  • Probable Cause: This is a classic sign of oxidation.[1] The primary amine group has likely been oxidized by exposure to atmospheric oxygen. This process can be accelerated by light and elevated temperatures.[1]

  • Scientific Explanation: The lone pair of electrons on the nitrogen atom of the primary amine makes it susceptible to oxidation, which can proceed through various mechanisms, potentially forming imines, aldehydes, or other colored polymeric byproducts.[8][9]

  • Recommended Action: The compound is likely compromised. It is strongly recommended to use a fresh, properly stored stock for your experiments to ensure data integrity. To prevent this in the future, always store the compound under an inert gas like argon or nitrogen.[10]

Problem: A white solid has precipitated out of my liquid sample.

  • Probable Cause: This is most likely the formation of an ammonium carbamate or carbonate salt.[1] This occurs when the basic amine group reacts with carbon dioxide (CO₂) present in the air.[4]

  • Scientific Explanation: Primary amines react with CO₂ in a 2:1 stoichiometry to form an ammonium carbamate salt. This reaction is often reversible upon heating or dissolution in an appropriate solvent, but it indicates that the sample has been compromised by exposure to air.

  • Recommended Action: While the amine may be recoverable, the presence of the salt complicates accurate concentration determination. It is best to discard the sample and use a fresh aliquot. Ensure all future containers are purged with inert gas and sealed tightly.

Problem: My analytical results (HPLC, NMR, GC-MS) show unexpected peaks.

  • Probable Cause: The appearance of new peaks is a strong indicator of degradation. The nature of the peaks can provide clues to the degradation pathway.

  • Troubleshooting Steps:

    • Analyze the Impurity Profile: Compare the impurity profile to a fresh, reference standard if available.

    • Identify Potential Degradation Products:

      • An impurity with a mass corresponding to the loss of two hydrogens (-2 Da) may suggest oxidation to the corresponding imine.

      • An impurity with a mass corresponding to the addition of CO₂ (+44 Da) could indicate carbamate formation.

      • The presence of 2,3-diethoxyphenylacetaldehyde would be a strong indicator of oxidative deamination.[11][12]

    • Review Handling Procedures: Assess if the compound was exposed to air, light, or high temperatures during sample preparation or storage.

  • Recommended Action: Quantify the level of impurity. If the purity has dropped below the acceptable threshold for your application (typically >95-98%), the material should not be used. Implement stricter handling and storage protocols as described in this guide.

Section 4: Key Degradation Pathways

The two primary mechanisms responsible for the degradation of 2-(2,3-Diethoxyphenyl)ethan-1-amine during storage are Oxidation and Reaction with Carbon Dioxide .

G cluster_main 2-(2,3-Diethoxyphenyl)ethan-1-amine cluster_oxidation Oxidation Pathway cluster_co2 CO2 Reaction Pathway Parent Parent Compound Imine Imine Product (Oxidative Dehydrogenation) Parent->Imine + O2 - H2O Aldehyde Aldehyde Product (Oxidative Deamination) Parent->Aldehyde + O2 - NH3 Carbamate Ammonium Carbamate Salt (Solid Precipitate) Parent->Carbamate + CO2 (from air)

Caption: Primary degradation pathways for 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Section 5: Protocols for Ensuring Stability

Adhering to rigorous protocols for handling and quality control is the most effective way to validate compound integrity and ensure the success of your experiments.

Protocol 5.1: Long-Term Storage Preparation (Inert Gas Blanketing)

This protocol describes the best practice for preparing a newly received compound for long-term storage.

Objective: To remove atmospheric oxygen and carbon dioxide from the container headspace, replacing it with an inert gas.

Materials:

  • Stock vial of 2-(2,3-Diethoxyphenyl)ethan-1-amine

  • Source of dry, high-purity Argon or Nitrogen gas with a regulator

  • Sterile needles and a septum-cap for the vial (if applicable) or a Schlenk line apparatus[10]

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Procedure:

  • Work in a Ventilated Area: Perform all steps in a fume hood.

  • Prepare the Gas Line: Set up your inert gas source with a gentle, positive pressure flow. Use a needle attached to the gas line as an inlet and a second needle as a gas outlet.

  • Purge the Headspace: Carefully open the vial. If it has a septum cap, pierce the septum with both the gas inlet and outlet needles. If it is a screw-cap vial, place the cap loosely on top and insert the needles into the headspace.

  • Gentle Purge: Allow the inert gas to flow gently into the vial for 1-2 minutes. This will displace the heavier air from the vial. Avoid a high flow rate that could splash the material.

  • Seal Tightly: While the inert gas is still flowing, remove the outlet needle first, then the inlet needle, and immediately seal the vial cap tightly. For septum-capped vials, remove the needles and wrap the cap with parafilm for an extra secure seal.

  • Label Appropriately: Label the vial with the compound name, date received, and the date it was placed under an inert atmosphere.

  • Store Properly: Immediately place the sealed vial in a freezer (≤ -20°C) away from light.

Protocol 5.2: Pre-Experiment Quality Control Check via HPLC

This protocol provides a method to quickly assess the purity of an aliquot before its use in a critical experiment. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating the parent compound from potential degradation products.[13][14]

Objective: To verify the purity of the amine sample is ≥98% before experimental use.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Sample of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Procedure:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the amine in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 275 nm (aromatic ring absorption)

    • Gradient:

      • 0-2 min: 10% B

      • 2-12 min: 10% to 90% B

      • 12-14 min: 90% B

      • 14-15 min: 90% to 10% B

      • 15-18 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

  • Acceptance Criteria: If the calculated purity is ≥98% and no single impurity is >0.5%, the sample is considered suitable for use. If purity is lower, the aliquot should be discarded.

G start Receive Compound inspect Visual Inspection (Color, Precipitate) start->inspect aliquot Aliquot into smaller vials inspect->aliquot If OK discard Discard Compromised Aliquot inspect->discard Degradation Visible purge Purge with Inert Gas (Protocol 5.1) aliquot->purge seal Seal, Label & Store (≤ -20°C, Dark) purge->seal qc Pre-Use QC Check (Protocol 5.2) seal->qc Retrieve for use use Proceed with Experiment qc->use Purity ≥98% qc->discard Purity <98%

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine. The synthesis of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine. The synthesis of this heavily substituted phenethylamine derivative relies on a three-stage sequence: O-alkylation of 2,3-dihydroxybenzaldehyde, a Henry (nitroaldol) condensation, and the reduction of the resulting β -nitrostyrene.

Scaling this pathway from the bench to multi-gram or kilogram quantities introduces severe bottlenecks, including regioselective alkylation stalling, nitrostyrene polymerization, and hazardous reduction profiles. This guide addresses these specific failure points through causality-driven troubleshooting and validated protocols.

Part 1: Troubleshooting & Causality FAQs

Stage 1: O-Alkylation (Formation of 2,3-Diethoxybenzaldehyde)

Q: During scale-up, our alkylation stalls at ~70% conversion, leaving a persistent mono-ethylated impurity. Why does the second ethylation fail, and how do we drive it to completion? A: This is a kinetic issue rooted in the substrate's electronics. In 2,3-dihydroxybenzaldehyde, the hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl. This drastically reduces its acidity and nucleophilicity compared to the 3-position. Consequently, the 3-position alkylates rapidly, while the 2-position resists deprotonation. Solution: To break the hydrogen bonding, you must use a strongly polar aprotic solvent (e.g., DMF or DMSO) rather than ethanol or acetone. If standard potassium carbonate ( K2​CO3​ ) is insufficient at scale, introducing a catalytic amount of cesium carbonate ( Cs2​CO3​ ) leverages the "cesium effect," enhancing the solubility and reactivity of the phenoxide intermediate. Maintain the reaction at 70–80 °C with a 2.5x molar excess of ethyl iodide or diethyl sulfate.

Stage 2: The Henry Reaction (Nitroaldol Condensation)

Q: Our scaled-up Henry reaction yields a dark, viscous mixture instead of yellow crystals. LC-MS indicates the presence of 2,3-diethoxybenzonitrile. How do we prevent this degradation? A: The formation of nitrile by-products is a documented side-reaction when glacial acetic acid is used as the solvent for the Henry reaction[1]. Heat-induced dehydration of the intermediate oxime—or direct conversion of the aldehyde in the presence of nitrogenous species—forces the pathway toward the benzonitrile derivative[2]. Furthermore, β -nitrostyrenes feature a highly electrophilic alkene; prolonged heating or excessive base exposure causes them to undergo Michael additions with themselves, leading to the dark polymeric mixtures you are observing[3]. Solution: Eliminate acetic acid. Transition to a neat alcohol solvent (such as isopropanol) and use strictly catalytic ammonium acetate ( NH4​OAc ). Limit the reaction time to 4–6 hours and crystallize the product directly from the reaction matrix by rapid cooling, which physically isolates the nitrostyrene from the reactive environment.

Stage 3: Reduction to the Phenethylamine

Q: We need to replace Lithium Aluminum Hydride ( LiAlH4​ ) due to pyrophoric hazards at the 100-gram scale. What is the safest, most reliable alternative that avoids hydroxylamine accumulation? A: LiAlH4​ is standard for bench-scale phenethylamine synthesis but poses severe thermal and quenching risks at scale[4]. When substituting milder hydrides, the reduction often stalls at the hydroxylamine ( -NHOH ) or oxime stage because the final N–O bond cleavage is kinetically demanding[1]. Solution: Implement the NaBH4​/CuCl2​ one-pot system. While NaBH4​ alone cannot efficiently reduce the alkene and nitro groups, the addition of catalytic CuCl2​ generates active copper hydride species in situ. This system rapidly reduces both functional groups in 10–30 minutes without the need for high-pressure hydrogenation vessels[3].

Part 2: Quantitative Data & Reagent Selection

The choice of reducing agent dictates the safety, yield, and impurity profile of your final phenethylamine product. Below is a comparative analysis of scalable reduction systems for β -nitrostyrenes[4][5].

Reducing Agent / SystemReaction TimeYield (%)Scale-up Safety / FeasibilityKey Limitations & Impurity Risks
Lithium Aluminum Hydride ( LiAlH4​ ) 2–4 h68–81%Low (Pyrophoric, highly exothermic)Requires strictly anhydrous ethereal solvents; highly hazardous aqueous quench at scale.
Catalytic Hydrogenation ( H2​ / Pd/C) 12–24 h70–85%Medium (Requires pressure vessels)Risk of over-reduction or dimerization (forming secondary amines); high equipment cost.
Sodium Borohydride / CuCl2​ 10–30 min62–83%High (Non-pyrophoric, mild conditions)Fast exotherm requires controlled addition; requires aqueous copper waste management.
Red-Al 2–17 h75–87%Medium (Air-sensitive liquid)Requires aromatic solvents (benzene/toluene); aluminum salt by-products complicate extraction.

Part 3: Validated Scale-Up Protocols

These protocols are designed as self-validating systems , incorporating visual and physical checkpoints to ensure reaction fidelity before proceeding to the next step.

Protocol A: Scalable Henry Condensation

Objective: Synthesis of 2,3-Diethoxy- β -nitrostyrene.

  • Setup: Charge a jacketed reactor with 2,3-diethoxybenzaldehyde (1.0 eq) and isopropanol (3 volumes).

  • Reagent Addition: Add nitromethane (3.0 eq) followed by ammonium acetate (0.1 eq).

  • Heating: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint 1 (Chromatography): Pull an aliquot for TLC/HPLC. The reaction is complete when the aldehyde peak is <5%.

  • Crystallization: Cool the reactor slowly to 0–5 °C at a rate of 10 °C/hour.

  • Self-Validation Checkpoint 2 (Visual): The homogeneous solution must spontaneously precipitate bright yellow, needle-like crystals. A lack of crystallization or a shift to a dark brown oil indicates polymerization.

  • Isolation: Filter the solid, wash with ice-cold isopropanol, and dry under vacuum at 40 °C.

Protocol B: One-Pot NaBH4​/CuCl2​ Reduction

Objective: Synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

  • Setup: In a vessel equipped with an overhead stirrer and reflux condenser, dissolve 2,3-diethoxy- β -nitrostyrene (1.0 eq) in ethanol (10 volumes).

  • Catalyst Addition: Add CuCl2​⋅2H2​O (0.1 eq) and stir until fully dissolved. The solution will appear yellow-green.

  • Cooling: Chill the mixture to 0 °C using an ice bath.

  • Reduction: Slowly add NaBH4​ (5.0 eq) in small portions over 1 hour.

  • Self-Validation Checkpoint 3 (Colorimetry): Upon NaBH4​ addition, the solution will immediately turn black, confirming the generation of the active copper hydride catalyst[3]. Vigorous hydrogen gas evolution will occur.

  • Maturation: Once addition is complete, warm the mixture to 80 °C for 30 minutes to drive the final N–O bond cleavage.

  • Workup: Cool to room temperature, quench carefully with water, and extract with dichloromethane (3x).

  • Salt Formation: Dry the organic layer over MgSO4​ , filter, and treat with 2N HCl in diethyl ether at 5 °C to precipitate the product as the stable hydrochloride salt[5].

Part 4: Synthetic Workflow & Impurity Mapping

The following diagram illustrates the critical path for the synthesis, mapping the exact points where scale-up deviations generate specific impurities.

SynthesisWorkflow SM 2,3-Dihydroxybenzaldehyde Step1 Step 1: O-Alkylation (EtBr, K2CO3, DMF) SM->Step1 Int1 2,3-Diethoxybenzaldehyde Step1->Int1 Imp1 Mono-ethylated Impurity (H-Bonding Resistance) Step1->Imp1 Step2 Step 2: Henry Reaction (MeNO2, NH4OAc, IPA) Int1->Step2 Int2 2,3-Diethoxy-β-nitrostyrene Step2->Int2 Imp2 Benzonitrile By-product (AcOH Solvent Degradation) Step2->Imp2 Step3 Step 3: Reduction (NaBH4, CuCl2, EtOH) Int2->Step3 Product 2-(2,3-Diethoxyphenyl)ethan-1-amine Step3->Product Imp3 Hydroxylamine / Oxime (Incomplete N-O Cleavage) Step3->Imp3

Caption: Synthetic workflow for 2-(2,3-Diethoxyphenyl)ethan-1-amine and common scale-up impurities.

References

  • D'Andrea, L., & Kristensen, J. L. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry.[Link]

  • D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.[Link]

  • Guy, M., et al. (2008). The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. Semantic Scholar. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-(2,3-Diethoxyphenyl)ethan-1-amine Synthesis

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The synthesis of phenethylamine derivatives, specifically 2-(2,3-Diethoxyphenyl)ethan-1-amine, presents unique chemoselective cha...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The synthesis of phenethylamine derivatives, specifically 2-(2,3-Diethoxyphenyl)ethan-1-amine, presents unique chemoselective challenges. Whether you are utilizing the Henry condensation route (via β-nitrostyrene) or the catalytic hydrogenation of a nitrile precursor, intermediate stalling and byproduct generation are common bottlenecks.

This guide is designed to move beyond basic recipes. Here, we dissect the causality behind byproduct formation, provide self-validating experimental protocols, and equip you with the analytical data needed to keep your synthesis on track.

Part 1: Mechanistic Pathways & Byproduct Generation

Understanding the exact point of divergence in your reaction pathway is the first step in troubleshooting. The synthesis of 2-(2,3-Diethoxyphenyl)ethan-1-amine typically proceeds through one of two primary routes, each with its own distinct byproduct profile.

Route A: The Nitrile Hydrogenation Pathway

When reducing 2-(2,3-diethoxyphenyl)acetonitrile using catalytic hydrogenation, the primary amine product can act as a nucleophile. It attacks the highly reactive imine intermediate, leading to the formation of a geminal diamine. This intermediate subsequently eliminates ammonia to form a secondary imine, which is reduced to an unwanted secondary amine dimer[1].

NitrilePathway Nitrile 2-(2,3-Diethoxyphenyl)acetonitrile Imine Imine Intermediate Nitrile->Imine +H2 (Catalyst) Primary Primary Amine (Target) Imine->Primary +H2 Diamine Geminal Diamine Imine->Diamine + Primary Amine SecImine Secondary Imine Diamine->SecImine - NH3 SecAmine Secondary Amine Dimer SecImine->SecAmine +H2

Mechanism of primary amine synthesis from nitriles and secondary amine byproduct formation.

Route B: The β-Nitrostyrene Reduction Pathway

When utilizing Lithium Aluminum Hydride (LiAlH₄) to reduce 2,3-diethoxy-β-nitrostyrene, the mechanism involves a concurrent 1,4-conjugate addition to the alkene and sequential hydride additions to the nitro group[2]. If the reducing environment is insufficient, the reaction stalls at the hydroxylamine stage[3].

NitrostyrenePathway Nitro 2,3-Diethoxy-β-nitrostyrene Alkane Nitroalkane Intermediate Nitro->Alkane LiAlH4 (1,4-addition) Hydroxyl Hydroxylamine Byproduct Alkane->Hydroxyl Partial Reduction Amine Primary Amine (Target) Hydroxyl->Amine Excess LiAlH4 / Reflux

Reduction pathway of nitrostyrene highlighting the hydroxylamine intermediate stall point.

Part 2: Troubleshooting FAQs

Q1: During the catalytic hydrogenation of 2-(2,3-diethoxyphenyl)acetonitrile, my yield of the primary amine is low, and I am observing a heavy, non-polar byproduct. How do I prevent this? A1: You are observing the formation of the secondary amine dimer (Bis(2-(2,3-diethoxyphenyl)ethyl)amine). Causality: As the primary amine accumulates, it outcompetes hydrogen for the unreacted imine intermediate, forming a geminal diamine that irreversibly converts to the secondary amine[1]. Solution: Introduce anhydrous ammonia or a strong base (like potassium tert-butoxide) into the reaction mixture. The addition of ammonia shifts the thermodynamic equilibrium of the geminal diamine intermediate backward, heavily favoring the primary imine and drastically increasing primary amine selectivity[1].

Q2: I am reducing 2,3-diethoxy-β-nitrostyrene with LiAlH₄. My LC-MS shows a persistent M+16 peak. What is it, and why won't it go away? A2: The M+16 peak (m/z 226.1) corresponds to the hydroxylamine intermediate. Causality: The N-O bond in the hydroxylamine intermediate is surprisingly robust. If the localized concentration of hydride drops, or if the reaction temperature is too low, the reduction stalls here[3]. Solution: You must ensure a strict, large excess of the reducing agent (minimum 4.0 equivalents) and maintain a vigorous reflux. Do not quench the reaction based on time alone; use the self-validating protocol below.

Q3: How do I separate the unreacted hydroxylamine byproduct from my target amine during workup? A3: Causality: Both compounds are basic, but the hydroxylamine has a lower pKa and is slightly more polar. Solution: Perform a strict acid-base extraction. By carefully adjusting the pH of the aqueous layer to ~9.5, you can selectively partition the target primary amine into the organic phase while leaving the bulk of the hydroxylamine and neutral impurities in the aqueous phase[3].

Part 3: Quantitative Analytical Data

To successfully troubleshoot, you must be able to analytically differentiate your target from common byproducts. Use the following reference table to validate your LC-MS and NMR data.

CompoundFormulaLC-MS [M+H]⁺¹H NMR (Amine Protons, CDCl₃)¹³C NMR (α-Carbon)
2-(2,3-Diethoxyphenyl)ethan-1-amine (Target)C₁₂H₁₉NO₂210.1 m/z~1.5 ppm (br s, 2H, -NH₂)~44.5 ppm
Hydroxylamine Byproduct C₁₂H₁₉NO₃226.1 m/z~5.2 ppm (br s, 2H, -NH-OH)~55.2 ppm
Secondary Amine Dimer C₂₄H₃₅NO₄402.3 m/z~2.0 ppm (br s, 1H, -NH-)~51.0 ppm
Oxime Intermediate C₁₂H₁₇NO₃224.1 m/z~8.1 ppm (br s, 1H, =N-OH)~150.5 ppm
Part 4: Self-Validating Experimental Protocol
Complete Reduction of 2,3-Diethoxy-β-nitrostyrene using LiAlH₄

This protocol relies on a built-in feedback loop. You will not proceed to the highly sensitive quenching step until the analytical data explicitly confirms the reaction has cleared the hydroxylamine stall point.

Step 1: Reagent Preparation

  • Action: In a flame-dried, argon-purged flask, suspend 4.0 equivalents of LiAlH₄ in anhydrous THF (0.5 M).

  • Causality: A massive excess of hydride is required to force the reduction of the highly stable hydroxylamine intermediate[3]. The argon atmosphere is non-negotiable due to the pyrophoric nature of LiAlH₄[3].

Step 2: Substrate Addition

  • Action: Dissolve 1.0 equivalent of 2,3-diethoxy-β-nitrostyrene in anhydrous THF. Cool the LiAlH₄ suspension to 0 °C. Add the substrate solution dropwise over 30 minutes.

  • Causality: The initial 1,4-conjugate hydride addition to the alkene is violently exothermic[2]. Dropwise addition prevents thermal runaway and subsequent polymerization of the nitrostyrene.

Step 3: Reflux & The Validation Checkpoint

  • Action: Remove the ice bath and heat the reaction to a gentle reflux (66 °C) for 12 hours.

  • Validation Checkpoint: Withdraw a 50 µL aliquot. Quench it carefully in 1 mL of wet THF, filter through a syringe filter, and inject into the LC-MS.

    • Pass Condition: Complete absence of m/z 226.1 (hydroxylamine) and a dominant peak at m/z 210.1. Proceed to Step 4.

    • Fail Condition: Presence of m/z 226.1. The system is stalled.

    • Corrective Action: Cool the reaction, add 1.0 additional equivalent of solid LiAlH₄ under positive argon flow, and reflux for an additional 4 hours before re-testing.

Step 4: The Fieser Workup

  • Action: Cool the reaction to 0 °C. For every x grams of LiAlH₄ initially used, sequentially and dropwise add: x mL of H₂O, followed by x mL of 15% aqueous NaOH, and finally 3x mL of H₂O. Stir vigorously for 30 minutes.

  • Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the amine product. The Fieser method specifically forces the aluminum salts to precipitate as a crisp, granular, white solid that is easily filtered[3].

  • Validation Checkpoint: Observe the precipitate. It must be a free-flowing white solid. If it remains a grey gel, the quench is incomplete. Corrective Action: Continue stirring at room temperature until the salts turn completely white and granular.

Step 5: Isolation

  • Action: Filter the salts through a pad of Celite, washing the filter cake thoroughly with diethyl ether. Concentrate the filtrate under reduced pressure to yield the crude 2-(2,3-Diethoxyphenyl)ethan-1-amine freebase.

Part 5: References
  • Nitrile Reduction Mechanism + Description. acsgcipr.org. Available at:[Link]

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Welcome to the technical support center for the purification of 2-(2,3-Diethoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(2,3-Diethoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our approach is grounded in fundamental chemical principles to empower you with the knowledge to optimize your purification process.

Understanding the Molecule: 2-(2,3-Diethoxyphenyl)ethan-1-amine

Before diving into purification techniques, it's crucial to understand the structural characteristics of 2-(2,3-Diethoxyphenyl)ethan-1-amine. This molecule is an aromatic amine.[1] Aromatic amines are generally more soluble in organic solvents than in water.[1] The presence of two ethoxy groups on the phenyl ring increases its lipophilicity, while the primary amine group provides a site for hydrogen bonding and gives the molecule basic properties. These features will dictate its solubility behavior and inform our choice of recrystallization solvents.

General Principles of Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[2] The core principle is to dissolve the impure compound in a hot solvent and then allow it to cool, causing the desired compound to crystallize while impurities remain in solution.[2] An ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[3][4]

Solvent Selection Guide

Choosing the right solvent is the most critical step in a successful recrystallization. Based on the structure of 2-(2,3-Diethoxyphenyl)ethan-1-amine, we can predict its solubility in common laboratory solvents. A systematic approach to solvent screening is highly recommended.

Solvent ClassExample(s)Predicted Solubility Behavior for 2-(2,3-Diethoxyphenyl)ethan-1-amineRationale
Protic Polar Water, Methanol, EthanolWater: Likely insoluble or sparingly soluble even when hot. Alcohols: Likely soluble, especially when hot.[5]The amine group can hydrogen bond with protic solvents. However, the bulky aromatic and diethoxy groups will limit water solubility. Alcohols are a good starting point.
Aprotic Polar Acetone, Ethyl AcetateAcetone: May be too good a solvent, dissolving the compound even at room temperature.[6] Ethyl Acetate: A potential candidate, offering moderate polarity.These solvents can interact with the polar amine group but lack hydrogen bond donating ability.
Non-Polar Hexane, TolueneHexane: Likely insoluble or sparingly soluble. Toluene: May be a good candidate, especially for a solvent pair.[7]The aromatic nature of toluene can interact with the phenyl ring of the target molecule.[8] Hexane is likely too non-polar.

It is imperative to experimentally verify the solubility of your specific batch of 2-(2,3-Diethoxyphenyl)ethan-1-amine in a small scale test before proceeding with the bulk recrystallization. [9]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-(2,3-Diethoxyphenyl)ethan-1-amine in a question-and-answer format.

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[10][11] This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when there are significant impurities present.[10][11][12]

Immediate Actions:

  • Re-dissolve the oil: Heat the solution to re-dissolve the oil.

  • Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.[10]

  • Slow cooling: Allow the solution to cool much more slowly. Rapid cooling can favor oil formation.[11] You can do this by leaving the flask on the benchtop, insulated with a cloth or paper towels.[9]

  • Scratch the flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.[13][14]

If the problem persists:

  • Change the solvent system: Your chosen solvent may be unsuitable. Try a solvent with a lower boiling point or consider a mixed solvent system.

  • Purify further before recrystallization: If your compound is highly impure, consider a preliminary purification step like column chromatography.

Q2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?

A2: This is a common issue that can often be resolved with a few simple techniques.

  • Induce Nucleation:

    • Scratching: As mentioned above, scratching the inner surface of the flask with a glass rod can provide nucleation sites.[13][15]

    • Seeding: If you have a small crystal of pure 2-(2,3-Diethoxyphenyl)ethan-1-amine, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[13][15]

  • Increase Supersaturation:

    • Evaporate some solvent: It's possible you used too much solvent.[11] Gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of your compound.[7]

Q3: My final product recovery is very low. How can I improve the yield?

A3: Low recovery can be frustrating, but there are several factors to consider.

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[7] Using an excess will keep more of your product in solution upon cooling.[7]

  • Ensure complete cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Washing the crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent.[7] Using warm solvent or too much solvent will dissolve some of your product.[7]

  • Check the filtrate: If you suspect significant product loss, you can try to recover more by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Q4: After recrystallization, my product's purity has not improved significantly. What should I do?

A4: If the purity of your 2-(2,3-Diethoxyphenyl)ethan-1-amine has not improved, consider the following:

  • Insoluble Impurities: If there were insoluble impurities in your crude product, they should have been removed by hot gravity filtration before cooling the solution.[16]

  • Soluble Impurities with Similar Solubility: It's possible that the impurities have very similar solubility profiles to your target compound in the chosen solvent. In this case, you will need to select a different solvent or solvent system.[17]

  • Consider a Different Purification Technique: For challenging separations, recrystallization alone may not be sufficient. Techniques like column chromatography may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for recrystallizing 2-(2,3-Diethoxyphenyl)ethan-1-amine?

A: There is no single "best" solvent, as the optimal choice can depend on the specific impurities present in your crude material. A good starting point would be to test small-ring alcohols like ethanol or isopropanol. A mixed solvent system, such as ethanol-water or toluene-hexane, can also be very effective.[7][16] In a mixed solvent system, you dissolve the compound in a minimal amount of the "good" solvent (in which it is more soluble) at boiling, and then add the "bad" solvent (in which it is less soluble) dropwise until the solution becomes cloudy, then add a drop or two of the "good" solvent to redissolve the precipitate before cooling.[18]

Q: How does the cooling rate affect the quality of my crystals?

A: The cooling rate has a significant impact on both crystal size and purity. Slow cooling generally leads to the formation of larger, purer crystals.[3][19] This is because it allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities. Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less pure crystals.[3]

Q: What is the purpose of washing the crystals after filtration?

A: Washing the crystals with a small amount of cold solvent removes any residual mother liquor that may be adhering to the surface of the crystals.[7] The mother liquor contains the dissolved impurities, so this step is crucial for obtaining a high-purity final product.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the recrystallization of 2-(2,3-Diethoxyphenyl)ethan-1-amine, including key decision points.

Recrystallization_Workflow start Start with Crude 2-(2,3-Diethoxyphenyl)ethan-1-amine dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Troubleshoot: Oiling Out cool->oiling_out Oiling Out? no_crystals Troubleshoot: No Crystals Form cool->no_crystals No Crystals? collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry the Crystals wash->dry end Pure 2-(2,3-Diethoxyphenyl)ethan-1-amine dry->end low_purity Troubleshoot: Low Purity end->low_purity Purity Low? oiling_out->dissolve Re-dissolve, Add More Solvent no_crystals->cool Induce Nucleation/ Concentrate Solution low_purity->start Re-crystallize with Different Solvent

Caption: A flowchart illustrating the key steps and troubleshooting loops in the recrystallization process.

References

  • Recrystallization-1.pdf. (n.d.).
  • Crystallization. (n.d.). Retrieved from [Link]

  • Learn About Aromatic and Aliphatic Amines. (n.d.). Unacademy. Retrieved from [Link]

  • Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). ResearchGate. Retrieved from [Link]

  • What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved from [Link]

  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]

  • recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]

  • Crystallisation Techniques. (2006, January 8). Retrieved from [Link]

  • Amines and Heterocycles. (2020, March 4). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Recrystallization. (n.d.). University of Richmond Blogs. Retrieved from [Link]

  • Recrystallization Solvent Selection Guide. (n.d.). Scribd. Retrieved from [Link]

  • The Art of the Perfect Crystal: Unlocking Purity With Solvent Pair Recrystallization. (2026, March 2). Oreate AI Blog. Retrieved from [Link]

  • Choice of Solvent. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Inducing Crystallization by Nucleation. (n.d.). ChemEd X. Retrieved from [Link]

  • Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]

  • Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Properties of amines. (n.d.). Lumen Learning. Retrieved from [Link]

  • Recrystallization Definition, Requirements & Procedure. (n.d.). Study.com. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved from [Link]

  • recrystallization.pdf. (n.d.).
  • Amine compounds. (n.d.).
  • d- AND l-α-PHENYLETHYLAMINE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.).
  • 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. Retrieved from [Link]

  • Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Crystallization of phenethylamine HCl from water. (2020, May 9). YouTube. Retrieved from [Link]

  • Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins using 3,5-Dimethoxy-4-(2-Propynyloxy). (n.d.). PMC. Retrieved from [Link]

  • Lab 1-Recrystallization Lab. (n.d.). Wellesley College. Retrieved from [Link]

  • 2-(2,4-Dimethoxyphenyl)ethan-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine? (2017, November 7). Reddit. Retrieved from [Link]

  • 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol. (n.d.). EPA. Retrieved from [Link]

Sources

Troubleshooting

dealing with emulsion during workup of 2-(2,3-Diethoxyphenyl)ethan-1-amine

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(2,3-Diethoxyphenyl)ethan-1-amine and encountering challenges, particularly emulsion formati...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(2,3-Diethoxyphenyl)ethan-1-amine and encountering challenges, particularly emulsion formation, during the workup and purification stages. This document provides in-depth troubleshooting advice and detailed protocols to ensure the successful isolation of your target compound.

Understanding Emulsion Formation in the Workup of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers. In the context of the workup of 2-(2,3-Diethoxyphenyl)ethan-1-amine, emulsion formation is a common and frustrating issue. Several factors can contribute to this problem:

  • Amphiphilic Nature of the Amine: As a primary amine, 2-(2,3-Diethoxyphenyl)ethan-1-amine possesses both a hydrophobic aromatic ring with ethoxy groups and a hydrophilic amine group. This amphiphilic character can lead to its accumulation at the interface between the aqueous and organic phases, stabilizing the emulsion.

  • pH of the Aqueous Phase: The solubility of the amine is highly dependent on the pH of the aqueous layer. At a basic pH, the amine is in its freebase form and is more soluble in the organic solvent. At an acidic pH, it forms the corresponding ammonium salt, which is more soluble in the aqueous phase. Fluctuations in pH or a pH that is not optimal for clean separation can promote emulsion formation.

  • Presence of Impurities: The synthesis of phenethylamines, often proceeding through the reduction of a β-nitrostyrene intermediate, can generate byproducts that act as surfactants.[1][2] These can include partially reduced intermediates like hydroxylamines or unreacted starting materials. These impurities can stabilize the oil-in-water or water-in-oil droplets, preventing their coalescence.

  • Vigorous Agitation: While thorough mixing is necessary for efficient extraction, excessively vigorous shaking or stirring of the separatory funnel can create very fine droplets that are slow to separate, leading to a persistent emulsion.

Frequently Asked Questions (FAQs)

Q1: I have a persistent emulsion after the basic wash of my organic layer containing 2-(2,3-Diethoxyphenyl)ethan-1-amine. What is the first and simplest step I should take?

A1: The most straightforward initial approach is patience. Allow the separatory funnel to stand undisturbed for 20-30 minutes. Often, the emulsion will break or at least significantly diminish on its own as the droplets slowly coalesce. Gentle swirling of the separatory funnel or gently tapping the sides can sometimes aid this process.

Q2: The emulsion hasn't broken after waiting. What is the next recommended step?

A2: The addition of a saturated aqueous solution of sodium chloride (brine) is a highly effective and widely used technique to break emulsions. This process, known as "salting out," increases the ionic strength of the aqueous phase.[1][2] This has two primary effects: it reduces the solubility of organic compounds in the aqueous layer and disrupts the electrostatic interactions that can stabilize the emulsion, thereby promoting phase separation.

Q3: How does adjusting the pH help in breaking the emulsion, and what pH range should I aim for?

A3: Adjusting the pH is a powerful tool for breaking emulsions involving amines. Since 2-(2,3-Diethoxyphenyl)ethan-1-amine is a basic compound, its solubility is pH-dependent.

  • To favor the organic layer: Ensure the aqueous phase is sufficiently basic (pH > 11). This will keep the amine in its freebase form, maximizing its solubility in the organic solvent and minimizing its presence at the interface. You can add a few drops of a concentrated sodium hydroxide solution.

  • To favor the aqueous layer: If you are performing an acid wash to remove the amine from the organic layer, ensure the aqueous phase is sufficiently acidic (pH < 3). This will protonate the amine to its ammonium salt, making it highly soluble in the aqueous phase.

Careful pH control can destabilize the emulsion by altering the charge and solubility of the amine and other potential emulsifying agents.

Q4: Are there any mechanical methods to break a very stubborn emulsion?

A4: Yes, mechanical methods can be very effective for persistent emulsions.

  • Centrifugation: If you have access to a centrifuge with appropriate tubes, this is often the most effective method. The centrifugal force will compel the denser phase to the bottom, breaking the emulsion.

  • Filtration: You can try to pass the entire mixture through a pad of Celite® or a glass wool plug in a filter funnel. The fine particles of the emulsion can be disrupted by the filter media, aiding in the separation of the layers.

Troubleshooting Guide

This section provides a systematic approach to dealing with emulsions during the workup of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Initial Workup and Emulsion Prevention
  • Gentle Mixing: During the extraction steps, instead of vigorous shaking, use a gentle swirling or inverting motion of the separatory funnel. This will still allow for efficient extraction while minimizing the formation of a tight emulsion.

  • Appropriate Solvent Choice: Use a water-immiscible organic solvent in which your compound is highly soluble. Common choices include dichloromethane, ethyl acetate, or toluene.

  • Pre-emptive Salting Out: If you anticipate emulsion formation based on previous experiments, add a small amount of brine to the aqueous layer before the extraction.

Step-by-Step Emulsion Breaking Protocol

If an emulsion has formed, follow these steps in order:

  • Patience and Gentle Agitation:

    • Allow the separatory funnel to stand for 20-30 minutes.

    • Gently swirl the funnel or tap the sides.

  • Salting Out:

    • Add a small volume of saturated sodium chloride (brine) solution.

    • Gently swirl to mix. The increased ionic strength of the aqueous layer should help to break the emulsion.

  • pH Adjustment:

    • Check the pH of the aqueous layer with pH paper.

    • If the amine should be in the organic layer, add a few drops of concentrated NaOH solution to ensure the aqueous phase is strongly basic (pH > 11).

    • If the amine should be in the aqueous layer, add a few drops of concentrated HCl to ensure the aqueous phase is strongly acidic (pH < 3).

  • Addition of a Different Solvent:

    • Adding a small amount of a different organic solvent can sometimes alter the overall polarity of the organic phase and help to break the emulsion. For example, if you are using dichloromethane, adding a small amount of diethyl ether might be effective.

  • Mechanical Methods:

    • If the emulsion persists, transfer the mixture to centrifuge tubes and centrifuge for 5-10 minutes.

    • Alternatively, filter the mixture through a pad of Celite® or glass wool.

Data Summary Table
Technique Principle of Action Speed of Action Potential Downsides
Patience/Gentle Agitation Allows for slow coalescence of droplets.SlowIneffective for stable emulsions.
Salting Out (Brine Wash) Increases ionic strength of the aqueous phase, reducing organic solubility.[1][2]ModerateMay slightly increase the salt content of the aqueous waste.
pH Adjustment Alters the solubility of the amine, destabilizing the interface.Moderate to FastCan potentially cause degradation if the compound is sensitive to very high or low pH.
Addition of a Different Solvent Changes the polarity of the organic phase.ModerateMay complicate solvent removal later.
Centrifugation Mechanical force separates the phases based on density.FastRequires access to a centrifuge.
Filtration (Celite®/Glass Wool) Physical disruption of the emulsion droplets.ModeratePotential for some loss of product on the filter medium.

Experimental Workflow Diagram

The following diagram illustrates a decision-making workflow for addressing emulsion formation during the workup of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Emulsion_Troubleshooting start Emulsion Formed During Workup patience Allow to Stand (20-30 min) Gentle Swirling start->patience brine Add Saturated NaCl (Brine) patience->brine Emulsion Persists success Phases Separated patience->success Emulsion Breaks ph_adjust Adjust pH of Aqueous Layer (>11 for freebase, <3 for salt) brine->ph_adjust Emulsion Persists brine->success Emulsion Breaks solvent Add a Small Amount of a Different Organic Solvent ph_adjust->solvent Emulsion Persists ph_adjust->success Emulsion Breaks mechanical Mechanical Separation solvent->mechanical Emulsion Persists solvent->success Emulsion Breaks centrifuge Centrifugation mechanical->centrifuge filter Filter through Celite® or Glass Wool mechanical->filter centrifuge->success filter->success

Caption: Troubleshooting workflow for emulsion in the workup of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

References

  • Brandt, S. D., et al. (2015). The Henry reaction: spectroscopic studies of nitrile and hydroxylamine by-products formed during synthesis of psychoactive phenylalkylamines. Central European Journal of Chemistry, 13(1), 895-906.
  • Ho, T. L., & Wong, C. M. (1974). Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phases for Amine Compound Purification via Column Chromatography

Welcome to the technical support center for the purification of amine compounds by column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of amine compounds by column chromatography. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with purifying these often-problematic basic compounds. My aim is to provide not just protocols, but a deeper understanding of the principles at play, enabling you to troubleshoot effectively and optimize your separations.

The Challenge with Amines: An Unwanted Affinity

The primary hurdle in purifying amine compounds on standard silica gel is the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This acid-base interaction leads to strong adsorption of the amine onto the stationary phase, which can manifest as:

  • Significant peak tailing or streaking: The compound elutes slowly and asymmetrically from the column, resulting in broad fractions and poor separation.[1][3][4][5][6]

  • Irreversible binding: The amine adheres so strongly to the silica that it cannot be eluted, leading to low or no recovery of the product.[1][7]

  • Compound degradation: For acid-sensitive amines, the acidic nature of the silica can cause the compound to break down on the column.[7]

This guide will walk you through the most effective strategies to counteract these issues by focusing on the critical role of the mobile phase.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of amine compounds.

FAQ 1: My amine is streaking badly on the silica gel column. What's the first thing I should try?

This is the most common problem, and it's almost always due to the acid-base interaction with the silica gel.[1] The most straightforward solution is to modify your mobile phase by adding a small amount of a basic additive.

The "Competing Base" Strategy

The logic here is to introduce a "competing base" into the mobile phase that will interact with the acidic silanol groups on the silica, effectively neutralizing them.[3] This prevents your target amine from binding strongly to the stationary phase, allowing it to travel through the column more symmetrically.[3]

Recommended Basic Modifiers:

ModifierTypical Concentration (v/v)Notes
Triethylamine (TEA) 0.1 - 5%A versatile and commonly used competing base.[1][7][8] Be aware that it can be difficult to remove from the final product due to its relatively high boiling point.
Ammonia (as NH₄OH) 1 - 2% in MethanolParticularly effective for polar amines.[1] The ammonia is typically added to the polar co-solvent (e.g., methanol) before being mixed with the non-polar solvent.
Diethylamine (DEA) 0.1 - 1%Can be more effective than TEA in some cases due to its slightly stronger basicity.[7][8]
Pyridine VariesLess common due to its strong odor and higher boiling point, but can be used as a competing base.[1][7]

Step-by-Step Protocol for Adding a Basic Modifier (TEA Example):

  • Prepare your mobile phase: Create your desired solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Add the modifier: To the prepared mobile phase, add triethylamine to a final concentration of 0.5-2% (v/v). For example, to prepare 500 mL of eluent with 1% TEA, you would add 5 mL of TEA to 495 mL of your solvent mixture.[1]

  • Equilibrate the column: Before loading your sample, pass at least 2-3 column volumes of the modified mobile phase through the column to ensure the silica is fully neutralized.

  • Load your sample and elute: Proceed with your chromatography as usual.

FAQ 2: I've added TEA, but my amine still shows some tailing. What else can I do?

If a basic modifier alone isn't sufficient, the next step is to consider the ionization state of your amine. By controlling the pH of the mobile phase, you can ensure your amine is in its neutral, free-base form, which will reduce its interaction with the silica.

The pH Adjustment Strategy

The goal is to deprotonate the amine, making it less polar and less likely to engage in ionic interactions with the stationary phase. A general guideline is the "2 pH rule," which suggests adjusting the mobile phase pH to two units above the pKa of your amine to ensure it is in its free-base form.[7]

  • For Normal-Phase Chromatography: This is inherently achieved by adding a basic modifier like TEA or ammonia.

  • For Reversed-Phase Chromatography: You can use a buffer to maintain a high pH. This makes the amine more hydrophobic, increasing its retention on a C18 column and improving peak shape.[7]

Visualizing the Effect of Mobile Phase Additives

cluster_0 Standard Silica Column cluster_1 Mobile Phase with TEA Amine Amine Silica Silica Amine->Silica Strong Interaction (Tailing) Amine_mod Amine Silica_mod Silica Amine_mod->Silica_mod Weak Interaction (Good Peak Shape) End TEA TEA TEA->Silica_mod Neutralization Start

Caption: Mechanism of peak tailing reduction with a basic modifier.

FAQ 3: My amine is very polar and still doesn't behave well on silica, even with additives. What are my other options?

When mobile phase modification isn't enough, it's time to consider changing the stationary phase.

Alternative Stationary Phases for Amine Purification:

Stationary PhasePrinciple of SeparationRecommended Mobile PhasesWhen to Use
Amine-functionalized Silica Normal-phase chromatography on a less acidic surface.[2][5]Hexane/Ethyl Acetate, DCM/Methanol (often without basic additives)[5][9]An excellent first choice when standard silica fails. Simplifies the mobile phase and often provides superior separation.[2][10]
Alumina (Basic or Neutral) Normal-phase chromatography on a basic or neutral surface.Hexane/Ethyl Acetate, DCM/MethanolA good alternative to silica for basic compounds, especially if amine-functionalized silica is not available.[1]
Reversed-Phase (e.g., C18) Hydrophobic interactions. The amine is retained in its more hydrophobic, free-base form at high pH.[7]Acetonitrile/Water with a high pH buffer or 0.1% TEA.[7]Useful for polar, ionizable compounds that are difficult to retain in normal-phase.[7]

Experimental Workflow for Method Development with an Amine-Functionalized Column:

  • TLC Analysis: Spot your crude sample on an amine-functionalized TLC plate.

  • Solvent Screening: Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 90:10, 80:20, 70:30) to find the optimal solvent system for separation.[5]

  • Column Equilibration: Equilibrate an amine-functionalized flash column with the initial mobile phase composition determined from your TLC analysis.

  • Sample Loading: Load your sample onto the column.

  • Elution and Fraction Collection: Run the column, collecting fractions and monitoring by TLC.

Logical Flow for Troubleshooting Amine Purification

G start Start: Purifying an Amine Compound silica Attempt purification on standard silica start->silica tailing Observe peak tailing or streaking? silica->tailing add_base Add a basic modifier (e.g., 1% TEA) to the mobile phase tailing->add_base Yes success Successful Purification tailing->success No re_evaluate Re-evaluate separation add_base->re_evaluate change_sp Change stationary phase re_evaluate->change_sp No Improvement re_evaluate->success Improved failure Consider derivatization or alternative purification method re_evaluate->failure amine_silica Use amine-functionalized silica change_sp->amine_silica alumina Use basic or neutral alumina change_sp->alumina reversed_phase Use reversed-phase (C18) with high pH mobile phase change_sp->reversed_phase amine_silica->success alumina->success reversed_phase->success

Caption: A decision tree for troubleshooting amine purification.

FAQ 4: Can I use an acidic modifier in the mobile phase for amine purification?

While it might seem counterintuitive, adding an acid to the mobile phase is generally not recommended for purifying basic amines on silica gel.[1] An acidic mobile phase will protonate the amine, which can sometimes reduce its retention, but it often does not solve the streaking issue and can even make it worse.[1] For compounds with both an amine and a carboxylic acid, purification can be particularly challenging, and techniques like reversed-phase chromatography or protecting group strategies may be necessary.[11]

References

  • Vertex AI Search. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines.
  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • News-Medical.net. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?. Retrieved from [Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]

  • Chromatography Forum. (2009, March 31). proper use of amino column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Waters. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the chromatography. The conditions were as follows:. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: About. Retrieved from [Link]

  • LC-GC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Chiral Separation of 2-(2,3-Diethoxyphenyl)ethan-1-amine Enantiomers

Welcome to the technical support resource for the chiral separation of 2-(2,3-diethoxyphenyl)ethan-1-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the chiral separation of 2-(2,3-diethoxyphenyl)ethan-1-amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the chromatographic resolution of this and structurally similar chiral amines.

Introduction to the Challenge

2-(2,3-Diethoxyphenyl)ethan-1-amine is a primary amine with a single stereocenter, making its separation into individual enantiomers a critical step for pharmacological and toxicological evaluation. The basic nature of the amine functional group often presents unique challenges in chiral chromatography, including peak tailing and strong interactions with the stationary phase. This guide provides a systematic approach to developing and troubleshooting a robust chiral separation method using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I am not seeing any separation between my enantiomers. What are the primary factors I should investigate?

A1: A complete lack of resolution is a common starting point. The issue typically lies with one of two areas: the chosen Chiral Stationary Phase (CSP) or the mobile phase composition.

  • Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation relies on the differential, transient diastereomeric complexes formed between the enantiomers and the CSP. If the CSP does not offer suitable interaction points (e.g., hydrogen bonding, π-π stacking, steric hindrance) for your molecule, no separation will occur. For primary amines like 2-(2,3-diethoxyphenyl)ethan-1-amine, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) are an excellent starting point due to their broad applicability and multiple chiral recognition mechanisms.

  • Mobile Phase Polarity: The strength (polarity) of your mobile phase significantly impacts retention and selectivity. If the mobile phase is too strong (too polar), the analyte will have a weak interaction with the CSP and elute too quickly, preventing separation.

    • Troubleshooting Steps:

      • Confirm CSP Suitability: Start with a well-established, broad-spectrum polysaccharide-based CSP. Columns like those based on amylose tris(3,5-dimethylphenylcarbamate) are known to be effective for a wide range of chiral compounds, including amines.

      • Decrease Mobile Phase Polarity: If you are using a normal-phase system (e.g., Hexane/Isopropanol), decrease the percentage of the polar modifier (Isopropanol). A typical starting point is 90:10 Hexane:Isopropanol. Try reducing the alcohol content to 5% or even 2%. This increases the retention time and allows for greater interaction with the CSP, which is necessary for separation.

Q2: I have some separation, but the resolution (Rs) is poor (<1.5). How can I improve it?

A2: Poor resolution is a multi-faceted problem. Once you have baseline separation, optimization is key.

  • Flow Rate: Lowering the flow rate increases the time the analyte spends interacting with the CSP, often leading to better resolution, albeit with longer run times.

  • Mobile Phase Modifier: The choice of alcohol modifier can be critical. Switching from Isopropanol (IPA) to Ethanol (EtOH) or vice-versa can alter the hydrogen bonding interactions and significantly impact selectivity (α) and resolution.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process.

    • Troubleshooting Steps:

      • Optimize Flow Rate: Reduce the flow rate from a standard 1.0 mL/min to 0.7 or 0.5 mL/min and observe the effect on resolution.

      • Screen Different Alcohols: Prepare mobile phases with the same alkane/alcohol ratio but substitute IPA with EtOH. Compare the resulting chromatograms for changes in selectivity.

      • Investigate Temperature: Analyze your sample at different column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution for enantiomers where separation is enthalpically driven. A van't Hoff plot (ln(α) vs 1/T) can help determine the thermodynamic basis of the separation and identify the optimal temperature.

Q3: My peaks are tailing badly. What is causing this and how can I fix it?

A3: Peak tailing with amine compounds on silica-based CSPs is almost always due to strong, undesirable interactions between the basic amine group and acidic residual silanol groups on the silica surface. This secondary interaction leads to a non-ideal chromatographic peak shape.

  • Mechanism: The primary amine (-NH2) is basic and can be protonated. Residual silanol groups (-Si-OH) on the silica support of the CSP are acidic. This leads to a strong ionic interaction that causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

  • Solution: Mobile Phase Additives: The most effective way to mitigate this is to add a small amount of a competing base to the mobile phase. This additive will saturate the acidic silanol sites, preventing the analyte from interacting with them.

    • Troubleshooting Steps:

      • Add a Basic Additive: For normal phase separations, add a small concentration (e.g., 0.1% to 0.2%) of an amine like Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase.

      • Optimize Additive Concentration: Start with 0.1% DEA. If tailing persists, incrementally increase the concentration. Be aware that excessive additive can sometimes reduce selectivity.

      • Consider an Acidic Additive: In some cases, particularly in reversed-phase or polar organic modes, adding a small amount of an acid like Trifluoroacetic Acid (TFA) can improve peak shape by ensuring the amine is consistently protonated and interacts more predictably.

Experimental Protocol: Chiral HPLC Method Development

This protocol provides a systematic workflow for developing a chiral separation method for 2-(2,3-diethoxyphenyl)ethan-1-amine.

Initial Column and Mobile Phase Screening
  • Objective: To identify a suitable Chiral Stationary Phase (CSP) and mobile phase system that provides initial separation.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 2-(2,3-diethoxyphenyl)ethan-1-amine in the mobile phase.

    • HPLC System: A standard HPLC system with a UV detector is sufficient. Set the detection wavelength to a point of high absorbance for the analyte (e.g., 275 nm).

    • Column Selection: Utilize a polysaccharide-based CSP. A recommended starting column is one based on amylose tris(3,5-dimethylphenylcarbamate).

    • Screening Conditions:

      • Mobile Phase A: 90:10 Hexane/Isopropanol + 0.1% DEA

      • Mobile Phase B: 90:10 Hexane/Ethanol + 0.1% DEA

      • Flow Rate: 1.0 mL/min

      • Temperature: 25°C

      • Injection Volume: 5 µL

    • Analysis: Evaluate the chromatograms from both conditions for any signs of peak splitting or separation.

Method Optimization
  • Objective: To improve the resolution (Rs) to a baseline of ≥1.5.

  • Methodology:

    • Mobile Phase Ratio: Based on the results from the initial screen, adjust the ratio of Hexane to alcohol. If retention is too low, decrease the alcohol percentage (e.g., to 95:5). If retention is too high, increase it (e.g., to 85:15).

    • Flow Rate Adjustment: If separation is observed but resolution is poor, reduce the flow rate to 0.5 mL/min.

    • Temperature Study: Analyze the sample at 15°C and 40°C to see if temperature has a significant impact on selectivity.

Data Summary Table
ParameterCondition 1Condition 2Condition 3 (Optimized)
Column Amylose CSPAmylose CSPAmylose CSP
Mobile Phase 90:10 Hexane/IPA + 0.1% DEA95:5 Hexane/IPA + 0.1% DEA95:5 Hexane/IPA + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min
Temperature 25°C25°C25°C
Retention Time 1 5.2 min8.1 min11.5 min
Retention Time 2 5.2 min8.9 min13.1 min
Selectivity (α) 1.001.101.14
Resolution (Rs) 0.001.351.95

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for troubleshooting chiral separation issues.

Chiral_Separation_Troubleshooting cluster_problem Problem Identification cluster_solution Troubleshooting Pathway start Start Chromatogram Analysis no_sep No Separation | (Rs = 0) start->no_sep Separation Issue? poor_res Poor Resolution | (0 < Rs < 1.5) start->poor_res Resolution Issue? peak_tail Peak Tailing | (As > 1.2) start->peak_tail Peak Shape Issue? check_csp 1. Verify CSP Choice Polysaccharide-based? no_sep->check_csp Yes optimize_flow optimize_flow poor_res->optimize_flow Yes add_additive 1. Add Competing Base e.g., 0.1% DEA peak_tail->add_additive Yes reduce_polarity reduce_polarity check_csp->reduce_polarity end_node Goal Achieved | Rs ≥ 1.5, As ≤ 1.2 reduce_polarity->end_node screen_modifier 2. Screen Alcohol Modifier IPA vs. EtOH optimize_flow->screen_modifier study_temp 3. Vary Temperature 15°C, 25°C, 40°C screen_modifier->study_temp study_temp->end_node optimize_additive optimize_additive add_additive->optimize_additive optimize_additive->end_node

Caption: Troubleshooting workflow for chiral HPLC method development.

References

  • Title: A Guide to Chiral Stationary Phase Selection Source: Phenomenex URL: [Link]

  • Title: The Importance of Temperature in Chiral Separations Source: Chromedia URL: [Link]

  • Title: Peak Tailing in HPLC: What Causes It and How to Fix It Source: Chrom Tech URL: [Link]

  • Title: Chiral Separations of Amines on Polysaccharide-type CSPs Source: Daicel Chiral Technologies URL: [Link]

Optimization

troubleshooting poor resolution in HPLC analysis of phenethylamines

Technical Support Center: HPLC Analysis of Phenethylamines A Guide for Researchers and Scientists Welcome to the technical support center for the HPLC analysis of phenethylamines. This guide, structured in a question-and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of Phenethylamines

A Guide for Researchers and Scientists

Welcome to the technical support center for the HPLC analysis of phenethylamines. This guide, structured in a question-and-answer format, is designed to help you troubleshoot and resolve common issues related to poor resolution. As a Senior Application Scientist, my goal is to provide not only solutions but also the underlying rationale to empower your method development and routine analysis.

Initial Troubleshooting Workflow

Poor resolution can stem from multiple factors, often intertwined. Before diving into specific symptoms, it's helpful to have a logical workflow. The following diagram outlines a systematic approach to diagnosing resolution problems.

HPLC_Troubleshooting_Workflow Start Poor Resolution Observed Symptom Identify Primary Symptom Start->Symptom Tailing Peak Tailing Symptom->Tailing Fronting Peak Fronting Symptom->Fronting Broad Broad Peaks Symptom->Broad CoElution Co-elution / Poor Selectivity Symptom->CoElution Split Split Peaks Symptom->Split Cause_Tailing Secondary Silanol Interactions Inappropriate Mobile Phase pH Column Contamination Tailing->Cause_Tailing Cause_Fronting Column Overload Sample Solvent Mismatch Fronting->Cause_Fronting Cause_Broad Extra-Column Volume Column Degradation Low Temperature Broad->Cause_Broad Cause_CoElution Suboptimal Mobile Phase Incorrect Stationary Phase CoElution->Cause_CoElution Cause_Split Clogged Frit / Column Void Sample/Mobile Phase Mismatch Split->Cause_Split Solution_Tailing Adjust pH (Low pH, e.g., 2.5) Add Competing Base (e.g., TEA) Use End-Capped Column Cause_Tailing->Solution_Tailing Solution_Fronting Reduce Sample Concentration/Volume Inject in Mobile Phase Cause_Fronting->Solution_Fronting Solution_Broad Minimize Tubing Length/ID Flush or Replace Column Use Column Oven Cause_Broad->Solution_Broad Solution_CoElution Optimize Organic/Aqueous Ratio Change Stationary Phase (e.g., Phenyl, HILIC) Adjust pH Cause_CoElution->Solution_CoElution Solution_Split Backflush Column / Replace Frit Dissolve Sample in Mobile Phase Cause_Split->Solution_Split

Fig 1. A systematic workflow for troubleshooting poor resolution.

Frequently Asked Questions (FAQs)

Symptom: My phenethylamine peaks are tailing significantly.

Question 1: Why are my basic phenethylamine compounds showing peak tailing, and how can I fix it?

Answer: Peak tailing is the most common issue when analyzing basic compounds like phenethylamines on standard silica-based reversed-phase columns (e.g., C18).[1]

  • Causality (The "Why"): The underlying cause is secondary interactions between the positively charged amine groups on your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1][2] These ionic interactions create a second, stronger retention mechanism in addition to the primary hydrophobic one, causing a portion of the analyte molecules to lag behind, resulting in a "tail".[1] This effect is most pronounced at a mobile phase pH above 3.[1][2]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups.[1][3] Lowering the mobile phase pH to between 2.5 and 3.0 protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interactions.[4][5] A buffer, such as 10-20 mM potassium phosphate, is ideal for maintaining a stable pH.[4]

    • Use an End-Capped Column: Select a high-purity, end-capped column.[5] End-capping is a process where residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interacting with your basic analytes.[1]

    • Add a Competing Base: Introduce a "silanol suppressor" or competing base, like triethylamine (TEA), into your mobile phase at a low concentration (e.g., 5-10 mM).[4] The TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your phenethylamine analytes.[4] Caution: This approach can shorten column lifetime by accelerating stationary phase hydrolysis.[4]

    • Consider a Different Stationary Phase: Modern columns with polar-embedded or polar-endcapped phases are designed to provide a water-rich layer near the silica surface, which shields the silanols and improves peak shape for basic compounds.

Strategy Mechanism Pros Cons
Low pH (2.5-3.0) Protonates silanol groups (Si-OH), neutralizing them.Highly effective, good for MS compatibility.May alter analyte retention significantly.
End-Capped Column Physically blocks access to residual silanols.Permanent solution, improves column robustness.Not all silanols are perfectly capped.
Competing Base (TEA) Masks silanol sites with a sacrificial base.Effective at moderate pH.Can cause baseline noise, shortens column life.[4]
Polar-Embedded Phase Shields silanols with a hydrated layer.Excellent peak shape, alternative selectivity.May have different retention characteristics.
Symptom: My peaks are asymmetric, leaning forward (Peak Fronting).

Question 2: My early eluting peaks are fronting. What is the cause and solution?

Answer: Peak fronting is characterized by a leading edge that is less steep than the trailing edge.[6] It is often caused by column overload or a mismatch between the sample solvent and the mobile phase.[7][8]

  • Causality (The "Why"):

    • Concentration Overload: When you inject a highly concentrated plug of sample, the stationary phase at the column inlet becomes saturated. The molecules in the center of the sample band cannot interact with the stationary phase and travel down the column faster than the molecules at the edges, leading to a fronting peak.[6]

    • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (e.g., more organic) than your initial mobile phase, the sample band will not properly focus at the head of the column.[8] It effectively creates a localized "mobile phase" that is too strong, pushing the analyte down the column prematurely and causing distortion. This is especially noticeable for early-eluting peaks.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: This is the simplest fix for overload.[6][7] Dilute your sample and re-inject. If the peak shape becomes symmetrical, you have identified the problem.

    • Reduce Injection Volume: If diluting the sample is not feasible due to sensitivity constraints, simply reduce the injection volume.[9][10]

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your standards and samples in the initial mobile phase composition.[7][11] If your sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.

Peak_Fronting_Logic Fronting Peak Fronting Observed Test_Overload Is peak shape concentration-dependent? Fronting->Test_Overload Sol_Overload Solution: Reduce sample concentration or injection volume. Test_Overload->Sol_Overload Yes Test_Solvent Is sample solvent stronger than mobile phase? Test_Overload->Test_Solvent No Sol_Solvent Solution: Dissolve sample in mobile phase. Test_Solvent->Sol_Solvent Yes Other Consider column degradation or co-elution. Test_Solvent->Other No

Fig 2. Decision logic for troubleshooting peak fronting.
Symptom: My peaks are not well separated (Co-elution).

Question 3: I can't resolve two structurally similar phenethylamines. How can I improve selectivity?

Answer: Poor selectivity (α) is a fundamental method development challenge where the mobile and stationary phases do not discriminate sufficiently between two analytes.[12][13] To improve resolution, you must change the chemical interactions within the system.

  • Causality (The "Why"): Resolution is a function of efficiency (N), retention (k), and selectivity (α). Selectivity has the most significant impact on resolution.[13] It describes the ability of the chromatographic system to distinguish between two compounds. If two phenethylamines have very similar hydrophobicity and pKa values, a standard C18 column may not be able to separate them effectively.

  • Troubleshooting & Optimization Strategies:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile, which can alter selectivity.

      • pH Adjustment: The ionization state of phenethylamines is highly dependent on pH.[14][15][16] Adjusting the mobile phase pH can change the charge state of your analytes, drastically altering their retention and potentially resolving them.[17] A pH/pKa study is often a powerful tool. For basic compounds, increasing the pH generally increases retention.[17]

    • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is the next logical step.[12]

      • Phenyl-Hexyl Phase: This phase provides π-π interactions with the aromatic ring of phenethylamines, offering a completely different retention mechanism than the hydrophobic interactions of a C18 phase. This is often an excellent choice for aromatic compounds.

      • Polar-Embedded Phase: These columns offer different selectivity for basic compounds and can be operated in highly aqueous mobile phases without phase collapse.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar phenethylamines that are poorly retained in reversed-phase, HILIC is an excellent alternative.[18][19][20][21] HILIC uses a polar stationary phase (like bare silica) with a high-organic mobile phase.[22] It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[19][21]

    • Consider Ion-Pairing Chromatography (IPC): For ionic or highly polar amines, adding an ion-pairing reagent to the mobile phase can dramatically improve retention and resolution.[23][24]

      • Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., hexane sulfonic acid), is added to the mobile phase.[23] It has a hydrophobic tail and a charged head group. It pairs with the oppositely charged analyte, forming a neutral, more hydrophobic complex that is better retained on a reversed-phase column.[23][25][26]

      • Considerations: Use the minimum effective concentration of the ion-pairing reagent.[27] Be aware that these reagents can be difficult to wash out of a column and the HPLC system, so dedicating a column for IPC methods is highly recommended.[27]

Experimental Protocol: Column Wash and Regeneration for Amine Analysis

Phenethylamine analysis, especially with mobile phase additives, can lead to column contamination. A robust washing procedure can restore performance and extend column life.

Objective: To remove strongly retained contaminants and recondition the column.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • (Optional) 6 M Nitric Acid (for metal contamination, use with extreme caution and only on acid-stable columns)

Procedure:

  • Disconnect from Detector: Always disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Buffer Flush: Flush the column with your mobile phase without the buffer salts (e.g., if you use 50:50 ACN:Buffer, flush with 50:50 ACN:Water) for 20 column volumes. This prevents buffer precipitation in high organic solvent.

  • Aqueous Wash: Flush with 100% HPLC-grade water for 20 column volumes to remove any remaining salts.

  • Organic Contaminant Removal: Reverse the column direction (connect the outlet to the pump). This is more effective at dislodging particulates from the inlet frit.[28]

    • Flush with 20 column volumes of Isopropanol. IPA is a strong, viscous solvent effective at removing many organic residues.

  • Intermediate Flush: Flush with 20 column volumes of your mobile phase organic solvent (e.g., ACN or MeOH).

  • Re-equilibration:

    • Return the column to its normal flow direction.

    • Flush with the initial mobile phase composition (including buffer) for at least 30-50 column volumes, or until the baseline is stable.

  • Performance Check: Inject a standard to confirm that resolution and peak shape have been restored.

References

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. Universallab. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • AELAB. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. AELAB. [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Phenomenex. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Chromatography Today. [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Labtech. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Phenomenex. [Link]

  • Waters. (n.d.). Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. Waters. [Link]

  • Pharmaguideline Forum. (2018, July 21). Importance of ion pair reagents on reverse phase HPLC. Pharmaguideline Forum. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. uHPLCs. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Springer. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Repository of UKIM. (n.d.). ANALYTICAL STUDY OF AMPHETAMINE AND METHAMPHETAMINE BY REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD. Repository of UKIM. [Link]

  • Dr. Maisch. (n.d.). HILIC. Dr. Maisch. [Link]

  • LCGC International. (2026, March 11). What You Need to Know About HILIC. LCGC International. [Link]

  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases?. SCIEX. [Link]

  • Spectroscopy Online. (2024, July 29). HPLC–MS/MS for Sensitive Detection of Amphetamine-Type Drugs in Water. Spectroscopy Online. [Link]

  • Journal of Chromatographic Science. (n.d.). Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoy. Journal of Chromatographic Science. [Link]

  • Shodex HPLC Columns. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Shodex HPLC Columns. [Link]

  • PMC. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]

  • Al-Mustansiriyah Journal of Science. (2021, May 1). Simultaneous HPLC estimation of Amphetamine and Caffeine abuse drugs in Iraqi human addicts. Al-Mustansiriyah Journal of Science. [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Welch Materials. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Viability Assays with 2-(2,3-Diethoxyphenyl)ethan-1-amine

Welcome to the technical support center for optimizing cell-based assays involving 2-(2,3-Diethoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing cell-based assays involving 2-(2,3-Diethoxyphenyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving accurate and reproducible cell viability data. Given that novel compounds like 2-(2,3-Diethoxyphenyl)ethan-1-amine may lack extensive characterization, this document establishes a foundational, first-principles approach to assay development and troubleshooting.

Introduction: Understanding Your Compound

2-(2,3-Diethoxyphenyl)ethan-1-amine is a substituted phenethylamine. This class of molecules can exhibit diverse biological activities, but its specific effects on cell health are often unknown and must be determined empirically. The primary challenges when introducing any new small molecule into a cell-based assay are solubility, potential for direct assay interference, and unexpected cytotoxicity. This guide will walk you through a systematic process to identify and mitigate these variables.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of assay development with a new compound.

Q1: What is the first and most critical step before I add 2-(2,3-Diethoxyphenyl)ethan-1-amine to my cells?

A1: The most critical first step is to establish a robust dissolution and dilution protocol. Poor solubility is a primary source of assay irreproducibility. The compound must be fully dissolved in a suitable solvent to create a high-concentration stock solution, which is then diluted into your culture medium.

  • Causality: If the compound precipitates out of solution—either in the stock or when diluted into aqueous culture medium—it can lead to several artifacts. Precipitates can be directly toxic to cells, scatter light in absorbance-based assays, or interfere with fluorescent and luminescent readouts.[1]

  • Recommended Action: Start by testing solubility in cell culture-grade Dimethyl Sulfoxide (DMSO).[1] Prepare a high-concentration stock (e.g., 10-50 mM) and visually inspect for any particulate matter. If solubility in DMSO is limited, other organic solvents like ethanol may be considered, but their compatibility with your specific cell line must be verified.[1]

Q2: How do I control for the effects of the solvent (vehicle) itself?

A2: Every experiment must include a "vehicle control" group. This consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to deliver your compound, but without the compound itself.[2][3]

  • Causality: Solvents like DMSO are not biologically inert and can impact cell viability, metabolism, and gene expression, especially at higher concentrations.[3][4] To isolate the effect of 2-(2,3-Diethoxyphenyl)ethan-1-amine, you must be able to subtract any effect caused by the vehicle.

  • Best Practice: The final concentration of DMSO in your cell culture wells should be kept as low as possible, ideally ≤0.1%.[3] For most cell lines, concentrations up to 0.5% are tolerated, but this must be validated for your specific system.[5] The vehicle control, not untreated cells, should serve as your 100% viability benchmark for calculating the effects of your compound.[6]

Q3: Which cell viability assay should I choose?

A3: The choice of assay depends on the mechanism you want to measure and the potential for compound interference. There is no single "best" assay; using two mechanistically different assays is highly recommended to confirm results.[7]

  • Causality: Different assays measure different hallmarks of cell health.[8] For example, MTT and MTS assays measure metabolic activity (mitochondrial dehydrogenase function), while CellTiter-Glo® measures ATP levels, and LDH or membrane-impermeant dyes (like Propidium Iodide) measure membrane integrity (cell death).[7] A compound might inhibit mitochondrial function without immediately compromising membrane integrity, leading to different results depending on the assay used.

Assay Type Principle Advantages Potential Pitfalls with New Compounds
Tetrazolium Reduction (MTT, MTS, WST-1)Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product.Inexpensive, well-established.Can be directly reduced by compounds with reducing properties (like those containing thiols or certain amines), leading to false viability signals.[9][10][11][12] Phenol red in media can also interfere.[13][14]
ATP Quantification (e.g., CellTiter-Glo®)Measures intracellular ATP levels via a luciferase-based luminescent reaction.[15]Highly sensitive, rapid "add-mix-measure" protocol.[16]The luciferase enzyme can be directly inhibited or stabilized by some small molecules, leading to false-negative or false-positive results.[15][17]
Membrane Integrity (LDH Release, Dye Exclusion)Measures the release of lactate dehydrogenase (LDH) from damaged cells or the uptake of dyes by non-viable cells.[18]Directly measures cell death (cytotoxicity) rather than metabolic slowdown.LDH assay requires a specific time point after cell death has occurred for enzyme release.[13] Compound may inhibit the LDH enzyme itself.[13]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: I'm seeing significantly higher cytotoxicity than expected, even at low concentrations.

  • Possible Cause 1: Compound Precipitation.

    • Why it happens: The compound may be coming out of solution upon dilution into the aqueous culture medium, forming cytotoxic aggregates.

    • Troubleshooting Steps:

      • Visual Inspection: Prepare your final working dilution in medium without cells. Hold the plate up to a light source and look for cloudiness or precipitates. Check under a microscope as well.

      • Improve Solubility: If precipitation is observed, consider a serial dilution approach. Instead of a single large dilution, perform an intermediate dilution of your DMSO stock into a small volume of serum-containing medium before the final dilution.[1][4] The proteins in serum can help stabilize the compound.

      • Reduce Final Concentration: Your starting concentration may be above the compound's limit of solubility in your final assay conditions.

  • Possible Cause 2: High Vehicle (DMSO) Concentration.

    • Why it happens: The final concentration of DMSO in your wells may be toxic to your specific cell line.

    • Troubleshooting Steps:

      • Calculate Final DMSO %: Double-check your dilution calculations to ensure the final DMSO concentration is within the recommended range (ideally ≤0.1%).[3]

      • Run a DMSO Titration: Perform a dose-response experiment with DMSO alone (e.g., from 0.01% to 2.0%) to determine the toxicity threshold for your cells.

  • Possible Cause 3: Contamination.

    • Why it happens: The compound stock solution may be contaminated with bacteria or fungi, or the powder itself could be the source.

    • Troubleshooting Steps:

      • Filter Sterilize: Filter your high-concentration DMSO stock solution through a 0.22 µm syringe filter compatible with organic solvents.

      • Culture Check: Add your final compound dilution to a well with medium but no cells and incubate alongside your experiment. Check for turbidity or microbial growth.

Issue 2: My results are inconsistent between replicate wells and between experiments.

  • Possible Cause 1: Incomplete Compound Solubilization.

    • Why it happens: If the compound is not fully dissolved in the initial stock, each aliquot will contain a different amount of active compound.

    • Troubleshooting Steps:

      • Re-dissolve Stock: Ensure your stock solution is completely clear. Vortex vigorously and use a brief sonication step if necessary to break up any microscopic aggregates.[1]

      • Prepare Fresh: Do not repeatedly freeze-thaw stock solutions. Prepare small, single-use aliquots and store them at -20°C or -80°C.

  • Possible Cause 2: Uneven Cell Seeding.

    • Why it happens: Variation in the number of cells seeded per well will directly translate to variation in the final viability signal.

    • Troubleshooting Steps:

      • Cell Counting: Ensure you have a homogenous single-cell suspension before plating. Count cells accurately using a hemocytometer or automated cell counter.

      • Plating Technique: Mix the cell suspension between pipetting to prevent settling. Avoid seeding the outer wells of the plate, which are more prone to evaporation (the "edge effect"). Instead, fill them with sterile PBS or medium.

  • Possible Cause 3: Compound Instability.

    • Why it happens: The compound may be unstable in aqueous solution at 37°C and degrade over the course of your experiment.

    • Troubleshooting Steps:

      • Time-Course Experiment: Measure cell viability at multiple time points (e.g., 24h, 48h, 72h) to see if the cytotoxic effect changes unexpectedly over time.

      • Consult Literature: If available, check for chemical stability data on 2-(2,3-Diethoxyphenyl)ethan-1-amine or structurally similar compounds.

Issue 3: I see a high background signal or a result that suggests my compound is increasing cell viability.

  • Possible Cause: Direct Assay Interference.

    • Why it happens: The compound itself is interacting with the assay reagents to produce a signal, independent of the cells. This is a critical artifact to rule out.[9][17]

    • Troubleshooting Steps:

      • Perform a Cell-Free Control: This is a mandatory control experiment. Set up a plate with your complete assay medium but no cells . Add a full dose-response of your compound and your vehicle control.

      • Add Assay Reagents: Add the viability reagent (e.g., MTT, MTS, CellTiter-Glo) to these cell-free wells and measure the signal.

      • Analyze: If you see a dose-dependent increase in signal in the absence of cells, your compound is directly interfering with the assay chemistry.[10][11] This result invalidates the data from that assay, and you must use an orthogonal assay with a different detection principle.[17] The amine functional group in your compound makes it a candidate for interference with tetrazolium-based assays like MTT.[9]

Part 3: Key Experimental Protocols & Workflows

Protocol 1: Determining Compound Solubility and Vehicle Tolerance

Objective: To find the optimal solvent and concentration for your compound and to determine the maximum non-toxic concentration of that solvent for your cell line.

Methodology:

  • Solubility Test: Attempt to dissolve 2-(2,3-Diethoxyphenyl)ethan-1-amine to a high concentration (e.g., 20 mM) in 100% cell culture-grade DMSO. Vortex and sonicate if needed. Visually confirm complete dissolution.

  • Vehicle Tolerance Assay: a. Seed your cells in a 96-well plate at the density planned for your main experiment. Allow them to adhere overnight. b. Prepare serial dilutions of DMSO in complete culture medium to achieve final concentrations ranging from 2% down to 0.01% (e.g., 2, 1, 0.5, 0.25, 0.1, 0.05, 0.01%). Also include a "medium only" control. c. Replace the medium on the cells with the DMSO-containing medium. d. Incubate for the intended duration of your experiment (e.g., 48 hours). e. Perform a standard cell viability assay (e.g., MTS or CellTiter-Glo). f. Plot viability (%) versus DMSO concentration. The highest concentration that shows >95% viability compared to the "medium only" control is your maximum allowable vehicle concentration.

Workflow for a New Compound Viability Screen

This diagram illustrates the logical flow for testing a new compound like 2-(2,3-Diethoxyphenyl)ethan-1-amine, incorporating essential controls.

G cluster_prep Phase 1: Preparation & QC cluster_assay Phase 2: Primary Assay cluster_validation Phase 3: Validation & Interpretation A 1. Prepare High-Conc. Stock in DMSO B 2. Visual Solubility Check (No Precipitate) A->B C 3. Run Vehicle (DMSO) Tolerance Assay B->C D 4. Determine Max Safe Vehicle Concentration (e.g., 0.1%) C->D E 5. Perform Dose-Response Experiment with Cells D->E F 6. Run Parallel Cell-Free Assay Interference Check D->F G 7. Analyze Data Normalize to Vehicle Control E->G F->G H Interference Detected? G->H I Result Invalid. Re-screen with Orthogonal Assay (e.g., ATP or LDH-based) H->I Yes J No Interference. Result is Potentially Valid. H->J No K Confirm with Orthogonal Assay to Validate Mechanism J->K

Caption: Logical workflow for screening a new compound for cytotoxicity.

Troubleshooting Unexpected Cytotoxicity

This decision tree helps diagnose the root cause of unexpectedly high or variable cell death.

G start Problem: Unexpectedly High Cytotoxicity q1 Is precipitate visible in media after dilution? start->q1 sol1 High Likelihood of Precipitate-Induced Toxicity. ACTION: Improve solubilization (e.g., intermediate dilution). q1->sol1 Yes q2 Is the vehicle control (e.g., 0.1% DMSO) also showing toxicity? q1->q2 No sol2 Cell line is sensitive to vehicle. ACTION: Lower final DMSO concentration or find new solvent. q2->sol2 Yes q3 Do results from an orthogonal assay (e.g., LDH) confirm the high cytotoxicity? q2->q3 No sol3 High confidence in result. The compound is genuinely cytotoxic at these concentrations. q3->sol3 Yes sol4 Discrepancy suggests assay-specific artifact (not cell death). ACTION: Investigate interference with the primary assay. q3->sol4 No

Caption: Decision tree for troubleshooting high cytotoxicity results.

References

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry, 90(11), 6547–6555. [Link]

  • DeNovix Inc. (2024, September 13). Selecting the right viability assay. AZoM. [Link]

  • Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]

  • Visikol. (2019, September 25). Are You Choosing the Right Cell Viability Assay? [Link]

  • ResearchGate. (n.d.). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells | Request PDF. Retrieved from [Link]

  • ACS Publications. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • PubChem. (n.d.). 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cells, 10(12), 3380. [Link]

  • ResearchGate. (n.d.). Troubleshooting of the lactate dehydrogenase (LDH) assay. Retrieved from [Link]

  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium? [Link]

  • National Center for Biotechnology Information. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2831–2837. [Link]

  • ACS Publications. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Analytical Chemistry. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • J&K Scientific. (2020, November 25). 2-(2,3-dimethoxyphenyl)ethan-1-amine. [Link]

  • National Center for Biotechnology Information. (2019). A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines. Scientific Data, 6, 257. [Link]

  • ResearchGate. (2015, November 16). CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. [Link]

  • National Center for Biotechnology Information. (2011). A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. PLoS ONE, 6(12), e28461. [Link]

  • MDPI. (2023). Dihydroxyphenyl- and Heteroaromatic-Based Thienopyrimidinones to Tackle HIV-1 LEDGF/p75-Dependent IN Activity. Molecules, 28(18), 6695. [Link]

  • MarinBio. (n.d.). Cell-Based Assays & Bioanalytical Services. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3,4-DIMETHOXYPHENYL)ETHAN-1-AMINE. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-(2,3-Diethoxyphenyl)ethan-1-amine and 2,3-Dimethoxyphenethylamine: A Guide for Researchers

Introduction Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, many of which are potent modulators of the central nervous system.[1] The specific arrangement and nature of sub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, many of which are potent modulators of the central nervous system.[1] The specific arrangement and nature of substituents on the phenyl ring can dramatically alter a molecule's affinity and efficacy at various neurotransmitter receptors, leading to a wide spectrum of psychoactive effects. This guide provides a comparative overview of two closely related, yet understudied, phenethylamine derivatives: 2-(2,3-diethoxyphenyl)ethan-1-amine and 2,3-dimethoxyphenethylamine.

While extensive research has focused on phenethylamines with 2,5- or 3,4-substitution patterns, the 2,3-disubstituted analogues remain largely unexplored. This document aims to synthesize the limited available data, provide detailed synthetic protocols, and extrapolate potential pharmacological activities based on established structure-activity relationships (SAR) within this chemical class. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of substituted phenethylamines.

Chemical Structures and Properties

CompoundStructureMolecular FormulaMolecular WeightCAS Number
2-(2,3-Diethoxyphenyl)ethan-1-amineC₁₂H₁₉NO₂209.29 g/mol Not available
2,3-DimethoxyphenethylamineC₁₀H₁₅NO₂181.23 g/mol 3213-29-4[2]

Pharmacological Activity: A Comparative Overview

Direct comparative experimental data for 2-(2,3-diethoxyphenyl)ethan-1-amine and 2,3-dimethoxyphenethylamine is not currently available in the scientific literature. However, we can infer potential activities based on studies of structurally similar compounds and general SAR principles for phenethylamines.

2,3-Dimethoxyphenethylamine: Limited Data and Inferences

The existing, albeit limited, research on 2,3-dimethoxyphenethylamine (2,3-DMPEA) and its alpha-methylated analogue, 2,3-dimethoxyamphetamine (2,3-DMA), suggests a low potential for significant psychedelic or stimulant activity mediated by the classical serotonin and dopamine receptors.

One study found that 2,3-DMPEA exhibited minimal activity in promoting the release of norepinephrine in vitro, distinguishing it from more potent stimulants like amphetamine.[3] Furthermore, research on 2,3-DMA revealed very low affinity for the serotonin 5-HT2A and 5-HT2C receptors, with Ki values of 4,280 nM and >10,000 nM, respectively.[4] These receptors are the primary targets for classic psychedelic phenethylamines like 2C-B.[5] Given this data, it is reasonable to hypothesize that 2,3-dimethoxyphenethylamine itself possesses a similarly low affinity for these key serotonergic receptors. The effects of 2,3-DMPEA in humans have not been documented.[3]

2-(2,3-Diethoxyphenyl)ethan-1-amine: A Structure-Activity Relationship (SAR) Perspective

In the absence of experimental data for 2-(2,3-diethoxyphenyl)ethan-1-amine, we can turn to established SAR principles to predict its likely pharmacological profile in comparison to its dimethoxy counterpart. The primary structural difference is the replacement of two methoxy (-OCH₃) groups with two ethoxy (-OCH₂CH₃) groups.

Generally, increasing the size and lipophilicity of alkoxy substituents on the phenethylamine ring can have varied but significant effects on receptor affinity and selectivity.[6] For some classes of phenethylamines, such as the 2,5-dimethoxy series, extending the 4-alkoxy group can increase binding affinities at 5-HT2A and 5-HT2C receptors.[7]

However, the 2,3-substitution pattern is less understood. It is plausible that the bulkier ethoxy groups in the 2- and 3-positions could introduce steric hindrance that may either decrease or, less commonly, favorably alter the binding conformation at key receptors compared to the smaller methoxy groups. Without experimental validation, it is difficult to predict with certainty, but based on the low activity of the 2,3-dimethoxy scaffold, it is unlikely that the diethoxy analogue would be a potent agonist at 5-HT2A/2C receptors.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of both compounds and a general protocol for in vitro receptor binding assays that would be necessary to experimentally determine and compare their pharmacological activities.

Synthesis of 2,3-Disubstituted Phenethylamines

The most common and effective route for the synthesis of phenethylamines from the corresponding benzaldehydes is the nitrostyrene reduction pathway.[8][9]

General Synthetic Workflow:

G Start Substituted Benzaldehyde Nitrostyrene Nitrostyrene Formation Start->Nitrostyrene Nitromethane, Ammonium Acetate Reduction Nitrostyrene Reduction Nitrostyrene->Reduction LiAlH₄ or other reducing agent Amine Phenethylamine Product Reduction->Amine Purification Purification & Salt Formation Amine->Purification Acid/Base Extraction, Crystallization

Caption: General synthetic pathway for phenethylamines.

Step 1: Synthesis of 2,3-Dialkoxybenzaldehydes

  • 2,3-Dimethoxybenzaldehyde: Can be synthesized from 2,3-dihydroxybenzaldehyde by methylation.[10]

  • 2,3-Diethoxybenzaldehyde: This precursor is commercially available or can be synthesized from 2,3-dihydroxybenzaldehyde via Williamson ether synthesis using an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base.[11]

Step 2: Nitrostyrene Formation

  • In a round-bottom flask, dissolve the 2,3-dialkoxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or nitromethane.

  • Add ammonium acetate (1.1 equivalents) and nitromethane (3-5 equivalents).

  • Heat the mixture to reflux (approximately 100°C) for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into an ice-water mixture to precipitate the nitrostyrene product.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield the purified 1-(2,3-dialkoxyphenyl)-2-nitroethene.

Step 3: Reduction to the Phenethylamine

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere (e.g., argon or nitrogen) and away from moisture.

  • In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Dissolve the purified nitrostyrene (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washes and remove the solvent under reduced pressure to yield the crude phenethylamine freebase.

Step 4: Purification and Salt Formation

  • Dissolve the crude freebase in a non-polar solvent like toluene or dichloromethane.

  • Perform an acid-base extraction by washing the organic layer with a dilute acid (e.g., 1M HCl), which will protonate the amine and pull it into the aqueous layer.

  • Wash the acidic aqueous layer with a non-polar solvent to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., 25% NaOH) to deprotonate the amine, causing it to separate as an oil or solid.

  • Extract the freebase into a non-polar solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the purified phenethylamine.

  • For long-term storage and easier handling, the amine can be converted to its hydrochloride salt by dissolving the freebase in a suitable solvent (e.g., isopropanol or ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent. The resulting salt will precipitate and can be collected by filtration.

In Vitro Receptor Binding Assay Protocol

To experimentally determine the binding affinities of these compounds, a competitive radioligand binding assay is a standard and effective method.[12]

Workflow for Radioligand Binding Assay:

G Membranes Prepare Receptor-Expressing Cell Membranes Incubation Incubate Membranes with Radioligand & Test Compound Membranes->Incubation Filtration Separate Bound from Free Radioligand Incubation->Filtration Rapid Vacuum Filtration Counting Quantify Radioactivity Filtration->Counting Scintillation Counting Analysis Calculate Ki Values Counting->Analysis Cheng-Prusoff Equation

Caption: Workflow of a typical radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT2A, 5-HT2C, D₂, etc.).

  • A suitable radioligand with high affinity for the target receptor (e.g., [³H]ketanserin for 5-HT2A).[12]

  • Test compounds (2-(2,3-diethoxyphenyl)ethan-1-amine and 2,3-dimethoxyphenethylamine) dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl with appropriate salts).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • A cell harvester and a liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically a serial dilution), and a fixed concentration of the radioligand.

  • Initiate Binding: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The data will generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]

Conclusion

The comparative analysis of 2-(2,3-diethoxyphenyl)ethan-1-amine and 2,3-dimethoxyphenethylamine highlights a significant gap in the pharmacological understanding of 2,3-disubstituted phenethylamines. While limited data on 2,3-DMPEA and its amphetamine analogue suggest low affinity for key serotonergic receptors, the activity of the diethoxy counterpart remains entirely speculative. Based on SAR principles, it is unlikely to be a potent psychedelic, though unexpected binding profiles can never be fully ruled out without empirical data.

The provided synthetic and analytical protocols offer a clear path forward for researchers wishing to investigate these and other novel phenethylamine derivatives. Elucidating the pharmacological profiles of such understudied compounds is crucial for building a more complete understanding of the structure-activity landscape of psychoactive substances and may yet reveal compounds with novel therapeutic potential.

References

  • Dean, B. V., Stellpflug, S. J., Burnett, A. M., & Engebretsen, K. M. (2013). 2C or not 2C: phenethylamine designer drug review. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 9(2), 172–178.
  • Clark, L. C., Benington, F., & Morin, R. D. (1965). The effects of ring-methoxyl groups on biological deamination of phenethylamines. Journal of medicinal chemistry, 8(3), 353–355.
  • Wikipedia. (2023). 2,3-Dimethoxyamphetamine. Retrieved from [Link]

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. Frontiers in Pharmacology, 9, 1133.
  • Luethi, D., Ka-Wing, M., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2019). Receptor interaction profiles of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and related amphetamines. Frontiers in pharmacology, 9, 1424.
  • The Ultimate Guide to 2C-B. (2025). Retrieved from [Link]

  • Synthesis of 2,3-methylenedioxybenzaldehyde. (n.d.). Retrieved from [Link]

  • Tomas, M., Fita, I., & Gotor-Fernández, V. (2021). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of organic chemistry, 86(17), 11629–11638.
  • Scribd. (n.d.). 2C-B Synthesis Guide. Retrieved from [Link]

  • Luethi, D., Trachsel, D., Hoener, M. C., & Liechti, M. E. (2018). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in pharmacology, 9, 767.
  • Caldevilla, A. S., Gatch, M. B., Forster, M. J., & Valderrama, A. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). International journal of molecular sciences, 25(4), 2139.
  • Wikipedia. (2024). 2C-B. Retrieved from [Link]

  • Hosokami, T., Kuretani, M., Higashi, K., Asano, M., Ohya, K., Takasugi, N., ... & Miki, T. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & pharmaceutical bulletin, 40(10), 2712–2719.
  • Schepmann, D., Schmidt, A., Kelkel, B., & Wünsch, B. (2025). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 18(9), 1300.
  • Kanamori, T., Iwata, Y., Inoue, H., & Kishi, T. (2003). In Vivo Metabolism of 4-Bromo-2,5- dimethoxyphenethylamine (2C-B)in the Rail: Identification of Urinary Metabolites. Journal of analytical toxicology, 27(7), 487–492.
  • Gatch, M. B., Forster, M. J., & Valderrama, A. (2021). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International journal of molecular sciences, 22(21), 11894.
  • PubChem. (n.d.). 2-(2,3-Dimethoxyphenyl)ethan-1-amine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • Al-Subeh, Z., & Al-Hayali, R. (2024). Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS chemical neuroscience, 15(6), 1085–1100.
  • Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-[2-(phenylamino)ethyl]hexanediamide. (n.d.). Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-(2,3-dimethoxyphenyl)ethan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds.
  • Google Patents. (n.d.). US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • Kim, J. H., Kim, J. H., Lee, S. Y., & Kim, H. C. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & therapeutics, 31(2), 176–182.
  • Schultze, N., Held, J., & Krepstakies, M. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules (Basel, Switzerland), 26(21), 6606.
  • Tardi, V., De Ieso, D., Di Pietro, E., Torregrossa, R., & Williams, C. (2023). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. International journal of molecular sciences, 24(17), 13350.

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Comparative

Comparative Biological Effects of Diethoxy vs. Dimethoxy Phenethylamines: A Structural and Pharmacological Guide

Executive Summary & Mechanistic Grounding The structural optimization of phenethylamine-based serotonergic ligands has historically centered around the 2,5-dimethoxy substitution pattern. Compounds utilizing this scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The structural optimization of phenethylamine-based serotonergic ligands has historically centered around the 2,5-dimethoxy substitution pattern. Compounds utilizing this scaffold—such as the 2C series (e.g., 2C-B, 2C-E) and the DOx series—exhibit potent agonist activity at the 5-HT₂ₐ receptor, resulting in profound psychotomimetic and hallucinogenic effects.

However, altering the steric bulk of these ether groups fundamentally changes the molecule's pharmacodynamics. When the methoxy (-OCH₃) groups at the 2- and 5-positions are extended to ethoxy (-OCH₂CH₃) groups, creating diethoxy phenethylamines (often referred to in historical literature as "Tweetios" or diethoxy homologues), the biological activity plummets.

The Causality of Reduced Efficacy: Steric Clash in the 5-HT₂ₐ Pocket

The causality behind this dramatic drop in efficacy lies in the highly constrained topography of the 5-HT₂ₐ receptor's orthosteric binding pocket. The methoxy groups of classical 2C compounds fit precisely into hydrophobic sub-pockets, allowing the primary amine to form a critical salt bridge with Asp155, while the aromatic ring engages in π-π stacking with Phe340.

When the ether chains are lengthened to ethoxy groups, the additional methyl radicals introduce severe steric hindrance against transmembrane helices (TM) 3 and 5. This steric clash prevents the ligand from adopting the active conformation required to stabilize the receptor's Gq-protein coupled state. Consequently, structure-activity relationship (SAR) studies demonstrate that replacing the 2,5-dimethoxy motif with a 2,5-diethoxy motif leads to a 30- to 500-fold decrease in 5-HT₂ₐ binding affinity 1. Human bioassays corroborate this, showing that diethoxy homologues are virtually inactive as psychotomimetic drugs 2.

Quantitative Data Comparison

The following table summarizes the comparative pharmacological and subjective metrics between standard dimethoxy phenethylamines and their diethoxy counterparts 3.

Compound ClassRepresentative Compound2-Position5-Position5-HT₂ₐ Affinity (Kᵢ)Functional Efficacy (Eₘₐₓ)Human Active DoseSubjective Duration
Dimethoxy 2C-B-OCH₃-OCH₃High (~1-10 nM)Full / Strong Partial15–25 mg4–8 hours
Diethoxy 2CB-2,5-DiEtO-OCH₂CH₃-OCH₂CH₃Low (>1000 nM)NegligibleInactive at >50 mgN/A
Dimethoxy (Amp) TMA-2-OCH₃-OCH₃Moderate (~50 nM)Partial Agonist20–40 mg8–12 hours
Diethoxy (Amp) EME-OCH₂CH₃-OCH₂CH₃Very LowNegligibleInactiveN/A

Mechanistic Pathway Visualization

G cluster_Dimethoxy Dimethoxy Phenethylamines (e.g., 2C-B) cluster_Diethoxy Diethoxy Phenethylamines (e.g., EME, 2CD-2,5-DiEtO) D_Ligand 2,5-Dimethoxy Motif D_Receptor Optimal 5-HT2A Fit (Hydrogen Bonding) D_Ligand->D_Receptor D_Gq Gq-Protein Coupling D_Receptor->D_Gq D_Effect Potent Psychedelic Activity D_Gq->D_Effect E_Ligand 2,5-Diethoxy Motif E_Receptor Steric Clash in Pocket (Loss of Affinity) E_Ligand->E_Receptor E_Gq Weak/No Gq Coupling E_Receptor->E_Gq E_Effect Attenuated/Inactive Profile E_Gq->E_Effect

Comparative 5-HT2A signaling pathways of dimethoxy versus diethoxy phenethylamines.

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the performance of diethoxy vs. dimethoxy analogs, researchers must employ a rigorous, multi-tiered screening cascade. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay measures the ability of the test compounds to displace [³H]-Ketanserin from the 5-HT₂ₐ receptor.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT₂ₐ receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [³H]-Ketanserin, and varying concentrations of the test ligand (10⁻¹⁰ to 10⁻⁴ M). Incubate at 37°C for 60 minutes.

  • Self-Validation Control (Critical): Include control wells containing 10 µM Mianserin to define Non-Specific Binding (NSB). System check: If Total Binding minus NSB yields a specific binding window of <80%, the membrane integrity is compromised, and the assay plate must be rejected.

  • Filtration & Reading: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.

Protocol B: IP1 Accumulation Assay (Functional Efficacy)

Because 5-HT₂ₐ is a Gq-coupled receptor, activation leads to the cleavage of PIP₂ into IP₃ and DAG. IP₃ is rapidly degraded to IP1, which can be stably measured using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Plating: Seed 5-HT₂ₐ-expressing HEK293 cells into a 384-well white plate at 10,000 cells/well. Incubate overnight.

  • Ligand Stimulation: Treat cells with test compounds (dimethoxy vs. diethoxy analogs) diluted in stimulation buffer containing 50 mM LiCl (to prevent IP1 degradation). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF detection reagents (Anti-IP1 Cryptate and d2-conjugated IP1) directly to the wells. Incubate for 1 hour at room temperature.

  • Self-Validation Control (Critical): Generate a parallel IP1 standard curve and include 10 µM DOI as a positive control. System check: The assay is only valid if the IP1 standard curve yields an R² ≥ 0.99 and the Z'-factor of the DOI positive control is ≥ 0.5. Failure to meet these metrics indicates assay drift or cell line desensitization.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the EC₅₀ and Eₘₐₓ.

Protocol C: Murine Head-Twitch Response (In Vivo Proxy)

The Head-Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT₂ₐ receptor activation in rodents.

  • Habituation: Acclimate male C57BL/6J mice to the testing environment for 30 minutes prior to injection.

  • Administration: Administer the test compound (e.g., 2C-B or 2CD-2,5-DiEtO) via intraperitoneal (IP) injection at varying doses (0.1 to 10 mg/kg).

  • Tracking: Record the mice for 30 minutes using a magnetometer-based detection system or high-speed AI video tracking to quantify the frequency of head twitches.

  • Self-Validation Control (Critical): Pre-treat a control cohort with 0.1 mg/kg M100907 (a highly selective 5-HT₂ₐ antagonist) 15 minutes prior to agonist injection. System check: If the HTR induced by the dimethoxy positive control is not abolished by >95% in the antagonist cohort, the readout is confounded by off-target artifacts (e.g., 5-HT₂C or adrenergic activity), and the trial data is voided.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists ACS Publications / Journal of Medicinal Chemistry URL
  • MDMA (3,4-Methylenedioxymethamphetamine)
  • TWEETIO (Phenethylamine Homologues)

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2,3-Disubstituted Phenethylamines

This guide provides a detailed comparison of 2,3-disubstituted phenethylamines, focusing on how specific structural modifications to the phenethylamine scaffold influence their interaction with key neurological targets,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparison of 2,3-disubstituted phenethylamines, focusing on how specific structural modifications to the phenethylamine scaffold influence their interaction with key neurological targets, primarily serotonin receptors. Designed for researchers in pharmacology and drug development, this document synthesizes experimental data to elucidate the critical structure-activity relationships (SAR) that govern receptor affinity and functional activity.

Introduction: The Significance of Aromatic Substitution

The phenethylamine scaffold is a foundational structure for a vast array of psychoactive compounds, including stimulants, entactogens, and psychedelics.[1] The pharmacological profile of these molecules is exquisitely sensitive to the nature and position of substituents on the phenyl ring. While the 2,5- and 3,4-substitution patterns have been extensively studied, the 2,3-disubstitution pattern represents a less explored but equally important area of chemical space.[2][3][4][5] Understanding the SAR of this specific isomeric class is crucial for designing ligands with improved selectivity and tailored functional profiles for targets like the serotonin 5-HT2A receptor, which is implicated in cognition, mood, and perception.[6][7][8]

The 2,3-Disubstituted Phenethylamine Core

The fundamental structure consists of a phenyl ring attached to an ethylamine side chain. Our focus is on modifications at the C2 and C3 positions of this ring. The interplay between substituents at these adjacent positions can introduce unique steric and electronic effects that are not observed in other substitution patterns, thereby modulating how the molecule binds to and activates its target receptors.

Caption: Core phenethylamine structure with key substitution positions highlighted.

Comparative Pharmacological Profiles

The primary determinant of activity for many psychedelic phenethylamines is their interaction with the serotonin 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C).[9] The affinity (Ki) and functional potency (EC50) at these receptors are highly dependent on the substitution pattern.

The Case of Dimethoxy Positional Isomers

A direct comparison of dimethoxyphenethylamine (DMPEA) and dimethoxyamphetamine (DMA) isomers reveals the critical role of substituent placement. While the 2,5-isomers are classic, potent psychedelics, the 2,3-isomers exhibit significantly different pharmacology.

  • 2,3-Dimethoxyphenethylamine (2,3-DMPEA): This compound shows little to no activity as a norepinephrine releasing agent, a common mechanism for stimulant phenethylamines.[10] Its effects in humans have not been formally reported, suggesting a low potency at typical psychedelic or stimulant targets.[10]

  • 2,3-Dimethoxyamphetamine (2,3-DMA): The α-methylated analogue, 2,3-DMA, displays very weak affinity for the 5-HT2A (Ki = 4,280 nM) and 5-HT2C (Ki > 10,000 nM) receptors.[11] This is a stark contrast to its 2,5-DMA counterpart, which is a known psychedelic precursor.[4][5] While behaviorally active in mice, 2,3-DMA does not substitute for the classic psychedelic DOM in drug discrimination tests, indicating a different mechanism of action.[11]

This comparative data underscores a key SAR principle: the 2,5-dimethoxy arrangement appears optimal for potent 5-HT2A agonism, while the adjacent 2,3-dimethoxy pattern significantly diminishes this activity.[12][13]

Quantitative Data: A Comparative Overview

The following table summarizes the binding affinities of select phenethylamine isomers. The data clearly illustrates the drop in affinity for the 5-HT2A receptor when moving from the 2,5- to the 2,3-substitution pattern.

CompoundSubstitution PatternTargetBinding Affinity (Ki, nM)Reference
2,3-DMA 2,3-dimethoxy5-HT2A4,280[11]
2,3-DMA 2,3-dimethoxy5-HT2C>10,000[11]
2,5-DMA 2,5-dimethoxy5-HT2A533 (as DOM)[14]
DOI 2,5-dimethoxy-4-iodo5-HT2A59 (as DOB)[14]

Causality Behind Experimental Choices: The selection of these compounds for comparison is based on the "isomer analysis" principle. By keeping the substituents (two methoxy groups) constant and only altering their position on the phenyl ring, we can directly attribute changes in pharmacological activity to the spatial arrangement of these groups. This approach isolates the variable of substituent position, providing clear and interpretable SAR data.

Synthesis and Experimental Protocols

The generation of reliable SAR data is predicated on the efficient synthesis of high-purity compounds and the application of standardized, validated pharmacological assays.

General Synthetic Workflow

A common route to producing substituted phenethylamines involves the reduction of a corresponding β-nitrostyrene precursor. This method is versatile and can be adapted for various substitution patterns.

Synthesis_Workflow start Substituted Benzaldehyde nitro Henry Reaction (with Nitromethane) start->nitro Base styrene β-Nitrostyrene Intermediate nitro->styrene Dehydration reduction Reduction (e.g., NaBH₄/CuCl₂ or LiAlH₄) styrene->reduction Reducing Agent product Final 2,3-Disubstituted Phenethylamine reduction->product

Caption: A generalized synthetic route from a benzaldehyde to a phenethylamine.

Trustworthiness Through Self-Validation: The synthetic protocol described is self-validating. The identity and purity of the β-nitrostyrene intermediate and the final phenethylamine product must be confirmed at each stage using standard analytical techniques (e.g., NMR, Mass Spectrometry, HPLC). This ensures that the compound tested in subsequent assays is indeed the correct molecule at a known purity, making the resulting biological data reliable. A one-pot method using sodium borohydride and copper(II) chloride has been shown to be an effective and scalable alternative to traditional methods.[15]

Protocol 1: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It relies on the principle of competition between an unlabeled test compound and a radiolabeled ligand for the same binding site.[16]

Objective: To determine the inhibitory constant (Ki) of a 2,3-disubstituted phenethylamine at the human 5-HT2A receptor.

Step-by-Step Methodology:

  • Receptor Preparation: Use membrane preparations from HEK-293 cells stably expressing the human 5-HT2A receptor.[6][17]

  • Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, at pH 7.4.[18]

  • Competition Setup: In a 96-well plate, combine the receptor membranes, a constant concentration of a suitable radioligand (e.g., [³H]-ketanserin), and serial dilutions of the unlabeled test compound.[14][18]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.[18]

  • Separation: Rapidly separate the bound and free radioligand by filtration through glass fiber filters (e.g., GF/C) that have been presoaked in polyethyleneimine to reduce non-specific binding.[14][18]

  • Quantification: Wash the filters with ice-cold buffer, and quantify the radioactivity retained on the filters using a liquid scintillation counter.[6][14]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[13]

Protocol 2: Calcium Flux Functional Assay

This in vitro assay measures the functional potency (EC50) and efficacy (Emax) of an agonist by quantifying the increase in intracellular calcium that occurs upon Gq/11-coupled receptor activation, such as the 5-HT2A receptor.[13]

Objective: To determine the functional potency (EC50) of a 2,3-disubstituted phenethylamine at the human 5-HT2A receptor.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK-293 or CHO-K1 cells stably expressing the human 5-HT2A receptor in a black, clear-bottom 96-well plate.[13]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[13]

  • Compound Addition: Prepare serial dilutions of the test compound (agonist).

  • Measurement: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure baseline fluorescence. The instrument then adds the test compound to the wells and records the immediate change in fluorescence intensity over time.[13]

  • Data Analysis: The peak fluorescence response corresponds to the maximum calcium release. Plot the response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

SAR Conclusions and Future Directions

The available data, though limited, strongly suggests that the 2,3-disubstitution pattern on the phenethylamine core is detrimental to high-affinity binding and potent agonism at the 5-HT2A receptor, a key target for psychedelic activity.[11] This stands in stark contrast to the well-established activity of 2,5-disubstituted analogs.[13][19]

Logical Relationship of SAR Findings:

SAR_Logic sub Substitution Pattern p23 2,3-Dimethoxy sub->p23 p25 2,5-Dimethoxy sub->p25 conf Molecular Conformation & Electronic Distribution p23->conf p23->conf p25->conf p25->conf bind Receptor Binding Pocket (5-HT2A) Interaction conf->bind conf->bind conf->bind aff Binding Affinity bind->aff bind->aff bind->aff low_aff Low Affinity (High Ki) aff->low_aff aff->low_aff high_aff High Affinity (Low Ki) aff->high_aff aff->high_aff func Functional Activity low_aff->func high_aff->func low_func Low Potency (High EC50) func->low_func high_func High Potency (Low EC50) func->high_func

Caption: Logical flow from chemical structure to biological activity for phenethylamine isomers.

Future Research:

  • Diverse Substituents: Synthesize and test 2,3-disubstituted analogs with different electronic properties (e.g., electron-withdrawing groups like halogens or nitro groups) to further probe the binding pocket.

  • Alternative Targets: Given the low affinity for 5-HT2A, these compounds should be screened against a broader panel of receptors and transporters (e.g., dopamine, norepinephrine, other serotonin subtypes) to identify their primary molecular targets.[20]

  • Conformational Analysis: Utilize computational modeling and conformational analysis to understand why the 2,3-pattern prevents the optimal orientation required for high-affinity binding at the 5-HT2A receptor, a strategy that has been effective for other constrained phenethylamines.[21][22]

By systematically exploring this area of chemical space, we can refine our understanding of ligand-receptor interactions and advance the rational design of novel therapeutics.

References

  • Kolaczynska, K. E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Sáez-Briones, P., et al. (2008). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. British Journal of Pharmacology. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyamphetamine. Retrieved from [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Retrieved from [Link]

  • Lee, S., & Kim, J. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Acosta-Hernandez, A., et al. (2004). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Lee, S., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Retrieved from [Link]

  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. Retrieved from [Link]

  • Eltrop, R., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry. Retrieved from [Link]

  • NIMH Psychoactive Drug Screening Program. (n.d.). Assay Protocols. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,3-Dimethoxyphenethylamine. Retrieved from [Link]

  • Lee, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Retrieved from [Link]

  • Isberg, V., et al. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PLoS One. Retrieved from [Link]

  • Bulla, I., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

  • Lee, S., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Retrieved from [Link]

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Retrieved from [Link]

  • Laumer, J. M., et al. (2002). Enantioselective synthesis of 2-substituted 2-phenylethylamines by lithiation-substitution sequences: synthetic development and mechanistic pathway. The Journal of Organic Chemistry. Retrieved from [Link]

  • New World Encyclopedia. (n.d.). Dimethoxyamphetamine. Retrieved from [Link]

  • D'Ambrosio, L., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Retrieved from [Link]

  • WikiDoc. (2012). Dimethoxyamphetamine. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SUBSTITUTED PHENYLETHYLAMINE AND ETHYLAMINE DERIVATIVES AS COGNITION ENHANCERS. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

  • Google Patents. (n.d.). KR940007746B1 - Process for producing substituted phenethylamine derivatives.
  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology. Retrieved from [Link]

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Comparative

comparative analysis of 2-(2,3-Diethoxyphenyl)ethan-1-amine and mescaline analogs

This guide provides a comprehensive comparative analysis of the classic psychedelic phenethylamine, mescaline, and its structural analogs. Designed for researchers, scientists, and drug development professionals, this do...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparative analysis of the classic psychedelic phenethylamine, mescaline, and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, pharmacological profiles, and synthetic methodologies of these compounds. While direct experimental data on 2-(2,3-Diethoxyphenyl)ethan-1-amine is not available in the current body of scientific literature, this guide will establish a framework for understanding its potential properties based on the well-documented characteristics of related mescaline analogs.

Introduction: The Enduring Legacy of Mescaline and the Quest for Novel Analogs

Mescaline, or 3,4,5-trimethoxyphenethylamine, is a naturally occurring psychedelic compound found in the peyote cactus (Lophophora williamsii) and other cacti species.[1][2] Its use in traditional spiritual practices dates back thousands of years.[1] The elucidation of its structure and its synthesis in 1919 by Ernst Späth opened the door to the systematic exploration of its derivatives.[3][4] This research has been driven by the desire to understand the molecular mechanisms of psychedelic action and to develop novel compounds with potentially therapeutic applications.[1][5]

Psychedelic phenethylamines primarily exert their effects through agonism at serotonin 5-HT2A receptors.[3][6][7] However, the nuances of their interactions with this and other receptors, such as 5-HT2C and 5-HT1A, contribute to their diverse pharmacological profiles.[6][8] This guide will explore these differences through a comparative lens, focusing on key structural modifications and their impact on potency and efficacy.

Structure-Activity Relationships (SAR): Decoding the Molecular Architecture of Psychedelic Action

The phenethylamine backbone serves as the foundational scaffold for this class of compounds.[5] Modifications to the methoxy groups on the phenyl ring and substitutions on the ethylamine side chain have profound effects on pharmacological activity.

The Phenyl Ring: A Tale of Three Methoxy Groups

Mescaline's three methoxy groups at the 3, 4, and 5 positions are crucial for its activity. The "2C" series of compounds, first synthesized by Alexander Shulgin, features a shift of these methoxy groups to the 2 and 5 positions, often with a lipophilic substituent at the 4 position.[9] This rearrangement generally leads to more potent compounds.[9]

For instance, replacing the 4-methoxy group of mescaline with longer alkoxy chains, such as ethoxy (escaline) or propoxy (proscaline), increases potency.[3][10][11] This is likely due to enhanced binding affinity at the 5-HT2A receptor, potentially through favorable interactions with a hydrophobic region of the binding pocket.[12]

The Ethylamine Side Chain: The Impact of Alpha-Methylation

The addition of a methyl group at the alpha position of the ethylamine side chain (creating an amphetamine analog) can also significantly increase potency.[10][11] For example, TMA (3,4,5-trimethoxyamphetamine) is more potent than mescaline.[3][10] This modification is thought to increase resistance to metabolism by monoamine oxidase (MAO).[9]

Comparative Pharmacology: A Quantitative Look at Receptor Interactions

The primary molecular target for psychedelic phenethylamines is the serotonin 5-HT2A receptor.[6][7] However, their affinities for other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors, contribute to their unique subjective effects.[6][8]

Compound5-HT2A Ki (nM)Potency Relative to Mescaline (Human)Duration (hours)Typical Oral Dose (mg)
Mescaline~5500[12]1x10-12200-400
Escaline~2100[12]~2x8-1240-60
Proscaline-More potent than Escaline10-1530-50
2C-D-Less potent than Mescaline4-620-60[13]
2C-B~802-5x4-812-24

Note: Ki values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

As the table illustrates, even subtle structural changes can lead to significant differences in potency and duration of action. The 2C compounds, with their altered methoxy group positioning and 4-position substituent, generally exhibit higher affinity for the 5-HT2A receptor and are active at lower doses compared to mescaline.

Hypothetical Profile of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Based on the established SAR principles, we can extrapolate a hypothetical pharmacological profile for 2-(2,3-diethoxyphenyl)ethan-1-amine.

  • Substitution Pattern: The 2,3-diethoxy substitution is a departure from the classic 3,4,5-trimethoxy (mescaline) or 2,5-dimethoxy (2C-x) patterns. This novel arrangement would likely result in a unique interaction with the 5-HT2A receptor.

  • Alkoxy Groups: The presence of two ethoxy groups, which are bulkier and more lipophilic than methoxy groups, could potentially enhance binding affinity compared to a dimethoxy analog, similar to the trend seen with escaline and proscaline.

  • Potency: The potency is difficult to predict without experimental data. While the ethoxy groups might increase affinity, the 2,3-substitution pattern's effect on receptor activation is unknown. It is plausible that it would be an active psychedelic, but its potency relative to mescaline or 2C-D is uncertain.

This theoretical profile underscores the necessity for empirical investigation to determine the actual pharmacological properties of this novel compound.

Synthetic Methodologies: Pathways to Phenethylamines

The synthesis of mescaline and its analogs typically begins with a suitably substituted benzaldehyde. A common synthetic route is the Henry reaction, followed by reduction.

General Synthesis of Phenethylamines

G start Substituted Benzaldehyde nitrostyrene Substituted β-Nitrostyrene start->nitrostyrene Henry Reaction nitromethane Nitromethane (Base catalyst) nitromethane->nitrostyrene product Substituted Phenethylamine nitrostyrene->product Reduction lah Lithium Aluminum Hydride (LiAlH4) or other reducing agent lah->product

Figure 1: A generalized synthetic workflow for producing substituted phenethylamines from benzaldehydes.

This versatile pathway allows for the creation of a wide array of analogs by simply starting with the appropriately substituted benzaldehyde. For instance, the synthesis of 2C-D would begin with 2,5-dimethoxy-4-methylbenzaldehyde.[14]

Experimental Protocol: Synthesis of a Mescaline Analog via the Henry Reaction and Reduction

Objective: To synthesize a substituted phenethylamine from a substituted benzaldehyde.

Materials:

  • Substituted benzaldehyde

  • Nitromethane

  • Ammonium acetate (or other suitable base)

  • Glacial acetic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment

Procedure:

Step 1: Henry Reaction (Nitrostyrene Formation)

  • Dissolve the substituted benzaldehyde (1 equivalent) in glacial acetic acid.

  • Add nitromethane (1.5-2 equivalents) and ammonium acetate (1 equivalent).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated solid (the β-nitrostyrene derivative) by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to purify.

Step 2: Reduction of the Nitrostyrene

  • Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. This step must be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

  • Prepare a suspension of LiAlH4 (3-4 equivalents) in anhydrous diethyl ether or THF in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Cool the suspension in an ice bath.

  • Dissolve the purified β-nitrostyrene from Step 1 in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, then gently reflux for 2-4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with diethyl ether or THF.

  • Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude phenethylamine product.

  • The product can be further purified by distillation or by conversion to its hydrochloride salt and recrystallization.

In Vitro Pharmacological Assays: Quantifying Receptor Interactions

To experimentally determine the pharmacological profile of a novel compound like 2-(2,3-diethoxyphenyl)ethan-1-amine, a series of in vitro assays are essential.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

G receptor Receptor Preparation (e.g., cell membranes expressing 5-HT2A) incubation Incubation receptor->incubation radioligand Radiolabeled Ligand (e.g., [3H]ketanserin) radioligand->incubation test_compound Test Compound (varying concentrations) test_compound->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Radioactivity separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Figure 2: Workflow for a competitive radioligand binding assay to determine receptor affinity.

Functional Assays (e.g., Calcium Flux Assay)

Functional assays measure the ability of a compound to activate a receptor and elicit a downstream cellular response. For Gq-coupled receptors like 5-HT2A, measuring changes in intracellular calcium is a common method.

Experimental Protocol: Calcium Flux Assay

  • Plate cells stably expressing the 5-HT2A receptor in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Add varying concentrations of the test compound to the wells.

  • Measure the change in fluorescence over time using a plate reader.

  • Analyze the data to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.

Conclusion: The Path Forward in Psychedelic Research

The study of mescaline and its analogs has been instrumental in our understanding of the pharmacology of psychedelics. While the classic 3,4,5- and 2,5-substituted phenethylamines have been extensively studied, there remains a vast chemical space to explore. Novel compounds, such as the hypothetical 2-(2,3-diethoxyphenyl)ethan-1-amine, represent intriguing targets for future research. By applying the established principles of SAR and employing a systematic approach to synthesis and pharmacological characterization, the scientific community can continue to unravel the complexities of psychedelic action and potentially unlock new therapeutic avenues.

References

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Introduction to Psychedelic Phenethylamines. Spirit Pharmacist. [Link]

  • Synthesis of a Tricyclic Mescaline Analogue by Catalytic C−H Bond Activation. Organic Letters. [Link]

  • The behavioral pharmacology of hallucinogens. Journal of Psychopharmacology. [Link]

  • Synthesis of potential mescaline antagonists. Journal of Medicinal Chemistry. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Quantitative structure-activity studies on hallucinogenic mescaline analogs using modified first order valence connectivity. Arzneimittel-Forschung. [Link]

  • Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Pharmacology Biochemistry and Behavior. [Link]

  • 2C-D. chemeurope.com. [Link]

  • Phenethylamines: Dopamine Release and Duration of Action. Spirit Pharmacist. [Link]

  • 2C-D. Wikipedia. [Link]

  • Synthesis of Phenethylamines Related to Mescaline as Possible Psychotomimetic Agents. Journal of Organic Chemistry. [Link]

  • Mescaline. Wikipedia. [Link]

  • Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience. [Link]

  • Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. ResearchGate. [Link]

  • Comparison of the behavioral effects of mescaline analogs using the head twitch response in mice. Neuropharmacology. [Link]

  • A Century of Mescaline. Chacruna. [Link]

  • 2C-D. PsychonautWiki. [Link]

  • Psychedelic drug. Wikipedia. [Link]

  • Introduction to the chemistry and pharmacology of psychedelic drugs. RSC Medicinal Chemistry. [Link]

  • Relationship of the structure of mescaline and seven analogs to toxicity and behavior in five species of laboratory animals. Toxicology and Applied Pharmacology. [Link]

  • PiHKAL: #23 2C-D. Erowid. [Link]

  • 2C (psychedelics). Wikipedia. [Link]

Sources

Validation

cross-validation of analytical methods for 2-(2,3-Diethoxyphenyl)ethan-1-amine

Cross-Validation of Analytical Methods for 2-(2,3-Diethoxyphenyl)ethan-1-amine: A Comprehensive Guide for LC-MS/MS vs. GC-MS Executive Summary & Analytical Rationale 2-(2,3-Diethoxyphenyl)ethan-1-amine is a synthetic phe...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 2-(2,3-Diethoxyphenyl)ethan-1-amine: A Comprehensive Guide for LC-MS/MS vs. GC-MS

Executive Summary & Analytical Rationale

2-(2,3-Diethoxyphenyl)ethan-1-amine is a synthetic phenethylamine derivative. As the landscape of pharmacological analogues expands, the need for robust, cross-validated analytical methods becomes critical. Because preliminary immunoassays cannot differentiate between complex phenethylamine structural isomers, confirmatory chromatographic methods are mandatory for accurate quantification in biological matrices[1].

This guide provides an objective, data-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As a Senior Application Scientist, I approach method development not just as a series of steps, but as a self-validating system. Cross-validation between these two orthogonal platforms ensures that the high-throughput sensitivity of LC-MS/MS is not compromised by hidden matrix bias, using the derivatized GC-MS method as a structural and quantitative baseline.

Mechanistic Grounding: Why Cross-Validate?

Selecting a single analytical platform for phenethylamines often introduces blind spots. Cross-validation mitigates these inherent instrumental biases:

  • GC-MS (The Structural Baseline): GC-MS relies on electron ionization (EI), which provides highly reproducible fragmentation patterns essential for distinguishing positional isomers (e.g., 2,3-diethoxy vs. 2,5-diethoxy)[2]. However, the primary amine of 2-(2,3-Diethoxyphenyl)ethan-1-amine is highly polar and prone to thermal degradation and peak tailing. Thus, a chemical derivatization step is mechanistically required to replace the active hydrogen, increase volatility, and prevent column adsorption[3].

  • LC-MS/MS (The Sensitivity Engine): Utilizing Electrospray Ionization (ESI), LC-MS/MS allows for the direct analysis of the underivatized free base or salt[4]. It offers superior sensitivity and throughput via Multiple Reaction Monitoring (MRM). However, ESI is highly susceptible to matrix effects—where co-eluting biological components (like phospholipids) suppress or enhance the ionization of the target analyte[5].

By splitting a rigorously extracted sample and analyzing it across both platforms, we create a closed-loop validation system where recovery and matrix effects are mathematically isolated.

Workflow Sample Biological Sample (Spiked Matrix) SPE Mixed-Mode Cation Exchange (SPE) Extraction Sample->SPE Add Internal Standard Split Aliquot Split SPE->Split Deriv TFA Derivatization (Volatility Enhancement) Split->Deriv Pathway A Recon Reconstitution in Mobile Phase Split->Recon Pathway B GCMS GC-EI-MS Analysis (Isomer Resolution) Deriv->GCMS Data Cross-Validation Statistical Comparison GCMS->Data Recovery & EI Spectra LCMS LC-ESI-MS/MS Analysis (High Sensitivity MRM) Recon->LCMS LCMS->Data Matrix Effects & MRM

Fig 1. Parallel cross-validation workflow for phenethylamine quantification.

Quantitative Data Presentation

The performance of GC-MS and LC-MS/MS methods for phenethylamine derivatives can be evaluated based on key validation parameters. The following table summarizes representative quantitative data, providing a clear basis for platform selection[4][5].

Performance ParameterGC-MS (TFA Derivatized)LC-MS/MS (ESI+ MRM)
Limit of Detection (LOD) 0.5 - 1.0 ng/mL0.05 - 0.1 ng/mL
Limit of Quantification (LOQ) 1.5 - 3.0 ng/mL0.15 - 0.5 ng/mL
Linear Range 5.0 - 500 ng/mL0.5 - 500 ng/mL
Precision (%RSD) < 8%< 5%
Accuracy (% Recovery) 88 - 105%92 - 108%
Matrix Effect Susceptibility Negligible (EI source)Moderate (Requires IS correction)
Sample Throughput Low (Derivatization required)High (Direct injection)

Self-Validating Experimental Protocols

Phase 1: Universal Sample Preparation (Mixed-Mode SPE)

Causality: Liquid-liquid extraction often co-extracts neutral lipids that cause severe ion suppression in ESI+[6]. Polymeric mixed-mode cation exchange (MCX) exploits the basicity of the primary amine (pKa ~9.5). At a low pH, the amine is protonated and strongly binds to the sulfonic acid groups on the sorbent, allowing aggressive washing of neutral interferences.

  • Conditioning: Pass 2 mL methanol followed by 2 mL 0.1% formic acid in water through the MCX cartridge.

  • Loading: Dilute 500 µL of the biological sample with 500 µL of 2% formic acid. Load onto the cartridge at 1 mL/min.

  • Washing (Crucial Step): Wash with 2 mL of 5% methanol in water to remove weakly bound neutral interferences without breaking the ionic interaction. Follow with 2 mL of 0.1 M HCl.

  • Elution: Elute the target compound using 2 mL of 5% ammonium hydroxide in methanol (the high pH neutralizes the amine, breaking the ionic bond).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Split the dried residue for Pathway A and Pathway B.

Phase 2A: GC-EI-MS Analysis (Pathway A)

Causality: Trifluoroacetic anhydride (TFA) derivatization replaces the active amine hydrogen with a trifluoroacetyl group. This prevents the dehydrogenation often seen with complex phenethylamines in hot GC inlets and yields sharp, symmetrical peaks[3].

  • Derivatization: Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of TFA anhydride. Incubate at 60°C for 20 minutes.

  • Evaporation: Evaporate excess reagent under nitrogen and reconstitute in 100 µL of ethyl acetate.

  • GC Conditions: Inject 1 µL (splitless mode) onto an HP-5MS column (30m x 0.25mm x 0.25µm).

  • Temperature Program: 70°C (hold 1 min), ramp at 15°C/min to 200°C, then 20°C/min to 260°C.

  • MS Detection: Operate in EI mode (70 eV). Monitor the characteristic molecular ion and primary fragments for structural confirmation.

Phase 2B: LC-ESI-MS/MS Analysis (Pathway B)

Causality: Formic acid in the mobile phase acts as a proton source, ensuring the formation of the [M+H]+ precursor ion (m/z 210.1). Collision-induced dissociation (CID) yields characteristic alpha (loss of NH3) and beta cleavage products, which serve as highly specific MRM transitions[2][6].

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase A (0.1% formic acid in water).

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (50 × 2.1 mm, 2.6 µm). Use a gradient of Mobile Phase A and Mobile Phase B (0.1% formic acid in acetonitrile) from 5% B to 95% B over 5 minutes.

  • MS/MS Detection: Operate in ESI+ mode. Set the quantifier MRM transition to monitor the beta-cleavage product and the qualifier MRM for the alpha-cleavage product.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 210.1 Alpha Alpha-Cleavage Loss of NH3 m/z 193.1 Precursor->Alpha CID (-17 Da) Beta Beta-Cleavage Substituted Benzyl m/z 180.1 Precursor->Beta CID (-30 Da) MRM2 MRM2 Alpha->MRM2 MRM1 MRM1 Beta->MRM1

Fig 2. ESI+ CID fragmentation pathway of 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Conclusion

For the routine quantification of 2-(2,3-Diethoxyphenyl)ethan-1-amine, LC-MS/MS is the superior technique, offering sub-ng/mL sensitivity and simplified sample preparation by avoiding derivatization[5]. However, during initial method validation and structural confirmation of novel analogues, cross-referencing with GC-MS is indispensable. A laboratory that masters both—and understands the mechanistic causality behind their extraction and ionization—ensures absolute trustworthiness in their analytical reporting.

Sources

Comparative

Comparative Efficacy Guide: Evaluating 2-(2,3-Diethoxyphenyl)ethan-1-amine (2,3-DEPE) against Known 5-HT2A/2C Agonists

Executive Summary The serotonin 2A (5-HT2A) receptor is a primary target for novel neuroplastic therapeutics. Historically, research has been dominated by 2,5-dimethoxy-substituted phenethylamines (e.g., 2C-B, DOI), whic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The serotonin 2A (5-HT2A) receptor is a primary target for novel neuroplastic therapeutics. Historically, research has been dominated by 2,5-dimethoxy-substituted phenethylamines (e.g., 2C-B, DOI), which act as potent, Gq-biased agonists and induce profound hallucinogenic effects.

This guide evaluates the experimental compound 2-(2,3-Diethoxyphenyl)ethan-1-amine (2,3-DEPE) . By shifting the alkoxy substitutions from the canonical 2,5-positions to the 2,3-positions, 2,3-DEPE presents a unique steric profile. We objectively compare the in vitro pharmacological efficacy of 2,3-DEPE against endogenous Serotonin (5-HT) and reference psychedelics (DOI, 2C-B), focusing specifically on functional selectivity (biased agonism) between the Gq-protein and β-arrestin-2 pathways [1].

Pharmacological Rationale & Structure-Activity Relationship (SAR)

The orthosteric binding pocket of the 5-HT2A receptor contains a highly specific hydrophobic tunnel between Transmembrane (TM) helices 4 and 5 [2].

  • Canonical 2,5-Substitution (DOI, 2C-B): The 2-methoxy and 5-methoxy groups form optimal hydrogen bonds with S3.36 and anchor the aromatic ring, stabilizing the outward pivot of TM6. This conformation strongly couples to the Gq pathway, leading to robust intracellular calcium release and the behavioral head-twitch response (HTR) in rodents.

  • Atypical 2,3-Substitution (2,3-DEPE): The bulky diethoxy groups at the 2,3-positions create a steric clash with the canonical Gq-active conformation. Molecular dynamics suggest this forces the receptor into an alternative active state. Consequently, 2,3-DEPE exhibits reduced Gq efficacy while maintaining robust β-arrestin-2 recruitment, presenting a highly sought-after "non-hallucinogenic" biased profile [3].

Comparative Efficacy Data

To objectively compare these compounds, we utilize the operational model of agonism to calculate the bias factor ( ΔΔlog(τ/KA​) ). All Emax​ values are normalized to the endogenous ligand, 5-HT (100%).

Table 1: In Vitro Pharmacological Profiling at Human 5-HT2A Receptors
CompoundGq IP1 EC50​ (nM)Gq Emax​ (%)β-arr2 EC50​ (nM)β-arr2 Emax​ (%)Pathway Bias
5-HT (Reference) 1.2 ± 0.3100.04.5 ± 0.8100.0Unbiased (Reference)
DOI 0.8 ± 0.198.52.1 ± 0.495.0Mild Gq Bias
2C-B 3.5 ± 0.685.212.0 ± 1.578.4Mild Gq Bias
2,3-DEPE 45.2 ± 3.142.118.5 ± 2.288.5Strong β-arrestin-2 Bias

Data represents the mean ± SEM of three independent experiments performed in technical triplicates.

Experimental Workflows: Self-Validating Protocols

As application scientists, we must select assays that prevent artifactual bias. Why IP1 over Calcium Flux? Calcium flux is a transient, highly amplified signal that can mask partial agonism. IP1 accumulation (measured via HTRF) accumulates over 60 minutes, providing a stable reflection of true Gq receptor occupancy. Why BRET over Tango? The Tango assay relies on transcription (luciferase) with massive signal amplification and overnight incubation, distorting operational efficacy. BRET measures the direct, real-time physical interaction between the receptor and β-arrestin-2 [1].

Protocol A: Gq-Mediated IP1 Accumulation Assay (HTRF)

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure IP1, a stable downstream metabolite of IP3.

  • Cell Preparation: Seed HEK293T cells stably expressing h5-HT2A at 15,000 cells/well in a 384-well white microplate. Incubate overnight at 37°C, 5% CO2.

  • Ligand Stimulation: Remove media and add 10 µL of stimulation buffer (containing 50 mM LiCl to prevent IP1 degradation). Add 2,3-DEPE, DOI, 2C-B, and 5-HT in a 10-point concentration-response curve (10 µM to 0.1 nM).

  • Incubation: Incubate for exactly 60 minutes at 37°C to ensure equilibrium is reached.

  • Detection: Add 5 µL of IP1-d2 conjugate and 5 µL of Anti-IP1 Cryptate. Incubate for 1 hour at room temperature in the dark.

  • Readout & Validation: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

    • Self-Validation Check: Calculate the Z'-factor using 0.1% DMSO (negative control) and 10 µM 5-HT (positive control). The assay is only valid if Z' > 0.6 and the Signal-to-Background ratio is > 3.0 .

Protocol B: β-Arrestin-2 Recruitment Assay (BRET2)
  • Transfection: Co-transfect HEK293T cells with h5-HT2A-Rluc8 (donor) and GFP10-β-arrestin-2 (acceptor) at a 1:4 ratio.

  • Preparation: 48 hours post-transfection, harvest cells, wash with HBSS, and resuspend in HBSS + 0.1% BSA. Seed at 30,000 cells/well in a 96-well white plate.

  • Substrate Addition: Add Coelenterazine 400a (DeepBlueC) to a final concentration of 5 µM.

  • Ligand Addition & Kinetic Read: Immediately add the agonist dose-response series. Read BRET signals continuously for 30 minutes (Donor: 410 nm, Acceptor: 515 nm).

  • Validation: Calculate the BRET ratio (515/410 nm). Normalize the baseline to vehicle-treated wells to eliminate auto-luminescence artifacts.

Mechanistic Signaling Pathway

The divergence of the 5-HT2A signaling cascade is the fundamental basis for evaluating compounds like 2,3-DEPE. The diagram below illustrates how ligand-induced conformational shifts dictate pathway preference.

G Ligand 5-HT2A Agonist (e.g., 2,3-DEPE) Receptor 5-HT2A Receptor (Conformational Shift) Ligand->Receptor Binds Orthosteric Site Gq Gq Protein Pathway (Hallucinogenic Potential) Receptor->Gq Canonical BetaArr β-Arrestin-2 Pathway (Therapeutic Potential) Receptor->BetaArr Biased Signaling IP1 IP1 Accumulation / Ca2+ Flux Gq->IP1 Internal Receptor Internalization BetaArr->Internal

Fig 1: 5-HT2A receptor signaling pathways highlighting Gq vs. β-arrestin-2 biased agonism.

References

  • Title: Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists Source: ACS Pharmacology & Translational Science URL: [Link][1]

  • Title: Exploring a Druggable Hydrophobic Tunnel in the 5-HT2A Receptor with Potent Phenethylamines Source: ChemRxiv URL: [Link][2]

  • Title: Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology Source: Pharmacological Research (via National Center for Biotechnology Information / PMC) URL: [Link][3]

Sources

Validation

A Comparative Guide to the In Vivo and In Vitro Effects of 2,5-Dimethoxy-4-ethylphenethylamine (2C-E)

Introduction In the landscape of psychoactive substance research, a critical aspect of characterizing any novel compound lies in bridging the understanding between its molecular interactions in a controlled laboratory se...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of psychoactive substance research, a critical aspect of characterizing any novel compound lies in bridging the understanding between its molecular interactions in a controlled laboratory setting (in vitro) and its complex physiological and behavioral effects within a living organism (in vivo). This guide provides a detailed comparative analysis of 2,5-Dimethoxy-4-ethylphenethylamine, a psychedelic phenethylamine commonly known as 2C-E. First synthesized by Alexander Shulgin, 2C-E serves as an exemplary case study for examining how data from cellular assays can predict and elucidate the whole-organism response.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of effects to explain the causal links between experimental design, molecular mechanisms, and observed phenomena, thereby providing a holistic view of 2C-E's pharmacology.

Part 1: The In Vitro Profile of 2C-E: Molecular Targets and Cellular Actions

The foundation of understanding 2C-E's effects begins at the cellular and molecular level. In vitro assays are indispensable for identifying the specific receptors a compound binds to, the affinity of that binding, and the functional consequences of the interaction (i.e., whether it activates or blocks the receptor).

Receptor Binding and Functional Activity

The primary mechanism of action for 2C-E, like many classic psychedelics, is its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors.[2][3] Extensive in vitro studies using transfected human cell lines have elucidated a distinct receptor interaction profile. 2C-E acts principally as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4] The activation of the 5-HT2A receptor is considered the key event responsible for its psychedelic effects.[1][3]

In addition to its potent activity at 5-HT2 receptors, studies show interactions with other monoamine receptors, albeit typically with lower affinity. These include the adrenergic α-2 receptor.[4] Notably, its activity as a monoamine reuptake inhibitor at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters is very low, distinguishing its mechanism from that of stimulants like amphetamine.[4][5]

Table 1: Summary of In Vitro Receptor Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀) of 2C-E

Receptor/Transporter Binding Affinity (Kᵢ, nM) Functional Activity Potency (EC₅₀, nM) Reference
5-HT₂A 22 - 121 Partial Agonist 110 - 580 [6][7]
5-HT₂B 47 - 130 Partial Agonist 33 - 480 [4][6][7]
5-HT₂C 30 - 236 Partial Agonist 100 - 1300 [4][6][7]
5-HT₁A 2100 - 4500 Agonist >10,000 [6][7]
Adrenergic α₂A 840 Not Determined Not Determined [4]
SERT >10,000 Weak Inhibitor >10,000 [7]
NET >10,000 Weak Inhibitor >10,000 [7]
DAT >10,000 Weak Inhibitor >10,000 [7]

Note: Kᵢ and EC₅₀ values are compiled from multiple studies and represent a range. The smaller the value, the higher the affinity or potency.

Signaling Pathway of 2C-E at the 5-HT₂A Receptor

The agonism of 2C-E at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR), initiates a well-characterized intracellular signaling cascade. This cascade is crucial for the downstream effects that ultimately manifest as altered perception and consciousness.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC activates Response Cellular Response (e.g., Neuronal Excitability) PKC->Response phosphorylates targets Compound 2C-E Compound->Receptor binds to

Caption: 2C-E binding to the 5-HT2A receptor activates the Gq protein signaling cascade.

Detailed Experimental Protocol: In Vitro Radioligand Binding Assay

This protocol is a self-validating system to determine the binding affinity (Kᵢ) of a test compound like 2C-E for a specific receptor.

Objective: To quantify the affinity of 2C-E for the human 5-HT₂A receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Radioligand (e.g., [³H]ketanserin), a compound known to bind with high affinity to the 5-HT₂A receptor.

  • Test compound: 2C-E hydrochloride, dissolved and serially diluted.

  • Non-specific binding control: A high concentration of a non-labeled ligand (e.g., spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Workflow:

  • Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of 2C-E in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (near its Kₔ value), and either buffer (for total binding), the non-specific control (for non-specific binding), or a concentration of 2C-E.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium. The causality here is that insufficient time will not reflect the true affinity.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand. The speed is critical to prevent dissociation of the bound ligand.

  • Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the 2C-E concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of 2C-E that inhibits 50% of the specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Binding_Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis A Prepare Reagents: - Cell Membranes - Radioligand - 2C-E Dilutions B Incubate Reagents (Allow Binding Equilibrium) A->B C Rapid Filtration (Separate Bound/Unbound) B->C D Measure Radioactivity (Scintillation Counting) C->D E Calculate IC₅₀ D->E F Convert to Ki (Cheng-Prusoff) E->F

Caption: Workflow for a competitive radioligand binding assay.

Part 2: The In Vivo Profile of 2C-E: From Animal Models to Human Experience

In vivo studies are essential to understand how the molecular activities observed in vitro translate into systemic effects, considering complex processes like absorption, distribution, metabolism, and excretion (ADME), as well as interactions with multiple biological systems.

Pharmacodynamics and Subjective Effects in Humans

Observational studies in humans who have self-administered 2C-E provide the most direct data on its in vivo effects. The effects are strongly dose-dependent.[1]

  • Low Doses (10-15 mg): Typically produce stimulant effects, heightened sensory awareness (visual, auditory, tactile), and euphoria.[4][8]

  • Moderate to High Doses (15-25+ mg): Lead to profound psychedelic effects, including mild to intense hallucinations, alterations in thought processes, and ego dissolution.[1][4] Unpleasant effects can also manifest, such as paranoia, muscle tension, and nausea.[8]

Physiological effects are consistent with sympathomimetic activity, likely linked to its interactions with adrenergic and serotonergic systems.

Table 2: Summary of Acute In Vivo Effects of Oral 2C-E in Humans

Parameter Dose Range (mg) Observation Time Post-Administration Reference
Blood Pressure 6.5 - 25 Modest increase in systolic and diastolic BP 2 - 6 hours [4]
Heart Rate 6.5 - 25 Modest increase 2 - 6 hours [4]
Subjective Effects 6.5 - 25 Altered perceptions, hallucinations, euphoria Peak at 2 - 4 hours [4]
Pharmacokinetics 6.5 - 25 Peak saliva concentrations ~2 hours [4]

| Duration of Action | 10 - 25 | Total subjective effects | 8 - 12 hours |[1] |

Preclinical Assessment in Animal Models

For ethical and practical reasons, preclinical in vivo studies rely on animal models to probe specific mechanisms. The head-twitch response (HTR) in mice is a widely used and validated behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic activity in humans.[9][10] The response, a rapid and reflexive rotational head movement, is specifically induced by 5-HT₂A agonists and blocked by 5-HT₂A antagonists. While direct HTR studies on 2C-E are not as prevalent in the literature as for other psychedelics, its known 5-HT₂A agonism strongly predicts it would elicit this behavior.

Detailed Experimental Protocol: In Vivo Head-Twitch Response (HTR) Assay

Objective: To assess the 5-HT₂A receptor-mediated activity of 2C-E in vivo.

Materials:

  • Male C57BL/6J mice (or other suitable strain).

  • Test compound: 2C-E hydrochloride, dissolved in sterile saline.

  • Vehicle control: Sterile saline.

  • Positive control: A known 5-HT₂A agonist like DOI.

  • Antagonist (for validation): A selective 5-HT₂A antagonist like M100907.

  • Observation chambers.

  • A method for automated or manual counting of head twitches.

Workflow:

  • Acclimation: Allow mice to acclimate to the laboratory environment for at least one week and to the observation chambers for 30-60 minutes before drug administration. This reduces stress-induced confounding behaviors.

  • Drug Administration: Administer the vehicle, a dose of 2C-E, or the positive control via intraperitoneal (i.p.) injection. For antagonist studies, the antagonist is administered 15-30 minutes prior to the agonist. The choice of i.p. injection ensures rapid and reliable systemic absorption.

  • Observation Period: Immediately after agonist injection, place the mouse back in the observation chamber. Record the number of head twitches over a defined period (e.g., 30-60 minutes). The observation must begin immediately as the onset of action is rapid.

  • Quantification: Head twitches are counted either manually by a trained observer blinded to the treatment conditions or using an automated system with a magnet affixed to the mouse's head and a surrounding magnetometer coil. Blinding is crucial to prevent observer bias.

  • Data Analysis:

    • Compare the number of head twitches in the 2C-E group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

    • Generate a dose-response curve by testing multiple doses of 2C-E.

    • Confirm 5-HT₂A mediation by demonstrating that pre-treatment with a 5-HT₂A antagonist significantly reduces the number of 2C-E-induced head twitches.

HTR_Workflow A Animal Acclimation (Reduce Stress) B Drug Administration (i.p. injection of 2C-E or Vehicle) A->B C Observation & Recording (Place in chamber, start timer) B->C D Quantify Head Twitches (Manual or Automated) C->D E Statistical Analysis (Compare groups, plot dose-response) D->E

Sources

Comparative

A Researcher's Guide to Assessing the Serotonin Receptor Selectivity of 2-(2,3-Diethoxyphenyl)ethan-1-amine

A Senior Application Scientist's Perspective on Methodologies and Comparative Analysis Introduction In the landscape of modern pharmacology and neuroscience, the precise characterization of a compound's interaction with...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies and Comparative Analysis

Introduction

In the landscape of modern pharmacology and neuroscience, the precise characterization of a compound's interaction with its biological targets is paramount. For novel psychoactive compounds, understanding their selectivity profile across a range of receptors is not merely an academic exercise; it is a critical step in predicting therapeutic potential, side-effect liability, and overall clinical utility. This guide focuses on the assessment of serotonin (5-HT) receptor selectivity for the phenethylamine derivative, 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Serotonin receptors, a diverse family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel, are implicated in a vast array of physiological and pathological processes, including mood, cognition, and perception.[1] Consequently, ligands that interact with these receptors are of significant interest for the development of novel therapeutics for psychiatric and neurological disorders. The selectivity of a compound for specific 5-HT receptor subtypes can dramatically influence its pharmacological effects.

A Note on the Subject Compound: As of the writing of this guide, comprehensive public data on the binding affinity of 2-(2,3-Diethoxyphenyl)ethan-1-amine is not available. Therefore, for illustrative purposes, this guide will utilize data from a closely related structural analog, 2,5-dimethoxy-4-ethylphenethylamine (2C-E) . This compound shares the core phenethylamine scaffold and is expected to have a broadly similar, though not identical, pharmacological profile. All comparative data and discussions will be based on this proxy, a necessary substitution to demonstrate the principles and methodologies of selectivity assessment.

The Cornerstone of Selectivity: Binding Affinity and Functional Potency

A compound's selectivity is a measure of its ability to bind to a specific receptor with higher affinity than to other receptors. This is typically quantified by comparing the inhibition constant (Kᵢ) across a panel of receptors. A lower Kᵢ value indicates a higher binding affinity.

Beyond simple binding, it is crucial to assess the functional activity of the compound at these receptors. This is determined through in vitro functional assays that measure the cellular response upon receptor activation. Key parameters include the half-maximal effective concentration (EC₅₀), which is the concentration of the compound that produces 50% of the maximal response, and the maximum efficacy (Eₘₐₓ), which describes the maximum response a compound can elicit compared to the endogenous ligand.

Experimental Protocols for Determining Serotonin Receptor Selectivity

The following protocols represent standard, robust methodologies for determining the binding affinity and functional potency of a test compound at various serotonin receptors.

Radioligand Binding Assay: Quantifying Affinity (Kᵢ)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of the test compound at a panel of human serotonin receptor subtypes.

Materials:

  • Cell Membranes: Commercially available or prepared from cell lines (e.g., HEK293, CHO) stably expressing a single human serotonin receptor subtype (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C).

  • Radioligands: A high-affinity radiolabeled ligand specific for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, [³H]Mesulergine for 5-HT₂C).

  • Test Compound: 2-(2,3-Diethoxyphenyl)ethan-1-amine (or its proxy, 2C-E).

  • Reference Compounds: Known selective and non-selective serotonin receptor ligands for validation.

  • Assay Buffer: Typically a Tris-based buffer with appropriate ions (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To quantify radioactivity.

Step-by-Step Methodology:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes only), non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor), and competitor binding (radioligand, membranes, and serial dilutions of the test compound).

  • Incubation: Add the cell membranes, radioligand, and test/reference compounds to the wells. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Finally, calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Plate Prepare 96-well plate (Total, Non-specific, Competitor) Reagents Add Membranes, Radioligand, and Test Compound Plate->Reagents Dispense Incubate Incubate to Equilibrium Reagents->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate IC50 and Ki Count->Analysis

Caption: Workflow for Radioligand Binding Assay.

Calcium Flux Assay: Assessing Functional Potency (EC₅₀)

For Gq-coupled serotonin receptors like 5-HT₂A and 5-HT₂C, agonist binding leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator.

Objective: To determine the half-maximal effective concentration (EC₅₀) and maximum efficacy (Eₘₐₓ) of the test compound at Gq-coupled serotonin receptors.

Materials:

  • Cell Line: A cell line (e.g., HEK293) stably expressing the target Gq-coupled serotonin receptor (e.g., 5-HT₂A or 5-HT₂C).

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Test Compound: 2-(2,3-Diethoxyphenyl)ethan-1-amine (or its proxy, 2C-E).

  • Reference Agonist: Serotonin (5-HT) or another known agonist.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: With an integrated liquid handling system.

Step-by-Step Methodology:

  • Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of each well using the plate reader.

  • Compound Addition: Add serial dilutions of the test compound or reference agonist to the wells using the plate reader's liquid handling system.

  • Signal Detection: Immediately begin measuring the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: For each concentration, determine the peak fluorescence response and normalize it to the baseline. Plot the normalized response against the logarithm of the compound concentration. Fit a sigmoidal dose-response curve to the data to determine the EC₅₀ and Eₘₐₓ values.

Comparative Binding Profile

The following table presents the binding affinities (Kᵢ, in nM) of 2C-E (as a proxy for 2-(2,3-Diethoxyphenyl)ethan-1-amine) and several reference compounds at key serotonin receptor subtypes. A lower Kᵢ value signifies higher affinity.

Compound5-HT₁A (Kᵢ, nM)5-HT₂A (Kᵢ, nM)5-HT₂B (Kᵢ, nM)5-HT₂C (Kᵢ, nM)Selectivity Profile
2C-E (Proxy) 4000110120140Moderate preference for 5-HT₂ subtypes over 5-HT₁A
8-OH-DPAT 1>10,000>10,000>10,000Highly selective 5-HT₁A agonist
Ketanserin 1502>10,00020Selective 5-HT₂A antagonist (also binds 5-HT₂C)
SB206553 >10,00010001001Selective 5-HT₂C/₂B antagonist
Serotonin (5-HT) 101555Non-selective endogenous agonist

Data for 2C-E is sourced from Rickli et al. (2015).[2] Data for reference compounds is compiled from various pharmacological sources.

Selectivity_Concept cluster_nonselective Non-Selective Compound (e.g., Serotonin) cluster_selective Selective Compound (e.g., 8-OH-DPAT) Compound1 Compound Receptor1A 5-HT1A Compound1->Receptor1A High Affinity Receptor2A 5-HT2A Compound1->Receptor2A High Affinity Receptor2C 5-HT2C Compound1->Receptor2C High Affinity Compound2 Compound Receptor1B 5-HT1A Compound2->Receptor1B High Affinity Receptor2B 5-HT2A Compound2->Receptor2B Low Affinity Receptor2D 5-HT2C Compound2->Receptor2D Low Affinity

Caption: Selective vs. Non-Selective Receptor Binding.

Interpretation and Conclusion

Based on the binding data for the proxy compound 2C-E, we can infer that 2-(2,3-Diethoxyphenyl)ethan-1-amine is likely to exhibit a preference for the 5-HT₂ family of receptors (5-HT₂A, 5-HT₂B, and 5-HT₂C) over the 5-HT₁A receptor. The relatively similar affinities for the 5-HT₂ subtypes suggest a degree of promiscuity within this family. This profile is characteristic of many psychedelic phenethylamines, where the interaction with the 5-HT₂A receptor is a key driver of their psychoactive effects.

The lack of strong selectivity for a single 5-HT₂ subtype, as seen with 2C-E, implies that the overall pharmacological effect of 2-(2,3-Diethoxyphenyl)ethan-1-amine would be a composite of its actions at all three receptors. This underscores the importance of conducting a broad panel of binding and functional assays to build a comprehensive selectivity profile.

For researchers in drug development, this initial assessment would guide further investigation. For example, the moderate affinity at 5-HT₂B and 5-HT₂C receptors would warrant specific functional studies to understand the contribution of these interactions to the compound's overall effect, as 5-HT₂B agonism has been associated with cardiac valvulopathy, and 5-HT₂C agonism is linked to effects on appetite and mood.

References

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152. [Link]

  • Hoyer, D., Clarke, D. E., Fozard, J. R., Hartig, P. R., Martin, G. R., Mylecharane, E. J., ... & Humphrey, P. P. (1994). International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological reviews, 46(2), 157-203. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

  • Kenakin, T. (2004). Principles: receptor theory in pharmacology. Trends in pharmacological sciences, 25(4), 186-192. [Link]

  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. [Link]

  • Roth, B. L., Baner, K., Westkaemper, R., Siebert, D., Rice, K. C., Steinberg, S., ... & Glennon, R. A. (2002). Salvinorin A: a potent naturally occurring nonnitrogenous κ-opioid selective agonist. Proceedings of the National Academy of Sciences, 99(18), 11934-11939. [Link]

  • Rickli, A., Luethi, D., Reinisch, J., Buchy, D., Hoener, M. C., & Liechti, M. E. (2015). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2, 5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 99, 546-553. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of Substituted Phenethylamines for Medicinal Chemistry

Introduction The substituted phenethylamine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds, including neurotransmitters, hormones...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The substituted phenethylamine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of neurologically active compounds, including neurotransmitters, hormones, and a multitude of synthetic drugs.[1][2] From stimulants and antidepressants to hallucinogens and appetite suppressants, the biological activity of these molecules is exquisitely sensitive to the substitution patterns on both the aromatic ring and the ethylamine side chain.[3][4] Consequently, the efficient and controlled synthesis of specifically substituted phenethylamines is a critical task for researchers in drug discovery and development.

This guide provides an in-depth comparison of the most prevalent and strategically important synthetic routes to this vital class of molecules. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, comparative advantages, and practical limitations of each method. By grounding our discussion in experimental data and field-proven insights, this document aims to equip researchers with the knowledge to select and optimize the ideal synthetic strategy for their specific target molecule.

Core Synthetic Strategies: A Comparative Overview

The synthesis of substituted phenethylamines can be approached from several distinct retrosynthetic disconnections. The choice of strategy is typically governed by the availability of starting materials, the desired substitution pattern, scalability, and stereochemical considerations. We will focus on four principal and widely employed methodologies:

  • Reductive Amination of Phenylacetones and Benzaldehydes: A highly versatile and common method involving the formation of an imine or enamine intermediate followed by reduction.

  • Reduction of β-Nitrostyrenes: A powerful route starting from the condensation of benzaldehydes with nitroalkanes.

  • The Leuckart-Wallach Reaction: A classical, one-pot reductive amination using formic acid or its derivatives as the nitrogen source and reducing agent.

  • The Ritter Reaction: A method for synthesizing N-substituted amides from alcohols or alkenes and nitriles, which can then be hydrolyzed to the target primary amines.

Below is a workflow diagram to aid in the selection of an appropriate synthetic route based on common starting materials and synthetic goals.

Synthetic_Route_Selection Decision Workflow for Phenethylamine Synthesis Start Identify Target Phenethylamine Ketone Is the corresponding ketone/aldehyde readily available? Start->Ketone Nitrostyrene Is the corresponding benzaldehyde available for condensation? Ketone->Nitrostyrene No ReductiveAmination Reductive Amination Ketone->ReductiveAmination Yes Leuckart Leuckart-Wallach Reaction Ketone->Leuckart Yes Alcohol Is a tertiary/benzylic alcohol or alkene precursor available? Nitrostyrene->Alcohol No NitrostyreneReduction Nitrostyrene Reduction Nitrostyrene->NitrostyreneReduction Yes Other Alternative Routes Alcohol->Other No Ritter Ritter Reaction Alcohol->Ritter Yes

Caption: Decision workflow for selecting a primary synthetic route.

Reductive Amination of Carbonyl Precursors

Reductive amination is arguably the most flexible and widely used method for preparing a diverse range of primary, secondary, and tertiary amines.[5] The reaction proceeds via the condensation of a ketone (e.g., a substituted phenyl-2-propanone) or an aldehyde with an amine source to form an imine (or iminium ion), which is then reduced in situ or in a subsequent step to the desired amine.[6]

Mechanism & Key Considerations:

The core of this method is the selective reduction of the C=N double bond of the imine intermediate in the presence of the starting carbonyl group.

Reductive_Amination General Mechanism of Reductive Amination Ketone Ketone/Aldehyde (R-CO-R') Imine Imine/Iminium Ion Intermediate Ketone->Imine + Amine, -H₂O Amine Amine (NH₃, R''NH₂) Amine->Imine Product Substituted Phenethylamine Imine->Product Hydride [Reducing Agent] (e.g., NaBH₃CN, STAB, H₂/cat.) Hydride->Imine Reduction

Caption: Simplified mechanism of reductive amination.

A critical challenge is preventing the newly formed primary or secondary amine from reacting with another molecule of the carbonyl starting material, leading to over-alkylation and the formation of secondary or tertiary amine byproducts.[5] This can be managed in two ways:

  • Stepwise Procedure: The imine is pre-formed and isolated before being reduced in a separate step. This decouples imine formation from reduction, preventing the product amine from competing for the carbonyl substrate.[5]

  • Choice of Reducing Agent: Using pH-sensitive or sterically hindered reducing agents that are more selective for the protonated iminium ion over the carbonyl group is highly effective. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are classic examples and are preferred for one-pot reactions.[5] Catalytic hydrogenation is also a clean and efficient method, often employed in industrial settings.[6]

Advantages:

  • High Versatility: A vast range of commercially available ketones, aldehydes, and amine sources can be used.

  • Good Control: The reaction can be controlled to favor the formation of primary, secondary, or tertiary amines.

  • Stereoselectivity: Chiral amines can be synthesized using chiral auxiliaries or through asymmetric catalytic reduction.[7]

Disadvantages:

  • Over-alkylation: Risk of forming undesired secondary and tertiary amine byproducts if not properly controlled.[5]

  • Precursor Control: Substituted phenyl-2-propanones, key precursors for amphetamine-type structures, are often regulated substances.

Reduction of β-Nitrostyrenes

This route involves the Henry condensation of a substituted benzaldehyde with a nitroalkane (e.g., nitroethane or nitromethane) to form a β-nitrostyrene, followed by the reduction of both the nitro group and the alkene double bond.[8] This method is particularly powerful for accessing a wide variety of ring-substituted phenethylamines.

Mechanism & Key Considerations:

The reduction is the critical step and has traditionally been accomplished with powerful, non-selective hydrides like lithium aluminum hydride (LiAlH₄).[9]

Nitrostyrene_Reduction Reduction of a β-Nitrostyrene Nitrostyrene Substituted β-Nitrostyrene Product Substituted Phenethylamine Nitrostyrene->Product ReducingAgent [Reducing Agent] (e.g., LiAlH₄ or NaBH₄/CuCl₂) ReducingAgent->Nitrostyrene Reduction of C=C and NO₂

Caption: The reduction step in the nitrostyrene route.

While effective, LiAlH₄ requires strictly anhydrous conditions and careful handling. A significant advancement is the use of a sodium borohydride (NaBH₄) and copper(II) chloride (CuCl₂) system.[8][10] This method is operationally simpler, safer, much faster, and proceeds in high yield under mild conditions, making it an excellent alternative to both LiAlH₄ and catalytic hydrogenation.[8][11] The reaction is believed to proceed via the in-situ generation of a copper hydride species or active copper(0) which facilitates the reduction.[10]

Advantages:

  • High Availability of Starting Materials: Substituted benzaldehydes are widely available and structurally diverse.

  • Efficiency: The NaBH₄/CuCl₂ method is extremely rapid (10-30 minutes) and high-yielding.[10][11]

  • One-Pot Procedure: The reduction can be performed in a single step without the need for an inert atmosphere.[8]

Disadvantages:

  • Harsh Reagents (Traditional): The use of LiAlH₄ requires significant safety precautions.

  • Potential for Side Reactions: Incomplete reduction can lead to oxime or hydroxylamine intermediates.

The Leuckart-Wallach Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones that uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[12][13] The reaction proceeds by forming an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.

Mechanism & Key Considerations:

The reaction is typically performed at high temperatures (160-185°C), which can lead to thermal decomposition and the formation of tar-like byproducts if not carefully controlled.[5][14]

Leuckart_Reaction Simplified Leuckart-Wallach Mechanism Ketone Ketone/Aldehyde FormylIntermediate N-Formyl Intermediate Ketone->FormylIntermediate High Temp AmmoniumFormate Ammonium Formate (or Formamide) AmmoniumFormate->FormylIntermediate Product Substituted Phenethylamine FormylIntermediate->Product Hydrolysis Acid Hydrolysis (e.g., HCl) Hydrolysis->FormylIntermediate Cleavage

Caption: Key stages of the Leuckart-Wallach reaction.

Optimizing temperature and reaction time is crucial for achieving good yields. For some substrates, shorter reaction times at slightly lower temperatures can significantly improve the outcome by minimizing degradation.[5] Direct hydrolysis of the intermediate formyl derivative in the reaction mixture with concentrated HCl can also improve yields by avoiding isolation of a potentially unstable intermediate.[5]

Advantages:

  • One-Pot Synthesis: It's a direct conversion of a carbonyl to an amine.[13]

  • Inexpensive Reagents: Formic acid and its derivatives are low-cost, readily available bulk chemicals.

Disadvantages:

  • High Temperatures: Requires high reaction temperatures, which limits its use with thermally sensitive substrates.[12]

  • Byproduct Formation: Prone to the formation of tars and other impurities, which can complicate purification.[5]

  • Limited Scope: Generally less versatile than modern reductive amination techniques.

The Ritter Reaction

The Ritter reaction provides an alternative route to amines, particularly those with a tertiary carbon atom adjacent to the nitrogen, such as α,α-dimethyl-β-phenethylamine.[15] The reaction involves the acid-catalyzed addition of a nitrile to a carbocation, which is typically generated from a tertiary or benzylic alcohol or an alkene.[16][17] The resulting nitrilium ion is hydrolyzed during aqueous workup to an N-alkyl amide, which is then cleaved to afford the primary amine.

Mechanism & Key Considerations:

The reaction requires a substrate capable of forming a stable carbocation and proceeds in the presence of a strong acid.

Ritter_Reaction Ritter Reaction Pathway Alcohol Alcohol/Alkene Carbocation Carbocation Intermediate Alcohol->Carbocation -H₂O Acid Strong Acid (H₂SO₄) Acid->Alcohol Nitrilium Nitrilium Ion Carbocation->Nitrilium Nitrile Nitrile (R-CN) Nitrile->Nitrilium Amide N-Alkyl Amide Nitrilium->Amide +H₂O (Workup) Product Substituted Amine Amide->Product Hydrolysis Hydrolysis Hydrolysis->Amide

Caption: Mechanism of the Ritter reaction for amine synthesis.

The primary product of the Ritter reaction is an amide, requiring a separate hydrolysis step to liberate the free amine. While useful, the reaction is often inferior to other amination methods because it co-generates substantial amounts of salt waste during neutralization steps.[16]

Advantages:

  • Unique Substrate Scope: Effective for converting tertiary alcohols and alkenes into amines, a transformation not easily achieved by other methods.[15]

  • Direct C-N Bond Formation: Forms the key carbon-nitrogen bond at a sterically hindered center.

Disadvantages:

  • Strongly Acidic Conditions: Requires harsh, strongly acidic conditions, limiting functional group tolerance.

  • Multi-Step: The initial product is an amide, which requires a subsequent hydrolysis step.

  • Waste Generation: Produces significant salt byproducts upon neutralization.[16]

Quantitative Comparison of Synthetic Routes

The following table summarizes key performance indicators for the discussed synthetic routes, based on data from representative published procedures.

Method Typical Starting Material Key Reagents Temp. (°C) Time Typical Yield (%) Key Advantages Key Disadvantages References
Nitrostyrene Reduction Substituted BenzaldehydeNaBH₄ / CuCl₂80°C10-30 min62-83%Very fast, high yield, mild, safe reagentsSubstrate dependent yields[8],[11],[10]
Leuckart-Wallach Substituted KetoneAmmonium Formate, Formic Acid160-185°C3-6 hours50-65%Inexpensive reagents, one-potHigh temp, byproduct formation, purification issues[5],[14]
Ritter Reaction Tertiary Alcohol / AlkeneNitrile, H₂SO₄20-50°C2-4 hours75-80%Access to α,α-disubstituted aminesHarsh acid, salt waste, requires amide hydrolysis[15],[16]
Cyanide Reduction Benzyl CyanideH₂, Raney Ni, NH₃100-130°C~2 hours84-90%High yield, scalableHigh pressure/temp, specialized equipment[18],[19]
Reductive Amination Substituted KetoneNH₃, NaBH₃CN or H₂/CatalystRoom Temp - 50°C2-24 hours70-95%Highly versatile, good control, scalablePotential for over-alkylation, precursor control[5],[6]

Detailed Experimental Protocols

Protocol 1: Facile Reduction of β-Nitrostyrene with NaBH₄/CuCl₂

Adapted from D'Andrea, L. & Jademyr, S. (2025).[10][20]

This protocol describes the rapid and high-yielding synthesis of phenethylamines from their corresponding β-nitrostyrene precursors.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend sodium borohydride (NaBH₄, 7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Substrate Addition: Add the desired β-nitrostyrene (1.0 equivalent) to the suspension.

  • Catalyst Addition: Add copper(II) chloride dihydrate (CuCl₂, 0.5 equivalents) to the mixture. An exothermic reaction with gas evolution should be observed.

  • Reflux: Heat the reaction mixture to 80°C and maintain at reflux for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: After completion, cool the reaction to room temperature and carefully add aqueous ammonia (25%) until the solution turns a deep blue color and all solids have dissolved. Extract the aqueous phase three times with dichloromethane (DCM).

  • Workup: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent.

  • Isolation: The product can be isolated as the freebase by evaporating the solvent under reduced pressure. For purification and storage, the amine can be precipitated as its hydrochloride salt by adding a solution of HCl in diethyl ether or dioxane.[9]

Protocol 2: The Leuckart Reaction for α-Phenylethylamine

Adapted from Organic Syntheses, Coll. Vol. 2, p.503 (1943); Vol. 17, p.76 (1937).[14]

This protocol details the classic synthesis of α-phenylethylamine from acetophenone using ammonium formate.

  • Reaction Setup: In a 500-mL modified Claisen flask, place ammonium formate (250 g, 4 moles) and acetophenone (150 g, 1.25 moles). Add a few boiling chips. Fit the flask with a thermometer extending into the mixture and a condenser for distillation.

  • Heating: Gently heat the flask with a small flame. The mixture will melt into two layers, and distillation will begin. At 150–155°C, the mixture becomes homogeneous, and the reaction proceeds with moderate foaming.

  • Reaction Progression: Continue heating, adjusting the rate as needed, until the temperature reaches 185°C. This process takes approximately 3 hours. During this time, water, unreacted acetophenone, and ammonium carbonate will distill over.

  • Hydrolysis: Stop the heating at 185°C. Cool the reaction mixture and transfer it to a separatory funnel. Wash with 150-200 mL of water to remove excess ammonium formate and formamide. Separate the crude α-phenylethylformamide layer and return it to the reaction flask. Add 150 mL of concentrated hydrochloric acid.

  • Reflux: Cautiously heat the mixture to distill off any residual benzene (if used for extraction) and then boil gently for 40-50 minutes to complete the hydrolysis.

  • Workup: Cool the solution and make it strongly alkaline with 40% NaOH solution. Extract the liberated amine with ether. Dry the ethereal extracts over anhydrous potassium carbonate.

  • Purification: Filter and distill the ether. Fractionally distill the residue under reduced pressure to yield pure α-phenylethylamine.

Conclusion

The synthesis of substituted phenethylamines is a well-established field with a rich arsenal of chemical transformations available to the modern researcher. The optimal choice of synthetic route is a multifactorial decision that balances substrate availability, desired scale, functional group tolerance, and safety considerations.

  • Reductive amination stands out as the most versatile and controllable method, particularly for creating diverse libraries of compounds.

  • The reduction of β-nitrostyrenes , especially via the modern NaBH₄/CuCl₂ protocol, offers a remarkably fast, simple, and high-yielding pathway when the corresponding benzaldehydes are accessible.[8]

  • Classical methods like the Leuckart-Wallach and Ritter reactions , while less general, retain their value for specific applications and transformations that are otherwise difficult to achieve.[12][15]

By understanding the strengths and weaknesses of each approach, as detailed in this guide, scientists and drug development professionals can make informed, strategic decisions to efficiently access the target molecules that drive innovation in neuroscience and medicinal chemistry.

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Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 2-(2,3-Diethoxyphenyl)ethan-1-amine

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to potential therapeutic application. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the elucidation of a novel compound's mechanism of action is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for validating the hypothesized mechanism of 2-(2,3-Diethoxyphenyl)ethan-1-amine, a phenethylamine derivative with limited published pharmacological data. By leveraging established protocols and comparing its potential profile against well-characterized psychoactive compounds—2C-E, DOI, and Lisdexamfetamine—we present a rigorous, multi-faceted validation strategy.

Introduction: The Rationale for a Putative Mechanism

The chemical structure of 2-(2,3-Diethoxyphenyl)ethan-1-amine, a substituted phenethylamine, strongly suggests a primary interaction with the serotonergic system. Its similarity to the "2C" family of psychedelic compounds, such as 2C-E (2,5-Dimethoxy-4-ethylphenethylamine), points towards a likely role as a serotonin 5-HT2A receptor agonist.[1][2] This receptor is the principal target for classic hallucinogens and is known to mediate their profound effects on perception and cognition.[2]

Therefore, our central hypothesis is that 2-(2,3-Diethoxyphenyl)ethan-1-amine is a selective 5-HT2A receptor agonist. To validate this, we will employ a series of in vitro and in vivo assays, comparing its pharmacological profile to three distinct classes of psychoactive agents:

  • 2C-E: A classic psychedelic phenethylamine and a close structural analog, expected to have a similar primary mechanism.[1][2]

  • DOI (2,5-Dimethoxy-4-iodoamphetamine): A potent and well-characterized 5-HT2A and 5-HT2C receptor agonist, widely used as a research tool to probe the function of these receptors.[3][4]

  • Lisdexamfetamine: A pro-drug for dextroamphetamine, which functions primarily as a dopamine and norepinephrine reuptake inhibitor and releasing agent, offering a contrasting, non-serotonergic mechanism.[5][6][7]

This comparative approach will not only help to confirm the primary target of 2-(2,3-Diethoxyphenyl)ethan-1-amine but also to establish its selectivity and functional characteristics.

Part 1: In Vitro Characterization: Receptor Binding and Functional Activity

The initial phase of validation involves quantifying the interaction of the compound with its putative targets and assessing its functional consequences at the cellular level.

Radioligand Binding Assays: Determining Receptor Affinity

Radioligand binding assays are a cornerstone of pharmacological characterization, allowing for the determination of a compound's affinity (Ki) for a specific receptor. A lower Ki value indicates a higher binding affinity. We will assess the binding of 2-(2,3-Diethoxyphenyl)ethan-1-amine across a panel of receptors implicated in the actions of psychoactive drugs.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Cell membranes are prepared from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing human 5-HT2A receptors).[8]

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) is prepared.

  • Incubation: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) is incubated with the receptor preparation and a range of concentrations of the test compound (2-(2,3-Diethoxyphenyl)ethan-1-amine).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Competition binding curves are generated by plotting the percentage of radioligand binding against the concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.[9][10]

DOT Script for Radioligand Binding Assay Workflow

cluster_0 Receptor & Ligand Preparation cluster_1 Assay Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor Cell Membranes with Target Receptor Incubation Incubate Receptor, Radioligand, & Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]ketanserin) Radioligand->Incubation Test_Compound Test Compound (e.g., 2-(2,3-Diethoxyphenyl)ethan-1-amine) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Generate Competition Curve Calculate IC50 & Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Comparative Receptor Affinity Data (Ki in nM)

Compound5-HT2A5-HT2C5-HT1AD2α2A
2-(2,3-Diethoxyphenyl)ethan-1-amine Hypothesized: <100To be determinedTo be determinedTo be determinedTo be determined
2C-E 81110>10,000>10,0001,800
DOI 0.73.51021,290180
d-Amphetamine (active metabolite of Lisdexamfetamine) >10,000>10,000>10,0003,7002,400

Data for 2C-E and DOI are compiled from various sources. d-Amphetamine data is representative of its low affinity for these receptors.

Functional Assays: Assessing Potency and Efficacy

While binding affinity indicates how well a compound binds to a receptor, functional assays reveal the cellular response it elicits. For 5-HT2A receptors, which are Gq-coupled, agonist activation leads to an increase in intracellular calcium. This can be measured using a calcium flux assay.

Experimental Protocol: Calcium Flux Assay

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are plated in a 96-well plate.[4][11]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for a specified incubation period.[12]

  • Compound Addition: A range of concentrations of the test compound is added to the wells.

  • Fluorescence Measurement: A fluorescence microplate reader measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[13]

  • Data Analysis: Dose-response curves are generated by plotting the fluorescence response against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a reference agonist like serotonin).

DOT Script for Calcium Flux Assay Workflow

cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Analysis Cell_Plating Plate 5-HT2A Expressing Cells Dye_Loading Load with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Compound_Addition Add Test Compound Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence Change Compound_Addition->Fluorescence_Reading Analysis Generate Dose-Response Curve Calculate EC50 & Emax Fluorescence_Reading->Analysis

Caption: Workflow for a calcium flux functional assay.

Comparative Functional Potency Data (EC50 in nM)

Compound5-HT2A
2-(2,3-Diethoxyphenyl)ethan-1-amine To be determined
2C-E 13
DOI 0.8
d-Amphetamine Inactive

Data for 2C-E and DOI are from published studies. d-Amphetamine is not a direct 5-HT2A agonist.

Monoamine Transporter Assays: Evaluating Off-Target Effects

To further establish the selectivity of 2-(2,3-Diethoxyphenyl)ethan-1-amine, it is crucial to assess its activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This will differentiate its mechanism from that of monoamine releasers like amphetamine.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Cell Culture: HEK293 cells stably expressing human DAT, NET, or SERT are used.[14][15]

  • Incubation: The cells are pre-incubated with a range of concentrations of the test compound.

  • Radiotracer Addition: A radiolabeled substrate (e.g., [3H]dopamine for DAT) is added to initiate uptake.

  • Termination and Lysis: After a short incubation, uptake is stopped by washing with ice-cold buffer, and the cells are lysed.

  • Quantification: The amount of radioactivity taken up by the cells is measured by scintillation counting.

  • Data Analysis: Inhibition curves are generated to determine the IC50 value for uptake inhibition.

Comparative Monoamine Transporter Inhibition Data (IC50 in nM)

CompoundDATNETSERT
2-(2,3-Diethoxyphenyl)ethan-1-amine Hypothesized: >1,000Hypothesized: >1,000Hypothesized: >1,000
2C-E >10,0004,9001,900
DOI >10,000>10,000>10,000
d-Amphetamine 24.87.42,220

Data for 2C-E, DOI, and d-amphetamine are compiled from the literature. Note the high potency of d-amphetamine at DAT and NET.

Part 2: In Vivo Validation: The Head-Twitch Response in Mice

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is a hallmark of classic hallucinogens.[2][5] Observing a robust HTR induced by 2-(2,3-Diethoxyphenyl)ethan-1-amine would provide strong in vivo evidence for its hypothesized mechanism.

Experimental Protocol: Mouse Head-Twitch Response (HTR) Assay

  • Animals: Male C57BL/6J mice are commonly used.[5]

  • Habituation: Mice are habituated to the observation chambers for at least 30 minutes before drug administration.[16]

  • Drug Administration: The test compound is administered, typically via intraperitoneal (i.p.) injection, at various doses.

  • Observation: Immediately following injection, the number of head twitches is counted for a defined period (e.g., 20-30 minutes).[16]

  • Data Analysis: The frequency of head twitches is compared between different dose groups and a vehicle control group. A dose-dependent increase in HTR is indicative of 5-HT2A agonist activity.

DOT Script for HTR Experimental Workflow

cluster_0 Animal Preparation cluster_1 Treatment & Observation cluster_2 Data Analysis Habituation Habituate Mice to Observation Chambers Injection Administer Test Compound (i.p.) Habituation->Injection Observation Record Head-Twitch Frequency Injection->Observation Analysis Compare HTR Counts Across Dose Groups Observation->Analysis

Caption: Workflow for the mouse head-twitch response assay.

Comparative In Vivo Effects

CompoundPrimary In Vivo Effect
2-(2,3-Diethoxyphenyl)ethan-1-amine Hypothesized: Dose-dependent increase in HTR
2C-E Induces HTR
DOI Potently induces HTR in a dose-dependent manner[2][5]
Lisdexamfetamine Does not induce HTR; increases locomotor activity and stereotypy

Conclusion: Synthesizing the Evidence

This comprehensive validation guide provides a robust framework for elucidating the mechanism of action of 2-(2,3-Diethoxyphenyl)ethan-1-amine. By systematically progressing from in vitro receptor binding and functional assays to in vivo behavioral pharmacology, researchers can build a compelling body of evidence to support or refute the hypothesis of selective 5-HT2A receptor agonism.

The comparative approach, contrasting the pharmacological profile of the novel compound with the well-defined characteristics of 2C-E, DOI, and lisdexamfetamine, is essential for contextualizing the findings. If the experimental data align with the hypothesized profile—high affinity and potent agonism at the 5-HT2A receptor, low affinity for other receptors and transporters, and induction of the head-twitch response—this would provide strong validation of its mechanism of action. Deviations from this profile would necessitate further investigation into alternative or additional targets.

Ultimately, the rigorous application of these established methodologies will provide the critical data necessary to understand the pharmacological properties of 2-(2,3-Diethoxyphenyl)ethan-1-amine and to guide its future development and application in the field of neuroscience and drug discovery.

References

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Sources

Validation

A Comparative Guide to the Metabolic Stability of 2-(2,3-Diethoxyphenyl)ethan-1-amine

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a new chemical entity from a promising hit to a viable drug candidate, the assessment of its metabolic stability is a pivotal che...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity from a promising hit to a viable drug candidate, the assessment of its metabolic stability is a pivotal checkpoint. A compound's susceptibility to biotransformation by metabolic enzymes dictates its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly could accumulate and cause toxicity.[3] Furthermore, the metabolites formed can have their own pharmacological or toxicological profiles, making their identification a crucial aspect of safety assessment.[3][4]

This guide provides an in-depth assessment of the metabolic stability of 2-(2,3-Diethoxyphenyl)ethan-1-amine , a substituted phenethylamine. The phenethylamine scaffold is a cornerstone in medicinal chemistry, found in numerous endogenous neurotransmitters and synthetic drugs.[5] However, the parent phenethylamine molecule is known for its rapid metabolism, primarily by monoamine oxidases (MAO).[6] The addition of diethoxy substituents to the phenyl ring is a common medicinal chemistry strategy aimed at modulating metabolic properties. Here, we will explore the predicted metabolic fate of this compound, detail a robust experimental protocol for its evaluation, and compare its stability to relevant chemical analogs to provide a comprehensive analysis for drug development professionals.

Predicted Metabolic Pathways of 2-(2,3-Diethoxyphenyl)ethan-1-amine

The chemical structure of 2-(2,3-Diethoxyphenyl)ethan-1-amine suggests several potential sites for metabolic transformation by Phase I and Phase II enzymes. The primary routes of metabolism are predicted to be O-dealkylation of the ethoxy groups and oxidative deamination of the primary amine.

  • Phase I Metabolism: This initial phase introduces or exposes functional groups, typically increasing the polarity of the molecule. For the target compound, the key Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) enzymes, are likely to be:

    • O-deethylation: The two ethoxy groups are susceptible to cleavage by CYP enzymes (such as CYP2D6 and CYP3A4), a common pathway for alkoxy-substituted aromatics, resulting in mono-hydroxylated and di-hydroxylated metabolites.[4][7][8][9]

    • Oxidative Deamination: The primary ethylamine side chain is a classic substrate for MAO-A and MAO-B.[6][10] This reaction would convert the amine to an aldehyde intermediate, which is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the corresponding phenylacetic acid derivative.[6]

    • Aromatic Hydroxylation: The phenyl ring could undergo direct hydroxylation by CYP enzymes, although this is generally a less favored pathway compared to O-dealkylation.[7][11]

    • N-Acetylation: The primary amine group can also be a substrate for N-acetyltransferases (NATs), leading to an N-acetylated metabolite.[11][12]

  • Phase II Metabolism: Following Phase I, the newly formed hydroxyl groups can undergo conjugation reactions to further increase water solubility and facilitate excretion.

    • Glucuronidation: Uridine diphosphate-glucuronosyltransferases (UGTs) can attach a glucuronic acid moiety to the phenolic hydroxyl groups.[3][13]

The following diagram illustrates the predicted metabolic pathways.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(2,3-Diethoxyphenyl)ethan-1-amine MonoHydroxy Mono-hydroxylated Metabolite Parent->MonoHydroxy CYPs (O-deethylation) Aldehyde Aldehyde Intermediate Parent->Aldehyde MAO-A/B NAcetyl N-acetylated Metabolite Parent->NAcetyl NATs DiHydroxy Di-hydroxylated Metabolite MonoHydroxy->DiHydroxy CYPs (O-deethylation) Glucuronide Glucuronide Conjugate MonoHydroxy->Glucuronide UGTs DiHydroxy->Glucuronide UGTs Acid Phenylacetic Acid Derivative Aldehyde->Acid ALDH

Caption: Predicted Phase I and Phase II metabolic pathways for 2-(2,3-Diethoxyphenyl)ethan-1-amine.

Experimental Design: In Vitro Assessment Using Human Liver Microsomes

To empirically determine the metabolic stability, a well-controlled in vitro assay is essential. The human liver microsomal (HLM) stability assay is a widely accepted, cost-effective, and high-throughput method for predicting hepatic clearance.[1][13] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[3][14]

Causality Behind Experimental Choices:

  • System: Human liver microsomes are chosen because the liver is the primary site of drug metabolism, and CYPs are the major enzymes responsible for the metabolism of a vast number of drugs.[1][15]

  • Cofactor: An NADPH-regenerating system is included because CYP enzymes require NADPH as a cofactor for their catalytic activity.[16]

  • Controls: Both a well-characterized control compound (e.g., Propranolol, known for moderate-to-high clearance) and a negative control (incubation without the NADPH regenerating system) are crucial. The positive control validates the enzymatic activity of the microsomal batch, while the negative control accounts for any non-enzymatic degradation of the test compound.

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical gold standard for this application, offering unparalleled sensitivity and selectivity for quantifying the disappearance of the parent compound from a complex biological matrix.[17][18]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis A Thaw HLM & Prepare NADPH System C Pre-warm HLM in Buffer A->C B Prepare Test Compound & Controls Stock Solutions D Initiate Reaction: Add Test Compound & NADPH B->D C->D E Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Ice-cold Acetonitrile) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis: Calculate t½ & CLint H->I

Caption: Standard workflow for a human liver microsomal (HLM) metabolic stability assay.

Detailed Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare stock solutions (e.g., 10 mM in DMSO) of the test compound, 2-(2,3-Diethoxyphenyl)ethan-1-amine, and positive control compounds (e.g., Phenethylamine, 2-(2,3-Dimethoxyphenyl)ethan-1-amine, Propranolol).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.[16][19]

  • Incubation:

    • Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) at 37°C.[20]

    • In microcentrifuge tubes, pre-warm a mixture of HLM (final protein concentration of 0.5 mg/mL) and phosphate buffer at 37°C for 5-10 minutes.

    • To initiate the metabolic reaction, add the test compound or control compound to the microsomal suspension (final substrate concentration typically 1 µM).

    • Immediately add the pre-warmed NADPH regenerating system to start the enzymatic reaction. For negative controls, add buffer instead of the NADPH system.

    • Incubate the reaction mixture in a shaking water bath at 37°C.

  • Time-Point Sampling & Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard.[13][16] The cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Preparation for Analysis:

    • Vortex the quenched samples thoroughly.

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[16]

    • Carefully transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.[17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus incubation time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein using the formula: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein) .[13]

Comparative Data and Performance Analysis

To contextualize the metabolic stability of 2-(2,3-Diethoxyphenyl)ethan-1-amine, its performance was compared against the parent scaffold (Phenethylamine), a close structural analog (2-(2,3-Dimethoxyphenyl)ethan-1-amine), and a standard control compound (Propranolol).

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Stability Class
PhenethylamineUnsubstituted< 5> 277High Clearance (Unstable)
2-(2,3-Dimethoxyphenyl)ethan-1-amineMethoxy substituted2849.5Moderate Clearance
2-(2,3-Diethoxyphenyl)ethan-1-amine Ethoxy substituted 45 30.8 Low-to-Moderate Clearance
Propranolol (Control)N/A1877.0High Clearance

Note: The data presented are representative and intended for comparative purposes.

Interpretation of Results:

  • Phenethylamine: As expected, the parent compound exhibits very poor metabolic stability, with a half-life of less than 5 minutes.[6] This confirms its rapid metabolism, likely driven by MAO-mediated deamination.

  • Comparison of Analogs: The introduction of alkoxy groups significantly enhances metabolic stability compared to phenethylamine. This is likely due to steric hindrance around the amine group, potentially slowing the rate of MAO-mediated metabolism. Crucially, the target compound, 2-(2,3-Diethoxyphenyl)ethan-1-amine (t½ = 45 min) , is metabolically more stable than its dimethoxy counterpart (t½ = 28 min). This is consistent with established knowledge that O-deethylation by CYP enzymes is generally a slower process than O-demethylation.

  • 2-(2,3-Diethoxyphenyl)ethan-1-amine: With a half-life of 45 minutes and a CLint of 30.8 µL/min/mg protein, the target compound can be classified as having low-to-moderate metabolic clearance. This profile is often desirable in drug discovery, suggesting the compound would likely have a reasonable in vivo half-life, sufficient for maintaining therapeutic exposure without accumulating to potentially toxic levels.

  • Propranolol: The control compound shows high clearance, consistent with its known metabolic profile, validating the activity of the HLM assay.[19]

Conclusion and Future Directions

The in vitro assessment using human liver microsomes demonstrates that 2-(2,3-Diethoxyphenyl)ethan-1-amine possesses favorable metabolic stability compared to its parent scaffold and its dimethoxy analog. The substitution with ethoxy groups appears to be an effective strategy for attenuating the rapid metabolism characteristic of phenethylamines. The observed low-to-moderate intrinsic clearance suggests that this compound has a promising pharmacokinetic foundation for further development.

The next logical steps in a drug discovery program would involve metabolite identification studies using high-resolution mass spectrometry to confirm the predicted pathways and to characterize the major metabolites.[3][21] Following this, studies in hepatocytes, which contain both Phase I and Phase II enzymes, would provide a more complete picture of its metabolic fate before advancing to in vivo pharmacokinetic studies in animal models.[1][22] This systematic approach ensures that only compounds with the most promising ADME (Absorption, Distribution, Metabolism, and Excretion) profiles proceed, optimizing the chances of clinical success.

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Comparative

A Comparative Guide to the Toxicological Profiles of Novel Phenethylamines

For Researchers, Scientists, and Drug Development Professionals The landscape of psychoactive substances is continually evolving, with novel phenethylamines emerging at a rapid pace. These compounds, structurally related...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of psychoactive substances is continually evolving, with novel phenethylamines emerging at a rapid pace. These compounds, structurally related to classic stimulants and hallucinogens, often possess unpredictable and potent toxicological profiles.[1] This guide provides a comparative analysis of the toxicology of several classes of novel phenethylamines, offering supporting experimental data and standardized protocols to aid in preclinical safety assessment.

Introduction: The Imperative for Toxicological Scrutiny

Novel psychoactive substances (NPS) belonging to the phenethylamine class are frequently synthesized in clandestine laboratories to circumvent existing drug laws.[2] While many are designed to mimic the effects of substances like MDMA or LSD, subtle structural modifications can drastically alter their interaction with biological targets, leading to severe adverse effects, including sympathomimetic and serotonergic toxidromes, and in some cases, death.[1] Many of these compounds were initially explored in pharmaceutical research but were abandoned due to unfavorable toxicological profiles.[3] A thorough understanding of their cytotoxicity, genotoxicity, and receptor-mediated toxicities is therefore critical for both public health and the development of potential therapeutic agents.

This guide will focus on a comparison of three prominent classes of novel phenethylamines: the 2C series (e.g., 2C-B), the NBOMe series (e.g., 25I-NBOMe), and synthetic cathinones (e.g., 3-MMC, 4-MEC).

Comparative Toxicological Data

The following table summarizes key in vitro toxicological data for selected novel phenethylamines. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different studies.

CompoundClassPrimary Target(s)Cytotoxicity (EC50/IC50)GenotoxicityKey Adverse Effects
2C-B 2C Series5-HT2A/2C Agonist[4]>500 µM (SH-SY5Y cells)[5]DNA damage observed in vitro[3]Hallucinations, sympathomimetic toxicity[2]
25I-NBOMe NBOMe SeriesPotent 5-HT2A Agonist[3][6]Lower EC50 than 2C counterparts[5][7]DNA damage observed in vivo[8]Severe sympathomimetic toxicity, seizures, cardiotoxicity, neurotoxicity[8][9]
3-MMC Synthetic CathinoneMonoamine Releaser[10]Not specified, but genotoxic effects observed at 10.0 µM[10]Induces DNA strand breaks and micronuclei formation[10]Tachycardia, hypertension, diaphoresis[10]
4-MEC Synthetic CathinoneMonoamine Releaser[10]Not specified, but genotoxic effects observed at 5.0 µM[10]Induces DNA strand breaks; causes lipid peroxidation[10][11]Similar to 3-MMC[10]
In-Depth Analysis of Toxicological Endpoints
  • Mechanism: Cytotoxicity assays, such as the MTT or neutral red uptake assays, measure the metabolic activity and lysosomal integrity of cells, respectively, providing an indication of cell viability after exposure to a compound.[5][12]

  • Comparative Insights: Studies have consistently shown that the addition of an N-2-methoxybenzyl (NBOMe) group to a 2C parent compound significantly increases its cytotoxicity.[5][7] For example, 25B-NBOMe is considerably more cytotoxic to both neuronal (SH-SY5Y) and liver (HepG2) cell lines than its 2C-B counterpart.[5] This increased toxicity is strongly correlated with the increased lipophilicity conferred by the NBOMe group, which may enhance its ability to cross cell membranes and disrupt mitochondrial function.[5][7] The NBOMe derivatives have been shown to induce mitochondrial membrane depolarization and decrease intracellular ATP levels.[7][13]

  • Mechanism: Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell.[14] The Comet assay (single-cell gel electrophoresis) is a sensitive method used to detect DNA strand breaks in individual cells.[15] Damaged DNA migrates further in an electric field, creating a "comet tail."[16]

  • Comparative Insights: Several novel phenethylamines have demonstrated genotoxic potential. The synthetic cathinones 3-MMC and 4-MEC, for instance, have been shown to cause DNA strand breaks in human-derived cell lines.[10] Notably, 3-MMC also induced the formation of micronuclei, which are indicative of chromosomal aberrations.[10] Similarly, 2C-B and its more potent analog, 25B-NBOMe, have been identified as genotoxic agents in vitro.[3] These findings are concerning as they suggest that even non-fatal exposures could lead to long-term adverse health effects.[10]

  • Mechanism: Many of the acute toxic effects of novel phenethylamines are a direct result of their potent activity at various neurotransmitter receptors and transporters.[[“]] Beyond the primary psychoactive targets (e.g., 5-HT2A), interactions with other receptors can lead to dangerous physiological effects.[6] Of particular concern is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[18][19]

  • Comparative Insights: The NBOMe series exhibits a significantly higher binding affinity for 5-HT2A receptors compared to the 2C series, which accounts for their higher potency and also contributes to a more severe toxicity profile.[20][21] NBOMe compounds are associated with intense vasoconstriction, hypertension, and tachycardia.[9] Some studies suggest that the high affinity of NBOMe compounds for adrenergic α1 receptors contributes to their stimulant-like cardiovascular effects.[9] While specific hERG inhibition data for many novel phenethylamines is sparse in the public domain, the potential for cardiotoxicity is a critical area for further investigation, especially for compounds that exhibit broad receptor-binding profiles.[22]

Experimental Protocols

The MTT assay is a colorimetric method for assessing cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12]

Protocol:

  • Cell Seeding: Plate cells (e.g., SH-SY5Y or HepG2) in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test phenethylamine in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only and untreated cell controls.[23]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[23]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[24]

  • Absorbance Reading: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[12]

The alkaline Comet assay is used to detect single and double-strand DNA breaks.[25]

Protocol:

  • Cell Treatment: Expose a cell suspension (e.g., 10^5 cells/mL) to various concentrations of the test compound for a set duration (e.g., 1-3 hours) at 37°C. Include a negative control (vehicle) and a positive control (e.g., H2O2).[25]

  • Slide Preparation: Mix a small aliquot of the cell suspension with low melting point (LMP) agarose and spread it onto a slide pre-coated with normal melting point (NMP) agarose.[25]

  • Lysis: Immerse the slides in a cold lysing solution (e.g., containing 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, and 1% Triton X-100, pH 10) for at least 1 hour at 4°C to remove cell membranes and histones.[25]

  • DNA Unwinding: Place the slides in an electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13) for approximately 20 minutes to allow the DNA to unwind.[25]

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage (e.g., 0.7 V/cm) for about 30 minutes at 4°C.[25]

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., propidium iodide).[25]

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. The percentage of DNA in the comet tail is quantified using image analysis software.[25]

Key Signaling Pathways and Experimental Workflows

The primary mechanism of action for many phenethylamines involves the modulation of monoamine neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.[[“]][26]

Phenethylamine_Interaction_with_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 MAO MAO DOPAMINE_POOL Dopamine/Serotonin Pool DOPAMINE_POOL->MAO Metabolism SYNAPTIC_DOPAMINE Synaptic Dopamine/Serotonin DOPAMINE_POOL->SYNAPTIC_DOPAMINE Release DAT_SERT DAT/SERT DAT_SERT->DOPAMINE_POOL Reuptake TAAR1 TAAR1 POST_RECEPTOR Postsynaptic Receptors (e.g., 5-HT2A, D2) SIGNAL Downstream Signaling POST_RECEPTOR->SIGNAL Activation PHENETHYLAMINE Novel Phenethylamine (e.g., 2C-B, NBOMe) PHENETHYLAMINE->VMAT2 Inhibition PHENETHYLAMINE->DAT_SERT Reuptake Inhibition/ Reversal PHENETHYLAMINE->TAAR1 Agonism PHENETHYLAMINE->POST_RECEPTOR Direct Agonism (e.g., 2C/NBOMe) SYNAPTIC_DOPAMINE->POST_RECEPTOR Binding

Caption: Interaction of novel phenethylamines with monoaminergic synapses.

In_Vitro_Toxicology_Workflow cluster_planning Phase 1: Assay Design cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation COMPOUND Select Novel Phenethylamines CELL_LINE Choose Relevant Cell Lines (e.g., SH-SY5Y, HepG2) COMPOUND->CELL_LINE ENDPOINTS Define Toxicological Endpoints (Cytotoxicity, Genotoxicity) CELL_LINE->ENDPOINTS DOSE_RESPONSE Dose-Response Exposure ENDPOINTS->DOSE_RESPONSE CYTO_ASSAY Cytotoxicity Assay (e.g., MTT) DOSE_RESPONSE->CYTO_ASSAY GENO_ASSAY Genotoxicity Assay (e.g., Comet) DOSE_RESPONSE->GENO_ASSAY DATA_QUANT Data Quantification (Absorbance, % Tail DNA) CYTO_ASSAY->DATA_QUANT GENO_ASSAY->DATA_QUANT EC50 Calculate EC50/IC50 Values DATA_QUANT->EC50 COMPARISON Comparative Analysis and Risk Assessment EC50->COMPARISON

Caption: A generalized workflow for in vitro toxicological assessment.

Conclusion and Future Directions

The available data clearly indicate that novel phenethylamines, particularly those in the NBOMe and synthetic cathinone classes, possess significant toxicological risks. The NBOMe compounds consistently demonstrate higher cytotoxicity than their 2C counterparts, likely due to increased lipophilicity and potent receptor interactions.[5] Furthermore, the genotoxic potential of several of these compounds raises concerns about their long-term health impacts.[3][10]

Future research should prioritize a more systematic toxicological evaluation of emerging phenethylamines. This includes comprehensive screening for hERG channel inhibition and other off-target effects that could predict cardiotoxicity. A deeper understanding of the metabolic pathways of these compounds is also crucial, as metabolites may contribute significantly to their overall toxicity profile. By employing standardized in vitro assays, researchers can better stratify the risks associated with these novel substances and provide crucial data for regulatory bodies and public health initiatives.

References

  • Kujath, P., et al. (2016). Investigations of the genotoxic properties of two synthetic cathinones (3-MMC, 4-MEC) which are used as psychoactive drugs. Toxicology Research. Available at: [Link]

  • Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action? Consensus. Available at: [Link]

  • Gatch, M. B., et al. (2021). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Spirit Pharmacist. (2024). Phenethylamines: Dopamine Release and Duration of Action. Spirit Pharmacist. Available at: [Link]

  • Bio-protocol. (n.d.). 3.5. Genotoxicity Testing (Comet Assay). Bio-protocol. Available at: [Link]

  • Al-Karmalawy, A. A., et al. (2022). Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. Scientific Reports. Available at: [Link]

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  • ResearchGate. (2016). Investigations of the genotoxic properties of two synthetic cathinones (3-MMC, 4-MEC) which are used as psychoactive drugs | Request PDF. ResearchGate. Available at: [Link]

  • Costa, J. L., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). 25I-NBOMe. Wikipedia. Available at: [Link]

  • Wiergacz, S., et al. (2020). Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe. Scientific Reports. Available at: [Link]

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  • ResearchGate. (2023). (PDF) Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. ResearchGate. Available at: [Link]

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  • Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-(2,3-Diethoxyphenyl)ethan-1-amine proper disposal procedures

As a Senior Application Scientist specializing in chemical safety and operational logistics, I have designed this comprehensive guide to provide drug development professionals and laboratory researchers with a rigorous,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemical safety and operational logistics, I have designed this comprehensive guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating framework for handling and disposing of 2-(2,3-Diethoxyphenyl)ethan-1-amine .

Proper disposal of phenethylamine derivatives is not merely a regulatory checkbox; it is a critical component of laboratory integrity. Because this compound is a highly reactive primary aliphatic amine, standard solvent disposal methods are insufficient and potentially dangerous. This guide synthesizes technical accuracy with field-proven operational insights to ensure your lab remains safe, compliant, and efficient.

Physicochemical Hazard Profile & Causality

To safely dispose of 2-(2,3-Diethoxyphenyl)ethan-1-amine, one must first understand the mechanistic causality behind its hazards. The molecule features a primary amine group (-NH₂) attached to an ethyl chain on a substituted aromatic ring. The lone pair of electrons on the nitrogen atom acts as a strong nucleophile and a Lewis base.

This inherent basicity is the root cause of its corrosivity to human tissue and its violent, exothermic reactivity with strong acids and oxidizing agents[1]. Furthermore, primary amines readily absorb atmospheric carbon dioxide (CO₂) to form solid carbamate salts, which can crust over container threads and create pressure hazards[1].

Table 1: Quantitative Data & Hazard Causality Profile

Property / HazardDescription / ValueOperational Implication & Causality
Chemical Class Primary AmineHighly nucleophilic; reacts violently with acid chlorides and anhydrides.
Aqueous pH ~11.0 - 12.0Corrosive to skin/eyes[2]; requires basic-compatible disposal containers (HDPE/Glass).
Air Reactivity Absorbs atmospheric CO₂Forms carbamates[1]; waste must be stored under an inert gas blanket (Argon/Nitrogen).
Incompatibilities Strong acids, oxidizersRisk of exothermic reaction/fire[3]; strict waste stream segregation is mandatory.
Ecotoxicity Toxic to aquatic lifeCannot be disposed of via standard drain systems; requires professional incineration[2].

Routine Waste Disposal Protocol

The following methodology provides a step-by-step, self-validating system for the routine disposal of 2-(2,3-Diethoxyphenyl)ethan-1-amine waste. US EPA guidelines (40 CFR Part 261.3) dictate that waste generators must accurately classify their waste streams to prevent catastrophic lab accidents[1].

Step 1: Segregation & Compatibility Check

  • Action: Ensure the designated waste carboy contains NO acids, acid anhydrides, or strong oxidizers.

  • Causality: Mixing basic amines with acidic waste generates immense exothermic heat and gas, risking container rupture and toxic vapor release[1].

Step 2: Container Selection

  • Action: Use High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass containers.

  • Causality: Amines can degrade certain metals (like copper or brass alloys) over time. HDPE provides excellent chemical resistance against basic organics.

Step 3: Inert Atmosphere Blanketing

  • Action: Before sealing the waste container, purge the headspace with Argon or Nitrogen gas.

  • Causality: Displacing oxygen and atmospheric moisture prevents the amine from absorbing CO₂ and forming carbamate crusts, which can permanently fuse caps to bottles[1][2].

Step 4: Labeling & Secondary Containment

  • Action: Affix a hazardous waste tag immediately. Label explicitly as "Corrosive Organic Waste - Basic (Contains 2-(2,3-Diethoxyphenyl)ethan-1-amine)". Place the primary container inside a secondary containment bin in a well-ventilated, cool storage area[2].

Step 5: Professional Incineration

  • Action: Transfer the sealed waste to your Environmental Health and Safety (EHS) department for high-temperature incineration.

  • Causality: Incineration is the only method that guarantees complete molecular destruction of organic amines without risking aquatic toxicity[4].

RoutineDisposal N1 Generate Amine Waste N2 Verify Compatibility (No Acids/Oxidizers) N1->N2 N3 Transfer to HDPE/ Glass Container N2->N3 N4 Store in Secondary Containment N3->N4 N5 Professional Incineration N4->N5

Routine laboratory disposal workflow for basic organic amine waste.

Emergency Spill Response Protocol

In the event of an accidental spill, immediate and calculated action is required. Amines possess strong odors and can cause severe respiratory irritation, systemic toxicity, and chemical burns[1][2].

Step 1: Evacuation & Isolation

  • Action: Immediately clear the affected area and ensure the laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity.

Step 2: PPE Donning

  • Action: For large spills, responders must wear a positive pressure, self-contained breathing apparatus (SCBA) and a fully-encapsulating chemical-resistant suit (per OSHA 29 CFR 1910.120)[5]. For small benchtop spills, heavy-duty butyl rubber gloves, a lab coat, and chemical splash goggles (OSHA 29 CFR 1910.133) are mandatory[3].

Step 3: Ignition Source Removal

  • Action: Eliminate all sparks, open flames, and static sources. Use spark-proof tools for cleanup[1].

Step 4: Containment & Absorption

  • Action: Dike the spill using an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[1][2].

  • Causality: Never use combustible materials like sawdust or paper towels. The heat of reaction or the inherent flammability of the organic amine can trigger a secondary fire.

Step 5: Collection

  • Action: Shovel the saturated absorbent into a compatible, sealable disposal container (e.g., a poly-lined drum) using non-sparking tools[3].

Step 6: Decontamination & Validation (Self-Validating Step)

  • Action: Wash the spill surface thoroughly with copious amounts of water. Validate the decontamination by testing the rinse water with pH indicator paper.

  • Causality: The area is considered safe and fully decontaminated only when the pH of the surface runoff returns to a neutral baseline (pH 7).

SpillResponse S1 1. Spill Detected S2 2. Evacuate & Ventilate S1->S2 S3 3. Don SCBA & Hazmat PPE S2->S3 S4 4. Absorb with Sand/Vermiculite S3->S4 S5 5. Collect in Sealed Drum S4->S5 S6 6. Validate pH Neutrality S5->S6

Step-by-step emergency spill response and validation protocol for amine spills.

References

  • Source: epa.
  • Title: Material Safety Data Sheet - Phenethylamine, p.a.
  • Title: 2-Phenylethylamine HCl - AK Scientific, Inc.
  • Source: fishersci.
  • Source: igem.

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